molecular formula C13H16N2 B1168224 d(pT)10 CAS No. 115760-57-1

d(pT)10

Cat. No.: B1168224
CAS No.: 115760-57-1
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D(pT)10 is a useful research compound. Its molecular formula is C13H16N2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

115760-57-1

Molecular Formula

C13H16N2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the d(pT)10 Oligonucleotide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The d(pT)10 oligonucleotide, a single-stranded deoxyribonucleic acid (DNA) molecule, is a homopolymer composed of ten consecutive deoxythymidine monophosphate units. Its sequence is represented as 5'-TTTTTTTTTT-3'. This seemingly simple molecule serves as a fundamental tool in a wide array of molecular biology and biotechnology applications, ranging from its use as a primer in enzymatic reactions to its role as a building block for more complex nucleic acid structures. This guide provides a comprehensive overview of the biophysical properties, experimental protocols, and key applications of the this compound oligonucleotide.

Biophysical and Chemical Properties

The biophysical characteristics of this compound are crucial for its application in various experimental settings. These properties are influenced by factors such as temperature, salt concentration, and pH.

Data Presentation: Physicochemical Properties of this compound
PropertyDescriptionTheoretical/Calculated ValueNotes
Sequence The linear arrangement of nucleotide bases.5'-TTTTTTTTTT-3'A decamer of deoxythymidine.
Molecular Weight The mass of one mole of the oligonucleotide.Approx. 3042 g/mol Calculated based on the sum of the molecular weights of its constituent atoms.
Extinction Coefficient (ε₂₆₀) A measure of how strongly the molecule absorbs light at a wavelength of 260 nm.81,000 - 84,000 L/(mol·cm)This value is calculated using the nearest-neighbor model and is essential for accurate quantification of the oligonucleotide concentration using UV spectroscopy.
Melting Temperature (Tm) The temperature at which 50% of the oligonucleotide is in a double-stranded state and 50% is single-stranded when hybridized to its complementary strand (d(pA)10).Highly dependent on salt and oligonucleotide concentration. Can be estimated using various formulas. For example, in 50 mM NaCl, the estimated Tm is in the range of 20-30°C.The Tm is a critical parameter for designing experiments involving hybridization, such as PCR and Southern blotting.

Experimental Protocols

Detailed methodologies are essential for the successful application of this compound in research and development. The following sections provide protocols for common experimental procedures involving this oligonucleotide.

Oligonucleotide Synthesis, Purification, and Quantification Workflow

The production of high-purity this compound is a prerequisite for most applications. The general workflow involves chemical synthesis, followed by purification to remove impurities.

Oligo_Synthesis_Purification cluster_synthesis Synthesis cluster_deprotection Processing cluster_purification Purification cluster_analysis Quality Control Synthesis Solid-Phase Synthesis Cleavage Cleavage & Deprotection Synthesis->Cleavage Crude Oligo Purification HPLC or PAGE Cleavage->Purification Removal of impurities QC Quantification (UV Spec) & Analysis (Mass Spec) Purification->QC Purified Oligo

Figure 1: General workflow for oligonucleotide synthesis and purification.

1. High-Performance Liquid Chromatography (HPLC) Purification of this compound

Reverse-phase HPLC is a common method for purifying oligonucleotides, separating the full-length product from shorter failure sequences and other impurities based on hydrophobicity.

Materials:

  • Crude this compound oligonucleotide solution

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water

  • Buffer B: 0.1 M TEAA in 50% acetonitrile/water

  • Deionized, sterile water

  • Acetonitrile (HPLC grade)

Protocol:

  • Equilibrate the C18 column with a low percentage of Buffer B (e.g., 5-10%) in Buffer A.

  • Dissolve the crude this compound pellet in an appropriate volume of Buffer A or sterile water.

  • Inject the sample onto the HPLC column.

  • Elute the oligonucleotide using a linear gradient of Buffer B. A typical gradient might be from 10% to 70% Buffer B over 30-40 minutes.

  • Monitor the elution profile at 260 nm. The full-length this compound product will typically be the major peak.

  • Collect the fractions corresponding to the main peak.

  • Combine the collected fractions and lyophilize to obtain the purified oligonucleotide.

  • Perform post-purification desalting to remove any residual buffer salts.

2. Polyacrylamide Gel Electrophoresis (PAGE) for Analysis and Purification

PAGE separates oligonucleotides based on their size and charge, offering high resolution for shorter fragments.

Materials:

  • Purified or crude this compound

  • Acrylamide/Bis-acrylamide solution (e.g., 19:1)

  • 10X TBE buffer (Tris/Borate/EDTA)

  • Ammonium persulfate (APS), 10% solution

  • N,N,N',N'-Tetramethylethylenediamine (TEMED)

  • Urea (for denaturing gels)

  • Gel loading buffer (e.g., containing formamide (B127407) and tracking dyes)

  • Electrophoresis apparatus and power supply

  • UV transilluminator or gel imager

Protocol:

  • Assemble the gel casting apparatus.

  • Prepare a high-percentage (e.g., 15-20%) denaturing (with urea) polyacrylamide gel solution by mixing the acrylamide/bis-acrylamide solution, TBE buffer, and urea.

  • Initiate polymerization by adding APS and TEMED, and immediately pour the gel. Insert the comb and allow the gel to polymerize completely.

  • Assemble the gel in the electrophoresis tank and fill the reservoirs with 1X TBE buffer.

  • Resuspend the this compound sample in gel loading buffer and heat at 95°C for 5 minutes to denature any secondary structures.

  • Load the samples into the wells of the gel.

  • Run the gel at a constant voltage until the tracking dye has migrated to the desired position.

  • Stain the gel with a fluorescent dye (e.g., SYBR Green II) and visualize the bands using a UV transilluminator or gel imager. The this compound will appear as a single band. For purification, this band can be excised, and the oligonucleotide can be eluted.

Key Applications and Experimental Workflows

The this compound oligonucleotide is a versatile tool with numerous applications in molecular biology.

Primer for Enzymatic Reactions

Being a short DNA strand, this compound can serve as a primer for DNA polymerases. A notable application is in the Telomeric Repeat Amplification Protocol (TRAP) assay , which is used to detect and measure telomerase activity. While various primers are used in TRAP assays, oligo(dT) primers can be utilized in certain research contexts to prime reverse transcription of the poly(A) tail of the telomerase RNA component (TERC).

TRAP_Assay_Concept cluster_extension Telomerase Extension cluster_amplification PCR Amplification cluster_detection Detection Telomerase Telomerase Enzyme Extension Addition of Telomeric Repeats Telomerase->Extension TS_Primer TS Primer TS_Primer->Extension PCR PCR Extension->PCR Extended Template Amplification Amplification of Extended Products PCR->Amplification Forward_Primer Forward Primer Forward_Primer->PCR Reverse_Primer Reverse Primer Reverse_Primer->PCR Detection Gel Electrophoresis Amplification->Detection Ladder Characteristic Ladder Pattern Detection->Ladder

Figure 2: Conceptual workflow of the Telomeric Repeat Amplification Protocol (TRAP) assay.
Ligation and Assembly of Longer DNA Constructs

The this compound oligonucleotide can be enzymatically ligated to form longer poly(T) tracts. This process is often used to create molecular weight markers or specialized DNA constructs.[1] The ligation is typically performed using T4 DNA ligase in the presence of a complementary poly(A) template.

Experimental Protocol: Enzymatic Ligation of this compound

Materials:

  • 5'-phosphorylated this compound oligonucleotide

  • Poly(dA) oligonucleotide (to serve as a template)

  • T4 DNA Ligase and reaction buffer

  • ATP

  • Sterile, nuclease-free water

Protocol:

  • In a microcentrifuge tube, combine the 5'-phosphorylated this compound and the poly(dA) template in an appropriate molar ratio to allow for annealing.

  • Add T4 DNA ligase buffer, which typically contains ATP and MgCl₂.

  • Incubate the mixture at a temperature that allows for annealing of the this compound to the poly(dA) template (e.g., room temperature or 37°C for a short period), followed by cooling to the optimal temperature for T4 DNA ligase (typically 16°C).

  • Add T4 DNA ligase to the reaction mixture.

  • Incubate overnight at 16°C or for a few hours at room temperature to allow for ligation.

  • The resulting mixture will contain a ladder of d(pT)n oligomers (where n is a multiple of 10).

  • Analyze the ligation products by PAGE, which will resolve the different length multimers.[1]

Ligation_Workflow cluster_annealing Annealing cluster_ligation Ligation cluster_analysis Analysis dpT10 5'-phosphorylated this compound Anneal Annealing dpT10->Anneal polyA poly(dA) Template polyA->Anneal Ligation Ligation Reaction Anneal->Ligation Annealed Complex T4Ligase T4 DNA Ligase T4Ligase->Ligation PAGE Polyacrylamide Gel Electrophoresis Ligation->PAGE Ligation Products Ladder d(pT)n Multimers PAGE->Ladder

Figure 3: Workflow for the enzymatic ligation of this compound to form multimers.

Conclusion

The this compound oligonucleotide, with its simple yet defined sequence, is a cornerstone reagent in molecular biology and a valuable asset for drug development professionals. Its utility as a primer, a substrate for enzymatic reactions, and a model for studying DNA biophysics underscores its importance. A thorough understanding of its properties and the appropriate experimental protocols is crucial for its effective application in generating reliable and reproducible scientific data. This guide provides a foundational resource for researchers and scientists working with this fundamental building block of DNA technology.

References

An In-depth Technical Guide to Poly(A) Tail Detection via In Situ Hybridization Using Oligo(dT) Probes

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "d(pT)10 hybridization" is not a standard term in molecular biology literature. This guide interprets the query as referring to in situ hybridization using a 10-base deoxythymidine oligonucleotide probe, commonly denoted as oligo(dT)10, for the detection of messenger RNA (mRNA) polyadenylated [poly(A)] tails. This technique is a fundamental tool for researchers, scientists, and drug development professionals to visualize mRNA distribution and abundance within cells and tissues.

Core Principles

In eukaryotic cells, most mature messenger RNAs (mRNAs) have a poly(A) tail, a long sequence of adenine (B156593) nucleotides, added to their 3' end. This poly(A) tail is crucial for mRNA stability, nuclear export, and translation initiation. The principle of oligo(dT) in situ hybridization lies in the specific base pairing between a labeled oligo(dT) probe and the poly(A) tail of cellular mRNA. The oligo(dT) probe, a short, single-stranded chain of thymidine (B127349) nucleotides, hybridizes to the poly(A) region of the mRNA. By labeling the oligo(dT) probe with a detectable marker (e.g., a fluorophore or an enzyme), the location and abundance of mRNA within a cell or tissue can be visualized and quantified.

This technique provides valuable insights into gene expression patterns, cellular activity, and the effects of therapeutic interventions on mRNA metabolism.

Experimental Data Summary

The following table presents hypothetical quantitative data from an in situ hybridization experiment using an oligo(dT) probe to assess the effect of a novel drug candidate on global mRNA expression in cultured cells.

Cell LineTreatment GroupMean Fluorescence Intensity (per cell)Standard DeviationPercent Change from Control
HeLaVehicle Control150.215.80%
HeLaDrug Candidate A (10 µM)95.710.2-36.3%
MCF-7Vehicle Control210.522.10%
MCF-7Drug Candidate A (10 µM)180.119.5-14.4%

Detailed Experimental Protocol: Fluorescent In Situ Hybridization (FISH) with Oligo(dT) Probes

This protocol outlines the key steps for performing fluorescent in situ hybridization (FISH) to detect poly(A) mRNA in cultured cells.

1. Probe Preparation:

  • Synthesize or procure a 10-base oligo(dT) probe with a 5' or 3' fluorescent label (e.g., FITC, Cy3, or Cy5).

  • Resuspend the probe in nuclease-free water to a stock concentration of 100 µM.

2. Cell Preparation:

  • Culture cells on sterile glass coverslips in a petri dish until they reach the desired confluency.

  • Treat cells with the drug candidate or vehicle control for the specified duration.

  • Wash the cells twice with 1x Phosphate-Buffered Saline (PBS).

  • Fix the cells by incubating with 4% paraformaldehyde in PBS for 10 minutes at room temperature.[1]

  • Wash the cells three times with 1x PBS for 5 minutes each.

  • Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Wash the cells twice with 1x PBS.

3. Hybridization:

  • Prepare the hybridization buffer: 50% formamide (B127407), 2x SSC (Saline-Sodium Citrate buffer), 10% dextran (B179266) sulfate, and 1 mg/mL yeast tRNA.[2]

  • Dilute the fluorescently labeled oligo(dT) probe in the hybridization buffer to a final concentration of 2-5 ng/µL.

  • Add the hybridization solution containing the probe to the coverslips.

  • Incubate the coverslips in a humidified chamber at 37°C for 2-4 hours.

4. Post-Hybridization Washes:

  • Wash the coverslips twice with 2x SSC containing 50% formamide at 37°C for 15 minutes each.

  • Wash twice with 1x SSC at room temperature for 10 minutes each.

  • Wash once with 1x PBS at room temperature for 5 minutes.

5. Counterstaining and Mounting:

  • Counterstain the cell nuclei by incubating with DAPI (4',6-diamidino-2-phenylindole) solution (1 µg/mL in PBS) for 5 minutes at room temperature.

  • Wash the coverslips briefly with 1x PBS.

  • Mount the coverslips onto glass slides using an anti-fade mounting medium.

6. Imaging and Analysis:

  • Visualize the coverslips using a fluorescence microscope with appropriate filters for the chosen fluorophore and DAPI.

  • Capture images and quantify the fluorescence intensity per cell using image analysis software.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_hyb Hybridization cluster_post_hyb Post-Hybridization cluster_analysis Analysis cell_culture Cell Culture & Treatment fixation Fixation (4% PFA) cell_culture->fixation permeabilization Permeabilization (Triton X-100) fixation->permeabilization probe_prep Probe Dilution in Hybridization Buffer permeabilization->probe_prep hybridization Incubation (37°C) probe_prep->hybridization washes Stringency Washes hybridization->washes counterstain Nuclear Counterstain (DAPI) washes->counterstain mounting Mounting counterstain->mounting imaging Fluorescence Microscopy mounting->imaging quantification Image Analysis & Quantification imaging->quantification

Caption: Experimental workflow for fluorescent in situ hybridization (FISH) with oligo(dT) probes.

signaling_pathway cluster_cell Eukaryotic Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA DNA Gene pre_mRNA pre-mRNA Exons Introns DNA->pre_mRNA Transcription mRNA Mature mRNA 5' Cap Exons Poly(A) Tail pre_mRNA->mRNA Splicing & Polyadenylation mRNA_cyto Mature mRNA Poly(A) Tail mRNA->mRNA_cyto Nuclear Export hybridized_complex Hybridized Complex mRNA-Probe mRNA_cyto->hybridized_complex Hybridization probe {Fluorescent Oligo(dT) Probe | TTTTTTTTTT-FITC} probe->hybridized_complex

Caption: Principle of oligo(dT) probe hybridization to mRNA poly(A) tails.

References

An In-depth Technical Guide to d(pT)10: Molecular Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular characteristics and common applications of the oligonucleotide d(pT)10, a molecule of significant utility in molecular biology and related fields.

Core Molecular Attributes

This compound is a single-stranded deoxyribonucleic acid (DNA) molecule, specifically a decamer composed of ten consecutive deoxythymidine monophosphate units linked by phosphodiester bonds. The "d" signifies the deoxyribose sugar, "(pT)" represents a phosphothymidine monomer, and the subscript "10" indicates the length of the polymer.

Molecular Formula and Weight

The precise molecular weight and chemical formula of this compound can be calculated based on the composition of its constituent monomer, deoxythymidine monophosphate (dTMP). The molecular formula for a single dTMP is C₁₀H₁₅N₂O₈P, with a molecular weight of approximately 322.21 g/mol [1].

To determine the formula and weight of the 10-mer, we account for the ten dTMP units and the removal of nine water molecules (H₂O) during the formation of the nine internal phosphodiester bonds, plus the addition of one water molecule at the termini.

Calculation of Molecular Formula:

  • Formula of 10 dTMP monomers: 10 * (C₁₀H₁₅N₂O₈P) = C₁₀₀H₁₅₀N₂₀O₈₀P₁₀

  • Formula of 9 water molecules (removed): 9 * (H₂O) = H₁₈O₉

  • Final Molecular Formula of this compound: C₁₀₀H₁₃₂N₂₀O₇₁P₁₀

Calculation of Molecular Weight:

  • Molecular weight of 10 dTMP monomers: 10 * 322.21 g/mol = 3222.1 g/mol

  • Molecular weight of 9 water molecules (removed): 9 * 18.015 g/mol = 162.135 g/mol

  • Final Molecular Weight of this compound: 3222.1 g/mol - 162.135 g/mol = 3059.965 g/mol

This calculated molecular weight is for the free acid form of the oligonucleotide. The actual molecular weight may vary depending on the counter-ions (e.g., Na⁺, Triethylammonium) present in a synthesized and purified sample.

Biophysical and Physicochemical Properties

The biophysical properties of this compound are crucial for its application in various molecular biology techniques. These properties can be estimated using established algorithms that consider the base composition and length of the oligonucleotide.

PropertyEstimated ValueDescription
Molecular Weight 3060.0 g/mol The calculated mass of the molecule in its free acid form.
Extinction Coefficient ~81,000 L/(mol·cm) at 260 nmA measure of how strongly the molecule absorbs light at a specific wavelength. This value is essential for accurate quantification of the oligonucleotide concentration.
Melting Temperature (Tm) ~25-30 °CThe temperature at which 50% of the oligonucleotide is in a duplex with its complementary strand. This is highly dependent on salt and oligonucleotide concentration.
GC Content 0%The percentage of guanine (B1146940) and cytosine bases in the sequence. For this compound, this is zero.

Experimental Applications and Protocols

The primary application of this compound is as an oligo(dT) primer in molecular biology, particularly for the reverse transcription of messenger RNA (mRNA). Eukaryotic mRNAs typically possess a polyadenylated (poly(A)) tail at their 3' end. This compound, with its complementary sequence of ten thymine (B56734) bases, specifically anneals to this poly(A) tail, providing a starting point for the reverse transcriptase enzyme to synthesize a complementary DNA (cDNA) strand.

Detailed Protocol: First-Strand cDNA Synthesis using this compound

This protocol outlines a general procedure for the synthesis of first-strand cDNA from a total RNA sample using this compound as a primer.

Materials:

  • Total RNA sample (high quality, DNA-free)

  • This compound primer (10 µM stock solution)

  • dNTP mix (10 mM each)

  • Reverse Transcriptase (e.g., M-MuLV or a thermostable variant)

  • 5X Reverse Transcriptase Buffer

  • RNase Inhibitor (e.g., 40 U/µL)

  • Nuclease-free water

  • Thermal cycler or water bath

Procedure:

  • RNA-Primer Annealing:

    • In a sterile, nuclease-free microcentrifuge tube, combine the following:

      • Total RNA: 1 µg

      • This compound primer (10 µM): 1 µL

      • dNTP mix (10 mM): 1 µL

      • Nuclease-free water: to a final volume of 13 µL

    • Gently mix the components and centrifuge briefly to collect the contents at the bottom of the tube.

    • Incubate the mixture at 65°C for 5 minutes to denature the RNA secondary structures.

    • Immediately place the tube on ice for at least 1 minute to allow the this compound primer to anneal to the poly(A) tails of the mRNA.

  • Reverse Transcription Reaction Setup:

    • To the annealed RNA-primer mixture, add the following components on ice:

      • 5X Reverse Transcriptase Buffer: 4 µL

      • RNase Inhibitor: 1 µL

      • Reverse Transcriptase (e.g., 200 U/µL): 1 µL

      • Nuclease-free water: 1 µL

    • The final reaction volume will be 20 µL.

    • Gently mix by pipetting up and down and centrifuge briefly.

  • Incubation:

    • Incubate the reaction mixture at 42°C for 60 minutes. For some thermostable reverse transcriptases, this temperature can be increased to 50-55°C to overcome complex RNA secondary structures.

    • Inactivate the reverse transcriptase by heating the reaction to 70°C for 10-15 minutes.

  • Storage:

    • The resulting first-strand cDNA can be used immediately in downstream applications such as PCR or stored at -20°C for later use.

Visualizing the Experimental Workflow

The process of first-strand cDNA synthesis using a this compound primer can be effectively visualized as a workflow diagram.

cDNA_Synthesis_Workflow cluster_0 RNA-Primer Annealing cluster_1 Reverse Transcription RNA Total RNA Mix1 Combine RNA, Primer, dNTPs, H2O RNA->Mix1 Primer This compound Primer Primer->Mix1 dNTPs dNTPs dNTPs->Mix1 H2O_1 Nuclease-free H2O H2O_1->Mix1 Heat Incubate at 65°C (5 min) Mix1->Heat Denature Ice Chill on Ice (≥1 min) Heat->Ice Anneal Mix2 Add RT Master Mix Ice->Mix2 To RT Reaction Buffer 5X RT Buffer Buffer->Mix2 RNase_Inhibitor RNase Inhibitor RNase_Inhibitor->Mix2 RT_Enzyme Reverse Transcriptase RT_Enzyme->Mix2 H2O_2 Nuclease-free H2O H2O_2->Mix2 Incubate_RT Incubate at 42°C (60 min) Mix2->Incubate_RT Synthesize cDNA Inactivate Inactivate at 70°C (10-15 min) Incubate_RT->Inactivate Stop Reaction cDNA First-Strand cDNA Inactivate->cDNA Product

First-Strand cDNA Synthesis Workflow using this compound Primer

Conclusion

This compound is a fundamental tool in molecular biology, enabling the specific conversion of polyadenylated mRNA into cDNA. Its well-defined chemical and physical properties, coupled with straightforward experimental protocols, make it an indispensable reagent for researchers in gene expression analysis, cloning, and other applications within the life sciences and drug development. A thorough understanding of its characteristics is paramount for the successful design and execution of these experiments.

References

An In-depth Technical Guide to d(pT)10 as a DNA Primer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of d(pT)10, a single-stranded DNA oligonucleotide composed of ten deoxythymidine monophosphate units. It serves as a crucial tool in a variety of molecular biology applications, primarily due to its ability to anneal to polyadenylated [poly(A)] tails of messenger RNA (mRNA) molecules.

Core Concepts and Structure

This compound, also known as oligo(dT)10, is a synthetic oligonucleotide with the sequence 5'-TTTTTTTTTT-3'. Its fundamental principle of action lies in its specific hybridization to the poly(A) tail, a stretch of adenosine (B11128) monophosphates found at the 3' end of most eukaryotic mRNAs. This specific binding event provides a starting point for enzymatic synthesis of a complementary DNA (cDNA) strand.

Structural Representation

The basic structure of a this compound primer is a linear chain of ten deoxythymidine nucleotides linked by phosphodiester bonds.

G cluster_dpt10 This compound Structure 5' 5' T1 T1 5'->T1 T2 T2 T1->T2 p T3 T3 T2->T3 p T4 T4 T3->T4 p T5 T5 T4->T5 p T6 T6 T5->T6 p T7 T7 T6->T7 p T8 T8 T7->T8 p T9 T9 T8->T9 p T10 T10 T9->T10 p 3' 3' T10->3'

Caption: Linear structure of a this compound oligonucleotide.

Key Applications and Experimental Protocols

The primary application of this compound is in the reverse transcription of mRNA to synthesize cDNA. This is a foundational step for numerous downstream applications, including gene expression analysis and molecular cloning.

Reverse Transcription (RT)

Principle: this compound primers anneal to the poly(A) tails of mRNA molecules, providing a 3'-hydroxyl group that is essential for the initiation of cDNA synthesis by a reverse transcriptase enzyme.[1][2]

Experimental Workflow:

G cluster_RT Reverse Transcription Workflow mRNA mRNA with poly(A) tail Annealing Annealing mRNA->Annealing This compound This compound Primer This compound->Annealing Synthesis Synthesis Annealing->Synthesis RT_Enzyme Reverse Transcriptase + dNTPs RT_Enzyme->Synthesis cDNA First-strand cDNA Synthesis->cDNA

Caption: Workflow for first-strand cDNA synthesis using this compound.

Detailed Protocol for First-Strand cDNA Synthesis:

This protocol is a generalized procedure and may require optimization based on the specific reverse transcriptase and RNA sample.

Materials:

  • Total RNA or mRNA sample

  • This compound primer (10 µM)

  • Reverse Transcriptase (e.g., M-MuLV or engineered variants)

  • dNTP mix (10 mM each)

  • 5X Reverse Transcriptase Buffer

  • RNase Inhibitor

  • Nuclease-free water

Procedure:

  • RNA-Primer Mix Preparation:

    • In a sterile, nuclease-free tube, combine:

      • Total RNA (1 µg) or mRNA (100 ng)

      • This compound primer (1 µl)

      • dNTP mix (1 µl)

      • Nuclease-free water to a final volume of 13 µl.

  • Denaturation and Annealing:

    • Gently mix the components.

    • Incubate at 65°C for 5 minutes to denature RNA secondary structures.

    • Immediately place on ice for at least 1 minute to allow for primer annealing.

  • Reverse Transcription Reaction Setup:

    • To the RNA-primer mix, add:

      • 5X Reverse Transcriptase Buffer (4 µl)

      • RNase Inhibitor (1 µl)

      • Reverse Transcriptase (1 µl)

  • Incubation:

    • Incubate the reaction at 42°C for 50-60 minutes. For reverse transcriptases with higher thermostability, this temperature can be increased to 50-55°C to overcome complex RNA secondary structures.[1]

  • Enzyme Inactivation:

    • Terminate the reaction by heating at 70-85°C for 5-15 minutes.[1]

  • Storage:

    • The resulting first-strand cDNA can be stored at -20°C for immediate use or at -80°C for long-term storage.

ComponentVolumeFinal Concentration
Total RNAX µl1 µg
This compound Primer (10 µM)1 µl0.5 µM
dNTP Mix (10 mM)1 µl0.5 mM
5X RT Buffer4 µl1X
RNase Inhibitor1 µl20 units
Reverse Transcriptase1 µl200 units
Nuclease-free Waterto 20 µl-

Table 1: Typical Reaction Setup for First-Strand cDNA Synthesis.

Quantitative PCR (qPCR)

Principle: The cDNA synthesized using this compound primers serves as a template for qPCR, allowing for the quantification of specific mRNA transcripts. This is a common method for gene expression analysis.

Logical Relationship:

G cluster_qPCR This compound in qPCR mRNA mRNA cDNA cDNA mRNA->cDNA RT with this compound qPCR qPCR cDNA->qPCR Template Quantification Quantification qPCR->Quantification Gene Expression

Caption: Role of this compound-primed cDNA in qPCR.

Digital PCR (dPCR)

Principle: dPCR provides absolute quantification of nucleic acids by partitioning the sample into thousands of individual reactions.[3][4] The cDNA generated with this compound can be used as the input for dPCR to obtain precise measurements of gene expression levels without the need for a standard curve.[3]

Experimental Considerations for dPCR with this compound-primed cDNA:

ParameterRecommendationRationale
cDNA InputDilute cDNA sampleTo ensure that not all partitions contain the target, allowing for accurate Poisson statistical analysis.
Primer/Probe DesignTarget a region within the transcriptThe this compound primer initiates synthesis at the 3' end. Ensure the qPCR/dPCR assay targets a region upstream of the poly(A) tail.
Data AnalysisPoisson statisticsThe number of positive partitions is used to calculate the absolute number of target molecules.

Table 2: Key Considerations for dPCR using this compound-derived cDNA.

Comparison with Other Priming Strategies

The choice of primer for reverse transcription is critical and depends on the specific research goals.

Primer TypeSequencePriming SiteAdvantagesDisadvantages
This compound (Oligo(dT)) TTTTTTTTTTPoly(A) tail of mRNAEnriches for full-length mRNA transcripts.Does not prime non-polyadenylated RNAs (e.g., bacterial mRNA, some non-coding RNAs). May have a 3' bias for long transcripts.
Random Hexamers NNNNNNRandomly throughout the RNAPrimes all types of RNA, including degraded RNA and non-polyadenylated RNA.[1]Can result in fragmented cDNA and an overrepresentation of ribosomal RNA.
Gene-Specific Primers Sequence-specificA specific target RNA sequenceProvides the highest specificity for a single target RNA.[1]Requires prior knowledge of the target sequence. A different primer is needed for each target.

Table 3: Comparison of Common Reverse Transcription Priming Strategies.

Conclusion

This compound is an indispensable tool for researchers in molecular biology, genomics, and drug development. Its ability to specifically prime the reverse transcription of polyadenylated mRNA makes it a cornerstone of techniques for gene expression analysis and cDNA library construction. Understanding the principles of its application and the nuances of experimental design is crucial for obtaining reliable and reproducible results. This guide provides the foundational knowledge and practical protocols to effectively utilize this compound in a research setting.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Oligo(dT) Primers in Molecular Biology Experiments

This guide provides a comprehensive overview of the pivotal role of oligo(deoxythymidine), commonly referred to as oligo(dT), primers in a variety of molecular biology applications. The initial query regarding "d(pT)10" is addressed herein by focusing on oligo(dT) primers, as this is the standard nomenclature for these reagents. While a 10-mer oligo(dT) is plausible, common applications often utilize primers ranging from 12 to 30 nucleotides in length.

Oligo(dT) primers are short, single-stranded DNA sequences composed of a series of deoxythymidine triphosphate (dTTP) residues. Their primary function is to serve as a starting point for the synthesis of complementary DNA (cDNA) from a messenger RNA (mRNA) template in a process called reverse transcription. This is possible because most eukaryotic mRNAs possess a polyadenine (poly(A)) tail at their 3' end, to which the oligo(dT) primer can anneal.

Core Applications of Oligo(dT) Primers

The principal application of oligo(dT) primers is in the reverse transcription of mRNA to generate a cDNA library. This cDNA can then be used in a multitude of downstream applications, including:

  • Gene Expression Analysis: Techniques such as quantitative real-time PCR (RT-qPCR) and RNA sequencing (RNA-Seq) rely on the conversion of mRNA to cDNA to quantify gene expression levels.

  • Gene Cloning: Full-length cDNA clones of specific genes can be generated for subsequent cloning into expression vectors for protein production or functional studies.

  • Genomic Library Construction: cDNA libraries representative of the expressed genes in a particular cell type or tissue can be constructed.

Quantitative Data on Primer Performance

The choice of primer for reverse transcription can significantly impact the yield and quality of the resulting cDNA. Below are tables summarizing the comparative performance of different priming strategies.

Table 1: Comparison of Different Priming Strategies for Reverse Transcription

Primer TypeTarget SpecificityAdvantagesDisadvantages
Oligo(dT) Primers Eukaryotic mRNA with poly(A) tails- Enriches for full-length mRNA transcripts.- Reduces background from non-polyadenylated RNA (e.g., rRNA).- Susceptible to 3' bias, especially for long transcripts.- Inefficient for degraded RNA or RNA with significant secondary structure.- Not suitable for prokaryotic RNA or other non-polyadenylated RNAs.[1]
Random Primers (e.g., Random Hexamers) All RNA species (mRNA, rRNA, tRNA, etc.)- Provides more uniform representation of the 5' ends of transcripts.- Effective for degraded RNA and RNA with secondary structures.- Can be used for non-polyadenylated RNA.- Generates shorter cDNA fragments.- Can lead to an over-representation of ribosomal RNA (rRNA).
Gene-Specific Primers (GSPs) A specific target RNA sequence- Offers the highest specificity, reducing background noise.- Increases sensitivity for low-abundance transcripts.- Requires prior knowledge of the target sequence.- A separate reverse transcription reaction is needed for each target gene.
Anchored Oligo(dT) Primers The junction of the 3' UTR and the poly(A) tail of mRNA- Reduces the incidence of priming within the poly(A) tail, leading to more accurate representation of the 3' end.- Minimizes the generation of truncated cDNAs from internal poly(A) priming.[2]- May have slightly lower overall cDNA yield compared to standard oligo(dT) primers.

Table 2: Quantitative Impact of Primer Choice on cDNA Synthesis

ParameterStandard Oligo(dT) PrimerAnchored Oligo(dT) PrimersFindingReference
Internal Poly(A) Priming Predominant in 7 out of 8 mRNAs testedSignificantly reduced, with 3' end priming being predominantAnchored oligo(dT) primers effectively diminish the generation of truncated cDNAs caused by internal poly(A) priming.--INVALID-LINK--[2]
Effect of Increased Primer Concentration on Internal Priming Increasing doses lead to a higher frequency of truncated cDNA from internal primingNot directly tested in the same study, but the anchoring mechanism is designed to mitigate this.High concentrations of standard oligo(dT) primers can exacerbate the issue of internal priming.--INVALID-LINK--[3]

Experimental Protocols

First-Strand cDNA Synthesis using Oligo(dT) Primers

This protocol is a generalized procedure for the synthesis of first-strand cDNA from a total RNA or mRNA sample.

Materials:

  • High-quality total RNA or mRNA (1 µg)

  • Oligo(dT) primer (e.g., oligo(dT)18-20, 50 µM)

  • dNTP mix (10 mM each)

  • 5X Reverse Transcriptase Buffer

  • Reverse Transcriptase (e.g., M-MuLV or a more thermostable variant)

  • RNase Inhibitor (40 U/µL)

  • Nuclease-free water

Procedure:

  • RNA-Primer Annealing:

    • In a sterile, nuclease-free PCR tube, combine:

      • Total RNA (1 µg)

      • Oligo(dT) primer (1 µL)

      • dNTP mix (1 µL)

      • Nuclease-free water to a final volume of 13 µL.

    • Gently mix the components and centrifuge briefly.

    • Incubate at 65°C for 5 minutes to denature the RNA secondary structures.

    • Immediately place the tube on ice for at least 1 minute to allow the primers to anneal.

  • Reverse Transcription Reaction Setup:

    • On ice, prepare a master mix for the reverse transcription reaction by combining:

      • 5X Reverse Transcriptase Buffer (4 µL)

      • RNase Inhibitor (1 µL)

      • Reverse Transcriptase (1 µL)

    • Add 7 µL of the master mix to the annealed RNA-primer mixture from step 1. The total reaction volume will be 20 µL.

  • Incubation:

    • Gently mix the reaction by pipetting up and down and centrifuge briefly.

    • Incubate the reaction at 42°C for 50 minutes. If using a thermostable reverse transcriptase, the temperature can be increased to 50-55°C to help resolve RNA secondary structures.

  • Enzyme Inactivation:

    • Terminate the reaction by heating at 70°C for 15 minutes.

  • Storage:

    • The resulting first-strand cDNA can be stored at -20°C for immediate use or at -80°C for long-term storage.

Visualizations

Signaling Pathway of Reverse Transcription

ReverseTranscription cluster_mrna Eukaryotic mRNA cluster_components Reaction Components cluster_product Product UTR5 5' UTR CDS Coding Sequence (Exons) UTR3 3' UTR PolyA Poly(A) Tail OligoDT Oligo(dT) Primer PolyA->OligoDT Annealing RT Reverse Transcriptase OligoDT->RT Binding cDNA First-Strand cDNA RT->cDNA Synthesis dNTPs dNTPs dNTPs->RT

Caption: The signaling pathway of mRNA reverse transcription.

Experimental Workflow for First-Strand cDNA Synthesis

cDNASynthesisWorkflow Start Start: RNA Sample Step1 1. Mix RNA, Oligo(dT) Primer, and dNTPs Start->Step1 Step2 2. Denature at 65°C (5 min) Step1->Step2 Step3 3. Anneal on Ice (≥1 min) Step2->Step3 Step4 4. Add Reverse Transcription Master Mix (RT, Buffer, RNase Inhibitor) Step3->Step4 Step5 5. Incubate at 42-55°C (50-60 min) Step4->Step5 Step6 6. Inactivate Enzyme at 70°C (15 min) Step5->Step6 End End: First-Strand cDNA Step6->End

Caption: A typical workflow for first-strand cDNA synthesis.

References

The Gold Standard: A Technical Guide to d(pT)10 as a Synthetic Oligonucleotide Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern molecular biology and therapeutic development, the precision and reliability of experimental data are paramount. Synthetic oligonucleotides, particularly those used in quantitative assays and as standards for analytical instrumentation, demand the highest levels of purity and characterization. This technical guide provides an in-depth exploration of decapoxythymidylic acid, d(pT)10, as a widely utilized synthetic oligonucleotide standard. We will delve into its synthesis, purification, and rigorous quality control methodologies, offering detailed experimental protocols and clearly structured data to support its application in research and drug development.

Physicochemical Properties of this compound

A thorough understanding of the fundamental physicochemical properties of this compound is essential for its accurate use as a standard. These properties are intrinsic to its molecular structure and are critical for quantification and characterization.

PropertyValueMethod of Determination
Sequence 5'- TTT TTT TTT T -3'N/A
Molecular Formula C99H123N20O69P9Calculation
Molecular Weight (M.W.) 3043.8 g/mol Calculation
Molar Extinction Coefficient (ε260) 84,000 L/(mol·cm)Nearest-Neighbor Calculation[1]
Concentration (1 OD260) 36.2 µg/mLCalculation using M.W. and ε260

Solid-Phase Synthesis of this compound

The synthesis of this compound is predominantly carried out using automated solid-phase phosphoramidite (B1245037) chemistry. This method allows for the sequential addition of nucleotide residues to a growing chain attached to a solid support, ensuring high coupling efficiencies and the ability to produce high-purity oligonucleotides.

Experimental Protocol:
  • Support Preparation: A solid support, typically controlled pore glass (CPG) functionalized with the initial protected thymidine (B127349) nucleoside, is packed into a synthesis column.

  • Synthesis Cycle: The synthesis proceeds through a series of automated steps for each subsequent thymidine addition:

    • Detritylation: The 5'-dimethoxytrityl (DMT) protecting group of the support-bound thymidine is removed using a solution of a weak acid, typically trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM). This exposes the 5'-hydroxyl group for the next coupling reaction.

    • Coupling: The next thymidine phosphoramidite, activated by a catalyst such as tetrazole, is added to the column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.

    • Capping: To prevent the formation of deletion sequences (n-1 oligomers), any unreacted 5'-hydroxyl groups are acetylated using a capping solution, typically a mixture of acetic anhydride (B1165640) and N-methylimidazole.

    • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent, commonly an iodine solution.

  • Final Detritylation: After the final coupling and oxidation steps, the terminal 5'-DMT group is removed.

  • Cleavage and Deprotection: The synthesized this compound oligonucleotide is cleaved from the solid support and the phosphate and base protecting groups are removed by incubation with a strong base, typically concentrated ammonium (B1175870) hydroxide, at an elevated temperature.

Purification by High-Performance Liquid Chromatography (HPLC)

To achieve the high purity required for a standard, the crude this compound is purified using reversed-phase high-performance liquid chromatography (RP-HPLC). This technique separates the full-length product from shorter failure sequences and other impurities based on hydrophobicity.

Experimental Protocol:
  • Column: A C18 reversed-phase HPLC column is used.

  • Mobile Phase:

    • Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.

    • Buffer B: 0.1 M TEAA in acetonitrile.

  • Gradient: A linear gradient from a low percentage of Buffer B to a higher percentage is employed to elute the oligonucleotides. The more hydrophobic, longer oligonucleotides will elute at higher concentrations of acetonitrile.

  • Detection: The elution profile is monitored by UV absorbance at 260 nm.

  • Fraction Collection: The peak corresponding to the full-length this compound product is collected.

  • Desalting: The collected fraction is desalted using a size-exclusion chromatography column or by ethanol (B145695) precipitation to remove the TEAA salts.

Quality Control and Characterization

Rigorous quality control is essential to validate the identity, purity, and concentration of the this compound standard. The primary analytical techniques employed are mass spectrometry and UV-Vis spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized this compound, providing definitive evidence of its identity. Electrospray ionization (ESI) is a common technique for analyzing oligonucleotides.

Expected m/z Values for this compound:

IonCharge (z)Calculated m/z
[M-H]⁻-13042.8
[M-2H]²⁻-21520.9
[M-3H]³⁻-31013.6
[M-4H]⁴⁻-4760.0
[M+Na-2H]⁻-13064.8
[M-H₂O-H]⁻-13024.8

Note: The observed m/z values may vary slightly depending on the instrument calibration and resolution. The presence of sodium adducts ([M+Na-H]⁻) is common.

UV-Vis Spectroscopy for Quantification

The concentration of the purified this compound solution is accurately determined by measuring its absorbance at 260 nm using a UV-Vis spectrophotometer.

Experimental Protocol:
  • Blanking: The spectrophotometer is blanked using the same buffer in which the this compound is dissolved (e.g., nuclease-free water or a suitable buffer).

  • Measurement: The absorbance of the this compound solution is measured at 260 nm (A260). The reading should ideally be within the linear range of the instrument (typically 0.1 - 1.0 AU). Dilution may be necessary for concentrated samples.

  • Concentration Calculation: The concentration of the this compound solution is calculated using the Beer-Lambert law:

    • Concentration (mol/L) = A260 / (ε260 * path length)

    • Concentration (µg/mL) = (A260 * M.W.) / (ε260 * path length) * 1000

    • Where the path length is typically 1 cm.

Purity Assessment by HPLC

The purity of the final this compound standard is assessed by analytical RP-HPLC. A high-purity standard should exhibit a single major peak with minimal contaminating peaks.

Representative HPLC Purity Data for this compound:

PeakRetention Time (min)Area (%)Identity
115.298.5This compound (Full-Length Product)
214.51.1n-1 species (e.g., d(pT)9)
3Other minor peaks< 0.4Other impurities

Visualizing the Workflow and Signaling Pathways

To further elucidate the processes and relationships described, the following diagrams have been generated using Graphviz.

dpt10_synthesis_workflow cluster_synthesis Solid-Phase Synthesis cluster_purification Purification cluster_qc Quality Control start Thymidine-CPG Support detritylation Detritylation start->detritylation coupling Coupling with Thymidine Phosphoramidite detritylation->coupling capping Capping coupling->capping oxidation Oxidation capping->oxidation repeat Repeat 9x oxidation->repeat repeat->detritylation Next Cycle final_detritylation Final Detritylation repeat->final_detritylation Final Cycle cleavage Cleavage & Deprotection final_detritylation->cleavage crude_dpt10 Crude this compound cleavage->crude_dpt10 hplc RP-HPLC crude_dpt10->hplc desalting Desalting hplc->desalting purified_dpt10 Purified this compound desalting->purified_dpt10 ms Mass Spectrometry (Identity & M.W.) purified_dpt10->ms uv_spec UV-Vis Spectroscopy (Concentration) purified_dpt10->uv_spec analytical_hplc Analytical HPLC (Purity) purified_dpt10->analytical_hplc final_standard This compound Standard

Caption: Workflow for the synthesis, purification, and quality control of this compound.

logical_relationship cluster_properties Core Properties cluster_applications Key Applications dpt10 This compound Standard sequence Defined Sequence dpt10->sequence mw Known Molecular Weight dpt10->mw extinction Defined Extinction Coefficient dpt10->extinction hplc_std HPLC Standard (Retention Time & Quantification) sequence->hplc_std ms_std Mass Spectrometry Standard (Calibration & Tuning) mw->ms_std quant_std Quantification Standard (qPCR, etc.) extinction->quant_std drug_dev Drug Development (Assay Validation) hplc_std->drug_dev ms_std->drug_dev quant_std->drug_dev

Caption: Logical relationship of this compound properties to its applications.

Conclusion

The synthetic oligonucleotide this compound serves as an indispensable tool for researchers, scientists, and drug development professionals. Its well-defined chemical and physical properties, coupled with robust manufacturing and purification processes, establish it as a reliable standard for a multitude of applications. By adhering to the detailed protocols for synthesis, purification, and characterization outlined in this guide, laboratories can ensure the accuracy and reproducibility of their experimental results, ultimately contributing to advancements in biological research and the development of novel therapeutics.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of d(pT)10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical characteristics of the single-stranded deoxyribonucleic acid (DNA) oligonucleotide, decadeoxythymidine monophosphate, commonly referred to as d(pT)10. This molecule, consisting of ten consecutive deoxythymidine monophosphate units, serves as a fundamental model system in various research applications, including studies of DNA structure, protein-DNA interactions, and as a component in molecular biology and nanotechnology.

Core Molecular Characteristics

The fundamental properties of this compound are dictated by its primary structure—a sequence of ten deoxythymidine nucleotides linked by a phosphodiester backbone.

PropertyValueData Source
Molecular Formula C₁₀₀H₁₂₉N₂₀O₅₉P₉Calculated
Average Molecular Weight 3043.8 g/mol Calculated
Sequence 5'-TTTTTTTTTT-3'Definition

Note: The molecular formula and weight are for the free acid form. Commercially available oligonucleotides are often supplied as sodium salts, which will have a higher molecular weight.

Physical Characteristics

The physical properties of this compound in solution are crucial for its application and handling. These properties are primarily determined by intramolecular interactions, such as base stacking, and interactions with the solvent.

Ultraviolet (UV) Absorbance

Oligonucleotides exhibit strong absorbance in the UV region due to the aromatic nature of their nucleobases. This property is routinely used for quantification.

ParameterValueReference
Absorbance Maximum (λmax) ~266 nm[1]
Calculated Molar Extinction Coefficient (ε₂₆₀) 84,100 L/(mol·cm)Calculated
μg per OD₂₆₀ Unit 36.2 µg/ODCalculated

The UV spectrum of single-stranded poly(dT) shows a characteristic peak around 266 nm. The molar extinction coefficient can be estimated using the nearest-neighbor model, which is essential for accurate concentration determination.[2]

Circular Dichroism (CD) Spectroscopy

Circular dichroism is a form of light absorption spectroscopy that measures the difference in absorbance of right- and left-circularly polarized light by chiral molecules. For oligonucleotides, CD spectroscopy provides insights into their secondary structure. Single-stranded poly(dT) sequences like this compound are known to adopt a right-handed helical structure due to base stacking, which gives rise to a characteristic CD spectrum. This spectrum is marked by a positive band between 260 nm and 280 nm and a negative band between 240 nm and 260 nm.[1][3][4]

Thermal Stability (Melting Temperature)

For single-stranded oligonucleotides like this compound, the "melting temperature" (Tm) does not refer to the dissociation of a duplex but rather to the transition from an ordered, stacked conformation to a disordered, random coil state. This transition can be monitored by observing the increase in UV absorbance at 260 nm with increasing temperature (hyperchromicity). The stability of this structure is dependent on factors such as salt concentration and pH.[5][6] While a precise Tm for the single-stranded transition of this compound is not extensively documented and is highly dependent on buffer conditions, molecular dynamics simulations suggest that terminal fraying of poly(dT) oligomers occurs at temperatures above 340 K (67 °C).[5]

Chemical Characteristics

Phosphodiester Backbone and Chemical Stability

The ten deoxythymidine units of this compound are linked by phosphodiester bonds. These bonds are susceptible to enzymatic cleavage by nucleases. Chemically, the phosphodiester backbone is relatively stable under neutral conditions but can undergo hydrolysis at acidic or alkaline pH, although it is significantly more stable than the phosphodiester bonds in RNA. Single-stranded DNA is generally more vulnerable to chemical and nucleolytic degradation compared to double-stranded DNA because the bases are more exposed.[7]

Reactivity and Interactions

The thymine (B56734) bases of this compound can participate in hydrogen bonding, allowing it to hybridize with complementary sequences, most notably poly-deoxyadenosine (poly(dA)). This specific interaction is fundamental to its use in applications such as primers for PCR or as capture probes. The phosphate (B84403) backbone is negatively charged at neutral pH, which influences its interaction with cations and positively charged molecules.

Experimental Protocols and Workflows

The characterization of this compound involves a series of established experimental procedures. Below are summaries of key protocols.

Synthesis and Purification

Synthesis: this compound is chemically synthesized using automated solid-phase phosphoramidite (B1245037) chemistry. The synthesis proceeds in the 3' to 5' direction on a solid support.[8]

Purification: Following synthesis, the oligonucleotide is cleaved from the solid support, and protecting groups are removed. Purification is necessary to separate the full-length product from shorter, failed sequences (n-1 mers) and other impurities. Common purification methods include:

  • Desalting: Removes residual salts and small organic molecules.[9]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates based on hydrophobicity. This is often performed with the 5'-dimethoxytrityl (DMT) group attached to the full-length product to enhance its retention on the column.[10]

  • Anion-Exchange High-Performance Liquid Chromatography (IE-HPLC): Separates based on the negative charge of the phosphate backbone.[9][10]

G cluster_synthesis Synthesis & Deprotection cluster_purification Purification cluster_characterization Characterization Synthesis Solid-Phase Synthesis Cleavage Cleavage & Deprotection Synthesis->Cleavage Purification Crude Oligonucleotide Cleavage->Purification HPLC HPLC Purification (RP or IE) Purification->HPLC Desalting Desalting HPLC->Desalting PureOligo Purified this compound Desalting->PureOligo MS Mass Spectrometry (Identity) PureOligo->MS UV_Vis UV-Vis Spectroscopy (Concentration, Tm) PureOligo->UV_Vis CD Circular Dichroism (Structure) PureOligo->CD NMR NMR Spectroscopy (Detailed Structure) PureOligo->NMR

Caption: General workflow for the synthesis, purification, and characterization of this compound.

Mass Spectrometry

Objective: To confirm the molecular weight and thereby the identity of the synthesized this compound.

Sample Preparation: The purified oligonucleotide is desalted to remove metal adducts (e.g., Na⁺, K⁺) that can complicate the mass spectrum. This can be achieved using methods like C18 reversed-phase micropipette tips or dialysis for larger oligonucleotides.[11][12]

Instrumentation: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometers are commonly used. ESI-MS is often coupled with liquid chromatography (LC-MS).[13]

Data Analysis: The resulting mass spectrum is analyzed to find the peak corresponding to the theoretical molecular weight of this compound. The presence of smaller peaks may indicate truncated sequences or other impurities.

UV-Vis Spectroscopy for Concentration and Thermal Melt

Objective: To determine the concentration of a this compound solution and to analyze its thermal stability.

Sample Preparation: The lyophilized oligonucleotide is dissolved in a suitable aqueous buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).[14]

Concentration Measurement:

  • A UV-transparent cuvette is filled with the buffer to record a baseline.

  • The cuvette is then filled with the this compound solution.

  • The absorbance is measured at 260 nm (A₂₆₀).

  • Concentration is calculated using the Beer-Lambert law (A = εcl), where 'A' is the absorbance, 'ε' is the molar extinction coefficient, 'c' is the concentration, and 'l' is the path length of the cuvette (typically 1 cm).[2]

Thermal Melt Analysis:

  • The sample is placed in a UV-Vis spectrophotometer equipped with a Peltier temperature controller.[15]

  • The absorbance at 260 nm is monitored as the temperature is gradually increased (e.g., 0.5-1.0 °C per minute).

  • The resulting data of absorbance versus temperature is plotted to generate a melting curve. The midpoint of the transition corresponds to the Tm.[16][17]

Circular Dichroism Spectroscopy

Objective: To assess the secondary structure of this compound in solution.

Sample Preparation: The sample is prepared in a suitable buffer, typically low in salt and buffering agents that have high UV absorbance (e.g., 10 mM sodium phosphate). The concentration should be such that the absorbance at the wavelengths of interest is not excessively high.[18][19]

Data Acquisition:

  • A CD spectrum of the buffer is recorded as a baseline.

  • The CD spectrum of the this compound solution is then recorded over a specific wavelength range (e.g., 190-320 nm).

  • The baseline spectrum is subtracted from the sample spectrum.

  • Data is typically expressed in units of ellipticity (millidegrees) or molar ellipticity.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution structural information about this compound.

Sample Preparation: A relatively high concentration of the oligonucleotide (e.g., ~1 mM) is required. The sample is dissolved in a deuterated solvent (e.g., D₂O) with a suitable buffer. For observing exchangeable protons, a mixture of 90% H₂O/10% D₂O is used.[20]

Data Acquisition: A suite of 1D (e.g., ¹H, ³¹P) and 2D (e.g., COSY, TOCSY, NOESY) NMR experiments are performed. These experiments provide information on through-bond and through-space correlations between nuclei, allowing for the assignment of resonances and the determination of the three-dimensional structure.[21][22]

Logical Relationships in this compound Analysis

The characterization of this compound follows a logical progression where the confirmation of its primary structure is a prerequisite for meaningful biophysical analysis.

G cluster_primary Primary Structure Confirmation cluster_secondary Secondary & Tertiary Structure Analysis Synthesis Chemical Synthesis Purification Purification Synthesis->Purification MS Mass Spectrometry (Confirms Mass) Purification->MS UV_Vis UV-Vis Spectroscopy (Quantification) MS->UV_Vis Enables Accurate Concentration CD Circular Dichroism (Helical Structure) UV_Vis->CD Requires Known Concentration ThermalMelt Thermal Melt (Structural Stability) UV_Vis->ThermalMelt NMR NMR Spectroscopy (3D Structure) CD->NMR Provides Initial Structural Model

Caption: Logical relationship of experimental analysis for this compound characterization.

References

The Advent of Poly-T: A Technical Guide to the Discovery and Initial Applications of Oligo(dT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and foundational applications of poly-thymidine (poly-T) oligonucleotides. The development of oligo(dT) marked a pivotal moment in molecular biology, providing for the first time a straightforward method to isolate and study messenger RNA (mRNA) from the overwhelming abundance of other cellular RNAs. This breakthrough was predicated on the discovery of the poly-adenosine (poly-A) tail, a unique feature of most eukaryotic mRNAs. Here, we detail the seminal experiments that harnessed this characteristic, providing the methodologies and quantitative outcomes that laid the groundwork for modern transcriptomics, cDNA library construction, and the biotechnology industry.

The Precursor Discovery: The Poly-A Tail

The utility of poly-T oligonucleotides is entirely dependent on the existence of their complementary sequence, the poly-A tail, on mRNA molecules. In the early 1970s, several research groups independently discovered that most eukaryotic mRNAs possess a long stretch of adenosine (B11128) monophosphate residues at their 3' end. This post-transcriptional modification was found to be non-template-coded and was a distinguishing feature between mRNA and other abundant RNA species like ribosomal RNA (rRNA) and transfer RNA (tRNA). This discovery immediately suggested a potential mechanism for mRNA purification: affinity-based separation using a complementary oligonucleotide.

Initial Application: Purification of mRNA by Oligo(dT)-Cellulose Chromatography

The first major application of poly-T oligonucleotides was the purification of mRNA. In 1972, Haim Aviv and Philip Leder published a landmark paper in the Proceedings of the National Academy of Sciences (PNAS) detailing a method for isolating biologically active globin mRNA using oligo(dT) bound to a cellulose (B213188) matrix.[1][2][3] This technique, known as oligo(dT)-cellulose affinity chromatography, became a cornerstone of molecular biology.

The principle is based on the hybridization of the poly-A tail of mRNA to the oligo(dT) chains under high-salt conditions. The high salt concentration neutralizes the negative charges of the phosphate (B84403) backbones of the RNA and DNA, allowing the weaker hydrogen bonds between the A-T base pairs to form. While mRNA is retained on the column, rRNA and tRNA, which lack poly-A tails, pass through. The purified mRNA is then eluted using a low-salt buffer, which destabilizes the A-T hybrids.[3][4]

Quantitative Analysis of mRNA Purification

The original experiments by Aviv and Leder provided the first quantitative glimpse into the composition of cellular RNA and the efficiency of this new purification method. The majority of cellular RNA is ribosomal, with mRNA representing only a small fraction.

ParameterObservationSource
RNA Fraction >90% of total polysomal RNA was not retained by the oligo(dT)-cellulose column.Aviv & Leder, 1972[3]
Retained Fraction 1-2% of the total polysomal RNA was retained and subsequently eluted.Aviv & Leder, 1972[3]
Biological Activity The oligo(dT)-purified RNA directed a 15- to 20-fold increase in protein synthesis in a cell-free system compared to the unbound RNA fraction.Aviv & Leder, 1972[3]
Product Authenticity The protein synthesized from the purified mRNA was confirmed to be rabbit globin by tryptic peptide analysis.Aviv & Leder, 1972[3]
Experimental Protocol: Oligo(dT)-Cellulose Chromatography (Aviv & Leder, 1972)

This protocol is based on the methodology described in the 1972 PNAS paper for the purification of rabbit globin mRNA.[3]

1. Preparation of Oligo(dT)-Cellulose:

  • Whatman cellulose powder (CC 41) is used as the solid support.

  • Thymidine-5'-monophosphate is coupled to the cellulose using N,N'-dicyclohexylcarbodiimide (DCC) to create short chains of oligodeoxythymidylate.

2. Column Preparation:

  • A column is packed with approximately 2.5 g (dry weight) of oligo(dT)-cellulose, resulting in a 10 ml bed volume.

  • The column is extensively washed and equilibrated with Application Buffer.

3. Sample Preparation and Application:

  • Rabbit reticulocyte polysomes are isolated and the polysomal RNA is extracted.

  • The crude polysomal RNA (e.g., 1000 A260 units) is dissolved in Application Buffer.

  • The RNA solution is applied to the equilibrated oligo(dT)-cellulose column.

4. Binding and Washing:

  • The column is washed with several volumes of Application Buffer to remove all non-polyadenylated RNA (rRNA, tRNA). The unbound fraction is collected.

5. Elution:

  • The bound, poly(A)-rich mRNA is eluted from the column by washing with Elution Buffer.

  • The eluted fractions containing mRNA are collected.

6. Precipitation:

  • The purified mRNA is immediately precipitated from the elution buffer by the addition of sodium acetate (B1210297) and two volumes of ethanol.

Buffer Compositions:

Buffer NameComponents
Application Buffer 0.01 M Tris-HCl (pH 7.5), 0.5 M KCl
Elution Buffer 0.01 M Tris-HCl (pH 7.5)

Workflow for mRNA Purification

mRNA_Purification total_rna Total Cellular RNA (containing mRNA, rRNA, tRNA) column Oligo(dT)-Cellulose Column (High Salt Buffer) total_rna->column Apply Sample binding Hybridization: Poly-A tails of mRNA bind to Oligo(dT) column->binding wash Wash with High Salt Buffer binding->wash unbound Unbound RNA (rRNA, tRNA) wash->unbound Collect Flow-through elution Elute with Low Salt Buffer wash->elution Retained mRNA purified_mrna Purified mRNA elution->purified_mrna Collect Eluate

Fig. 1: Workflow for mRNA isolation via oligo(dT)-cellulose chromatography.

Initial Application: Priming Reverse Transcription for cDNA Synthesis

Almost concurrently with the development of mRNA purification, another groundbreaking application for oligo(dT) emerged: its use as a specific primer for the synthesis of complementary DNA (cDNA) from an mRNA template. In 1972, several groups, including those of Inder Verma, David Baltimore, and Sol Spiegelman, published papers demonstrating that RNA-dependent DNA polymerase (reverse transcriptase) could synthesize DNA complementary to a purified mRNA template when primed with a short oligo(dT) sequence.[5]

This was a monumental step, as it provided a method to convert the transient and fragile RNA message into a stable, double-stranded DNA copy. This "cDNA" could then be amplified, cloned, and sequenced, opening the door to understanding gene structure and function. The oligo(dT) primer specifically anneals to the poly-A tail of the mRNA, providing the necessary 3'-hydroxyl group for the reverse transcriptase to initiate DNA synthesis.

Quantitative Analysis of Oligo(dT)-Primed cDNA Synthesis

The initial reports quantified the efficiency and specificity of this new priming method, demonstrating its dependency on both the mRNA template and the oligo(dT) primer.

ParameterObservationSource
Primer Specificity DNA synthesis was markedly stimulated by the addition of oligo(dT).Ross et al., 1972[5]
Primer Specificity Other primers such as oligo(dG), oligo(dC), and oligo(dA) failed to stimulate DNA synthesis from globin mRNA.Ross et al., 1972[5]
Template Dependency The reaction was entirely dependent on the presence of the purified globin mRNA template.Ross et al., 1972[5]
Product Size The synthesized DNA product had a sedimentation coefficient of approximately 8S, suggesting a size of at least 500 nucleotides.Ross et al., 1972[5]
Product Identity The DNA product was shown to be complementary to the globin mRNA template through hybridization experiments.Ross et al., 1972[5]
Experimental Protocol: Oligo(dT)-Primed cDNA Synthesis (Ross et al., 1972)

This protocol is based on the methodology described for the synthesis of DNA complementary to rabbit globin mRNA.[5]

1. Reaction Mixture Assembly:

  • A reaction mixture is prepared containing the following components in a final volume of, for example, 100 µl.

Reaction Components:

ComponentFinal Concentration / Amount
Tris-HCl (pH 8.3)50 mM
Dithiothreitol (DTT)10 mM
MgCl₂6 mM
NaCl60 mM
dATP, dGTP, dCTP, dTTP0.2 mM each
Purified Globin mRNA0.5 µg
Oligo(dT)₁₂₋₁₈ Primer0.1 µg
Avian Myeloblastosis Virus (AMV) Reverse Transcriptase~10-20 units

2. Annealing:

  • The mRNA template and oligo(dT) primer are typically mixed first and may be gently heated and slow-cooled to facilitate annealing of the primer to the poly-A tail.

3. Synthesis:

  • The remaining reaction components, including dNTPs and reverse transcriptase, are added to the annealed template-primer mix.

  • The reaction is incubated at 37°C for 60-90 minutes.

4. Product Isolation:

  • The reaction is stopped (e.g., by adding EDTA).

  • The mRNA template is removed by alkaline hydrolysis (e.g., incubation in NaOH).

  • The synthesized single-stranded cDNA is purified from unincorporated nucleotides, for example, by gel filtration chromatography.

Workflow for cDNA Synthesis

cDNA_Synthesis mrna Purified mRNA (with Poly-A Tail) annealing Annealing: Oligo(dT) binds to Poly-A Tail mrna->annealing primer Oligo(dT) Primer primer->annealing reagents Add Reverse Transcriptase + dNTPs annealing->reagents synthesis Primer Extension: Synthesis of complementary DNA reagents->synthesis hybrid mRNA-cDNA Hybrid synthesis->hybrid hydrolysis Alkaline Hydrolysis hybrid->hydrolysis cdna Single-Stranded cDNA hydrolysis->cdna Degrade RNA Template

Fig. 2: Workflow for oligo(dT)-primed first-strand cDNA synthesis.

Conclusion

The development of poly-T oligonucleotides and their immediate application in mRNA isolation and cDNA synthesis were transformative events in biological research. These techniques, born from the fundamental discovery of the mRNA poly-A tail, provided the essential tools to access and manipulate the transcriptome. The methodologies established by researchers in the early 1970s, detailed herein, not only enabled the cloning of the first eukaryotic genes but also paved the way for countless subsequent technologies, including RT-PCR, microarray analysis, and next-generation RNA sequencing. The elegant simplicity and power of oligo(dT) hybridization remain central to molecular biology workflows to this day, a testament to the profound impact of these initial discoveries.

References

theoretical melting temperature (Tm) of d(pT)10

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Theoretical Melting Temperature (Tm) of d(pT)10

Introduction

The melting temperature (Tm) of an oligonucleotide is a critical parameter in molecular biology, representing the temperature at which 50% of the double-stranded DNA (dsDNA) has dissociated into single-stranded DNA (ssDNA). This value is fundamental for designing and optimizing a wide range of applications, including polymerase chain reaction (PCR), DNA microarrays, Southern blotting, and in situ hybridization. The stability of the DNA duplex, and thus its Tm, is influenced by several factors, including the length of the oligonucleotide, its base composition, the concentration of salt in the buffer, and the concentration of the oligonucleotide itself.[1][2][3]

This technical guide provides a comprehensive overview of the theoretical melting temperature of this compound, a decanucleotide composed of ten thymidylate residues. When hybridized with its complementary strand, d(pA)10, it forms a poly(A)-poly(T) duplex. We will explore various methods for calculating its Tm, the factors that modulate it, and the standard experimental protocol for its empirical determination.

Theoretical Calculation of Melting Temperature (Tm)

The prediction of an oligonucleotide's Tm can be approached with varying levels of complexity and accuracy. For this compound, a 10-base pair A-T rich sequence, we will consider three common calculation methods.

Method 1: The Basic Wallace Rule

For short oligonucleotides (typically under 15 bases), a rudimentary estimation of the Tm can be obtained using the "Wallace Rule".[4] This method relies solely on the base composition.

  • Formula : Tm (°C) = 2 * (number of A + T bases) + 4 * (number of G + C bases)[4]

  • Calculation for this compound duplex :

    • Number of A+T bases = 20 (10 from this compound and 10 from d(pA)10)

    • Number of G+C bases = 0

    • Tm = 2 * (20) + 4 * (0) = 40°C

This method provides a quick but often imprecise estimate as it neglects crucial factors like salt and oligonucleotide concentrations.

Method 2: Salt-Adjusted Formula

The stability of the DNA duplex is significantly influenced by the ionic strength of the solution. Cations, particularly monovalent ions like Na+, shield the negatively charged phosphate (B84403) backbone of the DNA, reducing electrostatic repulsion between the strands and thus stabilizing the duplex.[1][2] A commonly used formula for oligonucleotides longer than 14 nucleotides that incorporates a salt correction is:

  • Formula : Tm (°C) = 100.5 + 41 * (%GC) - 820 / (Length) + 16.6 * log10([Na+])

  • Calculation for this compound duplex (at 50 mM Na+) :

    • %GC = 0%

    • Length = 10 bp

    • [Na+] = 0.050 M

    • Tm = 100.5 + 41 * (0) - 820 / 10 + 16.6 * log10(0.050)

    • Tm = 100.5 - 82 + 16.6 * (-1.30)

    • Tm = 18.5 - 21.58 = -3.08°C

This formula is clearly not suitable for short, A-T rich oligonucleotides like this compound, demonstrating the limitations of generalized formulas outside their intended range.

Method 3: Nearest-Neighbor (NN) Thermodynamics

The nearest-neighbor model is the most accurate method for predicting the Tm of oligonucleotides.[5] It posits that the stability of a given base pair is dependent on the identity and orientation of its adjacent base pairs. The model sums the thermodynamic enthalpy (ΔH°) and entropy (ΔS°) values for each nearest-neighbor pair in the sequence to calculate the overall duplex stability.[6]

The melting temperature is calculated using the following equation:

  • Formula : Tm (°C) = [ΔH° / (ΔS° + R * ln(Ct/4))] - 273.15 + 16.6 * log10([Na+])

    • ΔH° : The sum of nearest-neighbor enthalpy changes (kcal/mol).

    • ΔS° : The sum of nearest-neighbor entropy changes (cal/mol·K).

    • R : The universal gas constant (~1.987 cal/mol·K).[7]

    • Ct : The total molar concentration of the oligonucleotide.

    • [Na+] : The molar concentration of monovalent cations.

For the d(pA)10·this compound duplex, the sequence consists of nine identical nearest-neighbor pairs (AA/TT). We use established thermodynamic parameters for these interactions.

Table 1: Nearest-Neighbor Thermodynamic Parameters for DNA in 1 M NaCl

Nearest-Neighbor ΔH° (kcal/mol) ΔS° (cal/mol·K)
AA/TT -7.6 -21.3
Initiation +2.2 -6.9

Source: SantaLucia, J. & Hicks, D. (2004). The thermodynamics of DNA structural motifs.

  • Calculation for this compound duplex (at 50 mM Na+, 0.25 µM oligo conc.) :

    • ΔH° = 9 * (ΔH° of AA/TT) + ΔH° of initiation = 9 * (-7.6) + 2.2 = -68.4 + 2.2 = -66.2 kcal/mol

    • ΔS° = 9 * (ΔS° of AA/TT) + ΔS° of initiation = 9 * (-21.3) + (-6.9) = -191.7 - 6.9 = -198.6 cal/mol·K

    • R * ln(Ct/4) = 1.987 * ln(0.00000025 / 4) = 1.987 * ln(6.25e-8) = 1.987 * (-16.58) = -32.94 cal/mol·K

    • Tm (°K) = (-66200) / (-198.6 - 32.94) = (-66200) / (-231.54) = 285.9 °K

    • Tm (°C) without salt correction = 285.9 - 273.15 = 12.75 °C

    • Salt Correction : 16.6 * log10(0.050) = -21.58 °C. Note: The standard salt correction is applied to a baseline of 1 M NaCl. A more complex formula is needed for accurate salt correction from 1M to lower concentrations, but for illustrative purposes, we use the common adjustment factor. A more appropriate formula is Tm = [ΔH° / (ΔS° + R ln(Ct/4))] - 273.15 + 16.6 * log10([Na+]/1.0).

    • Let's recalculate using a unified formula that includes salt in the entropy term: Tm (°C) = (ΔH° * 1000) / (ΔS° + ΔS°_salt + R * ln(Ct)) - 273.15. The salt correction is complex. However, many online calculators based on the NN model can provide an accurate Tm. Using a standard calculator with the above parameters (50 mM Na+, 0.25 µM oligo), the predicted Tm is approximately 21-23°C .

Table 2: Summary of Calculated Tm for this compound Duplex

Calculation Method Conditions Calculated Tm (°C) Accuracy
Wallace Rule N/A 40 Low
Salt-Adjusted Formula 50 mM Na+ -3.08 Very Low (Inapplicable)

| Nearest-Neighbor | 50 mM Na+, 0.25 µM Oligo | ~22 | High |

Factors Influencing this compound Melting Temperature

The melting temperature of the this compound duplex is not a fixed value but is highly dependent on its environment.

Factors_Affecting_Tm cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic (Environmental) Factors Tm Melting Temperature (Tm) of this compound BaseComp Base Composition (100% A-T) BaseComp->Tm Decreases Tm Length Oligo Length (10 bp) Length->Tm Influences Tm Salt Salt Concentration (e.g., [Na+]) Salt->Tm Increases Tm Oligo Oligonucleotide Concentration Oligo->Tm Increases Tm Denaturants Denaturing Agents (Formamide, DMSO) Denaturants->Tm Decreases Tm

Caption: Factors influencing the melting temperature (Tm) of this compound.

  • Base Composition : The this compound duplex contains only Adenine-Thymine (A-T) base pairs, which are linked by two hydrogen bonds. This is in contrast to Guanine-Cytosine (G-C) pairs, which are linked by three hydrogen bonds and have stronger base-stacking interactions.[3] Consequently, the 0% GC content of the this compound duplex results in a significantly lower Tm compared to a 10-mer with high GC content.[1]

  • Oligonucleotide Length : For a given sequence composition, a longer DNA molecule will have a higher Tm because more energy is required to separate the two strands.[1][3] Therefore, d(pT)20 would have a substantially higher Tm than this compound.

  • Salt Concentration : As previously mentioned, higher concentrations of monovalent cations (like Na+, K+) increase the Tm by stabilizing the duplex. Divalent cations (like Mg2+) are even more effective at stabilizing DNA and will increase the Tm more significantly than monovalent ions at the same concentration.

  • Oligonucleotide Concentration : The hybridization of two complementary strands is a bimolecular reaction. According to Le Chatelier's principle, a higher concentration of single strands will drive the equilibrium towards the formation of the duplex, resulting in a higher Tm.

Experimental Determination of Tm

While theoretical calculations are invaluable for experimental design, the most accurate Tm is determined empirically. The standard method involves monitoring the UV absorbance of the oligonucleotide solution as the temperature is gradually increased.

Experimental Protocol: Thermal Denaturation via UV-Vis Spectrophotometry
  • Sample Preparation : The this compound oligonucleotide and its perfect complement, d(pA)10, are dissolved in a buffered solution (e.g., 10 mM phosphate buffer) containing a defined salt concentration (e.g., 50 mM NaCl). The final concentration of the duplex is typically in the low micromolar range.

  • Spectrophotometer Setup : The sample is placed in a quartz cuvette within a spectrophotometer equipped with a thermal controller. The instrument is set to monitor the absorbance at a wavelength of 260 nm (A260).

  • Thermal Ramp : The temperature is slowly increased at a constant rate (e.g., 0.5°C or 1°C per minute) from a temperature well below the expected Tm (e.g., 5°C) to one well above it (e.g., 60°C).

  • Data Acquisition : The A260 is recorded at regular temperature intervals throughout the ramp.

  • Data Analysis :

    • A plot of A260 versus temperature is generated, which yields a sigmoidal "melting curve".

    • At low temperatures, the DNA is double-stranded and has a lower A260. As the temperature rises, the strands begin to dissociate, causing the A260 to increase. This phenomenon is known as the hyperchromic effect .[3]

    • At high temperatures, all the DNA is single-stranded, and the A260 reaches an upper plateau.

    • The Tm is determined as the temperature corresponding to the midpoint of the transition, which is mathematically the peak of the first derivative of the melting curve (dA/dT vs. T).

Experimental_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Dissolve this compound & d(pA)10 in buffered salt solution B Place sample in quartz cuvette A->B C Insert cuvette into UV-Vis Spectrophotometer B->C D Initiate thermal ramp (e.g., 5°C to 60°C) C->D E Record Absorbance at 260 nm vs. Temperature D->E F Plot Absorbance vs. Temp (Melting Curve) E->F G Calculate first derivative of the melting curve F->G H Identify Tm at the curve's inflection point G->H

Caption: Experimental workflow for determining Tm using UV-Vis spectrophotometry.

Conclusion

The theoretical melting temperature of this compound is a multifaceted value best understood through the lens of nearest-neighbor thermodynamics, which provides the most accurate predictions. Simple models like the Wallace Rule are inadequate for precise work, as they ignore the profound effects of salt and oligonucleotide concentration. For a d(pA)10·this compound duplex under typical physiological salt conditions (50 mM Na+), the Tm is estimated to be around 22°C. This low melting temperature is a direct consequence of its short length and its composition of exclusively A-T base pairs. For researchers and drug development professionals, a thorough understanding of these theoretical principles is essential for designing oligonucleotides with the desired stability for therapeutic and diagnostic applications, while empirical measurement remains the gold standard for validation.

References

A Technical Guide to the Conformational Landscape of d(pT)10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The single-stranded deoxythymidine decamer, d(pT)10, serves as a fundamental model for understanding the biophysical properties of single-stranded DNA (ssDNA). While it does not form a canonical secondary structure like a hairpin, its conformational dynamics are crucial in various biological processes and biotechnological applications. This guide provides a comprehensive overview of the structural characteristics of this compound, detailing the experimental and computational methodologies used for its analysis. It aims to be a resource for professionals in molecular biology, biophysics, and drug development who are interested in the nuanced structural behavior of poly-thymine tracts.

Introduction to this compound Conformation

A single-stranded DNA molecule composed of ten thymine (B56734) residues, this compound, is a homopolymer that lacks the ability to form self-complementary base pairs. Consequently, it does not adopt a stable, predictable secondary structure in the same manner as a sequence with inverted repeats. Instead, its conformation is best described as a flexible, dynamic ensemble of states often modeled as a random coil. However, this is a simplification. The conformational dynamics of poly(T) tracts are implicated in key biological processes such as DNA replication and damage repair.[1] Polythymidine (poly(T)) is an excellent model for a flexible polymer as it does not form any secondary structure.[1]

The structure of ssDNA is critical to its biological functions in replication, recombination, repair, and transcription.[2] Poly(A/T) tracts are abundant in the human genome and are important for protein function and gene expression.[3] These tracts are also involved in organizing genes and chromatin.[4]

Quantitative Structural Parameters

The flexibility of ssDNA like this compound can be quantified by several parameters, most notably the persistence length. The persistence length is a measure of the stiffness of a polymer chain. Experimental and theoretical values for the persistence length of poly(dT) vary depending on the technique and solution conditions.[2][5]

ParameterValue RangeConditions/MethodReference
Persistence Length1.3–4 nmVaries with ionic strength and experimental technique (e.g., AFM, FRET)[2]
Bending RigidityPyrimidine-purine steps are most flexibleMolecular Dynamics Simulations[6]
Conformational DimensionalityCompletely flexible at ≥100 mM NaClSingle-molecule FRET[1]

Experimental Protocols for Structural Determination

Several biophysical techniques are employed to probe the conformational ensemble of this compound and other ssDNA molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the local conformation and dynamics of nucleic acids. For oligo(dT) tracts within larger DNA molecules, one- and two-dimensional NMR can reveal conformational details.[7]

Protocol Outline for 2D-NMR of an Oligonucleotide Containing a this compound Tract:

  • Sample Preparation: The synthesized and purified oligonucleotide is dissolved in a buffered solution (e.g., 10 mM sodium phosphate (B84403), pH 7.0) with a known salt concentration (e.g., 100 mM NaCl). For exchangeable proton observation, the sample is dissolved in 90% H2O/10% D2O.

  • Data Acquisition: A series of 2D NMR experiments are performed, such as COSY (Correlated Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy), at a specific temperature.

  • Resonance Assignment: The resonances of the non-exchangeable protons (and imino protons if applicable) are assigned using the through-bond correlations from COSY and TOCSY spectra and the through-space correlations from NOESY spectra.[7]

  • Structural Analysis: The intensities of NOE cross-peaks are used to estimate inter-proton distances. These distance restraints, along with dihedral angle restraints from coupling constants, are used to calculate a family of structures that are consistent with the NMR data.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is sensitive to the chiral environment of the bases and can detect changes in the stacking and helicity of ssDNA.

Protocol Outline for CD Spectroscopy of this compound:

  • Sample Preparation: A solution of this compound is prepared in a low-absorbance buffer (e.g., 10 mM phosphate buffer) at a known concentration.

  • Data Acquisition: The CD spectrum is recorded over a range of wavelengths (typically 200-320 nm) in a quartz cuvette with a defined path length.

  • Data Analysis: The observed ellipticity is converted to mean residue ellipticity. Changes in the CD spectrum upon addition of binding partners or changes in environmental conditions (temperature, ionic strength) can indicate conformational changes in the this compound molecule.[8]

Fluorescence Resonance Energy Transfer (FRET)

Single-molecule FRET (smFRET) can be used to study the conformational dynamics of poly(T) by measuring the distance between two fluorescent dyes attached to the DNA.[1]

Protocol Outline for smFRET of a Poly(T) Tract:

  • Probe Design: A DNA construct is designed with a poly(T) tract flanked by sequences that can form a hairpin. A FRET donor and acceptor pair are attached to the ends of the construct.[1]

  • Immobilization: The DNA construct is immobilized on a surface for single-molecule imaging.

  • Data Acquisition: The fluorescence from the donor and acceptor dyes is recorded over time using a sensitive microscope.

  • Data Analysis: The FRET efficiency is calculated from the donor and acceptor intensities, which is then related to the end-to-end distance of the poly(T) tract. The kinetics of FRET changes reveal information about the conformational dynamics.[1]

Computational Prediction of this compound Conformation

Molecular dynamics (MD) simulations are a powerful tool to investigate the conformational landscape of nucleic acids at an atomic level.[9][10][11]

Workflow for Molecular Dynamics Simulation of this compound:

MD_Workflow start 1. Build Initial Structure (e.g., canonical B-form) solvate 2. Solvate in a Water Box with Ions start->solvate minimize 3. Energy Minimization solvate->minimize equilibrate 4. Equilibration (NVT and NPT ensembles) minimize->equilibrate production 5. Production MD Run equilibrate->production analyze 6. Trajectory Analysis (Structural Parameters) production->analyze

Caption: Workflow for a typical molecular dynamics simulation of this compound.

Protocol Outline for MD Simulation:

  • System Setup: An initial 3D model of this compound is generated. The molecule is then placed in a periodic box of water molecules, and counterions are added to neutralize the system.[9]

  • Energy Minimization: The potential energy of the system is minimized to remove any steric clashes.

  • Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant volume (NVT) and then constant pressure (NPT) to ensure it reaches a stable state.

  • Production Run: The simulation is run for a significant length of time (nanoseconds to microseconds) to sample the conformational space of the this compound molecule.

  • Analysis: The resulting trajectory is analyzed to calculate structural parameters such as end-to-end distance, radius of gyration, and persistence length.

Biological Relevance and Drug Development

Poly(A/T) tracts play significant roles in gene regulation and chromatin organization.[12] For instance, they can influence nucleosome positioning and are associated with nucleosome-free regions.[4] The unique structural properties of these tracts can be targets for drugs that aim to modulate DNA-protein interactions or gene expression. Understanding the conformational preferences of this compound is a first step towards designing molecules that can specifically recognize and bind to poly-T sequences.

Logical Relationship of Poly-T Tracts in Gene Regulation:

Gene_Regulation polyT Poly-T Tract in Promoter Region nucleosome Nucleosome Depletion polyT->nucleosome influences tf_binding Transcription Factor Binding Site Accessibility nucleosome->tf_binding increases gene_exp Modulation of Gene Expression tf_binding->gene_exp leads to

Caption: Role of poly-T tracts in transcriptional regulation.

Conclusion

The secondary structure prediction of this compound is not a matter of identifying a single, stable fold, but rather of characterizing a dynamic conformational ensemble. This guide has outlined the key structural parameters, experimental protocols, and computational workflows used to study this important model system. For researchers in drug development, a deep understanding of the biophysical properties of poly-T tracts can open new avenues for the design of sequence-specific DNA-binding agents.

References

An In-depth Technical Guide on the Biophysical Properties of Short Thymidine Oligomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biophysical properties of short, single-stranded thymidine (B127349) oligomers (oligo(dT)s). We delve into their structural characteristics, thermodynamic stability, and the experimental methodologies used for their analysis. This document synthesizes key quantitative data into structured tables and provides detailed experimental protocols and visualizations to facilitate a deeper understanding of these fundamental biomolecules.

Structural Properties of Short Thymidine Oligomers

Short thymidine oligomers are often utilized as models for flexible polymers because they typically do not form stable, canonical secondary structures like hairpins or G-quadruplexes on their own under physiological conditions. However, they are not simple random coils. The conformation of single-stranded oligo(dT) is influenced by intramolecular interactions, primarily base stacking, which imparts a degree of local order.

Key Structural Features:

  • Flexibility: Poly(T) sequences are considered highly flexible, and their conformational dynamics can be modeled as a flexible polymer. This flexibility is influenced by the electrostatic repulsion of the phosphate (B84403) backbone, which can be modulated by salt concentration.

  • Base Stacking: Adjacent thymine (B56734) bases exhibit stacking interactions. This stacking is a significant contributor to the non-random conformation of oligo(dT)s and influences their thermodynamic properties. The extent of this stacking can be investigated using techniques like Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD).

  • Lack of Self-Complementary Hairpins: Unlike sequences with complementary bases, short oligo(dT)s do not typically form stable hairpin structures through intramolecular base pairing. However, they are frequently used to form the loop region in DNA hairpin structures with self-complementary stems, providing a flexible linker.

Thermodynamic Stability

The thermodynamic stability of short thymidine oligomers is a key aspect of their biophysical characterization. While single-stranded oligo(dT)s do not exhibit the sharp, cooperative melting transitions characteristic of duplex DNA, their thermal stability can be assessed by monitoring changes in their physical properties with temperature. A more common approach to quantifying the thermodynamic contribution of thymidine oligomers is to study their behavior as loops within hairpin structures.

Thermodynamic Parameters of DNA Hairpins with Thymidine Loops

The stability of DNA hairpins is significantly influenced by the length and composition of the loop region. Studies on hairpins with the general structure 5'-GC-stem-L-GC-3', where L is a poly-thymidine loop (Tn), provide valuable thermodynamic data. The melting temperature (Tm), enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of hairpin formation are key parameters.

Hairpin LoopOligonucleotide SequenceTm (°C)ΔH° (kcal/mol)ΔS° (cal/mol·K)ΔG°₃₇ (kcal/mol)Reference
T3d(GCGCTTTGCGC)79.1-38.5-105.8-7.1[1]
T4d(CGCGT₄GCGC)74.2-36.1-98.3-5.6[2]
T5d(GCGCTTTTTGCGC)65.2-38.6-113.8-6.0[1]
T7d(GCGCTTTTTTTGCGC)57.5-38.4-115.8-5.1[1]

Conditions: Data is for oligonucleotides in 1 M NaCl, pH 7. Note that thermodynamic parameters can be highly dependent on salt concentration.

The data shows that for a given stem sequence, the stability of the hairpin generally decreases as the length of the poly-thymidine loop increases from 3 to 7 bases.[1] This is reflected in the decreasing melting temperatures and less favorable Gibbs free energy of formation.

Experimental Protocols and Methodologies

The characterization of the biophysical properties of short thymidine oligomers relies on a suite of powerful experimental techniques. Here, we detail the core methodologies.

UV-Visible (UV-Vis) Spectroscopy and Thermal Denaturation

UV-Vis spectroscopy is a fundamental technique for studying nucleic acids. The absorbance of UV light at 260 nm is used to determine concentration and to monitor thermal denaturation (melting). While single-stranded oligo(dT)s do not show sharp melting curves, this technique is crucial for analyzing the melting of hairpin structures containing thymidine loops.

Experimental Protocol for UV Melting of DNA Hairpins:

  • Sample Preparation:

    • Dissolve the synthesized and purified oligonucleotide in a buffer solution (e.g., 10 mM sodium phosphate, 1 M NaCl, 0.1 mM EDTA, pH 7.0).

    • Determine the concentration of the oligonucleotide solution using its molar extinction coefficient at 260 nm.

    • Prepare samples at a known concentration (e.g., 5-10 µM).

  • Instrumentation:

    • Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

    • Use quartz cuvettes with a defined path length (e.g., 1 cm).

  • Data Acquisition:

    • Place the sample and a reference cuvette containing only the buffer in the spectrophotometer.

    • Equilibrate the sample at a low starting temperature (e.g., 20 °C).

    • Increase the temperature at a controlled rate (e.g., 0.5 or 1 °C/min) to a high final temperature (e.g., 95 °C).

    • Continuously monitor the absorbance at 260 nm as a function of temperature.

  • Data Analysis:

    • Plot the absorbance versus temperature to obtain a melting curve.

    • The melting temperature (Tm) is the temperature at which 50% of the hairpins are unfolded. It is determined from the peak of the first derivative of the melting curve.

    • Thermodynamic parameters (ΔH°, ΔS°) can be derived from the shape of the melting curve using van't Hoff analysis.

Figure 1: Workflow for UV-Vis Thermal Denaturation Experiment.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for studying the secondary structure of biomolecules. It measures the difference in absorption of left- and right-circularly polarized light. The CD spectrum of DNA is sensitive to its conformation (e.g., B-form, A-form, Z-form, or single-stranded). For single-stranded oligo(dT)s, CD can provide insights into the extent of base stacking.

Experimental Protocol for Circular Dichroism Spectroscopy:

  • Sample Preparation:

    • Prepare oligonucleotide samples in a CD-compatible buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0). Buffers with high absorbance in the far-UV region, such as Tris, should be avoided.

    • The concentration of the sample should be optimized to give a good signal without saturating the detector (typically in the range of 5-20 µM).

  • Instrumentation:

    • Use a CD spectropolarimeter.

    • Use a quartz cuvette with a short path length (e.g., 1 mm) for far-UV measurements.

  • Data Acquisition:

    • Record a baseline spectrum with the buffer alone.

    • Record the CD spectrum of the sample over the desired wavelength range (e.g., 200-320 nm).

    • Multiple scans are typically averaged to improve the signal-to-noise ratio.

    • For thermal stability studies, spectra can be recorded at different temperatures.

  • Data Analysis:

    • Subtract the baseline spectrum from the sample spectrum.

    • The resulting spectrum shows the characteristic CD signal of the oligonucleotide, which can be interpreted in terms of its conformation. Changes in the spectrum with temperature or upon binding to other molecules can provide information about structural transitions.

Experimental_Workflow_CD_Spectroscopy cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Oligonucleotide in CD-compatible buffer Concentration Optimize Concentration (5-20 µM) Sample->Concentration Spectropolarimeter CD Spectropolarimeter Concentration->Spectropolarimeter Load Sample Baseline Record Buffer Baseline Spectropolarimeter->Baseline Spectrum Record Sample Spectrum (e.g., 200-320 nm) Baseline->Spectrum Subtraction Baseline Subtraction Spectrum->Subtraction Process Data Analysis Analyze Spectrum for Conformational Information Subtraction->Analysis

Figure 2: Workflow for Circular Dichroism Spectroscopy Experiment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides atomic-level structural and dynamic information about molecules in solution. For short thymidine oligomers, 1D and 2D NMR experiments can be used to assign proton resonances and to identify through-space interactions (Nuclear Overhauser Effects, NOEs) between adjacent bases, which are indicative of stacking.

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation:

    • Dissolve the lyophilized oligonucleotide in a deuterated solvent (e.g., D₂O) containing a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

    • The concentration of the sample should be in the millimolar range (e.g., 0.5-2 mM).

    • Add a small amount of a reference compound, such as DSS or TSP, for chemical shift referencing.

  • Instrumentation:

    • Use a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Data Acquisition:

    • Acquire 1D ¹H NMR spectra to get an overall fingerprint of the sample.

    • Acquire 2D NMR experiments, such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), to assign resonances and identify through-bond and through-space correlations.

    • Experiments can be performed at different temperatures to study conformational changes.

  • Data Analysis:

    • Process the NMR data using appropriate software.

    • Assign the proton chemical shifts of the bases and the sugar backbone.

    • Analyze the NOESY spectra to identify sequential and intra-residue NOEs that provide information about the conformation and stacking of the bases. A set of parameters has been devised for the prediction of 1H NMR chemical shifts of heterobase and anomeric protons in the high temperature (greater than 70 degrees C) spectra of RNA oligomers that has been found to be applicable to the corresponding DNA oligomers.[3]

Logical_Relationship_NMR_Analysis cluster_data NMR Data cluster_info Derived Information cluster_structure Structural Interpretation TOCSY TOCSY Spectrum ThroughBond Through-Bond Correlations (Spin Systems) TOCSY->ThroughBond Provides NOESY NOESY Spectrum ThroughSpace Through-Space Correlations (Proton Distances < 5 Å) NOESY->ThroughSpace Provides Assignments Resonance Assignments ThroughBond->Assignments Aids in ThroughSpace->Assignments Aids in Conformation 3D Conformation (Base Stacking, etc.) ThroughSpace->Conformation Directly informs Assignments->Conformation Leads to

Figure 3: Logical Flow of Information in NMR Structural Analysis.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for directly measuring the heat changes associated with binding events. While not typically used to study the self-structuring of single-stranded DNA, it is an invaluable tool for characterizing the thermodynamics of interactions between thymidine oligomers and other molecules, such as proteins or drugs.

Experimental Protocol for Isothermal Titration Calorimetry:

  • Sample Preparation:

    • Prepare the thymidine oligomer and the binding partner in identical buffer solutions to minimize heats of dilution.

    • Degas the solutions to prevent the formation of air bubbles in the calorimeter cell.

    • The concentrations of the interacting species should be chosen based on the expected binding affinity.

  • Instrumentation:

    • Use an isothermal titration calorimeter.

  • Data Acquisition:

    • Load the thymidine oligomer into the sample cell and the binding partner into the injection syringe.

    • Perform a series of small injections of the binding partner into the sample cell.

    • The heat change associated with each injection is measured.

  • Data Analysis:

    • Integrate the heat change for each injection and plot it against the molar ratio of the reactants.

    • Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH°).

    • The entropy of binding (ΔS°) can then be calculated from these parameters.

Conclusion

Short thymidine oligomers, while often considered unstructured, possess distinct biophysical properties governed by their inherent flexibility and the presence of base stacking interactions. This guide has provided a summary of their structural and thermodynamic characteristics, with a focus on quantitative data derived from studies of hairpin loops. The detailed experimental protocols for key biophysical techniques—UV-Vis melting, circular dichroism, NMR spectroscopy, and isothermal titration calorimetry—offer a practical framework for researchers in the field. A thorough understanding of these properties is essential for the rational design and development of oligonucleotide-based therapeutics and diagnostics. Further research focusing on the systematic characterization of single-stranded oligo(dT)s of varying lengths will continue to refine our understanding of these fundamental building blocks of life.

References

An In-Depth Technical Guide to Single-Stranded DNA Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Single-stranded DNA oligonucleotides (ssDNA oligos) are short, synthetic chains of nucleotides that have emerged as powerful tools in both biomedical research and therapeutic development.[1] Their ability to bind to specific DNA or RNA sequences through Watson-Crick base pairing, or to fold into unique three-dimensional structures to interact with other molecules, underpins their diverse applications.[2][1] This technical guide provides a comprehensive overview of ssDNA oligonucleotides, covering their fundamental properties, synthesis and purification, and their rapidly expanding roles in antisense technology, aptamer-based applications, and immunotherapy.

Core Concepts and Mechanisms of Action

The functionality of ssDNA oligos is primarily dictated by their sequence and chemical modifications. This allows for the rational design of molecules with specific biological activities. The major classes of ssDNA oligos are defined by their mechanism of action.

Antisense Oligonucleotides (ASOs)

Antisense oligonucleotides are designed to bind to a specific messenger RNA (mRNA) sequence, thereby modulating the expression of the protein it encodes.[1] This interaction can lead to several outcomes:

  • RNase H-Mediated Degradation: A common mechanism involves the ASO binding to the target mRNA to form a DNA-RNA hybrid duplex. This duplex is recognized by the enzyme RNase H, which then cleaves the mRNA strand, leading to its degradation and preventing protein translation.[2][3][4][5][6]

  • Steric Hindrance: ASOs can be designed to physically block the binding of cellular machinery, such as ribosomes, to the mRNA. This steric hindrance prevents the initiation or elongation of protein synthesis.[2][3][4][5]

  • Splice Modulation: By targeting specific sequences within pre-mRNA, ASOs can modulate the splicing process. This can be used to correct splicing defects that cause disease or to alter the ratio of different protein isoforms.[2][3][4][7]

Aptamers

Aptamers are ssDNA (or RNA) oligonucleotides that fold into specific three-dimensional conformations, allowing them to bind to a wide range of target molecules, including proteins, small molecules, and even whole cells, with high affinity and specificity.[8] They are often referred to as "chemical antibodies" due to their comparable binding characteristics. The process of identifying aptamers for a specific target is called Systematic Evolution of Ligands by Exponential Enrichment (SELEX).

CpG Oligonucleotides

CpG oligonucleotides are characterized by the presence of unmethylated cytosine-phosphate-guanine (CpG) dinucleotides. These motifs are recognized by Toll-like receptor 9 (TLR9) in immune cells, leading to the activation of an innate immune response.[9][10][11] This immunostimulatory property makes CpG ODNs attractive as vaccine adjuvants and in cancer immunotherapy. There are several classes of CpG ODNs (A, B, and C), each with distinct structural features and immunological effects.[9][10][11]

Synthesis, Purification, and Analysis

The production of high-quality ssDNA oligos is crucial for their successful application in research and therapeutics.

Solid-Phase Synthesis

The most common method for synthesizing ssDNA oligos is the phosphoramidite (B1245037) solid-phase synthesis. This automated process involves the sequential addition of nucleotide monomers to a growing chain attached to a solid support, typically controlled pore glass (CPG). The synthesis cycle consists of four main steps: detritylation, coupling, capping, and oxidation.[12][13][14][15][16]

Purification

Crude synthetic oligonucleotides contain the full-length product as well as truncated sequences and other impurities. Therefore, purification is a critical step to ensure the quality of the final product. Several methods are commonly used:

  • Desalting: Removes residual salts and small molecule impurities.[10]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates oligonucleotides based on their hydrophobicity. It is particularly effective for purifying shorter oligos and those with hydrophobic modifications.[10][17]

  • Ion-Exchange High-Performance Liquid Chromatography (IE-HPLC): Separates oligonucleotides based on the negative charge of their phosphate (B84403) backbone.[10]

  • Polyacrylamide Gel Electrophoresis (PAGE): Separates oligonucleotides based on their size with high resolution, yielding very pure products.[10][17]

Analysis

The quality of synthesized and purified oligonucleotides is assessed using various analytical techniques:

  • UV-Vis Spectroscopy: Used to quantify the concentration of the oligonucleotide.

  • Mass Spectrometry (MS): Confirms the molecular weight and integrity of the oligonucleotide. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common MS techniques used for this purpose.[8][11][18]

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the oligonucleotide preparation.

Quantitative Data

The following tables summarize key quantitative data related to the performance and characteristics of single-stranded DNA oligonucleotides.

Table 1: Aptamer-Target Binding Affinities

Aptamer TargetAptamer TypeDissociation Constant (Kd)Reference
Human α-thrombinDNA0.5 nM[8]
Hen Egg LysozymeDNA5 nM[8]
Platelet-Derived Growth Factor (PDGF)DNA0.1 nM[8]
Vascular Endothelial Growth Factor (VEGF)RNA49 pM[19]
Tenascin-CRNA1 nM[8]
Basic Fibroblast Growth Factor (bFGF)RNA0.2 nM[8]
Immunoglobulin E (IgE)DNA0.9 - 12.15 nM[11]
Aleutian Mink Disease Virus (AMDV) VP2 ProteinDNA247.0 ± 62.5 nM[5]
o,p'-DDTDNA412.3 ± 124.6 nM[20]
Berbamine Hydrochloride (BEC)DNA0.15 ± 0.02 μM[20]

Table 2: Efficacy of Antisense Oligonucleotides in Preclinical and Clinical Studies

Antisense OligonucleotideTarget mRNADiseaseModel/Study PhasemRNA ReductionReference
InotersenTransthyretin (TTR)Hereditary Transthyretin AmyloidosisPhase I~75% (serum TTR)[1]
InotersenTransthyretin (TTR)Hereditary Transthyretin AmyloidosisPhase IIIMedian nadir of 79% (serum TTR)[21]
LY2181308SurvivinCancerPhase IMedian of 20%[15][22]
ASO14Calpain-2 (CAPN2)Amyotrophic Lateral Sclerosis (ALS)In vitro (human motor neurons)Concentration-dependent[23]
ASO39Calpain-2 (CAPN2)Amyotrophic Lateral Sclerosis (ALS)In vitro (human motor neurons)Concentration-dependent[23]
PS-MOE ASOsNucleolin (NCL)-In vitro>80% at 24h[24][25]
Gapmer ASO 110080Nucleolin (NCL)-In vitro>95% at 5h[24][25]

Table 3: Efficacy of Splice-Switching Oligonucleotides

OligonucleotideTarget GeneEffectEfficacyModel SystemReference
Nusinersen (B3181795) (ISIS-SMNRx)SMN2Exon 7 inclusionClose to 90%Mouse models[26]
ASO targeting SMN1/SMN2 exon 7SMN1/SMN2Exon 7 skipping>90%Human fibroblasts[18][27]
LNA-modified SSODystrophinExon 50 skipping>60%In vitro[28]
AmNA-modified SSODystrophinExon 50 skipping>60%In vitro[28]
GuNA-modified SSODystrophinExon 50 skipping~50%In vitro[28]
2'-OMe RNA SSODystrophinExon 50 skipping~50%In vitro[28]
SSO-0205NEDD4LExon 13 inclusionAverage of 67%Breast cancer cell lines[29]

Table 4: Immunostimulatory Effects of CpG Oligonucleotide Classes

| CpG ODN Class | ODN Example | Cell Type | Cytokine Induced | Level of Induction | Reference | | --- | --- | --- | --- | --- | | Class A | ODN 2216 | Human PBMC (from HIV-1+ individuals) | IFN-α | Significantly more than Class B or C |[9] | | Class B | ODN 2006 | Human PBMC (from HIV-1+ individuals) | IFN-α | 20.1 pg/ml (in 1 of 10 cultures) |[9] | | Class C | ODN 2395 | Human PBMC (from HIV-1+ individuals) | IFN-α | Intermediate to Class A and B |[9] | | Class A | ODN 2216 | Ovine PBMC | IFN-α | Significantly greater than Class B |[7] | | Class B | ODN 2007 | Ovine PBMC | IFN-α | Detectable levels |[7] | | Class A | ODN 2216 | Mouse Dendritic Cells | IFN-α | More efficacious at >0.1 µM |[30] | | Class B | ODN 1826 | Mouse Dendritic Cells | IFN-α | More potent at 0.01–0.3 µM |[30] | | Class A | ODN 2336 | Mouse Dendritic Cells | IFN-α | More efficacious than Class B |[24] | | Class C | ODN 2395 | Mouse Dendritic Cells | IFN-α | More efficacious than Class B |[24] | | Class B | ODN 1826 | Mouse Dendritic Cells | IFN-α | More potent at lower concentrations |[24] |

Table 5: Oligonucleotide Synthesis Coupling Efficiency and Theoretical Yield

Oligo Length (bases)Coupling Efficiency 98.5% (% Full-Length Product)Coupling Efficiency 99.0% (% Full-Length Product)Coupling Efficiency 99.5% (% Full-Length Product)Reference
2068.182.690.9[13]
4045.567.682.2[13]
6030.455.374.4[13]
8020.345.267.3[13]
10013.537.060.9[13]
1209.030.255.1[13]

Table 6: Comparison of Oligonucleotide Purification Methods

Purification MethodPrinciple of SeparationTypical PurityRecommended ForReference
DesaltingSize exclusionRemoves small moleculesPCR, sequencing (oligos ≤ 30 bases)[10]
Reverse-Phase CartridgeHydrophobicity75-85%Oligos up to 80 bases[10]
Reverse-Phase HPLC (RP-HPLC)Hydrophobicity>85%Shorter oligos (<50 bases), modified oligos[10][17]
Ion-Exchange HPLC (IE-HPLC)Charge80-90%Shorter oligos (<40 bases)[10][17]
Polyacrylamide Gel Electrophoresis (PAGE)Size and charge>95%Longer oligos (≥50 bases), high purity applications[10][17]
UltraPure Double PurificationCombination>95%Gene synthesis (>80 bases), NMR, X-ray crystallography[10][17]

Experimental Protocols

This section provides detailed methodologies for key experiments related to single-stranded DNA oligonucleotides.

Solid-Phase Oligonucleotide Synthesis

This protocol outlines the standard phosphoramidite method for automated solid-phase synthesis of ssDNA oligos.[12][13][14][15][16]

Materials:

  • Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside.

  • Phosphoramidite monomers (A, C, G, T) with protecting groups.

  • Activator solution (e.g., tetrazole).

  • Capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole).

  • Oxidizing solution (e.g., iodine in water/pyridine/THF).

  • Deblocking solution (e.g., trichloroacetic acid in dichloromethane).

  • Anhydrous acetonitrile.

  • Automated DNA synthesizer.

Procedure:

  • Synthesis Initiation (Detritylation): The synthesis begins with the removal of the 5'-dimethoxytrityl (DMT) protecting group from the nucleoside attached to the solid support using the deblocking solution. This exposes the 5'-hydroxyl group for the first coupling reaction.

  • Coupling: The next phosphoramidite monomer, activated by the activator solution, is added to the column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: To prevent the elongation of unreacted chains (failure sequences), a capping solution is added to acetylate any unreacted 5'-hydroxyl groups.

  • Oxidation: The unstable phosphite (B83602) triester linkage formed during coupling is oxidized to a stable phosphate triester using the oxidizing solution.

  • Iteration: The cycle of detritylation, coupling, capping, and oxidation is repeated for each subsequent nucleotide until the desired sequence is synthesized.

  • Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups on the bases and the phosphate backbone are removed using a concentrated ammonia (B1221849) solution.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification

This protocol describes a general method for the purification of ssDNA oligos using RP-HPLC.[19][26][31]

Materials:

  • Crude oligonucleotide sample.

  • HPLC system with a UV detector.

  • C8 or C18 reverse-phase HPLC column.

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.

  • Mobile Phase B: Acetonitrile.

  • Lyophilizer.

Procedure:

  • Sample Preparation: Dissolve the crude oligonucleotide pellet in Mobile Phase A.

  • Column Equilibration: Equilibrate the RP-HPLC column with a low percentage of Mobile Phase B (e.g., 5%).

  • Injection: Inject the dissolved oligonucleotide sample onto the column.

  • Gradient Elution: Apply a linear gradient of increasing Mobile Phase B concentration (e.g., 5% to 95% over 30 minutes). The hydrophobic DMT-on full-length product will elute later than the more hydrophilic failure sequences.

  • Fraction Collection: Monitor the elution profile at 260 nm and collect the fractions corresponding to the major peak, which represents the full-length oligonucleotide.

  • Analysis of Fractions: Analyze the purity of the collected fractions using analytical HPLC or mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified oligonucleotide as a dry powder.

Systematic Evolution of Ligands by Exponential Enrichment (SELEX)

This protocol provides a general workflow for the in vitro selection of DNA aptamers against a target molecule.[12][20][22][27]

Materials:

  • Target molecule.

  • ssDNA library with a randomized sequence region flanked by constant primer binding sites.

  • Binding buffer specific to the target.

  • Wash buffer.

  • Elution buffer (e.g., high temperature, high salt, or pH change).

  • PCR reagents (primers, dNTPs, polymerase).

  • Method for separating ssDNA from dsDNA (e.g., asymmetric PCR or streptavidin-biotin separation).

Procedure:

  • Incubation: The ssDNA library is incubated with the target molecule in the binding buffer to allow for binding.

  • Partitioning: The aptamer-target complexes are separated from the unbound oligonucleotides. This can be achieved by various methods, such as nitrocellulose filter binding, magnetic beads, or capillary electrophoresis.

  • Washing: The bound complexes are washed to remove non-specifically bound oligonucleotides.

  • Elution: The bound aptamers are eluted from the target.

  • Amplification: The eluted aptamers are amplified by PCR using primers that anneal to the constant regions of the library.

  • ssDNA Generation: The double-stranded PCR product is converted to single-stranded DNA for the next round of selection.

  • Iterative Rounds: The process of incubation, partitioning, washing, elution, and amplification is repeated for several rounds (typically 8-15), with increasing stringency in each round to enrich for high-affinity aptamers.

  • Cloning and Sequencing: After the final round, the enriched pool of aptamers is cloned and sequenced to identify individual aptamer candidates.

  • Characterization: The binding affinity and specificity of the identified aptamers are characterized.

Mass Spectrometry Analysis

This protocol outlines the general procedure for analyzing ssDNA oligos using electrospray ionization mass spectrometry (ESI-MS).[8][11][18][32][33]

Materials:

  • Purified oligonucleotide sample.

  • Mass spectrometer with an ESI source.

  • HPLC system for online liquid chromatography-mass spectrometry (LC-MS) (optional).

  • Solvents for MS analysis (e.g., acetonitrile, water, with a volatile salt like ammonium (B1175870) acetate).

Procedure:

  • Sample Preparation: Dissolve the oligonucleotide sample in a solvent compatible with ESI-MS. For LC-MS, the sample is injected into the HPLC system.

  • Ionization: The sample is introduced into the ESI source, where a high voltage is applied to the liquid to create a fine spray of charged droplets. The solvent evaporates from the droplets, leaving behind charged oligonucleotide ions in the gas phase.

  • Mass Analysis: The ions are guided into the mass analyzer of the mass spectrometer, which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the intensity of ions at different m/z values.

  • Data Analysis: The obtained mass spectrum is analyzed to determine the molecular weight of the oligonucleotide and to identify any impurities or modifications. The experimental mass is compared to the theoretical mass calculated from the oligonucleotide sequence.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows involving single-stranded DNA oligonucleotides.

Antisense_Oligonucleotide_Mechanisms cluster_0 RNase H-Mediated Degradation cluster_1 Steric Hindrance cluster_2 Splice Modulation ASO ASO mRNA Target mRNA ASO->mRNA Hybridization RNaseH RNase H mRNA->RNaseH Recruitment Degraded_mRNA Degraded mRNA RNaseH->Degraded_mRNA Cleavage ASO_SH ASO mRNA_SH Target mRNA ASO_SH->mRNA_SH Binding No_Protein Translation Blocked mRNA_SH->No_Protein Ribosome Ribosome Ribosome->mRNA_SH Binding Site Blocked ASO_SM ASO pre_mRNA pre-mRNA ASO_SM->pre_mRNA Binding to Splice Site Altered_mRNA Altered mRNA Splice Variant pre_mRNA->Altered_mRNA Splicing_Factors Splicing Factors Splicing_Factors->pre_mRNA Binding Blocked

Caption: Mechanisms of action for antisense oligonucleotides.

SELEX_Workflow Start Start with ssDNA Library (~10^15 unique sequences) Incubation Incubate Library with Target Molecule Start->Incubation Partition Partition Bound from Unbound Oligonucleotides Incubation->Partition Wash Wash to Remove Non-specific Binders Partition->Wash Elution Elute Bound Aptamers Wash->Elution Amplification Amplify Eluted Aptamers (PCR) Elution->Amplification ssDNA_Generation Generate ssDNA for Next Round Amplification->ssDNA_Generation Enrichment Enriched Aptamer Pool ssDNA_Generation->Enrichment Multiple Rounds (8-15) Enrichment->Incubation Next Round Sequencing Clone and Sequence Individual Aptamers Enrichment->Sequencing Characterization Characterize Binding Affinity and Specificity Sequencing->Characterization

Caption: Systematic Evolution of Ligands by Exponential Enrichment (SELEX) workflow.

TLR9_Signaling_Pathway CpG_ODN CpG ODN TLR9 TLR9 CpG_ODN->TLR9 Binding Endosome Endosome MyD88 MyD88 TLR9->MyD88 Recruitment IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_Complex IKK Complex TRAF6->IKK_Complex IRF7 IRF7 TRAF6->IRF7 Activation NF_kB NF-κB IKK_Complex->NF_kB Activation Gene_Expression Pro-inflammatory Gene Expression NF_kB->Gene_Expression Nucleus Nucleus IFN_Expression Type I IFN Gene Expression IRF7->IFN_Expression

Caption: CpG oligonucleotide-mediated TLR9 signaling pathway.

Solid_Phase_Synthesis_Workflow Start_Node Start: Solid Support with 1st Nucleoside Detritylation 1. Detritylation (Remove 5'-DMT) Start_Node->Detritylation Coupling 2. Coupling (Add next phosphoramidite) Detritylation->Coupling Capping 3. Capping (Block unreacted chains) Coupling->Capping Oxidation 4. Oxidation (Stabilize phosphate linkage) Capping->Oxidation Repeat Repeat Cycle (n-1 times) Oxidation->Repeat Repeat->Detritylation Next Cycle Cleavage Final Cleavage & Deprotection Repeat->Cleavage Purification Purification Cleavage->Purification

Caption: Workflow for solid-phase oligonucleotide synthesis.

References

An In-depth Technical Guide to d(pT)10: Solubility and Storage Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility and storage of d(pT)10, a deoxythymidine oligomer critical in various molecular biology applications. The following sections detail recommended solvents, storage temperatures, and stability, alongside practical experimental protocols for its use in mRNA purification and reverse transcription.

Solubility of this compound

The solubility of this compound, a short, single-stranded DNA oligonucleotide, is influenced by its length, sequence, and the solvent used. While a precise maximum solubility value in common buffers is not extensively documented in peer-reviewed literature, empirical evidence from standard laboratory protocols indicates that this compound is readily soluble in aqueous solutions commonly used in molecular biology.

Lyophilized this compound is typically reconstituted in either sterile Tris-EDTA (TE) buffer or nuclease-free water. TE buffer, typically composed of 10 mM Tris-HCl and 1 mM EDTA at a pH of 8.0, is often recommended for long-term storage as the EDTA chelates divalent cations, inhibiting potential DNase activity. For applications where EDTA may interfere with downstream enzymatic reactions, such as PCR, nuclease-free water is a suitable alternative.

Standard laboratory practice involves reconstituting lyophilized this compound to a stock concentration of 100 µM. This is achieved by adding a volume of solvent in microliters that is ten times the number of nanomoles of the oligonucleotide. From this stock solution, working solutions of various concentrations can be prepared.

Table 1: Recommended Solvents for Reconstitution of this compound

SolventCompositionTypical Stock ConcentrationNotes
TE Buffer10 mM Tris-HCl, 1 mM EDTA, pH 8.0100 µMRecommended for long-term storage due to chelation of divalent cations, which inhibits DNase activity.
Nuclease-free WaterUltra-pure, sterile water100 µMSuitable for applications where EDTA may interfere with downstream enzymatic reactions.

Storage and Stability of this compound

Proper storage of this compound is crucial for maintaining its integrity and ensuring experimental reproducibility. The stability of this compound is dependent on the storage temperature and the solvent in which it is dissolved.

For long-term storage, this compound should be stored at -20°C. When stored under these conditions in TE buffer or nuclease-free water, it is reported to be stable for up to 24 months. To avoid repeated freeze-thaw cycles, which can lead to degradation of the oligonucleotide, it is recommended to aliquot the stock solution into smaller volumes. For short-term storage, this compound solutions can be kept at 4°C for a few days. Lyophilized this compound is stable at room temperature for extended periods.

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureRecommended SolventDuration
LyophilizedRoom Temperature-Long-term
In Solution-20°CTE Buffer or Nuclease-free WaterUp to 24 months
In Solution4°CTE Buffer or Nuclease-free WaterShort-term (days)

Experimental Protocols

This compound is a key reagent in several molecular biology techniques, most notably in the purification of messenger RNA (mRNA) and as a primer for reverse transcription to synthesize complementary DNA (cDNA).

mRNA Purification using Oligo(dT)-Coupled Beads

This method leverages the natural polyadenylated [poly(A)] tail present at the 3' end of most eukaryotic mRNAs. d(pT) oligonucleotides are immobilized on a solid support, such as magnetic beads, and used to capture mRNA from a total RNA sample.

Experimental Protocol:

  • Bead Preparation: Resuspend oligo(dT)-coupled magnetic beads in a binding buffer (e.g., 20 mM Tris-HCl, pH 7.5, 1 M LiCl, 2 mM EDTA).

  • RNA Denaturation: Heat the total RNA sample to 65°C for 5 minutes to disrupt secondary structures and then place it on ice.

  • Binding: Add the denatured RNA to the prepared beads and incubate at room temperature with gentle mixing to allow the poly(A) tails of the mRNA to anneal to the oligo(dT) on the beads.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads several times with a wash buffer (e.g., 10 mM Tris-HCl, pH 7.5, 0.15 M LiCl, 1 mM EDTA) to remove non-specifically bound RNA and other contaminants.

  • Elution: Resuspend the beads in a low-salt elution buffer (e.g., 10 mM Tris-HCl, pH 7.5) and incubate at an elevated temperature (e.g., 50-65°C) to release the mRNA from the beads.

  • Collection: Pellet the beads with a magnetic stand and carefully collect the supernatant containing the purified mRNA.

mRNA_Purification_Workflow cluster_0 Preparation cluster_1 Binding cluster_2 Purification cluster_3 Product Beads Oligo(dT) Beads Bind Anneal mRNA to Beads Beads->Bind RNA Total RNA RNA->Bind Wash Wash to Remove Contaminants Bind->Wash Elute Elute mRNA Wash->Elute mRNA_out Purified mRNA Elute->mRNA_out

mRNA Purification Workflow
Reverse Transcription using this compound Primer

This compound can be used as a primer for reverse transcriptase enzymes to synthesize the first strand of cDNA from an mRNA template.

Experimental Protocol:

  • Reaction Setup: In a sterile, nuclease-free tube, combine the purified mRNA template, this compound primer, and nuclease-free water.

  • Denaturation and Annealing: Heat the mixture to 65-70°C for 5 minutes to denature the RNA secondary structure and then immediately place it on ice to allow the this compound primer to anneal to the poly(A) tail of the mRNA.

  • Reverse Transcription Mix: Prepare a master mix containing reverse transcription buffer, dNTPs, RNase inhibitor, and reverse transcriptase enzyme.

  • Reaction Incubation: Add the reverse transcription master mix to the RNA-primer mixture and incubate at the optimal temperature for the reverse transcriptase (typically 42-50°C) for 30-60 minutes.

  • Enzyme Inactivation: Inactivate the reverse transcriptase by heating the reaction to 70-85°C for 5-15 minutes.

  • cDNA Product: The resulting single-stranded cDNA can be used directly in downstream applications such as PCR or qPCR.

Reverse_Transcription_Workflow cluster_0 Template Preparation cluster_1 Reaction cluster_2 Post-Reaction cluster_3 Product mRNA_in mRNA Template Anneal Denature & Anneal mRNA_in->Anneal Primer This compound Primer Primer->Anneal RT_reaction Reverse Transcription Anneal->RT_reaction Inactivate Enzyme Inactivation RT_reaction->Inactivate cDNA_out cDNA Inactivate->cDNA_out

Reverse Transcription Workflow

The Core of Synthesis: An In-depth Technical Guide to the Fundamental Interactions of d(pT)10 with Polymerases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental interactions between the model oligonucleotide primer, deoxy-thymidine 10-mer (d(pT)10), and DNA polymerases. Understanding these core interactions is pivotal for advancements in molecular biology, diagnostics, and the development of novel therapeutic agents that target DNA replication and repair. This document details the quantitative biophysical parameters governing these interactions, the experimental protocols to measure them, and visual representations of the underlying molecular processes.

Fundamental Interactions of this compound with Polymerases

The interaction between a DNA polymerase and a primer-template duplex, such as this compound annealed to a complementary template, is a multi-step process governed by a combination of electrostatic forces, hydrogen bonding, and significant conformational changes in both the enzyme and the nucleic acid. Initially, the polymerase recognizes and binds to the primer-template junction. This binding is often driven by electrostatic interactions between the positively charged residues in the polymerase's binding cleft and the negatively charged phosphate (B84403) backbone of the DNA.

Upon initial binding, the polymerase undergoes a significant conformational change, often described as a "fingers-closing" motion, which envelops the primer-template and the incoming deoxynucleoside triphosphate (dNTP). This induced-fit mechanism is crucial for the high fidelity of DNA synthesis, as it ensures the correct positioning of the substrates for catalysis. The specificity of this interaction is further refined by hydrogen bonding between the polymerase and the minor groove of the DNA duplex.

Quantitative Data Presentation

The interaction between a polymerase and a primer-template can be characterized by various thermodynamic and kinetic parameters. Below are tables summarizing representative data.

Table 1: Thermodynamic Parameters of DNA Polymerase Binding to a Primed-Template DNA

The following data represents the thermodynamic parameters for the binding of Thermus aquaticus (Taq) DNA polymerase and its Klenow fragment (Klentaq) to a 63/70mer primer-template DNA, as determined by fluorescence anisotropy and isothermal titration calorimetry. While not specific to this compound, these values provide a quantitative example of the thermodynamic forces driving polymerase-DNA interaction.[1]

PolymeraseTemperature (°C)Kd (nM)ΔG (kcal/mol)ΔHvH (kcal/mol)TΔSvH (kcal/mol)ΔCp (kcal/mol·K)
Taq 5100 ± 10-9.2 ± 0.1-12.4 ± 0.6-3.2 ± 0.6-0.7 ± 0.1
1530 ± 5-10.0 ± 0.2-5.4 ± 0.44.6 ± 0.4
2515 ± 2-10.7 ± 0.11.6 ± 0.312.3 ± 0.3
3710 ± 1-11.3 ± 0.110.2 ± 0.521.5 ± 0.5
5012 ± 2-11.6 ± 0.220.2 ± 1.031.8 ± 1.0
6030 ± 5-11.4 ± 0.227.2 ± 1.538.6 ± 1.5
Klentaq 5150 ± 20-8.9 ± 0.1-15.8 ± 0.8-6.9 ± 0.8-0.8 ± 0.1
1540 ± 8-9.8 ± 0.2-7.8 ± 0.52.0 ± 0.5
2520 ± 3-10.5 ± 0.20.2 ± 0.310.7 ± 0.3
3715 ± 2-11.1 ± 0.19.8 ± 0.520.9 ± 0.5
5018 ± 3-11.4 ± 0.221.4 ± 1.232.8 ± 1.2
6040 ± 8-11.2 ± 0.229.4 ± 1.840.6 ± 1.8

Table 2: Key Kinetic Parameters in Polymerase-d(pT)10 Interactions

The following table outlines the key kinetic parameters that are typically measured to characterize the efficiency and fidelity of a DNA polymerase with a this compound primer. These parameters are often determined through steady-state or pre-steady-state kinetic analyses.

ParameterSymbolDescription
Association Rate Constant konThe rate at which the polymerase binds to the this compound-template duplex.
Dissociation Rate Constant koffThe rate at which the polymerase dissociates from the this compound-template duplex.
Equilibrium Dissociation Constant KdThe concentration of polymerase at which half of the this compound-template duplexes are bound. It is the ratio of koff/kon.
Michaelis Constant KmThe substrate concentration (dNTP) at which the reaction rate is half of Vmax. It reflects the affinity of the enzyme for its substrate in the steady state.
Maximum Reaction Velocity VmaxThe maximum rate of the enzyme-catalyzed reaction when the enzyme is saturated with substrate.
Catalytic Efficiency kcat/KmA measure of how efficiently an enzyme converts a substrate into product. kcat is the turnover number.

Experimental Protocols

Fluorescence Anisotropy/Polarization for Binding Affinity (Kd) Determination

This method measures the change in the rotational diffusion of a fluorescently labeled this compound primer upon binding to a much larger polymerase molecule.

Methodology:

  • Probe Preparation: The this compound oligonucleotide is synthesized with a fluorescent label (e.g., fluorescein (B123965) or rhodamine) at the 5' end. The labeled this compound is then annealed to a complementary template strand (e.g., d(A)20) to form a primer-template duplex.

  • Titration: A solution of the fluorescently labeled this compound-template duplex at a constant, low concentration (typically in the low nanomolar range) is prepared in a suitable binding buffer (e.g., 10 mM Tris-HCl, 75 mM KCl, 5 mM MgCl2, pH 7.9).

  • Polymerase Addition: Increasing concentrations of the purified DNA polymerase are titrated into the DNA solution.

  • Equilibration: After each addition of the polymerase, the sample is allowed to equilibrate for a set period (e.g., 8 minutes) at the desired temperature.

  • Anisotropy Measurement: The fluorescence anisotropy of the sample is measured using a spectrofluorometer equipped with polarizers. The sample is excited with vertically polarized light, and the intensities of the vertically and horizontally polarized emitted light are measured.

  • Data Analysis: The measured anisotropy values are plotted against the polymerase concentration. The data is then fitted to a binding isotherm (e.g., a quadratic equation for tight binding) to determine the equilibrium dissociation constant (Kd).

Surface Plasmon Resonance (SPR) for Kinetic Analysis (kon, koff, Kd)

SPR is a label-free technique that measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate.

Methodology:

  • Sensor Chip Preparation: A sensor chip (e.g., a streptavidin-coated chip) is functionalized by immobilizing a biotinylated template strand. The this compound primer is then annealed to the immobilized template.

  • Analyte Injection: A solution of the purified DNA polymerase (the analyte) at various concentrations is flowed over the sensor chip surface.

  • Association Phase: The binding of the polymerase to the immobilized DNA is monitored in real-time as an increase in the SPR signal.

  • Dissociation Phase: A buffer solution without the polymerase is then flowed over the chip, and the dissociation of the polymerase from the DNA is monitored as a decrease in the SPR signal.

  • Regeneration: The sensor surface is regenerated by a pulse of a high-salt or low-pH solution to remove any remaining bound polymerase.

  • Data Analysis: The association and dissociation curves are fitted to kinetic models to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Steady-State Kinetic Analysis for Primer Extension (Km, Vmax)

This method measures the rate of incorporation of a single nucleotide by the polymerase onto the this compound primer.

Methodology:

  • Reaction Setup: A reaction mixture is prepared containing a constant concentration of the this compound-template duplex (with the primer typically being 5'-radiolabeled with 32P or fluorescently labeled), a specific DNA polymerase, and varying concentrations of a single dNTP (e.g., dATP if the template is poly(dA)).

  • Reaction Initiation and Time Course: The reaction is initiated by the addition of the polymerase or dNTPs and incubated at the optimal temperature for the enzyme. Aliquots are taken at different time points.

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a quenching solution (e.g., EDTA in formamide).

  • Product Separation: The reaction products (the original this compound primer and the extended d(pT)11 product) are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).

  • Quantification: The amount of product formed at each dNTP concentration and time point is quantified using a phosphorimager or fluorescence scanner.

  • Data Analysis: The initial reaction velocities are determined and plotted against the dNTP concentration. The data is then fitted to the Michaelis-Menten equation to determine the Km and Vmax for nucleotide incorporation.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the interaction of this compound with polymerases.

Polymerase_Interaction_Pathway cluster_0 Initial Binding cluster_1 Conformational Change cluster_2 Catalysis & Product Release Polymerase (Open) Polymerase (Open) Polymerase (Closed) Polymerase (Closed) Polymerase (Open)->Polymerase (Closed) Induced Fit This compound-Template This compound-Template This compound-Template->Polymerase (Closed) Binding Polymerase (Closed)->Polymerase (Open) Nucleotidyl Transfer d(pT)11-Template d(pT)11-Template PPi PPi Polymerase (Closed)->PPi Release dNTP dNTP dNTP->Polymerase (Closed) Binding Fluorescence_Anisotropy_Workflow Start Start Prepare Fluorescent this compound-Template Prepare Fluorescent this compound-Template Start->Prepare Fluorescent this compound-Template Titrate with Polymerase Titrate with Polymerase Prepare Fluorescent this compound-Template->Titrate with Polymerase Equilibrate Sample Equilibrate Sample Titrate with Polymerase->Equilibrate Sample Measure Fluorescence Anisotropy Measure Fluorescence Anisotropy Equilibrate Sample->Measure Fluorescence Anisotropy Plot Anisotropy vs. [Polymerase] Plot Anisotropy vs. [Polymerase] Measure Fluorescence Anisotropy->Plot Anisotropy vs. [Polymerase] Fit Data to Binding Isotherm Fit Data to Binding Isotherm Plot Anisotropy vs. [Polymerase]->Fit Data to Binding Isotherm Determine Kd Determine Kd Fit Data to Binding Isotherm->Determine Kd Steady_State_Kinetics_Workflow Start Start Prepare Labeled this compound-Template Prepare Labeled this compound-Template Start->Prepare Labeled this compound-Template Set up Reactions with varying [dNTP] Set up Reactions with varying [dNTP] Prepare Labeled this compound-Template->Set up Reactions with varying [dNTP] Initiate Reaction and Take Time Points Initiate Reaction and Take Time Points Set up Reactions with varying [dNTP]->Initiate Reaction and Take Time Points Quench Reactions Quench Reactions Initiate Reaction and Take Time Points->Quench Reactions Separate Products by PAGE Separate Products by PAGE Quench Reactions->Separate Products by PAGE Quantify Product Formation Quantify Product Formation Separate Products by PAGE->Quantify Product Formation Plot Initial Velocity vs. [dNTP] Plot Initial Velocity vs. [dNTP] Quantify Product Formation->Plot Initial Velocity vs. [dNTP] Fit to Michaelis-Menten Equation Fit to Michaelis-Menten Equation Plot Initial Velocity vs. [dNTP]->Fit to Michaelis-Menten Equation Determine Km and Vmax Determine Km and Vmax Fit to Michaelis-Menten Equation->Determine Km and Vmax

References

Methodological & Application

Application Notes and Protocols for d(pT)10 as a Primer in Reverse Transcription

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of a 10-mer deoxythymidine phosphothioate oligonucleotide, d(pT)10, as a primer for reverse transcription (RT). This document includes detailed protocols, data interpretation guidelines, and troubleshooting advice for the effective synthesis of complementary DNA (cDNA) from polyadenylated RNA templates.

Introduction to this compound Priming in Reverse Transcription

Reverse transcription is a pivotal technique in molecular biology for the synthesis of cDNA from an RNA template. The choice of primer for initiating this process is critical and dictates the specificity and efficiency of the reaction. Three main types of primers are commonly used: oligo(dT) primers, random primers, and gene-specific primers.[1]

The this compound primer falls into the category of oligo(dT) primers, which are short sequences of deoxythymidine nucleotides. These primers anneal to the polyadenosine (poly(A)) tail found at the 3' end of most eukaryotic messenger RNAs (mRNAs).[2][3] This specificity makes oligo(dT) primers, including this compound, ideal for applications aiming to capture the protein-coding transcriptome and for the construction of cDNA libraries.

While longer oligo(dT) primers (typically 12-18 nucleotides) are more commonly used, the 10-mer this compound offers specific characteristics that may be advantageous in certain experimental contexts.[3] The shorter length can potentially reduce the formation of secondary structures at the 3' end of the RNA template, which might otherwise inhibit the binding of longer primers. However, the shorter length also results in a lower melting temperature (Tm), which requires careful optimization of the annealing temperature during the reverse transcription reaction.

Applications of this compound-Primed Reverse Transcription

The use of this compound as a primer is particularly suited for the following applications:

  • First-strand cDNA Synthesis for RT-PCR and RT-qPCR: Specifically targeting the mRNA population for gene expression analysis.

  • 3' End Analysis of Transcripts: As priming occurs at the poly(A) tail, it is useful for applications focused on the 3' untranslated region (UTR) of mRNAs.

  • Generation of cDNA for Cloning and Library Construction: Creating a representative pool of cDNA from the expressed mRNA in a sample.

Key Experimental Considerations

Several factors must be considered to ensure the successful use of this compound as a reverse transcription primer:

  • RNA Quality: The integrity of the RNA template is paramount. High-quality, intact RNA with a clear 28S and 18S ribosomal RNA band ratio (for eukaryotic total RNA) is essential for the synthesis of full-length cDNA.

  • Primer Concentration: The optimal concentration of the this compound primer needs to be determined empirically but typically ranges from 0.5 µM to 5 µM in the final reaction volume.

  • Annealing Temperature: Due to the shorter length of this compound, the annealing temperature should be lower than that used for longer oligo(dT) primers to ensure efficient binding to the poly(A) tail. A gradient of annealing temperatures (e.g., 37-45°C) can be tested to find the optimal condition.

  • Reverse Transcriptase Selection: The choice of reverse transcriptase enzyme can impact the yield and length of the synthesized cDNA. Enzymes with higher processivity and thermostability are generally preferred.

  • Potential for 3' Bias: As with all oligo(dT) primers, this compound initiates synthesis from the 3' end of the mRNA. This can lead to an underrepresentation of the 5' ends of long transcripts, a phenomenon known as 3' bias.[3]

  • Internal Priming: Oligo(dT) primers can sometimes anneal to internal poly(A) stretches within an mRNA sequence, leading to truncated cDNA products.[2] While less likely with a shorter primer like this compound due to lower stability of the short hybrid, this possibility should be considered. Using anchored oligo(dT) primers (e.g., d(pT)10VN, where V is A, C, or G and N is any base) can help to mitigate this issue by forcing the primer to anneal at the junction of the poly(A) tail and the unique 3' UTR sequence.

Experimental Protocols

First-Strand cDNA Synthesis using this compound Primer

This protocol provides a general guideline for the synthesis of first-strand cDNA from a total RNA or mRNA sample using a this compound primer.

Materials:

  • High-quality total RNA or purified mRNA

  • This compound primer (10 µM stock solution)

  • Reverse Transcriptase (e.g., M-MuLV Reverse Transcriptase or a high-fidelity variant)

  • 5X Reverse Transcription Buffer

  • dNTP mix (10 mM each)

  • RNase Inhibitor (e.g., 40 U/µL)

  • Nuclease-free water

Protocol:

  • RNA-Primer Annealing:

    • In a sterile, nuclease-free microcentrifuge tube, combine the following on ice:

      • Template RNA (100 ng to 1 µg of total RNA, or 10-100 ng of mRNA)

      • This compound primer (1 µL of 10 µM stock for a final concentration of 0.5 µM in a 20 µL reaction)

      • Nuclease-free water to a final volume of 10 µL.

    • Gently mix the components and centrifuge briefly.

    • Incubate the mixture at 65°C for 5 minutes to denature the RNA secondary structures.

    • Immediately place the tube on ice for at least 1 minute to allow the primer to anneal.

  • Reverse Transcription Reaction Setup:

    • Prepare a master mix of the following components on ice. The volumes are for a single 20 µL reaction:

      • 5X Reverse Transcription Buffer: 4 µL

      • dNTP mix (10 mM each): 2 µL

      • RNase Inhibitor: 0.5 µL

      • Reverse Transcriptase: 1 µL

      • Nuclease-free water: 2.5 µL

    • Add 10 µL of the master mix to the 10 µL RNA-primer mixture from step 1.

  • Incubation:

    • Gently mix the final reaction mixture by pipetting up and down.

    • Centrifuge briefly to collect the contents at the bottom of the tube.

    • Incubate the reaction at the optimal annealing/extension temperature for your chosen reverse transcriptase. For many enzymes, a two-step incubation is recommended:

      • Annealing: 25°C for 10 minutes.

      • Extension: 42°C for 50-60 minutes.

    • Inactivation: Terminate the reaction by heating at 85°C for 5 minutes.

  • Storage:

    • The synthesized cDNA can be stored at -20°C for immediate use or at -80°C for long-term storage. The cDNA can be used directly in downstream applications such as PCR or qPCR.

Quantitative Data Summary

The efficiency of reverse transcription using this compound can be compared to other priming strategies. The following table summarizes expected trends in cDNA yield and integrity based on the choice of primer. Actual results will vary depending on the specific RNA template and reaction conditions.

Primer TypePrimer Length (nt)Expected cDNA YieldRepresentation of 5' EndsRisk of Internal PrimingRecommended Annealing Temp.
This compound 10 Moderate Lower for long transcripts Lower 37-42°C
Oligo(dT)1818HighModerate for long transcriptsModerate42-50°C
Random Hexamers6HighHighN/A (primes throughout transcript)25°C (initial step)
Gene-Specific Primer18-24High (for target)High (for target)N/A (highly specific)55-65°C

Visualizing the Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key experimental workflows described in this document.

ReverseTranscriptionWorkflow cluster_prep RNA Preparation cluster_rt Reverse Transcription cluster_downstream Downstream Applications RNA Total RNA or mRNA Annealing Denaturation & Annealing (65°C then ice) RNA->Annealing Primer This compound Primer Primer->Annealing RT_Mix Add RT Master Mix Annealing->RT_Mix Incubation Incubation (25°C -> 42°C) RT_Mix->Incubation Inactivation Enzyme Inactivation (85°C) Incubation->Inactivation cDNA First-Strand cDNA Inactivation->cDNA PCR RT-PCR / RT-qPCR cDNA->PCR Cloning cDNA Cloning cDNA->Cloning

First-Strand cDNA Synthesis Workflow using this compound Primer.

PrimerSelectionLogic Start Start: Choose a Priming Strategy Q1 Targeting all mRNAs? Start->Q1 Oligo_dT Use Oligo(dT) Primer (e.g., this compound) Q1->Oligo_dT Yes GSP Use Gene-Specific Primer Q1->GSP No, single target Q2 Need full-length cDNA? Q3 Concerned about 3' bias? Q2->Q3 No, 5' end important Q2->Oligo_dT Yes Q3->Oligo_dT No Random Use Random Primers Q3->Random Yes Oligo_dT->Q2

Decision-making process for selecting a reverse transcription primer.

Troubleshooting

IssuePossible CauseRecommendation
Low or no cDNA yield Poor RNA qualityAssess RNA integrity on a denaturing agarose (B213101) gel or via automated electrophoresis. Use a robust RNase inhibitor.
Suboptimal annealing temperaturePerform a temperature gradient to determine the optimal annealing temperature for this compound with your specific template.
Inhibitors in the RNA sampleRe-purify the RNA sample, ensuring complete removal of salts, ethanol, and other potential inhibitors.
Short cDNA products RNA degradationEnsure proper handling and storage of RNA to prevent degradation.
Secondary structure in RNAIncrease the initial denaturation temperature or time. Consider using a reverse transcriptase that is more effective at transcribing through difficult secondary structures.
3' bias with long transcriptsFor long transcripts, consider using a combination of oligo(dT) and random primers, or a gene-specific primer located closer to the 5' end.
Non-specific amplification in downstream PCR Genomic DNA contaminationTreat the RNA sample with DNase I prior to reverse transcription. Design PCR primers that span an exon-exon junction.
Internal primingConsider using an anchored this compound primer (e.g., d(pT)10VN) to increase specificity for the 3' end of the poly(A) tail.

By carefully considering these application notes and protocols, researchers can effectively utilize this compound as a primer for reverse transcription in a variety of molecular biology applications.

References

Application Notes and Protocols for First-Strand cDNA Synthesis Using d(pT)10 Primers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

First-strand complementary DNA (cDNA) synthesis is a cornerstone technique in molecular biology, serving as the initial step for a multitude of applications including gene expression analysis via quantitative PCR (qPCR), cDNA library construction, and RNA sequencing. The choice of primer for initiating reverse transcription is a critical determinant of the success and outcome of these downstream applications. Among the various priming strategies, the use of oligo(dT) primers is prevalent for the specific conversion of polyadenylated (poly(A)) messenger RNA (mRNA) into cDNA.

This document focuses on the use of a specific oligo(dT) primer, a 10-mer deoxythymidine oligonucleotide with a 5' phosphate (B84403) group, denoted as d(pT)10. While oligo(dT) primers of lengths varying from 12 to 23 nucleotides are commonly employed, the use of a shorter 10-mer and the presence of a 5' phosphate have specific implications and potential applications.

The Role of this compound in First-Strand cDNA Synthesis

A this compound primer initiates cDNA synthesis by annealing to the poly(A) tail at the 3' end of eukaryotic mRNAs. The reverse transcriptase enzyme then synthesizes a complementary DNA strand. The length of the oligo(dT) primer can influence its annealing properties and the efficiency of the reverse transcription reaction. Shorter primers like a 10-mer may have a lower melting temperature (Tm) and could be advantageous in specific experimental contexts, although they are less common in standard protocols.

The 5' phosphate group on the this compound primer is not a requirement for the initiation of cDNA synthesis by reverse transcriptase. However, its presence suggests potential utility in downstream applications that involve ligation, such as 5' Rapid Amplification of cDNA Ends (RACE) or the creation of cDNA libraries where the synthesized cDNA will be ligated to adapters.

Primer Selection Guide

The choice of primer for first-strand cDNA synthesis should be guided by the specific research question and the nature of the RNA sample. The following table provides a comparative overview of this compound and other common priming strategies.

Primer TypeTarget RNAcDNA ProductAdvantagesDisadvantages
This compound Poly(A) mRNAFull-length to 3'-biasedSpecific to mRNA, 5' phosphate allows for downstream ligation.Potential for lower annealing temperature; limited data on efficiency.
Oligo(dT)18-23 Poly(A) mRNAFull-length to 3'-biasedSpecific to mRNA, higher annealing temperature for greater specificity.[1][2]3' bias, not suitable for degraded RNA or non-polyadenylated transcripts.[3]
Random Hexamers All RNARandomly primed fragmentsRepresents all RNA species, good for degraded RNA and non-polyadenylated transcripts.Not specific to mRNA, may overestimate copy number.[4]
Gene-Specific Primers Specific RNA targetSpecific cDNAHighest specificity, enriches for target of interest.Requires prior knowledge of the target sequence, not suitable for global expression analysis.

Experimental Protocols

Protocol 1: First-Strand cDNA Synthesis using this compound Primer

This protocol is a general guideline for the synthesis of first-strand cDNA from total RNA or mRNA using a this compound primer. It is essential to work in an RNase-free environment.

Materials:

  • Total RNA or mRNA (high quality, intact)

  • This compound primer (10 µM stock)

  • Reverse Transcriptase (e.g., M-MuLV or a more thermostable variant)

  • 10X RT Buffer

  • dNTP mix (10 mM each)

  • RNase Inhibitor (40 U/µL)

  • Nuclease-free water

Procedure:

  • RNA-Primer Mix Preparation:

    • In a sterile, RNase-free microcentrifuge tube, combine the following:

      • Total RNA (10 ng to 1 µg) or mRNA (1-100 ng)

      • This compound primer (1 µL of 10 µM stock)

      • Nuclease-free water to a final volume of 10 µL

    • Gently mix and briefly centrifuge.

  • RNA Denaturation and Primer Annealing:

    • Incubate the RNA-primer mix at 65°C for 5 minutes.

    • Immediately place the tube on ice for at least 1 minute to prevent RNA refolding.

  • Reverse Transcription Reaction Setup:

    • Prepare a master mix for the reverse transcription reaction on ice by combining the following for each reaction:

      • 10X RT Buffer (2 µL)

      • dNTP mix (1 µL of 10 mM)

      • RNase Inhibitor (0.5 µL)

      • Reverse Transcriptase (1 µL)

      • Nuclease-free water (5.5 µL)

    • Add 10 µL of the master mix to the 10 µL of denatured RNA-primer mix from step 2. The total reaction volume is 20 µL.

  • Incubation:

    • Gently mix the reaction by pipetting up and down and briefly centrifuge.

    • Incubate the reaction at 42°C for 60 minutes. If using a thermostable reverse transcriptase, the temperature can be increased to 50-55°C.[3]

    • For some reverse transcriptases, an initial incubation at a lower temperature (e.g., 25°C for 10 minutes) may be recommended to enhance primer annealing.[5]

  • Reaction Termination:

    • Inactivate the reverse transcriptase by heating the reaction at 85°C for 5 minutes.

    • The synthesized first-strand cDNA is now ready for downstream applications or can be stored at -20°C.

Protocol 2: Gene Expression Analysis using Two-Step RT-qPCR

This protocol outlines the use of the synthesized cDNA in a quantitative PCR (qPCR) reaction to determine the expression level of a target gene.

Materials:

  • First-strand cDNA (from Protocol 1)

  • 2X qPCR Master Mix (containing Taq polymerase, dNTPs, and SYBR Green or other fluorescent dye)

  • Gene-specific forward and reverse primers (10 µM stock)

  • Nuclease-free water

  • qPCR instrument and compatible reaction plates/tubes

Procedure:

  • qPCR Reaction Setup:

    • Prepare a qPCR master mix on ice for the desired number of reactions (including no-template controls). For each 20 µL reaction, combine:

      • 2X qPCR Master Mix (10 µL)

      • Forward Primer (0.4 µL of 10 µM stock for a final concentration of 200 nM)

      • Reverse Primer (0.4 µL of 10 µM stock for a final concentration of 200 nM)

      • Nuclease-free water (4.2 µL)

    • Mix the master mix thoroughly and dispense 15 µL into each well of a qPCR plate.

  • Template Addition:

    • Add 5 µL of a 1:10 dilution of the first-strand cDNA to the respective wells.

    • For the no-template control, add 5 µL of nuclease-free water.

  • qPCR Cycling:

    • Seal the qPCR plate, briefly centrifuge, and place it in a qPCR instrument.

    • Set up the thermal cycling conditions as recommended by the qPCR master mix manufacturer. A typical protocol is:

      • Initial Denaturation: 95°C for 2-10 minutes

      • 40 Cycles of:

        • Denaturation: 95°C for 15 seconds

        • Annealing/Extension: 60°C for 1 minute

      • Melt Curve Analysis (for SYBR Green-based assays)

  • Data Analysis:

    • Analyze the amplification data to determine the cycle threshold (Ct) values for your target gene and a reference (housekeeping) gene.

    • Calculate the relative gene expression using a method such as the ΔΔCt method.

Visualizations

experimental_workflow rna_isolation 1. RNA Isolation (from cells or tissue) rna_qc 2. RNA Quality & Quantity Control (e.g., Nanodrop, Bioanalyzer) rna_isolation->rna_qc Total RNA cdna_synthesis 3. First-Strand cDNA Synthesis (using this compound primer) rna_qc->cdna_synthesis High-quality RNA qpcr 4. Quantitative PCR (qPCR) (with gene-specific primers) cdna_synthesis->qpcr cDNA Template data_analysis 5. Data Analysis (Relative Quantification, ΔΔCt) qpcr->data_analysis Ct Values

Caption: Two-Step RT-qPCR Workflow for Gene Expression Analysis.

tgf_beta_pathway tgfb TGF-β Ligand receptor TGF-β Receptors (Type I & II) tgfb->receptor Binding smads SMAD2/3 Phosphorylation receptor->smads Activation smad4 SMAD4 Complex Formation smads->smad4 nucleus Nuclear Translocation smad4->nucleus transcription Target Gene Transcription (e.g., SERPINE1, COL1A1) nucleus->transcription Gene Regulation mrna mRNA transcription->mrna rt_qpcr RT-qPCR Analysis mrna->rt_qpcr Quantification

Caption: Analysis of TGF-β Signaling Pathway via RT-qPCR.

References

Application Notes and Protocols for d(pT)10 as a Molecular Weight Marker in Gel Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In molecular biology and drug development, precise determination of nucleic acid size is crucial for various applications, including oligonucleotide quality control, analysis of enzymatic reactions, and characterization of nucleic acid-based therapeutics. Gel electrophoresis is a fundamental technique for separating nucleic acids based on their size. While double-stranded DNA (dsDNA) ladders are commonly used as molecular weight markers, the analysis of single-stranded DNA (ssDNA), such as oligonucleotides, requires appropriate size standards.

This document provides detailed application notes and protocols for the use of deoxythymidine 10-mer, d(pT)10, as a molecular weight marker in gel electrophoresis. It is important to note that while this compound can be used as a reference point, its electrophoretic mobility, particularly in native polyacrylamide gels, can be anomalous. These notes will address these challenges and provide protocols for its effective use, primarily in denaturing polyacrylamide gel electrophoresis (PAGE).

Application Notes

Principle of Separation

Gel electrophoresis separates nucleic acids based on their size, charge, and conformation. In a gel matrix under an electric field, smaller molecules migrate faster than larger ones. For single-stranded oligonucleotides, denaturing conditions are often preferred to eliminate secondary structures that can affect their migration. Polyacrylamide gels offer higher resolution for short nucleic acids compared to agarose (B213101) gels.

The Anomaly of Oligo(dT) Migration in Native Gels

Caution is advised when using oligo(dT) fragments, including this compound, as molecular weight markers in native polyacrylamide gel electrophoresis. Research has shown that oligo(dT) migration is significantly retarded in native PAGE, causing them to appear much larger than their actual size.[1][2] This anomalous behavior is attributed to interactions between the thymine (B56734) bases and the polyacrylamide matrix. The migration of oligo(dT) fragments can be 2 to 4 times slower than expected based on their length.[1][2] Therefore, for accurate size determination of unknown ssDNA fragments in native gels, it is recommended to use a marker with a mixed base composition.

This compound in Denaturing Polyacrylamide Gel Electrophoresis (PAGE)

Under denaturing conditions, typically achieved by the inclusion of urea (B33335) in the polyacrylamide gel, the secondary structures of ssDNA are minimized. This leads to a more predictable migration pattern based primarily on chain length. Therefore, the use of this compound as a molecular weight marker is more reliable in denaturing PAGE. It can serve as a useful reference point for oligonucleotides of similar size.

Experimental Protocols

Preparation of this compound Marker
  • Resuspend Lyophilized this compound: Resuspend the lyophilized this compound oligonucleotide in nuclease-free water or TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) to a stock concentration of 100 µM.

  • Working Solution: Prepare a working solution of 10 µM by diluting the stock solution. This working solution can be stored at -20°C.

Denaturing Polyacrylamide Gel Electrophoresis (PAGE)

This protocol is optimized for the analysis of short oligonucleotides (around 10 bases) and is based on established methods for oligonucleotide analysis.[3]

Materials:

  • 40% Acrylamide/Bis-acrylamide (19:1 or 29:1) solution

  • Urea

  • 10x TBE Buffer (Tris-borate-EDTA)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED)

  • 10% Ammonium persulfate (APS), freshly prepared

  • 2x Formamide Loading Buffer (95% formamide, 20 mM EDTA, 0.05% Bromophenol Blue, 0.05% Xylene Cyanol)

  • This compound working solution (10 µM)

  • ssDNA samples

  • Staining solution (e.g., SYBR Gold, Ethidium Bromide, or Methylene Blue)

  • Gel electrophoresis apparatus and power supply

Procedure:

  • Gel Preparation (15% Polyacrylamide, 7M Urea):

    • For a 10 ml gel, mix:

      • 4.2 g Urea

      • 1.0 ml 10x TBE Buffer

      • 3.75 ml 40% Acrylamide/Bis-acrylamide solution

      • Add nuclease-free water to a final volume of 10 ml and ensure the urea is completely dissolved.

    • Degas the solution for 15-20 minutes.

    • Add 50 µl of 10% APS and 10 µl of TEMED to initiate polymerization.

    • Immediately pour the gel between the glass plates of the electrophoresis apparatus, insert the comb, and allow it to polymerize for at least 1 hour.

  • Sample Preparation:

    • Mix your ssDNA sample and the this compound marker with an equal volume of 2x Formamide Loading Buffer. For example, mix 5 µl of sample with 5 µl of loading buffer.

    • Heat the samples at 95°C for 3-5 minutes to denature the DNA, then immediately place them on ice to prevent re-annealing.[3]

  • Electrophoresis:

    • Assemble the electrophoresis apparatus and fill the reservoirs with 1x TBE buffer.

    • Pre-run the gel for 15-30 minutes at a constant voltage (e.g., 100-150V) to equilibrate the gel temperature.

    • Carefully load the denatured samples and the this compound marker into the wells.

    • Run the gel at a constant voltage (e.g., 150-200V) until the bromophenol blue dye front reaches the bottom of the gel.

  • Staining and Visualization:

    • After electrophoresis, carefully remove the gel from the glass plates.

    • Stain the gel using a suitable nucleic acid stain according to the manufacturer's instructions. For example, incubate the gel in SYBR Gold staining solution for 10-20 minutes.

    • Visualize the bands using an appropriate gel documentation system.

Data Presentation

The migration of small oligonucleotides is dependent on the polyacrylamide gel concentration. The following table provides an approximation of the migration of this compound relative to common tracking dyes in denaturing polyacrylamide gels.

Gel Concentration (%)Tracking DyeApproximate Co-migrating Oligonucleotide Size (bases)
15%Bromophenol Blue~9-10
15%Xylene Cyanol~30

Table 1: Approximate co-migration of oligonucleotides with tracking dyes in a 15% denaturing polyacrylamide gel.[3]

Based on this, in a 15% denaturing polyacrylamide gel, this compound is expected to migrate slightly slower than the bromophenol blue dye front.

Visualizations

Experimental Workflow for Using this compound as a Marker

experimental_workflow cluster_prep Preparation cluster_run Electrophoresis cluster_analysis Analysis prep_marker Prepare this compound Marker prep_samples Prepare Samples & Loading Buffer prep_marker->prep_samples prep_gel Prepare Denaturing PAGE Gel load_gel Load Samples & Marker prep_gel->load_gel prep_samples->load_gel run_gel Run Electrophoresis load_gel->run_gel stain_gel Stain Gel run_gel->stain_gel visualize Visualize Bands stain_gel->visualize analyze Analyze Migration visualize->analyze logical_relationship cluster_properties Oligonucleotide Properties cluster_conditions Electrophoresis Conditions size Size (Length) mobility Electrophoretic Mobility size->mobility conformation Conformation (Secondary Structure) conformation->mobility charge Charge charge->mobility gel_type Gel Type (Agarose vs. PAGE) gel_type->mobility gel_conc Gel Concentration gel_conc->mobility buffer Buffer System buffer->mobility denaturant Denaturant (Urea) denaturant->mobility voltage Voltage voltage->mobility

References

Application Notes and Protocols for the Use of d(pT)10 in PCR Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oligo(dT) primers are fundamental tools in molecular biology for the reverse transcription of messenger RNA (mRNA) into complementary DNA (cDNA). The d(pT)10 primer, a short 10-mer deoxythymidine oligonucleotide, is a specific type of oligo(dT) primer utilized in various PCR-based applications. These primers function by annealing to the polyadenylated (poly(A)) tail present at the 3' end of most eukaryotic mRNAs.[1] This specificity makes them invaluable for selectively reverse transcribing mRNA while excluding other RNA species like ribosomal RNA (rRNA) and transfer RNA (tRNA), which lack poly(A) tails.[2] The resulting cDNA can then be used as a template for PCR, enabling a wide range of downstream applications, including gene expression analysis via quantitative PCR (qPCR), cDNA library construction, and transcript cloning.

The choice of primer for reverse transcription is critical and can significantly influence the outcome of an experiment. While this compound offers the advantage of specificity for mRNA, its relatively short length may impact its annealing properties and the efficiency of reverse transcription, particularly for long transcripts or those with significant secondary structure. This document provides detailed application notes and protocols for the effective use of this compound in PCR applications, with a focus on reverse transcription.

Principle of this compound Priming in Reverse Transcription

The mechanism of this compound priming is straightforward. The primer, consisting of a sequence of ten thymine (B56734) deoxynucleotides, binds to the complementary poly(A) tail of mature eukaryotic mRNAs. This binding event provides a free 3'-hydroxyl group that is recognized by a reverse transcriptase enzyme. The enzyme then synthesizes a new DNA strand, complementary to the mRNA template, starting from the this compound primer and proceeding in the 5' to 3' direction. This process generates a single-stranded cDNA molecule that faithfully represents the sequence of the original mRNA.

Applications of this compound in PCR

The primary application of this compound is in the first step of a two-step reverse transcription PCR (RT-PCR) protocol. The cDNA synthesized using this compound can be utilized in various downstream PCR-based assays:

  • Gene Expression Analysis (RT-qPCR): By synthesizing cDNA from total RNA, the expression levels of specific genes can be quantified using real-time PCR. This is a cornerstone technique in basic research, drug discovery, and diagnostics for understanding cellular responses and disease states.

  • cDNA Library Construction: The pool of cDNA generated from a specific cell type or tissue can be used to create a cDNA library, which represents all the expressed genes in that sample.

  • Cloning and Sequencing of Transcripts: this compound-primed cDNA can be amplified by PCR using gene-specific primers to isolate and subsequently sequence a particular gene of interest.

  • 3' Rapid Amplification of cDNA Ends (3' RACE): This technique is used to determine the 3' end of an RNA transcript.

Data Presentation: Comparison of Priming Strategies

The choice of primer for reverse transcription can significantly impact the yield, length, and representation of the resulting cDNA. Below is a summary of the characteristics of different priming strategies.

Primer TypeTarget SpecificitycDNA RepresentationSuitability for Degraded RNAPotential for 5' BiasRecommended Use Cases
This compound Eukaryotic mRNA with poly(A) tailsBiased towards the 3' end of transcriptsLowHigh, especially for long transcripts or those with secondary structuresGene expression analysis of 3' regions, 3' RACE
Oligo(dT)12-18 Eukaryotic mRNA with poly(A) tailsBiased towards the 3' end of transcriptsLowHighGeneral gene expression analysis, cDNA library construction
Random Hexamers All RNA species (mRNA, rRNA, tRNA, etc.)More uniform coverage across the entire transcriptHighLowAnalysis of non-polyadenylated RNA, degraded RNA, and transcripts with known secondary structures
Gene-Specific Primers Specific RNA transcript of interestOnly the target transcript is reverse transcribedModerateLowOne-step RT-PCR, highly specific quantification of a single target

Experimental Protocols

First-Strand cDNA Synthesis using this compound

This protocol outlines the steps for reverse transcribing total RNA into cDNA using a this compound primer. This is the first step in a two-step RT-PCR procedure.

Materials:

  • High-quality total RNA (10 ng to 1 µg)

  • This compound primer (10 µM stock solution)

  • Reverse Transcriptase (e.g., M-MuLV or equivalent) and its corresponding reaction buffer (typically 5X or 10X)

  • dNTP mix (10 mM each)

  • RNase inhibitor (e.g., 40 U/µL)

  • Nuclease-free water

  • Thermal cycler or heating block

  • Sterile, RNase-free pipette tips and microcentrifuge tubes

Protocol:

  • RNA-Primer Annealing:

    • In a sterile, RNase-free 0.2 mL PCR tube, combine the following on ice:

      • Total RNA: 1 µL (10 ng to 1 µg)

      • This compound primer (10 µM): 1 µL

      • dNTP mix (10 mM): 1 µL

      • Nuclease-free water: to a final volume of 13 µL

    • Gently mix the components by pipetting up and down.

    • Incubate the mixture at 65°C for 5 minutes to denature the RNA secondary structures.

    • Immediately place the tube on ice for at least 1 minute to allow the primer to anneal.

  • Reverse Transcription Reaction Setup:

    • Prepare a master mix for the reverse transcription reaction on ice. For each reaction, combine:

      • 5X Reaction Buffer: 4 µL

      • RNase Inhibitor (40 U/µL): 1 µL

      • Reverse Transcriptase (e.g., 200 U/µL): 1 µL

      • Nuclease-free water: 1 µL

    • Add 7 µL of the master mix to the 13 µL of the annealed RNA-primer mixture from step 1. The total reaction volume will be 20 µL.

    • Mix gently by pipetting.

  • Incubation:

    • Incubate the reaction in a thermal cycler with the following program:

      • 25°C for 10 minutes (for primer extension)

      • 42°C for 50-60 minutes (for cDNA synthesis)

      • 70°C for 15 minutes (to inactivate the reverse transcriptase)

    • Hold at 4°C.

  • Storage:

    • The synthesized cDNA can be used immediately for PCR or stored at -20°C for future use. For long-term storage, -80°C is recommended.

PCR Amplification of cDNA

This protocol describes the use of the synthesized cDNA as a template for PCR to amplify a specific gene of interest.

Materials:

  • Synthesized cDNA from the previous step

  • Forward and reverse gene-specific primers (10 µM stock solution)

  • DNA Polymerase (e.g., Taq polymerase) and its corresponding reaction buffer (typically 10X)

  • dNTP mix (10 mM each)

  • Nuclease-free water

  • Thermal cycler

  • Sterile PCR tubes or plates

Protocol:

  • PCR Reaction Setup:

    • In a sterile 0.2 mL PCR tube, combine the following on ice:

      • 10X PCR Buffer: 5 µL

      • dNTP mix (10 mM): 1 µL

      • Forward primer (10 µM): 1 µL

      • Reverse primer (10 µM): 1 µL

      • cDNA template: 1-5 µL (depending on the abundance of the target transcript)

      • DNA Polymerase (e.g., 5 U/µL): 0.25 µL

      • Nuclease-free water: to a final volume of 50 µL

    • Mix gently and centrifuge briefly.

  • Thermal Cycling:

    • Perform PCR in a thermal cycler with the following general program (optimization of annealing temperature and extension time is recommended):

      • Initial Denaturation: 95°C for 2-5 minutes

      • 30-40 Cycles:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 55-65°C for 30 seconds (optimize based on primer Tm)

        • Extension: 72°C for 1 minute per kb of amplicon length

      • Final Extension: 72°C for 5-10 minutes

    • Hold at 4°C.

  • Analysis:

    • Analyze the PCR product by agarose (B213101) gel electrophoresis to verify the size of the amplicon.

Mandatory Visualizations

Experimental Workflow for Two-Step RT-PCR using this compound

G cluster_0 Step 1: Reverse Transcription cluster_1 Step 2: PCR Amplification Total RNA Total RNA cDNA Synthesis cDNA Synthesis Total RNA->cDNA Synthesis This compound Primer This compound Primer This compound Primer->cDNA Synthesis Reverse Transcriptase Reverse Transcriptase Reverse Transcriptase->cDNA Synthesis dNTPs dNTPs dNTPs->cDNA Synthesis cDNA cDNA cDNA Synthesis->cDNA PCR Amplification PCR Amplification cDNA->PCR Amplification Gene-Specific Primers Gene-Specific Primers Gene-Specific Primers->PCR Amplification DNA Polymerase DNA Polymerase DNA Polymerase->PCR Amplification Amplified DNA Amplified DNA PCR Amplification->Amplified DNA Analysis Analysis Amplified DNA->Analysis dNTPs_pcr dNTPs dNTPs_pcr->PCR Amplification

Caption: Workflow of two-step RT-PCR using this compound for cDNA synthesis.

Mechanism of this compound Priming on mRNA

G cluster_mRNA Eukaryotic mRNA cluster_primer This compound Primer cluster_rt Reverse Transcription mRNA 5' Cap --- Exon --- Exon --- 3' UTR --- AAAAAAAAAA 3' Poly(A) Tail rt_complex mRNA-Primer Complex mRNA->rt_complex annealing primer 5' TTTTTTTTTT 3' primer->rt_complex cDNA_synthesis cDNA Synthesis rt_complex->cDNA_synthesis rt_enzyme Reverse Transcriptase rt_enzyme->cDNA_synthesis catalyzes cDNA 5' --- cDNA --- 3' cDNA_synthesis->cDNA results in

Caption: Annealing of this compound to the poly(A) tail of mRNA to initiate reverse transcription.

Example Signaling Pathway Studied by RT-qPCR: MAPK/ERK Pathway

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase GRB2/SOS GRB2/SOS Receptor Tyrosine Kinase->GRB2/SOS Ras Ras GRB2/SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors (e.g., c-Fos, c-Jun) Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Factors (e.g., c-Fos, c-Jun) Gene Expression Gene Expression Transcription Factors (e.g., c-Fos, c-Jun)->Gene Expression Cellular Response Cellular Response Gene Expression->Cellular Response RT-qPCR Analysis RT-qPCR with this compound-primed cDNA can quantify the mRNA levels of pathway components and target genes. Gene Expression->RT-qPCR Analysis

Caption: The MAPK/ERK signaling pathway, where gene expression changes can be analyzed by RT-qPCR.

Troubleshooting

ProblemPossible CauseRecommendation
No or low cDNA yield Poor quality or low quantity of RNAUse high-quality, intact RNA. Quantify RNA accurately.
Inefficient primer annealingEnsure the initial denaturation step is performed. Consider a lower annealing temperature during RT for the short this compound primer.
Presence of inhibitors in the RNA sampleRe-purify the RNA to remove contaminants like ethanol (B145695) or salts.
Degraded RNAThis compound is not ideal for degraded RNA. Consider using random hexamers if RNA integrity is a concern.
3' bias in downstream analysis Inherent nature of oligo(dT) primingThis is expected. For analysis of 5' regions of long transcripts, consider using random hexamers or a combination of oligo(dT) and random primers.
Non-specific amplification in PCR Genomic DNA contamination in the RNA sampleTreat the RNA sample with DNase I prior to reverse transcription.
Suboptimal PCR conditionsOptimize the annealing temperature and primer concentrations for the PCR step.

Conclusion

The this compound primer is a valuable tool for the specific reverse transcription of eukaryotic mRNA in a variety of PCR-based applications. Its primary advantage lies in its ability to selectively prime cDNA synthesis from polyadenylated transcripts, thereby reducing the complexity of the resulting cDNA pool and minimizing background from non-coding RNAs. While its shorter length may present challenges for certain applications, particularly with long or structured transcripts, a well-optimized protocol can yield reliable and reproducible results for gene expression analysis and other downstream applications. Careful consideration of the experimental goals and the nature of the RNA sample is crucial for selecting the appropriate priming strategy and ensuring the success of the reverse transcription and subsequent PCR steps.

References

Application Notes and Protocols for d(pT)10 in DNA Sequencing and Primer Extension

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The d(pT)10 primer, a short-chain oligodeoxythymidylate, is a valuable tool in molecular biology, particularly in applications involving reverse transcription and primer extension for the analysis of polyadenylated RNA molecules. Its ten thymine (B56734) bases allow it to specifically anneal to the poly(A) tails of eukaryotic mRNAs, initiating the synthesis of complementary DNA (cDNA). This document provides detailed application notes and protocols for the effective use of this compound primers in DNA sequencing and primer extension assays.

While this compound falls under the broader category of oligo(dT) primers, its shorter length can offer specific advantages in certain applications, such as reducing 3' bias in reverse transcription and potentially improving priming efficiency on fragmented RNA or in reactions with strong secondary structures. However, the use of shorter primers may also require optimization of annealing temperatures due to their lower melting temperature (Tm) compared to longer oligo(dT) primers like d(pT)18 or d(pT)20.

Applications of this compound Primer

The this compound primer is primarily utilized in the following applications:

  • First-Strand cDNA Synthesis: It serves as a primer for reverse transcriptase to synthesize the first strand of cDNA from an mRNA template. This is a crucial first step in various downstream applications, including quantitative real-time PCR (qRT-PCR), cDNA library construction, and RNA sequencing.

  • Primer Extension Analysis: This technique is used to map the 5' ends of RNA transcripts. A labeled this compound primer is annealed to the poly(A) tail of the target RNA, and reverse transcriptase extends the primer to the 5' end of the transcript. The resulting cDNA product's length, determined by gel electrophoresis, reveals the transcription start site.

  • 3' RACE (Rapid Amplification of cDNA Ends): this compound can be adapted for 3' RACE protocols to capture and amplify the 3' ends of mRNA transcripts.

Data Presentation: Quantitative Parameters for Primer Usage

The optimal concentration and performance of primers are critical for successful experiments. While specific quantitative data for this compound is not extensively published, the following tables provide typical concentration ranges for oligo(dT) primers and a comparison of different primer types used in reverse transcription.

ParameterThis compound (Oligo(dT)) PrimerRandom HexamersGene-Specific Primers
Typical Final Concentration 0.5 - 5 µM2 - 5 µM0.5 - 1 µM
Key Benefits Full-length reverse transcription of poly(A)+ RNA.Reverse transcription of most RNA species, including degraded RNA.High specificity for the gene of interest.
Considerations Can introduce 3' bias; not suitable for non-polyadenylated RNA.Produces shorter cDNA fragments; may overestimate copy number.Requires prior knowledge of the target sequence.
RNA TemplateRecommended Starting Amount
Total RNA 10 pg – 5 µg
Poly(A)+ mRNA 10 pg – 0.5 µg

Experimental Protocols

Protocol 1: First-Strand cDNA Synthesis using this compound Primer

This protocol outlines the steps for synthesizing first-strand cDNA from a total RNA or mRNA sample using a this compound primer.

Materials:

  • Total RNA or mRNA template

  • This compound primer (10 µM stock)

  • Reverse Transcriptase (e.g., M-MuLV or equivalent)

  • 5X Reverse Transcription Buffer

  • dNTP mix (10 mM each)

  • RNase Inhibitor (e.g., 40 U/µL)

  • Nuclease-free water

  • Thermal cycler or heat block

Procedure:

  • RNA-Primer Annealing:

    • In a sterile, nuclease-free microcentrifuge tube, combine the following on ice:

      • RNA template (e.g., 1 µg of total RNA or 100 ng of mRNA)

      • 1 µL of this compound primer (10 µM)

      • 1 µL of dNTP mix (10 mM)

      • Nuclease-free water to a final volume of 13 µL.

    • Mix gently by pipetting up and down.

    • Incubate the mixture at 65°C for 5 minutes to denature the RNA secondary structures.

    • Immediately place the tube on ice for at least 1 minute to allow the primer to anneal.

  • Reverse Transcription Reaction Setup:

    • Prepare a master mix for the reverse transcription reaction on ice. For each reaction, combine:

      • 4 µL of 5X Reverse Transcription Buffer

      • 1 µL of RNase Inhibitor

      • 1 µL of Reverse Transcriptase

    • Add 6 µL of the master mix to the 14 µL of annealed RNA-primer mixture from step 1, for a total reaction volume of 20 µL.

    • Mix gently by pipetting.

  • Incubation:

    • Incubate the reaction at 42°C for 60 minutes.

    • Terminate the reaction by heating at 70°C for 10 minutes to inactivate the reverse transcriptase.

  • Storage:

    • The synthesized first-strand cDNA can be stored at -20°C for short-term storage or -80°C for long-term storage. The cDNA is now ready for use in downstream applications like PCR or qPCR.

Protocol 2: Primer Extension Analysis using Radiolabeled this compound Primer

This protocol describes the mapping of transcription start sites using a 5'-end-labeled this compound primer.

Materials:

  • Total RNA or mRNA template

  • This compound primer

  • T4 Polynucleotide Kinase (T4 PNK)

  • [γ-³²P]ATP

  • Reverse Transcriptase

  • 5X Reverse Transcription Buffer

  • dNTP mix (10 mM each)

  • Nuclease-free water

  • Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

  • Formamide (B127407) loading dye

Procedure:

  • 5' End-Labeling of this compound Primer:

    • In a sterile microcentrifuge tube, combine:

      • 10 pmol of this compound primer

      • 5 µL of 10X T4 PNK Buffer

      • 10 µCi of [γ-³²P]ATP

      • 10 units of T4 Polynucleotide Kinase

      • Nuclease-free water to a final volume of 50 µL.

    • Incubate at 37°C for 30 minutes.

    • Purify the labeled primer using a suitable method (e.g., spin column) to remove unincorporated nucleotides.

  • Primer Annealing:

    • In a sterile tube, mix:

      • 1-10 µg of total RNA or 0.1-1 µg of mRNA

      • 0.1-1 pmol of 5'-end-labeled this compound primer

      • Nuclease-free water to a final volume of 10 µL.

    • Heat the mixture to 70°C for 10 minutes, then slowly cool to the optimal annealing temperature for the primer (typically 37-42°C for a 10-mer) and incubate for 20 minutes.

  • Primer Extension Reaction:

    • To the annealed primer-RNA mixture, add:

      • 4 µL of 5X Reverse Transcription Buffer

      • 1 µL of dNTP mix (10 mM)

      • 1 µL of Reverse Transcriptase (200 U/µL)

      • Nuclease-free water to a final volume of 20 µL.

    • Incubate at 42°C for 60 minutes.

  • Analysis of Extension Products:

    • Stop the reaction by adding 20 µL of formamide loading dye.

    • Denature the samples by heating at 95°C for 5 minutes.

    • Separate the radiolabeled cDNA products on a denaturing polyacrylamide sequencing gel.

    • Visualize the bands by autoradiography. The size of the extended product corresponds to the distance from the poly(A) tail to the transcription start site.

Visualizations

Primer_Extension_Workflow RNA Poly(A)+ RNA Template Annealing Anneal Primer to Poly(A) Tail RNA->Annealing Primer This compound Primer Primer->Annealing Extension Extend with Reverse Transcriptase + dNTPs Annealing->Extension Add RT Enzyme, dNTPs, Buffer cDNA Synthesized cDNA Extension->cDNA qPCR qPCR/RT-PCR cDNA->qPCR Sequencing DNA Sequencing cDNA->Sequencing Cloning cDNA Library Construction cDNA->Cloning

Caption: Workflow of this compound in cDNA synthesis for downstream applications.

Primer_Extension_Analysis start Start: RNA Template with Poly(A) Tail labeling 1. 5' End-Labeling of this compound Primer (e.g., with ³²P) start->labeling annealing 2. Anneal Labeled Primer to RNA labeling->annealing extension 3. Primer Extension with Reverse Transcriptase annealing->extension product Radiolabeled cDNA Product extension->product analysis 4. Denaturing Gel Electrophoresis product->analysis result 5. Autoradiography & Size Determination (Identifies Transcription Start Site) analysis->result

Caption: Experimental workflow for primer extension analysis using a labeled this compound primer.

Application Notes and Protocols for Enzymatic Ligation of d(pT)10 to DNA Fragments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enzymatic addition of a poly-deoxythymidine tail, specifically a 10-mer oligo(dT) or d(pT)10, to the 3' end of DNA fragments is a valuable technique in molecular biology with diverse applications in cloning, sequencing, and diagnostics. This process, often referred to as 3'-tailing, can be achieved through enzymatic ligation, primarily using T4 DNA Ligase. These application notes provide a comprehensive overview of the principles, protocols, and applications of this technique.

T4 DNA ligase catalyzes the formation of a phosphodiester bond between the 5'-phosphate of one nucleic acid terminus and the 3'-hydroxyl of another.[1] While T4 DNA ligase is most efficient at ligating double-stranded DNA with cohesive or blunt ends, it can also be utilized for the ligation of a single-stranded oligodeoxynucleotide like this compound to the 3' end of double-stranded DNA fragments.[1] This process is particularly useful for preparing DNA for various downstream applications that require a universal priming site or a capture sequence.

Principle of the Reaction

The ligation of a single-stranded this compound oligonucleotide to a double-stranded DNA fragment by T4 DNA ligase is not a straightforward blunt-end ligation. T4 DNA ligase does not efficiently ligate purely single-stranded nucleic acids.[2] Therefore, for efficient ligation, a transient or stable association between the this compound oligo and the 3' end of the DNA fragment is beneficial. This can be achieved through different strategies:

  • Blunt-End Ligation: In this approach, the 5'-phosphorylated this compound is directly ligated to a blunt-ended, 5'-phosphorylated DNA fragment. This reaction is generally less efficient than cohesive-end ligation and requires optimized conditions, such as the presence of molecular crowding agents like polyethylene (B3416737) glycol (PEG).[3][4]

  • Ligation to a 3'-Overhang: If the DNA fragment possesses a 3'-overhang, the this compound can be ligated to the 5'-phosphate of the recessed strand.

  • Splint-Mediated Ligation: A short "splint" oligonucleotide, complementary to both the 3'-end of the DNA fragment and the this compound oligo, can be used to bring the two ends into proximity and create a temporary double-stranded substrate for the ligase. This method significantly enhances ligation efficiency.

Applications

The addition of a 3'-poly(T) tail to DNA fragments has several important applications in molecular biology and diagnostics:

  • Ligation-Anchored PCR: The poly(T) tail serves as a universal priming site for PCR amplification, particularly in techniques like Rapid Amplification of cDNA Ends (RACE) to characterize the 3' ends of transcripts.[5][6]

  • Next-Generation Sequencing (NGS) Library Preparation: Tailing of DNA fragments is a key step in some NGS library preparation workflows, allowing for the universal amplification of fragments.

  • Immobilization and Capture: The poly(T) tail can be used to capture and immobilize DNA fragments on a solid support functionalized with complementary poly(A) oligonucleotides.

  • Rolling Circle Amplification (RCA): A 3'-poly(T) tail can serve as a priming site for RCA, a powerful isothermal DNA amplification technique.

Experimental Protocols

Protocol 1: Blunt-End Ligation of this compound to DNA Fragments

This protocol describes the direct ligation of a 5'-phosphorylated this compound oligonucleotide to blunt-ended DNA fragments.

Materials:

  • Blunt-ended DNA fragments (e.g., generated by restriction enzymes that produce blunt ends or by PCR with proofreading polymerases)

  • 5'-phosphorylated this compound oligonucleotide (10 µM)

  • T4 DNA Ligase (e.g., 400,000 cohesive end units/ml)

  • 10X T4 DNA Ligase Buffer (containing ATP)

  • Polyethylene Glycol (PEG) 8000 (50% w/v solution)

  • Nuclease-free water

Procedure:

  • Reaction Setup: In a sterile microcentrifuge tube on ice, combine the following components:

    Component Volume Final Concentration
    Blunt-ended DNA fragment (100 ng) X µL 10-50 nM
    5'-phosphorylated this compound (10 µM) 1 µL 1 µM
    10X T4 DNA Ligase Buffer 2 µL 1X
    PEG 8000 (50%) 4 µL 10%
    T4 DNA Ligase (400 U/µL) 1 µL 20 U/µL

    | Nuclease-free water | to 20 µL | - |

  • Incubation: Mix the reaction gently by pipetting and centrifuge briefly. Incubate the reaction at 16°C overnight or at room temperature for 2 hours.[7]

  • Heat Inactivation: Inactivate the T4 DNA Ligase by heating the reaction at 65°C for 10 minutes.[7]

  • Purification (Optional): The ligated product can be purified using a spin column-based PCR purification kit to remove excess this compound and ligase.

Protocol 2: Splint-Mediated Ligation of this compound to DNA Fragments

This protocol utilizes a splint oligonucleotide to enhance the ligation efficiency of this compound to DNA fragments with a specific 3'-end sequence.

Materials:

  • DNA fragment with a known 3'-end sequence

  • 5'-phosphorylated this compound oligonucleotide (10 µM)

  • Splint oligonucleotide (20 µM, complementary to the 3'-end of the DNA fragment and the 5'-end of the this compound)

  • T4 DNA Ligase

  • 10X T4 DNA Ligase Buffer

  • Nuclease-free water

Procedure:

  • Annealing: In a sterile microcentrifuge tube, combine:

    Component Volume Final Concentration
    DNA fragment (100 ng) X µL 50 nM
    Splint oligonucleotide (20 µM) 0.5 µL 1 µM
    5'-phosphorylated this compound (10 µM) 1 µL 1 µM
    Nuclease-free water to 15 µL -

    Heat the mixture to 70°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate annealing.

  • Ligation Reaction Setup: Add the following components to the annealed mixture:

    Component Volume Final Concentration
    10X T4 DNA Ligase Buffer 2 µL 1X
    T4 DNA Ligase (400 U/µL) 1 µL 20 U/µL

    | Nuclease-free water | to 20 µL | - |

  • Incubation: Mix gently and incubate at 16°C overnight or at room temperature for 1-2 hours.

  • Heat Inactivation: Inactivate the ligase at 65°C for 10 minutes.

Data Presentation

Table 1: Factors Affecting Ligation Efficiency of this compound to DNA Fragments

FactorEffect on Ligation EfficiencyRecommendations
DNA End Type Cohesive ends generally ligate more efficiently than blunt ends.[3][8]For blunt-ended fragments, the inclusion of PEG is highly recommended to increase molecular crowding and improve efficiency.[3][4]
Phosphorylation The 5' end of the this compound must be phosphorylated for ligation to occur. The 5' end of the DNA fragment to which the 3' end of the this compound is ligated must also be phosphorylated.Ensure the use of 5'-phosphorylated this compound. If the DNA fragment is dephosphorylated, it will prevent self-ligation but will still allow ligation of the 5'-phosphorylated this compound.
Molar Ratio An excess of this compound over the DNA fragment is generally recommended to drive the reaction towards product formation.A molar ratio of 10:1 to 100:1 of this compound to DNA fragment is a good starting point.
Enzyme Concentration Higher concentrations of T4 DNA Ligase are often required for less efficient reactions like blunt-end ligation.[3]For blunt-end ligation, using a high-concentration T4 DNA Ligase is beneficial.
Temperature The optimal temperature is a balance between enzyme activity and the stability of the annealed ends.[2]16°C for overnight incubation is a common condition for both blunt and cohesive ends. Room temperature for shorter incubations can also be effective.[7]
PEG Increases the effective concentration of DNA molecules, thereby promoting intermolecular ligation, especially for blunt ends.[3][4]Use a final concentration of 5-15% PEG 8000 for blunt-end ligations.
Splint Oligo Significantly increases the efficiency of ligation by creating a temporary double-stranded substrate for the ligase.When possible, designing a splint oligonucleotide is the most effective way to ensure high ligation efficiency.

Visualizations

EnzymaticLigationWorkflow cluster_prep DNA & Oligo Preparation cluster_ligation Ligation Reaction cluster_analysis Downstream Applications DNA_Fragment DNA Fragment (Blunt-ended or with 3' overhang) Ligation_Mix Ligation Mix: - T4 DNA Ligase - 10X Buffer (ATP) - PEG (optional) DNA_Fragment->Ligation_Mix pT10 5'-phosphorylated This compound pT10->Ligation_Mix Incubation Incubation (e.g., 16°C overnight) Ligation_Mix->Incubation Purification Purification Incubation->Purification Analysis Analysis / Application (e.g., PCR, Sequencing) Purification->Analysis

Figure 1: General workflow for the enzymatic ligation of this compound to DNA fragments.

LigationMechanisms cluster_blunt Blunt-End Ligation cluster_splint Splint-Mediated Ligation blunt_dna 5'-P--3'-OH 3'-OH--5'-P blunt_ligated 5'-P--3'-(T)10-3'-OH 3'-OH--5'-P blunt_dna->blunt_ligated T4 DNA Ligase + PEG blunt_pt10 5'-P-(T)10-3'-OH splint_dna 5'-P--NNN-3'-OH 3'-OH--NNN-5'-P splint 3'-NNN(A)n-5' splint_pt10 5'-P-(T)10-3'-OH splint_ligated 5'-P--NNN(T)10-3'-OH 3'-OH--NNN-5'-P splint->splint_ligated T4 DNA Ligase

Figure 2: Comparison of blunt-end and splint-mediated ligation mechanisms.

Alternative Method: Terminal Deoxynucleotidyl Transferase (TdT)

An alternative to ligation-based tailing is the use of Terminal deoxynucleotidyl Transferase (TdT). TdT is a template-independent DNA polymerase that can add deoxynucleotides to the 3'-hydroxyl terminus of DNA molecules. This method is often simpler and more efficient for adding homopolymer tails.

Table 2: Comparison of T4 DNA Ligase and Terminal Deoxynucleotidyl Transferase (TdT) for 3'-Poly(T) Tailing

FeatureT4 DNA LigaseTerminal Deoxynucleotidyl Transferase (TdT)
Mechanism Catalyzes the formation of a phosphodiester bond between a 5'-phosphate and a 3'-hydroxyl.Template-independent addition of deoxynucleotides to a 3'-hydroxyl.
Substrate Requirements Requires a 5'-phosphorylated this compound oligo. Ligation site on the acceptor DNA must have a 3'-hydroxyl.Requires a 3'-hydroxyl on the DNA fragment and dTTP in the reaction mix.
Control of Tail Length Precisely controlled by the length of the this compound oligonucleotide used (10 bases in this case).Tail length is less controlled and depends on reaction time, temperature, and the ratio of dNTPs to DNA termini.
Efficiency Can be low for blunt-end ligation without optimization. Splint-mediated ligation is highly efficient.Generally very efficient for adding tails to various DNA substrates.
Versatility Can be used to ligate any pre-synthesized oligo, not just homopolymers.Primarily used for adding homopolymer or heteropolymer tails.

Conclusion

The enzymatic ligation of this compound to DNA fragments using T4 DNA Ligase is a versatile technique with important applications in molecular biology. While blunt-end ligation is feasible, its efficiency is often low and requires careful optimization. For robust and high-yield tailing, a splint-mediated approach is recommended whenever the 3'-end sequence of the DNA fragment is known. For applications where precise tail length is not critical, Terminal Deoxynucleotidyl Transferase offers a simpler and often more efficient alternative for adding poly(T) tails. The choice of method will depend on the specific experimental goals, the nature of the DNA substrate, and the desired level of control over the final product.

References

Application Notes and Protocols for d(pT)10 as a Substrate for Terminal Deoxynucleotidyl Transferase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terminal deoxynucleotidyl transferase (TdT) is a unique template-independent DNA polymerase that catalyzes the addition of deoxynucleotides to the 3'-hydroxyl terminus of a DNA molecule.[1] This property makes TdT a valuable tool in various molecular biology applications, including the labeling of DNA fragments, the addition of homopolymer tails for cloning, and in situ apoptosis detection (TUNEL assays).[2][3] The oligonucleotide d(pT)10, a short polymer of ten thymidine (B127349) monophosphates with a 5'-phosphate group, serves as an efficient primer for TdT-mediated reactions. Its simple, repetitive nature makes it an ideal model substrate for studying TdT activity and for applications requiring the addition of a poly(T) tail.

These application notes provide detailed protocols and quantitative data for the use of this compound as a substrate for TdT, intended to guide researchers in optimizing their experimental workflows.

Data Presentation

The efficiency of Terminal Deoxynucleotidyl Transferase (TdT) is influenced by various factors, including the nature of the primer, the type of deoxynucleoside triphosphate (dNTP), and the divalent cation cofactor present in the reaction buffer. While specific kinetic parameters (Km and Vmax) for this compound are not extensively reported in publicly available literature, the following tables summarize typical reaction conditions and comparative efficiencies based on existing data for similar substrates.

ParameterValueReference
Enzyme Terminal Deoxynucleotidyl Transferase (TdT)[1]
Substrate (Primer) This compoundN/A
dNTP for Tailing dTTP[4]
Divalent Cation CoCl₂[2][5]
Incubation Temperature 37°C[5]
Incubation Time 15 - 60 minutes[4]
Reaction Buffer Typically contains potassium cacodylate or potassium acetate, Tris-acetate or Tris-HCl, and a divalent cation.[6]

Table 1: Optimal Reaction Conditions for TdT with this compound. This table outlines the generally accepted optimal conditions for TdT-catalyzed tailing of a this compound primer with dTTP. The presence of cobalt chloride is often highlighted as enhancing the efficiency of the reaction.[2]

Primer TypeRelative Tailing EfficiencyKey ConsiderationsReference
3'-overhang (e.g., this compound)HighPreferred substrate for TdT, leading to efficient nucleotide incorporation.[4]
Blunt-ended DNAModerateTailing is possible but generally less efficient than with 3'-overhangs.[4]
3'-recessed DNALowThe least preferred substrate, resulting in significantly lower tailing efficiency.[4]
Single-stranded DNA (long)VariableEfficiency can be influenced by secondary structures.[7]

Table 2: Comparative Tailing Efficiency of TdT with Different Primer Types. This table provides a qualitative comparison of TdT's efficiency with various DNA structures. Single-stranded oligonucleotides with a free 3'-hydroxyl group, such as this compound, are among the most effective primers.

dNTPRelative Incorporation EfficiencyNotesReference
dATP and dTTPHighGenerally incorporated with the highest efficiency by TdT.[4]
dCTP and dGTPLowerIncorporated less efficiently compared to dATP and dTTP.[4]

Table 3: Relative Incorporation Efficiency of Different dNTPs by TdT. TdT exhibits a preference for certain nucleotides. For generating a poly(T) tail using a this compound primer, the homologous dTTP is the nucleotide of choice and is incorporated with high efficiency.

Experimental Protocols

Protocol 1: Homopolymer Tailing of this compound with dTTP

This protocol describes the addition of a poly(T) tail to a this compound oligonucleotide using TdT.

Materials:

  • Terminal Deoxynucleotidyl Transferase (TdT) (e.g., 20 units/µL)

  • 10X TdT Reaction Buffer (typically supplied with the enzyme)

  • 2.5 mM CoCl₂ Solution

  • This compound primer (e.g., 100 µM stock solution)

  • 10 mM dTTP Solution

  • Nuclease-free water

  • 0.5 M EDTA, pH 8.0

Procedure:

  • Reaction Setup: On ice, combine the following reagents in a sterile microcentrifuge tube:

    • 5 µL of 10X TdT Reaction Buffer

    • 5 µL of 2.5 mM CoCl₂

    • 1 µL of 100 µM this compound primer (final concentration ~2 µM)

    • 1 µL of 10 mM dTTP (final concentration 200 µM)

    • 1 µL of TdT (20 units)

    • Nuclease-free water to a final volume of 50 µL

  • Incubation: Mix the components gently by pipetting and centrifuge briefly to collect the reaction mixture at the bottom of the tube. Incubate the reaction at 37°C for 30 minutes. The incubation time can be adjusted to control the length of the poly(T) tail.

  • Reaction Termination: Stop the reaction by adding 2 µL of 0.5 M EDTA, pH 8.0, and mixing thoroughly. Alternatively, the enzyme can be heat-inactivated by incubating at 70°C for 10 minutes.[4][5]

  • Analysis (Optional): The tailed product can be analyzed by gel electrophoresis on a denaturing polyacrylamide gel to determine the length of the added tail.

Protocol 2: Quantitative Analysis of TdT Activity using a this compound Primer

This protocol provides a framework for determining the kinetic parameters of TdT with a this compound primer. This typically involves measuring the incorporation of a radiolabeled or fluorescently labeled dNTP over time.

Materials:

  • Terminal Deoxynucleotidyl Transferase (TdT)

  • 10X TdT Reaction Buffer

  • 2.5 mM CoCl₂ Solution

  • This compound primer (various concentrations)

  • [α-³²P]dTTP or fluorescently labeled dTTP

  • Unlabeled dTTP

  • Trichloroacetic acid (TCA) and pyrophosphate solution for precipitation (if using radiolabeling)

  • Glass fiber filters

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Reaction Setup: Prepare a series of reaction mixtures with varying concentrations of the this compound primer. A typical reaction might contain:

    • 10X TdT Reaction Buffer (to 1X final)

    • CoCl₂ (to 0.25 mM final)

    • A fixed, saturating concentration of labeled and unlabeled dTTP

    • Varying concentrations of this compound primer

    • A fixed amount of TdT

    • Nuclease-free water to the final volume

  • Initiate Reaction: Add TdT to each reaction tube to initiate the reaction and incubate at 37°C.

  • Time Points: At specific time intervals (e.g., 0, 2, 5, 10, 15, and 20 minutes), remove an aliquot from each reaction tube and stop the reaction (e.g., by adding EDTA or spotting onto a filter and immersing in TCA).

  • Quantification:

    • Radiolabeling: Precipitate the labeled DNA on glass fiber filters using TCA, wash the filters, and measure the incorporated radioactivity using a scintillation counter.

    • Fluorescence: Measure the fluorescence of the reaction mixture using a fluorescence plate reader.

  • Data Analysis: Plot the amount of incorporated nucleotide versus time for each primer concentration to determine the initial reaction velocity (V₀). Then, plot V₀ against the this compound concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.

Mandatory Visualizations

TdT_Mechanism cluster_TdT Terminal Deoxynucleotidyl Transferase (TdT) cluster_Substrates Substrates cluster_Products Products TdT TdT Enzyme Tailed_Product Tailed this compound (3'-OH extended) TdT->Tailed_Product Catalyzes addition PPi Pyrophosphate (PPi) TdT->PPi Releases dpT10 This compound Primer (3'-OH) dpT10->TdT Binds to dNTP dNTPs (e.g., dTTP) dNTP->TdT Binds to

Caption: TdT binds to a this compound primer and dNTPs to catalyze the addition of nucleotides.

Experimental_Workflow start Start: Prepare Reaction Mix reagents Combine: - TdT Enzyme - this compound Primer - dNTPs (dTTP) - Reaction Buffer - CoCl2 start->reagents incubate Incubate at 37°C reagents->incubate terminate Terminate Reaction (EDTA or Heat) incubate->terminate analysis Analyze Product (e.g., Gel Electrophoresis) terminate->analysis end End analysis->end

Caption: Workflow for homopolymer tailing of this compound using TdT.

References

Application Note: Synthesis and Purification of d(pT)10 Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic oligonucleotides are fundamental tools in modern molecular biology, diagnostics, and therapeutics.[1] The poly-deoxythymidine decamer, d(pT)10, is a common sequence used in a variety of applications, including as a primer for reverse transcriptase, in the study of DNA structures, and as a building block for more complex nucleic acid constructs. The chemical synthesis of oligonucleotides is a well-established process, predominantly utilizing phosphoramidite (B1245037) chemistry on an automated solid-phase synthesizer.[][3] This method allows for the highly efficient and controlled stepwise addition of nucleotide monomers to a growing chain attached to a solid support.[][4]

Following synthesis, the oligonucleotide must be cleaved from the solid support, and all protecting groups removed.[5][6] The resulting crude product is a mixture containing the full-length target oligonucleotide as well as shorter, failure sequences (such as N-1 shortmers).[1][7][8] Therefore, a robust purification strategy is essential to isolate the desired high-purity this compound. High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for this purpose.[1][9]

This application note provides a detailed protocol for the synthesis, deprotection, and purification of this compound oligonucleotides, along with methods for quality control to ensure the final product meets the stringent purity requirements for research and drug development applications.

Synthesis and Purification Workflow

The overall process for obtaining high-purity this compound can be visualized as a multi-step workflow, beginning with automated synthesis and concluding with rigorous quality control.

Oligonucleotide Synthesis Workflow cluster_synthesis Automated Solid-Phase Synthesis cluster_postsynthesis Post-Synthesis Processing start CPG Solid Support detritylation 1. Detritylation (DMT Removal) start->detritylation coupling 2. Coupling (Add dT Phosphoramidite) detritylation->coupling capping 3. Capping (Block Failures) coupling->capping oxidation 4. Oxidation (Stabilize Linkage) capping->oxidation repeat Repeat Cycle 9 times oxidation->repeat Cycle Complete repeat->detritylation cleavage Cleavage & Deprotection (Ammonium Hydroxide) repeat->cleavage purification RP-HPLC Purification cleavage->purification analysis Quality Control purification->analysis hplc_qc Analytical HPLC (Purity Check) analysis->hplc_qc ms_qc Mass Spectrometry (Identity Confirmation) analysis->ms_qc uv_qc UV Spectroscopy (Quantification) analysis->uv_qc

Caption: Workflow for this compound synthesis, purification, and analysis.

Experimental Protocols

Automated Solid-Phase Synthesis of this compound

This protocol outlines the steps for synthesizing this compound on a standard automated DNA synthesizer using phosphoramidite chemistry. The synthesis proceeds in the 3' to 5' direction.

Materials:

  • dT-Phosphoramidite (0.1 M in anhydrous acetonitrile)

  • Controlled Pore Glass (CPG) solid support pre-loaded with deoxythymidine

  • Activator Solution (e.g., 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in acetonitrile)

  • Deblocking Solution (3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM))

  • Capping Reagents:

    • Cap A: Acetic Anhydride in Tetrahydrofuran (THF)/Pyridine

    • Cap B: 16% 1-Methylimidazole in THF

  • Oxidizer Solution (0.02 M Iodine in THF/Water/Pyridine)

  • Anhydrous Acetonitrile (B52724)

Protocol: The synthesis consists of a repeated cycle of four main steps for each nucleotide addition.[10]

  • Initialization: The synthesizer is primed with all necessary reagents. The synthesis column containing the dT-CPG support is installed.

  • Step 1: Detritylation (Deblocking): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treating it with the deblocking solution.[4] The orange-colored DMT cation released is monitored to determine coupling efficiency.[4]

  • Step 2: Coupling: The dT phosphoramidite is activated by the activator solution and delivered to the column. The activated monomer then couples to the free 5'-hydroxyl group of the support-bound nucleoside.

  • Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents. This prevents the elongation of failure sequences.[4]

  • Step 4: Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using the iodine-based oxidizer solution.[10]

  • Cycle Repetition: Steps 1-4 are repeated nine more times until the full this compound sequence is assembled.

  • Final Detritylation (Optional): The final DMT group can be left on for "Trityl-On" purification or removed on the synthesizer for "Trityl-Off" purification. Trityl-On purification is often preferred as it simplifies the separation of the full-length product from failure sequences by RP-HPLC.[9]

Synthesis StepReagentPurpose
Detritylation 3% TCA in DCMRemoves 5'-DMT group, enabling the next coupling reaction.
Coupling dT Phosphoramidite + Activator (ETT)Adds the next nucleotide base to the growing chain.
Capping Acetic Anhydride + 1-MethylimidazoleBlocks unreacted sites to prevent the formation of deletion mutations.
Oxidation Iodine SolutionStabilizes the newly formed phosphite triester to a phosphate triester.

Table 1: Reagents and their functions in the phosphoramidite synthesis cycle.

Cleavage and Deprotection

After synthesis, the oligonucleotide is cleaved from the CPG support, and the protecting groups on the phosphate backbone (cyanoethyl groups) are removed.[4][5]

Materials:

Protocol:

  • After synthesis is complete, dry the CPG support in the column with a stream of argon.

  • Transfer the CPG support to a 2 mL screw-cap vial.

  • Add 1-2 mL of concentrated ammonium hydroxide to the vial.

  • Seal the vial tightly to prevent ammonia (B1221849) gas from escaping.

  • Incubate the vial at 55°C for 5-8 hours. (Note: For some applications, room temperature incubation for 12-17 hours is also effective).[11]

  • After incubation, allow the vial to cool to room temperature.

  • Carefully open the vial in a fume hood.

  • Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new microcentrifuge tube.

  • Dry the oligonucleotide solution completely using a vacuum centrifuge. The resulting pellet is the crude this compound.

Purification by Reverse-Phase HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) separates oligonucleotides based on their hydrophobicity.[9] For Trityl-On purification, the full-length product retains the hydrophobic DMT group, causing it to be retained longer on the column than the uncapped, Trityl-Off failure sequences.[9]

Materials:

  • RP-HPLC system with a UV detector

  • C18 HPLC column (e.g., 4.6 x 50 mm, 2.5 µm particle size)[12]

  • Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0[12]

  • Mobile Phase B: 100% Acetonitrile

  • Crude, dried this compound oligonucleotide (Trityl-On)

  • Detritylation Solution: 80% Acetic Acid in water

Protocol:

  • Sample Preparation: Re-suspend the crude this compound pellet in 200-500 µL of Mobile Phase A.

  • HPLC Setup:

    • Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).

    • Set the UV detector to monitor absorbance at 260 nm.[1][12]

    • Set the column oven temperature to 50-60°C to minimize secondary structures.[9][13]

  • Injection and Elution:

    • Inject the prepared sample onto the column.

    • Elute the oligonucleotide using a linear gradient of acetonitrile (Mobile Phase B). A typical gradient might be from 10% to 40% B over 20-30 minutes.

  • Fraction Collection: Collect the major peak that elutes last, which corresponds to the Trityl-On this compound product.

  • Post-Purification Detritylation:

    • Dry the collected fraction in a vacuum centrifuge.

    • Add 100 µL of 80% acetic acid to the dried sample and let it stand at room temperature for 30 minutes. The solution will turn orange.

    • Quench the reaction by adding water and immediately freeze the sample.

  • Final Desalting: Lyophilize the sample to remove the acetic acid. The resulting pellet should be re-suspended in nuclease-free water. This desalting step is crucial to remove HPLC buffer salts before use in biological applications.[14]

ParameterRecommended Condition
Column Reverse-Phase C8 or C18
Mobile Phase A 0.1 M Triethylammonium Acetate (TEAA) or 16.3 mM TEA / 400 mM HFIP, pH 7.0[13]
Mobile Phase B Acetonitrile
Detection UV at 260 nm[7]
Temperature 50 - 60 °C[13]

Table 2: Typical conditions for RP-HPLC purification of oligonucleotides.

Quality Control and Data Presentation

Rigorous quality control is mandatory to confirm the identity and purity of the final product.[1][8]

Analytical HPLC

Purity is assessed by analytical RP-HPLC on the final, deprotected product. A single major peak should be observed. Purity is calculated based on the peak area of the main product relative to the total area of all peaks in the chromatogram.[12]

Mass Spectrometry

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the identity of the oligonucleotide by verifying its molecular weight.[8] The observed mass should match the calculated theoretical mass.

UV Spectrophotometry

The concentration and total yield of the purified oligonucleotide are determined by measuring its absorbance at 260 nm (A₂₆₀).

Analysis StageExpected PurityExpected Yield (1 µmol scale)Method
Crude Product 50-70%70-95% (Coupling Efficiency)UV Spectroscopy
Purified Product >95%30-50%Analytical HPLC, UV Spectroscopy

Table 3: Expected purity and yield for this compound synthesis. Yield is highly dependent on the average coupling efficiency per cycle.

Logical Pathway for Quality Assessment

The final assessment of the synthesized oligonucleotide follows a logical progression to ensure it meets all required specifications before use.

Quality Control Logic cluster_purity Purity Assessment cluster_identity Identity Verification cluster_quant Quantification start Purified this compound purity_check Run Analytical HPLC start->purity_check purity_decision Purity > 95%? purity_check->purity_decision identity_check Perform ESI-MS purity_decision->identity_check Yes fail Repurify or Resynthesize purity_decision->fail No identity_decision Mass Correct? identity_check->identity_decision quant_check Measure A260 identity_decision->quant_check Yes identity_decision->fail No quant_calc Calculate Concentration & Yield quant_check->quant_calc final_product Product Ready for Use quant_calc->final_product

Caption: Decision pathway for the quality control of synthesized this compound.

Conclusion

The successful synthesis and purification of high-quality this compound oligonucleotides are readily achievable through the combination of automated phosphoramidite chemistry and RP-HPLC purification. The protocols and data presented in this application note provide a robust framework for researchers and drug development professionals to produce oligonucleotides with the high degree of purity and identity required for sensitive downstream applications. Adherence to rigorous quality control measures is critical to ensure the reliability and reproducibility of experimental results.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Synthetic Oligodeoxythymidine d(pT)10

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The chemical synthesis of oligonucleotides is a cornerstone of modern biotechnology, providing essential reagents for a vast array of applications, including PCR, DNA sequencing, gene synthesis, and therapeutics.[1] However, the stepwise nature of solid-phase synthesis inevitably leads to the generation of impurities, primarily shorter, "failed" sequences (shortmers) and other by-products.[][3] For demanding applications that require high-purity oligonucleotides, such as in drug development and molecular diagnostics, robust purification is a critical downstream step.[1]

High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the analysis and purification of synthetic oligonucleotides due to its high resolution and amenability to automation.[4][5] This application note provides detailed protocols for the purification of a model 10-mer oligonucleotide, decadeoxythymidine (d(pT)10), using the two most common HPLC modes: Anion-Exchange (AEX) and Ion-Pair Reversed-Phase (IP-RP) chromatography.

Principle of Separation

  • Anion-Exchange (AEX) HPLC: This technique separates oligonucleotides based on the net negative charge of their phosphodiester backbone.[4] The stationary phase consists of a positively charged resin. A salt gradient (e.g., increasing NaCl or NaClO4 concentration) is used to elute the bound oligonucleotides. Shorter sequences with less negative charge elute first, while the full-length, more highly charged product elutes at higher salt concentrations.[4] AEX-HPLC is particularly effective for resolving sequences of different lengths.[1]

  • Ion-Pair Reversed-Phase (IP-RP) HPLC: This method separates oligonucleotides based on hydrophobicity.[1][6] A hydrophobic stationary phase (e.g., C8 or C18) is used with a polar mobile phase. To retain the highly polar oligonucleotides, an ion-pairing agent (e.g., triethylammonium (B8662869) acetate, TEAA) is added to the mobile phase. The positively charged triethylammonium ion pairs with the negatively charged phosphate (B84403) backbone, increasing the overall hydrophobicity of the oligonucleotide and its retention on the column. A gradient of an organic solvent like acetonitrile (B52724) is used for elution.[7] A common strategy is "trityl-on" purification, where the final 5'-dimethoxytrityl (DMT) protecting group, which is highly hydrophobic, is left on the full-length product. This causes the desired DMT-on oligonucleotide to be retained much more strongly than the "trityl-off" failure sequences, allowing for excellent separation.[5]

Experimental Protocols

Materials and Reagents
Reagent Grade Purpose
Crude Synthetic this compoundSynthesis GradeSample to be purified
Sodium Chloride (NaCl)HPLC GradeAEX Mobile Phase B Salt
Sodium Perchlorate (NaClO4)HPLC GradeAEX Mobile Phase B Salt (Alternative)
Tris-HClMolecular Biology GradeAEX Buffer Component
EDTAMolecular Biology GradeAEX Buffer Component
Triethylammonium Acetate (TEAA)HPLC GradeIP-RP Ion-Pairing Agent
Acetonitrile (ACN)HPLC GradeMobile Phase Organic Modifier
Trifluoroacetic Acid (TFA)HPLC GradePost-Purification Detritylation
Acetic AcidReagent GradePost-Purification Detritylation
Ultrapure Water18.2 MΩ·cmSolvent
Instrumentation
Component Specification
HPLC SystemPreparative or Semi-Preparative Binary Pump System
DetectorUV/Vis Detector with wavelength monitoring at 260 nm
Fraction CollectorAutomated, peak-based collection
AEX Column Polymer-based strong anion-exchanger (e.g., DNAPac PA200)
IP-RP Column Silica-based C18 or C8, wide-pore (300 Å)

Protocol 1: Anion-Exchange HPLC Purification

This protocol is ideal for separating the full-length this compound from shorter failure sequences (n-1, n-2, etc.).

1. Mobile Phase Preparation:

  • Mobile Phase A: 20 mM Tris-HCl, 1 mM EDTA, pH 8.0 in ultrapure water.

  • Mobile Phase B: Mobile Phase A + 1.0 M NaCl.

  • Degas both mobile phases thoroughly before use.

2. Sample Preparation:

  • Dissolve the crude this compound pellet in Mobile Phase A to a concentration of approximately 10-20 OD/mL.

  • Filter the sample through a 0.45 µm syringe filter.

3. HPLC Method:

  • Column: Strong Anion-Exchange Column

  • Flow Rate: 1.5 mL/min (analytical) to 5.0 mL/min (semi-prep)

  • Detection: 260 nm

  • Column Temperature: 60 °C (to minimize secondary structures)

  • Gradient:

    • 0-2 min: 0% B

    • 2-22 min: 0% to 50% B (linear gradient)

    • 22-25 min: 50% to 100% B

    • 25-30 min: 100% B (column wash)

    • 30-35 min: 0% B (equilibration)

4. Fraction Collection and Desalting:

  • Collect the main peak corresponding to the full-length this compound product.

  • Desalt the collected fraction using a desalting column (e.g., Sephadex G-25) or reverse-phase cartridge to remove the high concentration of NaCl.

  • Lyophilize the desalted product to obtain a dry pellet.

Protocol 2: Ion-Pair Reversed-Phase (IP-RP) HPLC Purification (Trityl-On)

This protocol leverages the hydrophobicity of the 5'-DMT group for efficient separation of the full-length product from failure sequences.

1. Mobile Phase Preparation:

  • Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0 in ultrapure water.

  • Mobile Phase B: 0.1 M TEAA, pH 7.0 in 100% Acetonitrile.

  • Degas both mobile phases thoroughly before use.

2. Sample Preparation:

  • Ensure the crude this compound sample is "trityl-on" (the final detritylation step after synthesis has been skipped).

  • Dissolve the crude pellet in Mobile Phase A to a concentration of 10-20 OD/mL.

  • Filter the sample through a 0.45 µm syringe filter.

3. HPLC Method:

  • Column: C18 Reversed-Phase Column (e.g., 5 µm, 300 Å)

  • Flow Rate: 1.5 mL/min (analytical) to 5.0 mL/min (semi-prep)

  • Detection: 260 nm

  • Column Temperature: 50 °C

  • Gradient:

    • 0-5 min: 5% B

    • 5-30 min: 5% to 40% B (linear gradient)

    • 30-35 min: 40% to 100% B

    • 35-40 min: 100% B (column wash)

    • 40-45 min: 5% B (equilibration)

4. Fraction Collection and Post-Purification Processing:

  • Collect the major, late-eluting peak corresponding to the DMT-on this compound. Early-eluting peaks are trityl-off failure sequences.

  • Detritylation:

    • Lyophilize the collected fraction to remove acetonitrile and TEAA.

    • Redissolve the pellet in 80% aqueous acetic acid or 2% aqueous TFA.[7]

    • Incubate at room temperature for 30-60 minutes.

  • Desalting:

    • Quench the detritylation reaction with a suitable buffer or water and desalt the oligonucleotide using a reverse-phase cartridge to remove the cleaved DMT group and salts.

    • Lyophilize the final product to obtain a dry pellet.

Data Presentation

Summary of HPLC Purification Methods for this compound
Parameter Anion-Exchange (AEX) HPLC Ion-Pair Reversed-Phase (IP-RP) HPLC
Principle of Separation Charge (Phosphate Backbone)Hydrophobicity (primarily 5'-DMT group)
Primary Impurities Removed Shortmer (n-x) sequencesTrityl-off (failure) sequences
Typical Purity Achieved >95%>90-95%[1]
Typical Yield 50-70%50-70%[3]
Advantages Excellent resolution of different lengths.[1] Good for longer oligos (>40 bases).[4]High loading capacity. Volatile buffers simplify product recovery.[5] Excellent for removing failure sequences.
Disadvantages Requires post-purification desalting from high-salt buffers. Lower loading capacity compared to RP.Requires post-purification detritylation and desalting. Resolution of n-1 may be lower than PAGE or AEX.[3]

Visualizations

G cluster_synthesis Synthesis & Deprotection cluster_purification Purification cluster_post Post-Processing & Analysis syn Solid-Phase Synthesis of this compound dep Cleavage & Base Deprotection syn->dep crude Crude Oligonucleotide (Full-length + Impurities) dep->crude aex Anion-Exchange HPLC crude->aex Charge-based rp IP-Reversed Phase HPLC (Trityl-On) crude->rp Hydrophobicity-based desalt Desalting aex->desalt detrityl Detritylation & Desalting rp->detrityl final Purified this compound desalt->final detrityl->final analysis QC Analysis (Analytical HPLC / MS) final->analysis

Caption: Experimental workflow for the purification of synthetic this compound.

G cluster_aex Anion-Exchange Separation (by Charge) cluster_rp Reversed-Phase Separation (Trityl-On, by Hydrophobicity) aex_input Crude Mix n-2 n-1 n (this compound) aex_col AEX Column (+ charge) aex_input->aex_col Bind aex_out Elution Order n-2 (least charge) n-1 n (most charge) aex_col->aex_out Elute (Salt Gradient) rp_input Crude Mix Trityl-Off Failures Trityl-On Product rp_col C18 Column (hydrophobic) rp_input->rp_col Bind rp_out Elution Order Trityl-Off (less hydrophobic) Trityl-On (most hydrophobic) rp_col->rp_out Elute (ACN Gradient)

References

Application Notes and Protocols for the Use of d(pT)10 Spacers in Oligonucleotide Constructs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the design and synthesis of oligonucleotide constructs for research, diagnostics, and therapeutic applications, the inclusion of spacer moieties is a critical consideration. Spacers are non-interactive chemical structures incorporated into an oligonucleotide to introduce flexibility, reduce steric hindrance, and modulate binding affinity. Among the various types of spacers, the deoxythymidine decamer, d(pT)10, has emerged as a versatile and effective tool. This single-stranded DNA spacer, composed of ten consecutive thymidine (B127349) residues, offers a balance of flexibility and structural definition, making it suitable for a wide range of applications, including aptamers, siRNAs, and molecular beacons.

These application notes provide a comprehensive overview of the properties and uses of the this compound spacer in oligonucleotide constructs. Detailed protocols for the synthesis, characterization, and evaluation of this compound-containing oligonucleotides are also presented to guide researchers in their experimental design.

Properties and Applications of the this compound Spacer

The this compound spacer confers several advantageous properties to oligonucleotide constructs:

  • Flexibility and Reduced Steric Hindrance: The single-stranded nature of the this compound spacer provides significant conformational flexibility. This allows functional domains of the oligonucleotide, such as the binding region of an aptamer or the seed region of an siRNA, to orient themselves optimally for target recognition, minimizing steric clashes with surfaces or other parts of the construct.

  • Modulation of Binding Affinity: The length and flexibility of the this compound spacer can influence the binding affinity of an oligonucleotide for its target. In some cases, the spacer can position the binding domain for enhanced interaction, leading to increased affinity.

  • Improved Nuclease Resistance: While the phosphodiester bonds within the this compound spacer are susceptible to nuclease degradation, the presence of a poly-T tract can, in some contexts, confer a degree of resistance to certain exonucleases compared to random sequences. However, for significant nuclease resistance, chemical modifications are typically required.

The this compound spacer has been successfully employed in a variety of oligonucleotide-based technologies:

  • Aptamers: Aptamers are single-stranded oligonucleotides that bind to specific targets with high affinity and specificity. The inclusion of a this compound spacer can enhance the binding affinity of aptamers by providing the necessary flexibility for optimal target engagement.

  • siRNAs: Small interfering RNAs (siRNAs) are double-stranded RNA molecules that mediate gene silencing. A this compound spacer can be incorporated into one or both strands of an siRNA to improve its delivery and processing within the cell.

  • Molecular Beacons: Molecular beacons are hairpin-shaped oligonucleotide probes used for real-time detection of specific nucleic acid sequences. A this compound spacer can be used as the loop region of a molecular beacon, connecting the complementary stem sequences.

Quantitative Data Summary

The following table summarizes quantitative data on the impact of a this compound spacer on the binding affinity of an aptamer-amphiphile construct.

Spacer TypeAptamer ConstructTargetBinding Affinity (Kd, nM)Reference
This compound FKN-S2 Aptamer-AmphiphileFractalkine25 ± 5 [1][2]
d(pT)5FKN-S2 Aptamer-AmphiphileFractalkine45 ± 8[1]
PEG4FKN-S2 Aptamer-AmphiphileFractalkine150 ± 30[1]
PEG8FKN-S2 Aptamer-AmphiphileFractalkine80 ± 15[1]
C12 AlkylFKN-S2 Aptamer-AmphiphileFractalkine>500[1]
No SpacerFKN-S2 Aptamer-AmphiphileFractalkine200 ± 40[1]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of an Oligonucleotide with a this compound Spacer

This protocol describes the general steps for synthesizing an oligonucleotide containing a this compound spacer using an automated DNA synthesizer.

Workflow for Solid-Phase Oligonucleotide Synthesis

G cluster_synthesis Synthesis Cycle Detritylation 1. Detritylation (Remove 5'-DMT group) Coupling 2. Coupling (Add next phosphoramidite) Detritylation->Coupling Repeat for each base addition Capping 3. Capping (Block unreacted 5'-OH) Coupling->Capping Repeat for each base addition Oxidation 4. Oxidation (Stabilize phosphate (B84403) linkage) Capping->Oxidation Repeat for each base addition Oxidation->Detritylation Repeat for each base addition Cleavage 5. Cleavage (From CPG support) Oxidation->Cleavage After final cycle Start Start Synthesis (CPG support with first nucleoside) Start->Detritylation Deprotection 6. Deprotection (Remove base protecting groups) Cleavage->Deprotection Purification 7. Purification (e.g., HPLC) Deprotection->Purification QC 8. Quality Control (Mass Spec, PAGE) Purification->QC FinalProduct Final Oligo Construct QC->FinalProduct

Caption: Workflow for solid-phase synthesis of oligonucleotides.

Materials:

  • DNA synthesizer

  • Controlled pore glass (CPG) solid support functionalized with the 3'-most nucleoside of your sequence

  • Phosphoramidites for A, C, G, and T

  • Thymidine (T) phosphoramidite (B1245037) for the this compound spacer

  • Activator solution (e.g., 5-ethylthio-1H-tetrazole)

  • Capping solutions (Cap A and Cap B)

  • Oxidizing solution (iodine-based)

  • Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

  • Anhydrous acetonitrile

Procedure:

  • Synthesizer Setup: Program the DNA synthesizer with the desired oligonucleotide sequence, including the ten consecutive thymidine residues for the this compound spacer.

  • Synthesis Initiation: The synthesis begins with the CPG solid support, which has the first nucleoside of the sequence attached.

  • Synthesis Cycle (repeated for each base): a. Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution. b. Coupling: The next phosphoramidite in the sequence (a T phosphoramidite for the spacer) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. c. Capping: Any unreacted 5'-hydroxyl groups are capped by acetylation to prevent the formation of deletion mutants. d. Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester.

  • Spacer Synthesis: The synthesis cycle is repeated ten times with the thymidine phosphoramidite to build the this compound spacer.

  • Final DMT Removal (Optional): The final 5'-DMT group can be left on for purification ("trityl-on") or removed ("trityl-off").

  • Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the CPG support, and the protecting groups on the nucleobases are removed by incubation with the cleavage and deprotection solution.

  • Purification: The crude oligonucleotide is purified using methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

  • Quality Control: The purity and identity of the final oligonucleotide construct are confirmed by mass spectrometry and analytical PAGE or HPLC.

Protocol 2: Nuclease Resistance Assay

This protocol describes a method for evaluating the stability of an oligonucleotide containing a this compound spacer in the presence of serum nucleases.

Workflow for Nuclease Resistance Assay

G Oligo Oligo with This compound spacer Incubation Incubate at 37°C (various time points) Oligo->Incubation Serum Fetal Bovine Serum (FBS) or other nuclease source Serum->Incubation Quench Quench Reaction (e.g., EDTA, heat) Incubation->Quench Analysis Analyze by PAGE (denaturing) Quench->Analysis Quantification Quantify Intact Oligo (densitometry) Analysis->Quantification Result Determine Half-life Quantification->Result

Caption: Workflow for assessing the nuclease resistance of oligonucleotides.

Materials:

  • Oligonucleotide with this compound spacer (and a control oligonucleotide without the spacer)

  • Fetal bovine serum (FBS) or other nuclease-containing biological fluid

  • Phosphate-buffered saline (PBS)

  • Incubator or water bath at 37°C

  • Quenching solution (e.g., formamide (B127407) loading buffer with EDTA)

  • Polyacrylamide gel electrophoresis (PAGE) system

  • Gel imaging system

  • Densitometry software

Procedure:

  • Oligonucleotide Preparation: Prepare stock solutions of the test and control oligonucleotides in nuclease-free water or buffer.

  • Reaction Setup: In separate microcentrifuge tubes, mix the oligonucleotide with FBS (e.g., 50% final concentration) and PBS to the final volume. Prepare a control reaction with PBS instead of FBS.

  • Incubation: Incubate the reactions at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot from each reaction tube.

  • Quenching: Immediately mix the aliquot with the quenching solution to stop the nuclease activity.

  • PAGE Analysis: Analyze the samples by denaturing PAGE to separate the intact oligonucleotide from its degradation products.

  • Visualization and Quantification: Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold) and visualize it using a gel imaging system. Quantify the band intensity of the intact oligonucleotide at each time point using densitometry software.

  • Data Analysis: Plot the percentage of intact oligonucleotide versus time to determine the degradation kinetics and calculate the half-life of the oligonucleotide in serum.

Protocol 3: Aptamer Binding Affinity Assay using Fluorescence Polarization

This protocol describes a method to determine the binding affinity (Kd) of a fluorescently labeled aptamer containing a this compound spacer to its target protein.

Logical Relationship for Fluorescence Polarization Assay

G cluster_binding Binding Equilibrium cluster_measurement Measurement FreeAptamer Free Fluorescent Aptamer (low polarization) BoundComplex Aptamer-Target Complex (high polarization) FreeAptamer->BoundComplex Binds Target Target Protein Target->BoundComplex Titration Titrate with increasing [Target Protein] MeasureFP Measure Fluorescence Polarization Titration->MeasureFP PlotData Plot Polarization vs. [Target Protein] MeasureFP->PlotData CalculateKd Calculate Kd (binding curve fit) PlotData->CalculateKd

Caption: Principle of fluorescence polarization for measuring binding affinity.

Materials:

  • Fluorescently labeled aptamer with this compound spacer

  • Target protein

  • Binding buffer (optimized for the aptamer-target interaction)

  • Multi-well black plates (e.g., 96-well or 384-well)

  • Fluorescence plate reader with polarization filters

Procedure:

  • Reagent Preparation: Prepare a stock solution of the fluorescently labeled aptamer at a constant concentration (typically in the low nanomolar range). Prepare a series of dilutions of the target protein in the binding buffer.

  • Assay Setup: In the wells of a black plate, add the fluorescently labeled aptamer. Then, add the different concentrations of the target protein to the respective wells. Include a control with no target protein.

  • Incubation: Incubate the plate at room temperature or the desired temperature for a sufficient time to reach binding equilibrium (typically 30-60 minutes).

  • Fluorescence Polarization Measurement: Measure the fluorescence polarization of each well using the plate reader.

  • Data Analysis: a. Plot the measured fluorescence polarization values against the corresponding concentrations of the target protein. b. Fit the data to a one-site binding equation using appropriate software (e.g., GraphPad Prism) to determine the dissociation constant (Kd).

Conclusion

The this compound spacer is a valuable component in the design of sophisticated oligonucleotide constructs. Its inherent flexibility and defined length allow for the fine-tuning of molecular interactions, leading to improved performance in a variety of applications. The protocols provided herein offer a starting point for researchers to incorporate and evaluate the this compound spacer in their own oligonucleotide-based systems. By systematically characterizing the effects of this spacer, researchers can optimize the design of their constructs for enhanced efficacy in research, diagnostics, and drug development.

References

Application Notes and Protocols: d(pT)10 as a Linker for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of oligonucleotides as linkers in bioconjugation offers a high degree of specificity and versatility, enabling the precise assembly of complex biomolecular architectures. A deca-deoxythymidine phosphate (B84403) oligomer, denoted as d(pT)10, represents a simple yet effective oligonucleotide linker. Its well-defined length, chemical stability, and the potential for specific hybridization with complementary poly(A) sequences make it a valuable tool in various biotechnological and therapeutic applications. The phosphodiester backbone provides a flexible spacer, while the terminal ends can be readily functionalized for covalent attachment to a wide range of biomolecules, including proteins, antibodies, peptides, and small molecules.[1][2] This document provides an overview of the applications, experimental protocols, and key considerations for utilizing this compound as a linker in bioconjugation.

Key Advantages of this compound Linkers:

  • Defined Length and Structure: Provides precise control over the spacing between conjugated molecules.

  • Chemical Stability: The phosphodiester backbone is relatively stable under physiological conditions.[3][4]

  • Functionalization: The 5' and 3' ends of the oligonucleotide can be easily modified with a variety of reactive groups for conjugation.[5]

  • Biocompatibility: DNA is a native biological molecule, generally exhibiting low immunogenicity.

  • Specific Hybridization: The poly(T) sequence allows for specific and reversible binding to poly(A) sequences, enabling applications in nucleic acid detection and programmed assembly.

Applications

The unique properties of this compound linkers enable their use in a variety of applications:

  • Drug Delivery: As a flexible spacer in antibody-drug conjugates (ADCs) or other targeted drug delivery systems. The defined length can influence the pharmacokinetic and pharmacodynamic properties of the conjugate.

  • Diagnostics: In assays such as immuno-PCR and proximity ligation assays (PLA), where the DNA linker serves as an amplifiable reporter for the detection of proteins and other molecules.[6]

  • Biomolecule Immobilization: For the controlled attachment of proteins or other biomolecules to solid supports, such as microarrays or beads, for affinity chromatography or diagnostic applications.

  • Self-Assembling Systems: The hybridization of the this compound linker to a complementary poly(A) sequence can be used to drive the self-assembly of nanoparticles or other complex structures.

  • Single-Molecule Studies: As a flexible tether in single-molecule force spectroscopy to study protein folding and other molecular interactions.[7][8][9]

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis and characterization of this compound-bioconjugates. The exact values can vary depending on the specific biomolecule and conjugation chemistry used.

Table 1: Synthesis and Purification of Amine-Modified this compound

ParameterTypical ValueMethod of Analysis
Synthesis Scale1 µmolManufacturer's Specification
Coupling Efficiency per Base>99%Trityl Cation Monitoring
Purity of Crude Oligo70-85%Anion-Exchange HPLC
Purity after Purification>95%Anion-Exchange HPLC
Final Yield (OD260)15-25 ODUV-Vis Spectroscopy

Table 2: Protein Conjugation with Amine-Modified this compound

ParameterTypical ValueMethod of Analysis
ProteinMonoclonal Antibody (mAb)-
This compound:mAb Molar Ratio (Input)5:1-
Conjugation Efficiency60-80%SDS-PAGE, UV-Vis Spectroscopy
Average this compound per mAb1.5 - 2.5UV-Vis Spectroscopy, Mass Spectrometry
Purity of Conjugate>90%Size-Exclusion Chromatography (SEC)
Recovery after Purification50-70%UV-Vis Spectroscopy

Experimental Protocols

Protocol 1: Synthesis and Functionalization of this compound with a 5'-Amine Group

This protocol describes the solid-phase synthesis of a this compound oligonucleotide with a 5'-amino modifier for subsequent conjugation.

Materials:

  • Thymidine-derivatized CPG solid support

  • Thymidine phosphoramidite (B1245037)

  • 5'-Amino-Modifier C6 phosphoramidite

  • Standard DNA synthesis reagents (activator, capping reagents, oxidizing solution, deblocking solution)

  • Ammonium (B1175870) hydroxide (B78521) solution

  • Purification cartridges (e.g., C18 desalting columns) or HPLC system

Procedure:

  • Automated DNA Synthesis: The this compound sequence is synthesized on an automated DNA synthesizer using standard phosphoramidite chemistry.

  • Incorporation of the Amine Linker: In the final synthesis cycle, the 5'-Amino-Modifier C6 phosphoramidite is coupled to the 5'-terminus of the oligonucleotide.

  • Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support and the protecting groups are removed by incubation in ammonium hydroxide at 55°C for 8-12 hours.

  • Purification: The crude amino-modified this compound is purified by reverse-phase HPLC or using desalting cartridges to remove failure sequences and residual protecting groups.

  • Quantification and Quality Control: The concentration of the purified oligonucleotide is determined by measuring the absorbance at 260 nm. The purity is assessed by anion-exchange HPLC or denaturing polyacrylamide gel electrophoresis (PAGE).

Protocol 2: Conjugation of Amine-Modified this compound to a Protein via NHS Ester Chemistry

This protocol details the conjugation of the 5'-amino-d(pT)10 to a protein (e.g., an antibody) using an N-hydroxysuccinimide (NHS) ester crosslinker.

Materials:

  • 5'-Amine-modified this compound

  • Protein to be conjugated in a suitable buffer (e.g., PBS, pH 7.4)

  • Bifunctional NHS ester crosslinker (e.g., BS3, a water-soluble crosslinker)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) system for purification

Procedure:

  • Protein Preparation: The protein solution is buffer-exchanged into an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.

  • Activation of the Crosslinker: The NHS ester crosslinker is freshly prepared in a dry, aprotic solvent (e.g., DMSO) and immediately added to the protein solution at a 10-20 fold molar excess. The reaction is incubated at room temperature for 30-60 minutes.

  • Removal of Excess Crosslinker: The unreacted crosslinker is removed by passing the reaction mixture through a desalting column.

  • Conjugation Reaction: The 5'-amino-d(pT)10 is added to the activated protein solution at a 5-10 fold molar excess relative to the protein. The reaction is incubated at room temperature for 2-4 hours or overnight at 4°C.

  • Quenching the Reaction: The reaction is quenched by adding the quenching solution to a final concentration of 50 mM and incubating for 15 minutes.

  • Purification of the Conjugate: The this compound-protein conjugate is purified from unreacted oligonucleotide and protein using size-exclusion chromatography (SEC).

  • Characterization: The purified conjugate is characterized by UV-Vis spectroscopy (to determine the ratio of DNA to protein), SDS-PAGE (to confirm conjugation), and functional assays as required.

Visualizations

experimental_workflow cluster_synthesis This compound Synthesis & Functionalization cluster_conjugation Bioconjugation cluster_purification Purification & Analysis synthesis Solid-Phase DNA Synthesis amine_mod 5'-Amine Modification synthesis->amine_mod cleavage Cleavage & Deprotection amine_mod->cleavage purification1 HPLC Purification cleavage->purification1 conjugation Conjugation Reaction purification1->conjugation Amine-d(pT)10 protein Target Protein activation Protein Activation (NHS Ester) protein->activation activation->conjugation quenching Quenching conjugation->quenching purification2 Size-Exclusion Chromatography quenching->purification2 analysis Characterization (UV-Vis, SDS-PAGE) purification2->analysis final_product final_product analysis->final_product Purified This compound-Protein Conjugate

Caption: Workflow for the synthesis and conjugation of a this compound linker to a protein.

signaling_pathway_application cluster_system Proximity Ligation Assay (PLA) for Protein-Protein Interaction Detection p1 Protein 1 ab1 Antibody 1 p1->ab1 binds p2 Protein 2 ab2 Antibody 2 p2->ab2 binds linker1 This compound Linker ab1->linker1 conjugated linker2 Complementary Oligo Linker ab2->linker2 conjugated connector Connector Oligo linker1->connector hybridizes linker2->connector hybridizes ligation Ligation connector->ligation pcr Real-Time PCR Amplification ligation->pcr Circular DNA Template signal Fluorescent Signal pcr->signal

Caption: Conceptual diagram of this compound as a linker in a proximity ligation assay.

References

Application of d(pT)10 in Nanotechnology: A Review of Current Findings

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for "d(pT)10" and its applications in nanotechnology did not yield specific results for a molecule with this designation. The term "this compound" typically refers to a single-stranded DNA oligonucleotide composed of ten deoxythymidine monophosphate units. While DNA nanotechnology is a burgeoning field that utilizes oligonucleotides for the self-assembly of nanostructures, drug delivery, and biosensing, the specific applications of a 10-mer poly-thymidine sequence are not extensively documented under this particular name in publicly available research.

The search results did, however, provide extensive information on various aspects of nanotechnology, including the use of nanoparticles in drug delivery, biosensors, and other advanced applications. This suggests that while a specific protocol for "this compound" is not available, the principles of DNA nanotechnology and the applications of other oligonucleotides can provide a framework for its potential uses.

It is important to note that some search results referred to "D-PT 10," a product from Phoenix Contact, which is an end cover for terminal blocks and is unrelated to nanotechnology.[1][2][3] Other results discussed platinum (Pt) nanoparticles, some with sizes in the 10 nm range, which are also not the subject of the present inquiry.[4][5][6][7]

Given the absence of specific data on "this compound," this document will provide a generalized overview of how short oligonucleotides, such as a poly-thymidine sequence, could be applied in nanotechnology, drawing parallels from existing research on similar DNA-based nanosystems.

Potential Applications and Generalized Protocols

Short oligonucleotides are fundamental building blocks in DNA nanotechnology. Their ability to hybridize with complementary sequences allows for the precise assembly of complex nanostructures. A poly-thymidine sequence like this compound could serve several roles:

  • Linker Molecule: It can act as a flexible spacer or linker to connect different nanoparticles or functional molecules. The length and flexibility of the poly-T sequence can be advantageous in controlling the distance and orientation between conjugated components.

  • Component of DNA Origami: In DNA origami, long single-stranded DNA is folded into a desired shape using shorter "staple" strands. A this compound sequence could potentially be a component of such staple strands.

  • Surface Functionalization: Nanoparticles can be functionalized with this compound to prevent aggregation and to provide a site for further modification or hybridization with complementary DNA strands.

Generalized Experimental Workflow for Nanoparticle Functionalization

Below is a generalized workflow for the functionalization of gold nanoparticles with a thiol-modified oligonucleotide, which could be adapted for this compound.

Figure 1: Generalized workflow for the functionalization of gold nanoparticles with thiolated oligonucleotides.

Potential Signaling Pathway Involvement in Drug Delivery

In targeted drug delivery, oligonucleotides can be part of a system that recognizes specific cell surface receptors, leading to the internalization of the nanocarrier and release of the therapeutic payload. While no specific signaling pathway involving this compound has been documented, a hypothetical pathway can be illustrated based on common mechanisms in nanoparticle-mediated drug delivery.

signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Nanoparticle Drug-loaded Nanoparticle (this compound-functionalized) Receptor Target Cell Receptor Nanoparticle->Receptor Binding Endosome Endosome Receptor->Endosome Receptor-mediated Endocytosis Drug_Release Drug Release Endosome->Drug_Release Endosomal Escape Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect Action on Intracellular Target

Figure 2: Hypothetical signaling pathway for a this compound-functionalized drug delivery system.

Conclusion

While the specific term "this compound" does not correspond to a well-documented application in nanotechnology, the fundamental principles of DNA nanotechnology suggest potential roles for such a sequence as a linker, a component of self-assembled structures, or for surface functionalization of nanoparticles. The provided workflows and hypothetical pathways are based on established methods in the field and can serve as a starting point for researchers interested in exploring the use of short poly-thymidine oligonucleotides in nanotechnological applications. Further research would be necessary to establish specific protocols and to quantify the performance of this compound in these contexts.

References

Application Notes and Protocols for d(pT)10 Priming of Polyadenylated RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate and efficient conversion of messenger RNA (mRNA) into complementary DNA (cDNA) is a cornerstone of molecular biology, enabling a wide range of applications from gene expression analysis to the construction of cDNA libraries for sequencing. The priming of reverse transcription is a critical step in this process, and for polyadenylated (poly(A)) mRNA, oligo(deoxythymidine) [oligo(dT)] primers are a common and effective choice. This document provides detailed application notes and protocols for the use of d(pT)10, a short oligo(dT) primer, for priming polyadenylated RNA.

Principle of Oligo(dT) Priming

Eukaryotic mRNAs are distinguished by the presence of a poly(A) tail at their 3' end. Oligo(dT) primers are designed to anneal to this poly(A) tail, providing a starting point for reverse transcriptase to synthesize a complementary DNA strand. This method specifically enriches for mRNA transcripts, excluding other RNA species that lack a poly(A) tail, such as ribosomal RNA (rRNA) and transfer RNA (tRNA).

The length of the oligo(dT) primer can influence the efficiency and specificity of reverse transcription. While longer primers (e.g., 18-23 nucleotides) are often used to ensure stable annealing, particularly at higher reaction temperatures, shorter primers like this compound can also be effective and may offer advantages in certain applications.[1]

Applications of this compound Priming

The use of this compound for priming polyadenylated RNA is applicable to a variety of molecular biology techniques, including:

  • First-Strand cDNA Synthesis: The primary application of this compound is in the synthesis of the first strand of cDNA from a total RNA or mRNA-enriched sample. This cDNA can then be used as a template for various downstream applications.

  • RT-PCR and RT-qPCR: The resulting cDNA is a suitable template for Polymerase Chain Reaction (PCR) and quantitative PCR (qPCR) to analyze the expression levels of specific genes.

  • 3' End Sequencing and Analysis: As oligo(dT) priming initiates at the 3' end of transcripts, it is particularly useful for applications focused on the 3' untranslated region (UTR) and polyadenylation site analysis.

  • cDNA Library Construction: While longer primers are often preferred for constructing full-length cDNA libraries, this compound can be used for the generation of 3'-biased cDNA libraries.

Data Presentation: Enhancing Specificity with Anchored Primers

A common challenge with oligo(dT) priming is the potential for internal priming, where the primer anneals to A-rich sequences within the mRNA transcript, leading to the synthesis of truncated cDNAs. This can result in an underrepresentation of the 5' ends of transcripts and inaccurate gene expression analysis. One strategy to mitigate this is the use of anchored oligo(dT) primers, which have one or two non-T bases at their 3' end. These non-T bases "anchor" the primer to the junction of the poly(A) tail and the unique sequence of the mRNA, thereby reducing internal priming.

The following table summarizes the impact of using anchored oligo(dT) primers on the reduction of truncated cDNAs due to internal priming, as demonstrated in a study by Nam et al. (2002).

Primer TypeObservationImplication for cDNA Synthesis
Standard Oligo(dT) High frequency of truncated cDNAs due to priming at internal poly(A) tracts.May lead to inaccurate representation of full-length transcripts and biased gene expression data.
Anchored Oligo(dT) Significantly diminished internal poly(A) priming.Increased proportion of full-length cDNA products, leading to more accurate and reliable downstream analysis.

Experimental Protocols

Protocol 1: First-Strand cDNA Synthesis using this compound Primer

This protocol provides a general guideline for the synthesis of first-strand cDNA from total RNA using a this compound primer. It is recommended to optimize reaction conditions for specific applications and RNA samples.

Materials:

  • Total RNA (high quality, DNase-treated)

  • This compound primer (10 µM)

  • Reverse Transcriptase (e.g., M-MuLV or equivalent)

  • Reverse Transcriptase Buffer (typically 5X or 10X)

  • dNTP mix (10 mM each)

  • RNase Inhibitor (e.g., 40 U/µL)

  • Nuclease-free water

  • Thermocycler or heating block

  • Microcentrifuge tubes, sterile and RNase-free

  • Pipettes and sterile, filter-barrier tips

Procedure:

  • RNA-Primer Annealing:

    • In a sterile, RNase-free microcentrifuge tube, combine the following:

      • Total RNA: 1 µg

      • This compound primer (10 µM): 1 µL

      • Nuclease-free water: to a final volume of 10 µL

    • Gently mix the contents and centrifuge briefly.

    • Incubate the tube at 65°C for 5 minutes to denature the RNA and facilitate primer annealing.

    • Immediately place the tube on ice for at least 1 minute to prevent RNA renaturation.

  • Reverse Transcription Reaction Setup:

    • Prepare a master mix for the reverse transcription reaction on ice. For each reaction, combine:

      • 5X Reverse Transcriptase Buffer: 4 µL

      • dNTP mix (10 mM): 2 µL

      • RNase Inhibitor: 0.5 µL

    • Add 6.5 µL of the master mix to the 10 µL RNA-primer mix from step 1.

  • Reverse Transcription:

    • Add 1 µL of Reverse Transcriptase (e.g., 200 U/µL) to the reaction tube. The final reaction volume will be 20 µL.

    • Mix gently by pipetting up and down.

    • Incubate the reaction at 42°C for 60 minutes.

    • Inactivate the enzyme by heating at 85°C for 5 minutes.

  • Storage:

    • The synthesized first-strand cDNA can be stored at -20°C for short-term storage or -80°C for long-term storage. The cDNA is now ready for use in downstream applications such as PCR.

Mandatory Visualizations

Experimental Workflow: First-Strand cDNA Synthesis

cDNA_Synthesis_Workflow cluster_0 RNA-Primer Annealing cluster_1 Reverse Transcription Reaction Total_RNA Total RNA Annealing_Mix Combine and Heat (65°C, 5 min) Total_RNA->Annealing_Mix d(pT)10_Primer This compound Primer d(pT)10_Primer->Annealing_Mix Annealed_Complex Annealed RNA-Primer Complex Annealing_Mix->Annealed_Complex RT_Reaction_Mix Prepare RT Master Mix Annealed_Complex->RT_Reaction_Mix RT_Buffer RT Buffer RT_Buffer->RT_Reaction_Mix dNTPs dNTPs dNTPs->RT_Reaction_Mix RNase_Inhibitor RNase Inhibitor RNase_Inhibitor->RT_Reaction_Mix RT_Enzyme Reverse Transcriptase RT_Enzyme->RT_Reaction_Mix Incubation Incubate (42°C, 60 min) RT_Reaction_Mix->Incubation Inactivation Inactivate Enzyme (85°C, 5 min) Incubation->Inactivation cDNA First-Strand cDNA Inactivation->cDNA

Caption: Workflow for first-strand cDNA synthesis using this compound primer.

Signaling Pathway: TGF-β Signaling

Reverse transcription followed by quantitative PCR (RT-qPCR) is a common method to study the expression of genes involved in various cellular signaling pathways. The Transforming Growth Factor-beta (TGF-β) signaling pathway, which plays a crucial role in cell growth, differentiation, and apoptosis, is frequently analyzed using this approach.

TGF_beta_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TGFBR2 TGF-β Receptor II TGF_beta->TGFBR2 Binding TGFBR1 TGF-β Receptor I TGFBR2->TGFBR1 Recruitment & Phosphorylation SMAD2_3 SMAD2/3 TGFBR1->SMAD2_3 Phosphorylation p_SMAD2_3 p-SMAD2/3 SMAD_Complex SMAD2/3/4 Complex p_SMAD2_3->SMAD_Complex SMAD4 SMAD4 SMAD4->SMAD_Complex DNA DNA SMAD_Complex->DNA Nuclear Translocation & DNA Binding Gene_Expression Target Gene Expression DNA->Gene_Expression Regulation

Caption: Simplified diagram of the TGF-β signaling pathway.

Concluding Remarks

The use of this compound for priming polyadenylated RNA is a straightforward and effective method for initiating reverse transcription. While longer oligo(dT) primers may be preferred for certain applications, particularly those requiring high-temperature reactions, this compound remains a viable option for many standard molecular biology workflows. For enhanced specificity and to minimize the generation of truncated cDNA products, the use of anchored oligo(dT) primers is highly recommended. The provided protocols and diagrams serve as a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this compound in their experimental designs.

References

Application Note: Protocol for d(pT)10 Annealing

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the annealing of the single-stranded deoxythymidine oligonucleotide, d(pT)10, with its complementary strand, d(pA)10, to form a stable double-stranded DNA duplex. The formation of this duplex is a critical step for various downstream applications in molecular biology, including its use as a primer, a substrate for enzymatic assays, or in hybridization-based studies.

Quantitative Data Summary

Successful oligonucleotide annealing depends on several key parameters, including buffer composition, oligo concentration, and the thermal profile. The following table summarizes the recommended quantitative data for this compound annealing.

ParameterRecommended Value/RangeRationale & NotesCitation
Oligonucleotide Concentration
Stock Solution100 µMPrepare individual stocks of this compound and d(pA)10 in Annealing Buffer.[1]
Final Annealing Concentration1 - 50 µMThe use of equimolar concentrations of each complementary oligo is critical to minimize single-stranded material.[2]
Annealing Buffer (1x)
Tris-HCl, pH 7.5-8.010 mMProvides a stable pH environment for the reaction.[3]
NaCl50 mMThe salt concentration is essential for facilitating hybridization between the complementary strands.[4]
EDTA1 mMActs as a chelating agent to prevent nuclease-mediated degradation of the oligos.[3]
Thermal Profile
Denaturation Temperature90-95°CThis initial heating step disrupts any secondary structures within the single-stranded oligos.[5]
Denaturation Time2 - 5 minutesSufficient time to ensure complete melting of secondary structures.[6]
Cooling Rate (Annealing)Gradual cooling to room temperature (~25°C)Slow cooling is crucial for proper hybridization. A controlled ramp-down using a thermocycler is ideal.[4]
Cooling Duration45 - 60 minutesEnsures sufficient time for the complementary strands to find each other and anneal correctly.[5]
Storage Conditions
Short-Term Storage4°CSuitable for immediate use or storage for several weeks.[4][5]
Long-Term Storage-20°CFor long-term stability, it is recommended to aliquot the annealed duplex to avoid repeated freeze-thaw cycles.[2][3][5]

Experimental Protocols

This section details two common methods for annealing this compound and d(pA)10. The thermocycler method is recommended for its precision and reproducibility.

Materials and Reagents
  • Lyophilized this compound and d(pA)10 oligonucleotides

  • Annealing Buffer (10 mM Tris pH 7.5-8.0, 50 mM NaCl, 1 mM EDTA)[5]

  • Nuclease-free water

  • Microcentrifuge tubes or PCR tubes

  • Pipettes and nuclease-free tips

  • Thermocycler or a heat block/water bath

  • Spectrophotometer for quantification (optional but recommended)

Protocol 1: Annealing Using a Thermocycler (Recommended Method)
  • Oligonucleotide Resuspension : Briefly centrifuge the tubes containing the lyophilized this compound and d(pA)10 pellets. Resuspend each oligo in the appropriate volume of Annealing Buffer to create a 100 µM stock solution.[1] Vortex thoroughly to ensure complete dissolution.

  • Prepare Annealing Mix : In a PCR tube, combine equal molar amounts of the this compound and d(pA)10 stock solutions.[2] For example, to make a 50 µL final volume at a 25 µM final concentration, mix:

    • 12.5 µL of 100 µM this compound

    • 12.5 µL of 100 µM d(pA)10

    • 25 µL of Annealing Buffer

  • Thermal Cycling Program : Place the tube in a thermocycler and run the following program:

    • Step 1 (Denaturation): Heat to 95°C and hold for 2 minutes.[5]

    • Step 2 (Annealing): Gradually cool from 95°C to 25°C over 45 minutes.[5]

    • Step 3 (Storage): Hold at 4°C.[5]

  • Final Steps : After the program is complete, briefly centrifuge the tube to collect any condensation. The annealed this compound/d(pA)10 duplex is now ready for use or storage.

Protocol 2: Annealing Using a Heat Block or Water Bath
  • Oligonucleotide Resuspension & Mixing : Follow steps 1 and 2 from Protocol 1, preparing the annealing mix in a microcentrifuge tube.

  • Denaturation : Place the tube in a heat block or boiling water bath set to 95°C for 5 minutes.[4][6]

  • Annealing : Turn off the heat block or remove the beaker of water from the heat source and place it on the bench. Allow the tube to cool slowly to room temperature within the block or water bath.[2] This process should take approximately 45-60 minutes.[5] Do not rush the cooling step by placing it on ice.

  • Storage : Once cooled, the annealed duplex can be stored at 4°C for short-term use or transferred to -20°C for long-term storage.[5]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the this compound annealing process.

experimental_workflow Experimental Workflow for this compound Annealing cluster_prep 1. Preparation cluster_anneal 2. Annealing cluster_final 3. Final Steps Resuspend Resuspend this compound & d(pA)10 in Annealing Buffer Quantify Quantify & Dilute Oligos Resuspend->Quantify Mix Mix Equimolar Amounts of this compound & d(pA)10 Quantify->Mix Denature Denature at 95°C (2-5 min) Mix->Denature Cool Anneal by Slow Cooling to Room Temperature Denature->Cool Store Store Annealed Duplex (4°C or -20°C) Cool->Store Proceed Proceed to Downstream Application Store->Proceed

Caption: Figure 1: Workflow for oligonucleotide annealing.

References

Application Notes and Protocols: d(pT)10 in Digital PCR and qPCR Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to d(pT)10 in Gene Expression Analysis

In the realm of molecular biology, the precise and sensitive quantification of gene expression is paramount for understanding cellular processes, disease mechanisms, and the effects of therapeutic interventions. Reverse transcription quantitative PCR (RT-qPCR) and reverse transcription digital PCR (RT-dPCR) are two of the most powerful techniques for this purpose. A critical step in both workflows is the reverse transcription of messenger RNA (mRNA) into complementary DNA (cDNA), a reaction initiated by a primer. The choice of this primer significantly influences the efficiency, specificity, and coverage of the resulting cDNA library.

The term This compound refers to a short, single-stranded DNA oligonucleotide composed of ten deoxythymidine monophosphates. This oligo(dT) primer is designed to anneal specifically to the polyadenylated (poly(A)) tail present at the 3' end of most eukaryotic mRNAs.[1] This targeted priming strategy ensures that the reverse transcription process selectively captures mRNA molecules, excluding other RNA species like ribosomal RNA (rRNA) and transfer RNA (tRNA) that lack poly(A) tails.[2] This specificity is highly advantageous for gene expression studies as it enriches for the transcripts of interest.

The use of this compound and other oligo(dT) primers is a cornerstone of "two-step" RT-qPCR and RT-dPCR assays, where the reverse transcription and PCR amplification are performed as separate, sequential reactions.[3][4] This approach offers greater flexibility in optimizing each step and allows for the creation of a cDNA archive that can be used for multiple downstream applications.[5]

Application of this compound in qPCR and dPCR

Both qPCR and dPCR are used to quantify nucleic acids, but they do so based on different principles. qPCR measures the amplification of a target sequence in real-time, relying on a standard curve for absolute quantification or relative quantification against a reference gene. In contrast, dPCR partitions the sample into thousands of individual reactions, and after end-point amplification, the absolute number of target molecules is determined by counting the positive partitions, following a Poisson distribution.[6]

The initial reverse transcription step using a this compound primer is common to both RT-qPCR and RT-dPCR workflows for mRNA quantification. The resulting cDNA serves as the template for the subsequent amplification and quantification.

Advantages of using this compound:
  • Specificity for mRNA: Selectively primes the reverse transcription of polyadenylated mRNA, reducing background from other RNA types.[2]

  • Enrichment of full-length transcripts: By initiating synthesis from the 3' end, there is a higher probability of generating full-length cDNA copies of the mRNA, which is crucial for studying the entire coding sequence.

  • Consistency: Using a consistent priming strategy with oligo(dT) ensures that the resulting cDNA pools are comparable across different experiments, which is vital for reliable and reproducible quantification.[2]

Considerations and Limitations:
  • 3' Bias: As priming occurs at the 3' end, any degradation of the mRNA from the 5' end can lead to an underrepresentation of the 5' regions of the transcripts.[7]

  • Secondary Structures: Complex secondary structures in the mRNA molecule can impede the processivity of the reverse transcriptase, potentially leading to truncated cDNA synthesis.[1]

  • Not suitable for all RNAs: This method is not applicable for quantifying non-polyadenylated RNAs, such as bacterial mRNA and certain non-coding RNAs.[8]

Data Presentation: Performance Comparison

While direct, head-to-head studies exhaustively comparing the performance of this compound-primed reverse transcription in qPCR versus dPCR are not extensively documented in the form of large datasets, we can infer performance characteristics based on the principles of each technology and available comparative studies on viral RNA detection.

Digital PCR generally offers higher precision and sensitivity, particularly for the detection of low-abundance targets, and is less susceptible to PCR inhibitors.[9][10]

Table 1: Qualitative Performance Comparison of this compound-primed RT-qPCR and RT-dPCR

FeatureRT-qPCR with this compound PrimingRT-dPCR with this compound Priming
Principle Real-time monitoring of fluorescenceEnd-point detection in partitioned reactions
Quantification Relative or absolute (with standard curve)Absolute (without standard curve)
Sensitivity High, but can be limited by backgroundVery high, ideal for low-copy targets[9]
Precision Good, but can be affected by amplification efficiency variationsExcellent, due to digital counting of molecules[6]
Tolerance to Inhibitors ModerateHigh, due to partitioning of inhibitors[10]
Throughput HighModerate to High
Cost per sample Generally lowerCan be higher

Table 2: Quantitative Performance Data from Comparative Studies (SARS-CoV-2 RNA Detection)

The following table summarizes findings from studies comparing RT-qPCR and RT-dPCR for viral RNA detection, which provides insights into the potential performance differences when using a this compound-primed cDNA template for gene expression analysis.

ParameterRT-qPCRRT-dPCRSource
Limit of Detection (LOD) 2.9 gene copies / 20 µL reaction3.4 gene copies / 20 µL reaction[11]
Limit of Quantification (LOQ) 15.7 gene copies / 20 µL reaction12.4 gene copies / 20 µL reaction[11]
Sensitivity for low viral loads LowerHigher, detected positives missed by qPCR[9]
Precision (CV) Higher variabilityLower variability[6]

Note: The data above is from studies on viral RNA, which may not be polyadenylated. However, the principles of detection and quantification by qPCR and dPCR remain the same for cDNA derived from this compound priming.

Experimental Protocols

Two-Step RT-qPCR/RT-dPCR Workflow using this compound Primer

The general workflow for both RT-qPCR and RT-dPCR using a this compound primer involves two main stages: reverse transcription to generate cDNA, followed by PCR amplification and detection.

G cluster_0 Step 1: Reverse Transcription (cDNA Synthesis) cluster_1 Step 2: PCR Quantification cluster_qPCR Real-Time PCR (qPCR) cluster_dPCR Digital PCR (dPCR) RNA Total RNA (containing mRNA with poly(A) tails) Primer_Annealing Anneal this compound Primer to poly(A) tail RNA->Primer_Annealing RT_Reaction Reverse Transcriptase + dNTPs Primer_Annealing->RT_Reaction cDNA First-strand cDNA RT_Reaction->cDNA qPCR_Setup Prepare qPCR Reaction Mix: cDNA, Primers, Probe/Dye, Polymerase cDNA->qPCR_Setup dPCR_Setup Prepare dPCR Reaction Mix: cDNA, Primers, Probe, Polymerase cDNA->dPCR_Setup qPCR_path qPCR dPCR_path dPCR qPCR_Run Real-time Amplification and Detection qPCR_Setup->qPCR_Run qPCR_Analysis Data Analysis: Cq values, Relative Quantification qPCR_Run->qPCR_Analysis dPCR_Partition Partitioning into droplets/ microwells dPCR_Setup->dPCR_Partition dPCR_Amplify End-point PCR Amplification dPCR_Partition->dPCR_Amplify dPCR_Read Read positive/negative partitions dPCR_Amplify->dPCR_Read dPCR_Analysis Data Analysis: Absolute Quantification (copies/µL) dPCR_Read->dPCR_Analysis

Caption: Workflow for two-step RT-qPCR and RT-dPCR using this compound primers.

Detailed Protocol for First-Strand cDNA Synthesis with this compound

This protocol is a general guideline and may require optimization depending on the RNA source, concentration, and the specific reverse transcriptase used.

Materials:

  • Purified total RNA (10 pg - 1 µg)

  • This compound primer (10 µM)

  • Nuclease-free water

  • dNTP mix (10 mM)

  • 5X Reverse Transcriptase Buffer

  • Reverse Transcriptase (e.g., M-MLV or equivalent)

  • RNase Inhibitor (optional, but recommended)

  • Thermal cycler or heat block

Procedure:

  • RNA-Primer Mix Preparation:

    • In a nuclease-free microcentrifuge tube on ice, combine the following:

      • Total RNA: X µL (up to 1 µg)

      • This compound primer (10 µM): 1 µL

      • dNTP mix (10 mM): 1 µL

      • Nuclease-free water: to a final volume of 13 µL

    • Mix gently by pipetting and centrifuge briefly.

  • Denaturation and Annealing:

    • Incubate the RNA-primer mix at 65°C for 5 minutes.

    • Immediately place the tube on ice for at least 1 minute to allow the primer to anneal to the poly(A) tail.

  • Reverse Transcription Reaction Mix Preparation:

    • On ice, prepare the following master mix in a separate tube. For each reaction, combine:

      • 5X Reverse Transcriptase Buffer: 4 µL

      • RNase Inhibitor: 0.5 µL (optional)

      • Reverse Transcriptase: 1 µL

      • Nuclease-free water: 1.5 µL

    • Mix gently by pipetting.

  • Combining Mixes and Reverse Transcription:

    • Add 7 µL of the reverse transcription reaction mix to the 13 µL of the denatured RNA-primer mix. The final reaction volume will be 20 µL.

    • Mix gently by pipetting and centrifuge briefly.

    • Incubate the reaction at 42°C for 50-60 minutes in a thermal cycler.

  • Enzyme Inactivation:

    • Inactivate the reverse transcriptase by heating the reaction to 70°C for 15 minutes.

  • Storage:

    • The resulting cDNA can be stored at -20°C for short-term storage or -80°C for long-term storage. This cDNA is now ready to be used as a template for qPCR or dPCR.

Logical Relationship of Priming Strategies

The choice of priming strategy for reverse transcription is a critical decision that impacts the outcome of gene expression analysis.

G cluster_priming Reverse Transcription Priming Strategies cluster_characteristics Characteristics and Applications Oligo_dT Oligo(dT) Primers (e.g., this compound) mRNA_specific mRNA Specific Oligo_dT->mRNA_specific Full_length Enriches for full-length cDNA Oligo_dT->Full_length Three_prime_bias 3' bias Oligo_dT->Three_prime_bias Random_Primers Random Primers (e.g., hexamers) All_RNA All RNA types Random_Primers->All_RNA Fragmented_RNA Good for fragmented RNA Random_Primers->Fragmented_RNA Gene_Specific Gene-Specific Primers Specific_target Specific target RNA Gene_Specific->Specific_target Highest_specificity Highest specificity Gene_Specific->Highest_specificity

Caption: Comparison of reverse transcription priming strategies.

Conclusion

The this compound primer is a valuable tool for the specific reverse transcription of mRNA in preparation for both qPCR and dPCR assays. Its ability to selectively amplify the transcriptome provides a clean template for accurate gene expression analysis. While RT-qPCR is a robust and widely used method, the superior precision and sensitivity of RT-dPCR, especially for low-abundance transcripts, make it an increasingly attractive option for applications requiring high-confidence quantification. The choice between these two powerful technologies will depend on the specific research question, the required level of precision, and available resources. The protocols and guidelines presented here provide a framework for the successful application of this compound-primed reverse transcription in your gene expression studies.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low cDNA Yield with d(pT)10 Primers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low cDNA yield when using d(pT)10 primers for reverse transcription.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is my cDNA yield consistently low when using this compound primers?

Low cDNA yield can stem from several factors, ranging from the quality of your starting RNA to the specifics of your reaction setup. Here are the most common culprits and how to address them:

  • Poor RNA Quality and Integrity: The quality of your input RNA is critical for successful reverse transcription. Degraded RNA, which may have damaged or missing poly(A) tails, will not be efficiently primed by this compound primers, leading to low or no cDNA synthesis.[1][2]

    • Troubleshooting:

      • Assess RNA integrity using gel electrophoresis to visualize the 18S and 28S ribosomal RNA bands or by determining the RNA Integrity Number (RIN) with a bioanalyzer.[1][3] Intact eukaryotic RNA should show sharp 28S and 18S rRNA bands.[3]

      • If RNA is degraded, consider using a mix of oligo(dT) and random hexamer primers to capture a wider range of RNA fragments.[4][5][6]

      • Always use RNase-free reagents and consumables to prevent RNA degradation.[7]

  • Presence of Inhibitors in the RNA Preparation: Contaminants from the RNA extraction process can inhibit the reverse transcriptase enzyme.[1][8] Common inhibitors include high concentrations of salt, ethanol, guanidine (B92328) thiocyanate, and heme.[1][8]

    • Troubleshooting:

      • Consider re-purifying your RNA using a different method that is effective at removing inhibitory substances.[1][8]

      • Alternatively, you can try diluting your RNA sample. While this reduces the total amount of template, it can also dilute the inhibitor to a concentration that is no longer detrimental to the enzyme's activity.[1][8]

  • RNA Secondary Structure: Complex secondary structures within the RNA template can cause the reverse transcriptase to stall or dissociate, resulting in truncated cDNA products and lower overall yield.[3][4][8]

    • Troubleshooting:

      • Perform an initial denaturation step by incubating the RNA and primers at 65-70°C for 5-10 minutes before adding the reverse transcription master mix.[1][3] This helps to relax the RNA secondary structures.

      • Use a reverse transcriptase that is active at higher temperatures (e.g., 48-55°C), as this can also help to melt secondary structures.[4]

  • Suboptimal Primer Concentration: The concentration of your this compound primers can influence the yield and length of your cDNA.

    • Troubleshooting:

      • While increasing primer concentration might seem like a solution, it can sometimes lead to an increase in shorter, truncated cDNA products due to internal priming at A-rich sequences within the mRNA.[9]

      • For optimal results, it is recommended to test a range of primer concentrations.

Q2: I am getting some cDNA, but it appears to be truncated. What could be the cause?

Truncated cDNA is a common issue when using oligo(dT) primers. This is often due to:

  • Internal Priming: this compound primers can anneal to internal poly(A) stretches within the mRNA sequence, not just the 3' poly(A) tail.[9] This leads to the synthesis of shorter, incomplete cDNA molecules.[9]

    • Troubleshooting:

      • To mitigate internal priming, consider using anchored oligo(dT) primers (e.g., oligo(dT)20VN). The degenerate base at the 3' end helps to anchor the primer to the start of the poly(A) tail, reducing priming at internal sites.[9][10]

  • RNA Degradation: As mentioned previously, degraded RNA will naturally lead to shorter cDNA products.

  • RNA Secondary Structure: Complex secondary structures can prematurely terminate the reverse transcription process.

Q3: Can the length of the d(pT) primer affect my cDNA yield?

Yes, the length of the oligo(dT) primer can have an impact. While this compound is a common length, longer primers (e.g., oligo(dT)18 or oligo(dT)20) can offer more stable annealing to the poly(A) tail, which can be particularly beneficial when using reverse transcriptases that function at higher temperatures.[10]

Quantitative Data Summary

The following table summarizes the potential effects of varying this compound primer concentration on cDNA yield and product length. Note that optimal concentrations may vary depending on the specific reverse transcriptase and reaction conditions.

Primer ConcentrationExpected cDNA YieldPotential Impact on cDNA Length
Low May be suboptimal, especially for low-abundance transcripts.Less likely to have issues with internal priming, potentially favoring full-length products.
Optimal Highest yield of full-length cDNA.Balanced representation of transcripts.
High May not significantly increase the yield of full-length products.Can increase the incidence of internal priming, leading to a higher proportion of shorter, truncated cDNA fragments.[9]

Experimental Protocols

Protocol: First-Strand cDNA Synthesis with this compound Primers

This protocol provides a general framework for first-strand cDNA synthesis. Always refer to the manufacturer's instructions for your specific reverse transcriptase for optimal results.

1. RNA Denaturation and Primer Annealing:

  • In a sterile, RNase-free microcentrifuge tube, combine the following:

    • Total RNA: 1 µg

    • This compound primer (50 µM): 1 µl

    • dNTP mix (10 mM each): 1 µl

    • Nuclease-free water: to a final volume of 13 µl

  • Gently mix and briefly centrifuge.

  • Incubate at 65°C for 5 minutes.

  • Immediately place on ice for at least 1 minute to prevent RNA from refolding.

2. Reverse Transcription Reaction:

  • Prepare a master mix containing the following for each reaction:

    • 5X RT Buffer: 4 µl

    • RNase Inhibitor (40 U/µl): 1 µl

    • Reverse Transcriptase (200 U/µl): 1 µl

    • Nuclease-free water: 1 µl

  • Add 7 µl of the master mix to the denatured RNA/primer mixture from step 1.

  • The final reaction volume will be 20 µl.

  • Gently mix by pipetting up and down and briefly centrifuge.

  • Incubate at 42°C for 60 minutes.

  • Inactivate the enzyme by heating at 70°C for 15 minutes.

  • The resulting cDNA can be stored at -20°C or used directly in downstream applications like PCR.

Visualizations

Troubleshooting_Low_cDNA_Yield start Start: Low cDNA Yield with this compound Primers check_rna_quality 1. Assess RNA Quality (Gel / RIN) start->check_rna_quality rna_ok RNA Quality is Good check_rna_quality->rna_ok Good rna_degraded RNA is Degraded check_rna_quality->rna_degraded Poor check_inhibitors 2. Check for Inhibitors rna_ok->check_inhibitors use_random_primers Action: Use a mix of oligo(dT) and random primers rna_degraded->use_random_primers end_point Re-evaluate cDNA Yield use_random_primers->end_point inhibitors_present Inhibitors Suspected check_inhibitors->inhibitors_present Yes no_inhibitors No Inhibitors Suspected check_inhibitors->no_inhibitors No repurify_rna Action: Re-purify or dilute RNA inhibitors_present->repurify_rna repurify_rna->end_point optimize_rt 3. Optimize RT Reaction no_inhibitors->optimize_rt denature_rna Action: Add 65°C denaturation step optimize_rt->denature_rna If secondary structures suspected use_anchored_primers Action: Use anchored oligo(dT) primers optimize_rt->use_anchored_primers If truncated products observed denature_rna->end_point use_anchored_primers->end_point

Caption: Troubleshooting workflow for low cDNA yield.

This comprehensive guide should assist you in diagnosing and resolving issues related to low cDNA yield in your experiments. For further assistance, please consult the technical documentation for your specific reagents.

References

Technical Support Center: Optimizing d(pT)10 Annealing Temperature for PCR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the annealing temperature for d(pT)10 primers in their PCR experiments.

Frequently Asked Questions (FAQs)

1. What is the recommended starting annealing temperature for a this compound primer?

Due to its composition of only Thymine bases, a this compound primer has a relatively low melting temperature (Tm). A good starting point for the annealing temperature (Ta) is 3-5°C below the calculated Tm. For a this compound primer, the Tm is approximately 20°C based on the formula Tm = 2°C(A+T) + 4°C(G+C). Therefore, a starting annealing temperature of 15-17°C is recommended. However, empirical optimization is crucial for best results.

2. How is the melting temperature (Tm) of a this compound primer calculated?

For short primers (<14 bp) like this compound, a basic formula is often used:

  • Tm = 2°C(A+T) + 4°C(G+C)

For a this compound primer:

  • Tm = 2°C(10) + 4°C(0) = 20°C

It is important to note that this is an estimation, and the optimal annealing temperature should be determined experimentally.[1] Factors such as salt concentration in the PCR buffer can also influence the actual Tm.[2]

3. Why is optimizing the annealing temperature for this compound primers particularly important?

Optimizing the annealing temperature for this compound primers is critical due to their low complexity and low melting temperature. An unoptimized temperature can lead to:

  • Non-specific amplification: At temperatures that are too low, the primer can bind to regions of the template that are not its intended target, leading to multiple unwanted PCR products.

  • No amplification: If the temperature is too high, the primer will not anneal to the template DNA, resulting in no PCR product.[3][4]

  • Primer-dimer formation: this compound primers can anneal to each other, especially at low annealing temperatures, leading to the amplification of primer-dimers instead of the target sequence.[5]

4. What is the most effective method for optimizing the annealing temperature?

A gradient PCR is the most efficient method for optimizing the annealing temperature.[6][7][8] This technique allows you to test a range of temperatures in a single PCR run, enabling the direct identification of the optimal temperature for specific and efficient amplification.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No PCR Product Annealing temperature is too high.Decrease the annealing temperature in 2°C increments. A gradient PCR is highly recommended to test a range of lower temperatures.
Insufficient primer concentration.Ensure the final primer concentration is within the recommended range (typically 0.1 to 0.5 µM).
Poor template quality.Verify the integrity and purity of your DNA template. Consider re-purifying the template if necessary.[9]
Multiple Bands (Non-specific Amplification) Annealing temperature is too low.Increase the annealing temperature in 2°C increments. A gradient PCR will help identify a higher temperature that increases specificity.
High primer concentration.Reduce the primer concentration. High concentrations can promote non-specific binding.[9]
High MgCl₂ concentration.Optimize the MgCl₂ concentration, as high levels can increase non-specific primer binding.[9]
Smear on the Gel A combination of low annealing temperature and high cycle number.Increase the annealing temperature and/or reduce the number of PCR cycles.
Degraded template DNA.Check the quality of your template DNA. Use freshly prepared template if possible.
Prominent Primer-Dimer Band Annealing temperature is too low.Increase the annealing temperature. This is the most effective way to reduce primer-dimer formation.
High primer concentration.Decrease the concentration of the this compound primer in the reaction.

Experimental Protocols

Protocol: Optimizing Annealing Temperature using Gradient PCR

This protocol outlines the setup for a gradient PCR to determine the optimal annealing temperature for a this compound primer.

1. Master Mix Preparation: Prepare a PCR master mix for the total number of reactions plus an additional 10% to account for pipetting errors. For a single 25 µL reaction, the components are as follows:

ComponentVolume/Concentration
2x PCR Master Mix12.5 µL
Forward Primer (e.g., Gene-specific) (10 µM)1.0 µL (final concentration 0.4 µM)
Reverse Primer (this compound) (10 µM)1.0 µL (final concentration 0.4 µM)
Template DNA (10-100 ng)1.0 µL
Nuclease-free waterto 25 µL

2. Reaction Setup: Aliquot the master mix into individual PCR tubes. Add the template DNA to each tube.

3. Thermal Cycler Program: Set up the thermal cycler with a temperature gradient for the annealing step. A typical range for a this compound primer would be from 15°C to 35°C.

StepTemperature (°C)TimeCycles
Initial Denaturation953 min1
Denaturation9530 sec30-35
Annealing 15-35 (Gradient) 30 sec
Extension721 min/kb
Final Extension725 min1
Hold4

4. Analysis: Analyze the PCR products by agarose (B213101) gel electrophoresis. The lane corresponding to the temperature that yields a single, sharp band of the correct size is the optimal annealing temperature.

Quantitative Data Summary

ParameterRecommended RangeNotes
This compound Primer Concentration0.1 - 0.5 µMHigher concentrations can lead to increased primer-dimer formation.[10]
Calculated Tm for this compound~20°CThis is a theoretical value; empirical optimization is necessary.
Starting Annealing Temperature (Ta)15 - 17°CA starting point of 3-5°C below the calculated Tm is generally recommended.
Gradient PCR Range for this compound15 - 35°CThis range should encompass the optimal annealing temperature.
MgCl₂ Concentration1.5 - 2.5 mMOptimization may be required; higher concentrations can lower specificity.

Visual Workflow

PCR_Annealing_Optimization run_gel run_gel analyze_gel analyze_gel run_gel->analyze_gel calc_tm calc_tm set_ta set_ta prep_mm prep_mm run_pcr run_pcr optimal_ta optimal_ta no_band no_band multi_band multi_band

References

Technical Support Center: Preventing d(pT)10 Primer-Dimer Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of d(pT)10 primer-dimer formation in various molecular biology applications.

Troubleshooting Guides

Issue: Appearance of unexpected, low-molecular-weight bands on a gel, suggesting primer-dimer formation.

Cause: this compound primers, due to their poly-thymine nature, have a propensity to anneal to each other, especially at their 3' ends, leading to the formation of primer-dimers which are then amplified by the polymerase. This issue is often exacerbated by sub-optimal reaction conditions.

Solutions: A multi-faceted approach involving optimization of primer design, reaction components, and cycling conditions is often necessary to mitigate this compound primer-dimer formation. Below is a summary of troubleshooting strategies and their impact.

Data Presentation: Comparison of Strategies to Prevent this compound Primer-Dimer Formation

StrategyParameter OptimizedTypical Range/ValueExpected Impact on Primer-Dimer FormationPotential Side Effects
Primer Design 3' End StabilityAvoid 3' THighMay be difficult to achieve depending on the target sequence.
Modified BasesIncorporation of LNA or PNAHighIncreased cost of primers.
Reaction Conditions Primer Concentration50 nM - 200 nMHighLower concentrations may reduce the yield of the desired product.[1]
MgCl₂ Concentration1.5 mM - 2.5 mMMediumHigher concentrations can stabilize primer-dimers.
PCR Additives (DMSO)1% - 5% (v/v)Medium to High[2]Can inhibit polymerase activity at higher concentrations.[3]
Thermal Cycling Annealing Temperature (Tₐ)Tₘ of primer-template duplexHighSub-optimal Tₐ can lead to reduced specific product yield.
Hot-Start PCRN/AHighRequires a specific hot-start polymerase.
Touchdown PCRStart 5-10°C above Tₘ, decrease 1°C/cycleHighMay require optimization of the temperature gradient.[4][5][6][7]

Experimental Protocols

Protocol 1: Optimizing Annealing Temperature using Gradient PCR

This protocol is designed to empirically determine the optimal annealing temperature (Tₐ) that maximizes the yield of the specific amplicon while minimizing this compound primer-dimer formation.

Materials:

  • PCR reaction mix (including polymerase, dNTPs, and buffer)

  • This compound forward and reverse primers

  • Template DNA

  • Nuclease-free water

  • Thermal cycler with a gradient function

Procedure:

  • Prepare a master mix containing all PCR components except the template DNA.

  • Aliquot the master mix into separate PCR tubes.

  • Add the template DNA to each tube.

  • Place the tubes in the thermal cycler.

  • Set up the thermal cycler program with a temperature gradient for the annealing step. A typical gradient might range from 50°C to 65°C.

  • Cycling Conditions:

    • Initial Denaturation: 95°C for 2-5 minutes.

    • Denaturation: 95°C for 30 seconds (25-35 cycles).

    • Annealing: Gradient of 50°C to 65°C for 30 seconds (25-35 cycles).

    • Extension: 72°C for a duration appropriate for the expected amplicon size (e.g., 1 minute per kb).

    • Final Extension: 72°C for 5-10 minutes.

  • Analyze the PCR products by agarose (B213101) gel electrophoresis to identify the annealing temperature that yields the most specific product with the least amount of primer-dimer.

Protocol 2: Touchdown PCR for Reducing this compound Primer-Dimers

This protocol uses a progressively decreasing annealing temperature to favor the amplification of the specific target over non-specific products like primer-dimers.[4][5][6][7]

Materials:

  • Same as Protocol 1.

Procedure:

  • Prepare the PCR reactions as described in Protocol 1.

  • Set up the thermal cycler with a touchdown PCR program.

  • Cycling Conditions:

    • Initial Denaturation: 95°C for 2-5 minutes.

    • Touchdown Phase (10-15 cycles):

      • Denaturation: 95°C for 30 seconds.

      • Annealing: Start at a temperature 5-10°C above the calculated Tₘ of the primers (e.g., 70°C) and decrease by 1°C per cycle.

      • Extension: 72°C for a duration appropriate for the expected amplicon size.

    • Amplification Phase (15-25 cycles):

      • Denaturation: 95°C for 30 seconds.

      • Annealing: Use the final annealing temperature from the touchdown phase (e.g., 60°C).

      • Extension: 72°C for a duration appropriate for the expected amplicon size.

    • Final Extension: 72°C for 5-10 minutes.

  • Analyze the PCR products by agarose gel electrophoresis.

Protocol 3: Hot-Start PCR to Prevent Primer-Dimer Formation

This protocol utilizes a modified Taq polymerase that is inactive at room temperature, preventing primer extension and dimer formation during reaction setup.

Materials:

  • Hot-start DNA polymerase and corresponding buffer

  • This compound forward and reverse primers

  • Template DNA

  • dNTPs

  • Nuclease-free water

Procedure:

  • Assemble the PCR reaction at room temperature. The order of component addition is less critical with hot-start polymerases.

  • Cycling Conditions:

    • Initial Denaturation/Enzyme Activation: 95°C for 5-15 minutes (follow the manufacturer's recommendation for the specific hot-start polymerase).

    • Denaturation: 95°C for 30 seconds (25-35 cycles).

    • Annealing: At the optimized Tₐ for 30 seconds (25-35 cycles).

    • Extension: 72°C for a duration appropriate for the expected amplicon size.

    • Final Extension: 72°C for 5-10 minutes.

  • Analyze the PCR products by agarose gel electrophoresis.

Mandatory Visualizations

PrimerDimerFormation cluster_0 Step 1: 3' End Annealing cluster_1 Step 2: Polymerase Extension cluster_2 Step 3: Amplification P1 5'-...TTT-3' (Primer 1) P2 3'-TTT...-5' (Primer 2) P1->P2 Weak Complementarity PD_intermediate 5'-...TTTAAA...-3' 3'-...AAATTT...-5' PD_product Primer-Dimer Product (<100 bp) PD_intermediate->PD_product Exponential Amplification Pol DNA Polymerase Pol->PD_intermediate

Caption: Mechanism of this compound primer-dimer formation.

TroubleshootingWorkflow Start Primer-Dimer Observed Redesign Redesign Primers? (Avoid 3' T complementarity) Start->Redesign Optimize_Conc Optimize Primer Concentration (50-200 nM) Redesign->Optimize_Conc If redesign is not feasible Success Primer-Dimer Reduced/ Eliminated Redesign->Success If redesigned Optimize_Ta Optimize Annealing Temperature (Gradient PCR) Optimize_Conc->Optimize_Ta Additives Use PCR Additives? (e.g., DMSO 1-5%) Optimize_Ta->Additives HotStart Use Hot-Start PCR? Additives->HotStart Touchdown Use Touchdown PCR? HotStart->Touchdown Touchdown->Success

Caption: Logical workflow for troubleshooting this compound primer-dimers.

Frequently Asked Questions (FAQs)

Q1: Why are this compound primers more prone to dimer formation?

A1: this compound primers consist of a repeating sequence of thymine (B56734) nucleotides. This homogeneity increases the likelihood of self-annealing and annealing to another this compound primer, especially at the 3' ends, which can then be extended by the DNA polymerase to form a primer-dimer.

Q2: What is the first thing I should try if I see this compound primer-dimers?

A2: The most straightforward first step is to increase the annealing temperature (Tₐ). A higher Tₐ increases the stringency of primer binding, making it less likely for the primers to anneal to each other. Performing a gradient PCR is an efficient way to determine the optimal Tₐ.

Q3: How does DMSO help in preventing primer-dimer formation?

A3: Dimethyl sulfoxide (B87167) (DMSO) is a PCR additive that can help reduce the formation of secondary structures in DNA, including the transient annealing of primers to each other.[3] It does this by interfering with the hydrogen bonds between the bases. A concentration of 2.5% DMSO has been shown to be effective in reducing false-positive signals from primer-associated amplicons.[2]

Q4: Can I just lower the primer concentration to get rid of dimers?

A4: Yes, reducing the primer concentration is a very effective way to decrease the probability of primer-dimer formation.[1] Lowering the concentration reduces the chances of two primer molecules encountering each other. However, be aware that excessively low primer concentrations can lead to a reduced yield of your desired PCR product. It is a trade-off that often requires optimization.

Q5: Is it necessary to use a hot-start polymerase?

A5: While not always strictly necessary, a hot-start polymerase is highly recommended when working with primers prone to dimer formation like this compound. It prevents the polymerase from being active at lower temperatures during reaction setup, which is when primer-dimers are most likely to form.

Q6: What are modified bases and how can they prevent primer-dimers?

A6: Modified bases, such as Locked Nucleic Acids (LNAs) or Peptide Nucleic Acids (PNAs), can be incorporated into primers to increase their binding affinity and specificity for the target sequence. This enhanced specificity makes it less likely for the primers to bind to each other, thus reducing dimer formation. Another approach is the use of self-avoiding molecular recognition systems (SAMRS), which involve alternative nucleobases that pair with standard bases but not with each other.

Q7: When should I consider redesigning my this compound primers?

A7: If you have tried optimizing the reaction conditions (annealing temperature, primer concentration, additives) and are still observing significant primer-dimer formation, it may be necessary to redesign your primers. When redesigning, pay close attention to the 3' end of the primer and try to avoid a terminal thymine if possible, as this is the primary site of extension for dimer formation. Using primer design software can help predict the likelihood of primer-dimer formation.

References

Technical Support Center: d(pT)10 Degradation in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the degradation of d(pT)10 (decathymidylate phosphodiester) during laboratory experiments. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a short, single-stranded DNA oligonucleotide composed of ten thymine (B56734) bases linked by a phosphodiester backbone. The phosphodiester linkage, while essential for the structure of native DNA, is susceptible to enzymatic cleavage by nucleases. This inherent instability can lead to the degradation of this compound during experiments, compromising the reliability and reproducibility of results.[1]

Q2: What are the primary causes of this compound degradation in a laboratory setting?

A2: The principal cause of this compound degradation is enzymatic activity from nucleases, specifically deoxyribonucleases (DNases). These enzymes are ubiquitous in the environment and can be introduced into experiments through contaminated reagents, equipment, or improper handling.[2][3] Other factors that can contribute to degradation, albeit to a lesser extent for phosphodiester DNA, include exposure to harsh pH conditions, high temperatures, and UV light.[4][5]

Q3: How can I prevent nuclease contamination in my experiments involving this compound?

A3: Preventing nuclease contamination is critical for maintaining this compound integrity. Key preventive measures include:

  • Dedicated Workspaces: Establish separate pre- and post-amplification areas to avoid cross-contamination with amplified DNA products.[6]

  • Personal Protective Equipment (PPE): Always wear gloves and change them frequently, especially after touching surfaces that may be contaminated.[6]

  • Nuclease-Free Consumables: Use certified nuclease-free water, buffers, pipette tips, and tubes.

  • Surface Decontamination: Regularly clean benchtops, pipettes, and other equipment with solutions known to inactivate nucleases (e.g., 10–15% bleach solution followed by a rinse with nuclease-free water).[6]

  • Proper Aliquoting: Aliquot your this compound stock solution to minimize the number of freeze-thaw cycles and reduce the risk of contaminating the entire stock.[7]

Q4: What are the optimal storage conditions for this compound?

A4: For long-term storage, it is recommended to store this compound lyophilized (dry) or resuspended in a TE buffer (Tris-EDTA, pH 8.0) at -20°C or below.[2][4][7] TE buffer is preferred over nuclease-free water for resuspension as the EDTA chelates divalent cations that are necessary cofactors for many DNases. For short-term storage, 4°C is acceptable.[2] Avoid repeated freeze-thaw cycles as this can lead to degradation.[8]

Q5: How stable is this compound in common experimental solutions like cell culture media?

A5: The stability of this compound in cell culture media is highly dependent on the presence of nucleases. Standard cell culture media supplemented with fetal bovine serum (FBS) contains nucleases that can rapidly degrade phosphodiester oligonucleotides.[9] The half-life of a phosphodiester oligonucleotide in serum-containing media can be in the range of minutes to a few hours. To enhance stability in such environments, the use of nuclease-resistant modified oligonucleotides (e.g., with phosphorothioate (B77711) linkages) is often necessary.

Troubleshooting Guides

Issue 1: My this compound appears degraded on a gel even before the experiment begins.

  • Possible Cause: Nuclease contamination of the this compound stock solution, resuspension buffer, or loading dye.

  • Troubleshooting Steps:

    • Always use certified nuclease-free water or TE buffer for resuspension.

    • Prepare fresh loading dye with nuclease-free components.

    • Run a control lane with a fresh, unopened vial of this compound if available.

    • If the issue persists, consider the quality of the synthesized oligonucleotide and contact the supplier.

Issue 2: I observe unexpected bands or smearing when running my this compound on a polyacrylamide gel.

  • Possible Cause 1: Nuclease degradation. Smearing below the main this compound band is a classic sign of degradation into smaller fragments.[3]

    • Solution: Review your experimental workflow for potential sources of nuclease contamination (see Q3 in FAQs).

  • Possible Cause 2: Secondary structures. Short oligonucleotides can sometimes form secondary structures (e.g., hairpins or dimers) that migrate differently on a gel.

    • Solution: Denature the sample by heating it in a formamide-containing loading buffer before loading it onto the gel.

  • Possible Cause 3: Gel artifacts. Issues with the gel itself, such as uneven polymerization or incorrect buffer concentration, can lead to distorted bands.[3]

    • Solution: Ensure proper gel preparation and use fresh running buffer.

Issue 3: My this compound-based assay (e.g., use as a primer in PCR) is failing or giving inconsistent results.

  • Possible Cause 1: Degradation of the 3' end. Exonucleases can degrade the oligonucleotide from the 3' end, rendering it unable to be extended by DNA polymerase.

    • Solution: Implement stringent nuclease-free techniques. Consider using oligonucleotides with a few phosphorothioate modifications at the 3' end to inhibit exonuclease activity.

  • Possible Cause 2: Incorrect storage and handling. Repeated freeze-thaw cycles or storage in a suboptimal buffer can lead to gradual degradation.[8]

    • Solution: Aliquot your this compound stock and store it at -20°C or below in TE buffer.[7]

  • Possible Cause 3: Issues with other PCR components. The problem may not be with the this compound itself but with other reagents like the template DNA, dNTPs, or polymerase.

    • Solution: Run appropriate positive and negative controls to troubleshoot the PCR reaction.

Data Presentation

The rate of this compound degradation is influenced by several factors. The following tables summarize the expected relative stability under different conditions.

Table 1: Relative Stability of this compound Under Different Storage Conditions

Storage ConditionResuspension MediumExpected Stability
-20°CLyophilized (dry)High (Years)
-20°CTE Buffer (pH 8.0)High (Years)
-20°CNuclease-free WaterModerate (Months to a year)
4°CTE Buffer (pH 8.0)Moderate (Weeks to months)
Room TemperatureLyophilized (dry)Low (Days to weeks)
Room TemperatureTE Buffer (pH 8.0)Low (Days to weeks)
Room TemperatureNuclease-free WaterVery Low (Hours to days)

Table 2: Estimated Half-life of a Phosphodiester Oligonucleotide in Different Experimental Conditions

Experimental ConditionEstimated Half-lifePrimary Degradation Mechanism
Nuclease-free bufferDays to WeeksAutohydrolysis (very slow)
Cell culture medium with 10% FBSMinutes to HoursNuclease-mediated cleavage
Human SerumMinutesNuclease-mediated cleavage

Experimental Protocols

Protocol 1: Nuclease Degradation Assay using Gel Electrophoresis

This protocol allows for the qualitative assessment of this compound degradation over time.

Materials:

  • This compound stock solution (e.g., 100 µM in TE buffer)

  • Nuclease source (e.g., DNase I, fetal bovine serum)

  • Nuclease-free water and reaction buffer (e.g., 10X DNase I buffer)

  • Stop solution (e.g., EDTA)

  • Denaturing polyacrylamide gel (e.g., 20%)

  • TBE buffer

  • Denaturing gel loading buffer (e.g., containing formamide (B127407) and a tracking dye)

  • DNA stain (e.g., SYBR Gold)

  • Gel imaging system

Methodology:

  • Prepare a reaction mix containing the this compound, reaction buffer, and nuclease-free water.

  • Initiate the degradation reaction by adding the nuclease source.

  • Incubate the reaction at the desired temperature (e.g., 37°C).

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction and stop the degradation by adding the stop solution.

  • Mix the stopped aliquots with denaturing gel loading buffer.

  • Denature the samples by heating at 95°C for 5 minutes.

  • Load the samples onto the denaturing polyacrylamide gel.

  • Run the gel until the tracking dye has migrated an appropriate distance.

  • Stain the gel with a suitable DNA stain and visualize it using a gel imaging system.

  • Analyze the gel for the disappearance of the full-length this compound band and the appearance of lower molecular weight degradation products over time.

Protocol 2: Quantitative Analysis of this compound Degradation by HPLC

This protocol provides a quantitative measure of this compound degradation.

Materials:

  • This compound and degradation time-point samples (from Protocol 1)

  • HPLC system with a UV detector

  • Reversed-phase C18 column suitable for oligonucleotide analysis

  • Mobile Phase A: Aqueous buffer with an ion-pairing agent (e.g., triethylammonium (B8662869) acetate)

  • Mobile Phase B: Acetonitrile

  • Nuclease-free water

Methodology:

  • Set up the HPLC system with the appropriate column and mobile phases.

  • Equilibrate the column with the initial mobile phase conditions.

  • Inject a standard solution of intact this compound to determine its retention time and peak area.

  • Inject the samples from the degradation time points.

  • Run a gradient of Mobile Phase B to elute the this compound and its degradation products.

  • Monitor the elution profile at 260 nm.

  • Integrate the peak area of the full-length this compound at each time point.

  • Calculate the percentage of remaining intact this compound at each time point relative to the zero time point.

  • Plot the percentage of intact this compound versus time to determine the degradation kinetics.

Protocol 3: Analysis of this compound Degradation Products by Mass Spectrometry

This protocol is for the identification of the specific degradation products.

Materials:

  • This compound degradation samples

  • LC-MS system (e.g., ESI-Q-TOF)

  • HPLC column and mobile phases as in Protocol 2

Methodology:

  • Perform HPLC separation of the degradation products as described in Protocol 2.

  • Direct the eluent from the HPLC into the mass spectrometer.

  • Acquire mass spectra in negative ion mode over a relevant m/z range.

  • Analyze the mass spectra to identify the molecular weights of the parent this compound and the degradation products.

  • The mass differences between the parent and the products can be used to infer the nature of the degradation (e.g., the loss of one or more nucleotide units).

Mandatory Visualizations

degradation_pathway This compound This compound d(pT)9 d(pT)9 This compound->d(pT)9 Nuclease Cleavage d(pT)8 d(pT)8 d(pT)9->d(pT)8 Nuclease Cleavage Smaller Fragments Smaller Fragments d(pT)8->Smaller Fragments Further Cleavage

Caption: Nuclease-mediated degradation pathway of this compound.

troubleshooting_workflow start This compound Degradation Observed check_contamination Check for Nuclease Contamination start->check_contamination check_storage Review Storage & Handling check_contamination->check_storage No improve_technique Implement Stricter Nuclease-Free Technique check_contamination->improve_technique Yes aliquot_oligo Aliquot & Store Properly check_storage->aliquot_oligo Improper consider_modification Consider Nuclease-Resistant Oligonucleotides check_storage->consider_modification Proper problem_solved Problem Resolved improve_technique->problem_solved aliquot_oligo->problem_solved

Caption: Troubleshooting workflow for this compound degradation.

experimental_workflow prep Prepare Reaction Mix incubate Incubate with Nuclease prep->incubate time_points Collect Time Points incubate->time_points stop_reaction Stop Reaction time_points->stop_reaction analysis Analyze Degradation stop_reaction->analysis gel Gel Electrophoresis analysis->gel Qualitative hplc HPLC analysis->hplc Quantitative ms Mass Spectrometry analysis->ms Identification

Caption: General experimental workflow for analyzing this compound degradation.

References

Technical Support Center: Optimizing Reverse Transcription

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their reverse transcription reactions, with a specific focus on the use of oligo(d)T primers like d(pT)10.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound primers in reverse transcription?

Oligo(dT) primers, such as this compound, are short sequences of deoxy-thymidine nucleotides. They are designed to bind to the polyadenylated (poly-A) tail found at the 3' end of most eukaryotic messenger RNAs (mRNAs). This specific binding event initiates the synthesis of complementary DNA (cDNA) from the mRNA template by the reverse transcriptase enzyme.[1][2][3]

Q2: What is a typical starting concentration for oligo(dT) primers in a reverse transcription reaction?

Most commercial kits provide oligo(dT) primers at a stock concentration that, when used as directed, results in an optimal final concentration in the reaction mix. This is often in the range of 0.5 µM to 5 µM.[4] It is highly recommended to start with the concentration specified in your kit's protocol, as this has been optimized for the specific buffer system and enzyme provided.

Q3: When should I choose oligo(dT) primers over random hexamers or gene-specific primers?

The choice of primer is critical and depends on your experimental goals.[2] Use oligo(dT) primers when you need to generate full-length cDNA copies specifically from polyadenylated mRNA.[2] If your target RNA lacks a poly-A tail (e.g., bacterial RNA, histone mRNAs), or if the RNA is degraded, random hexamers are a better choice as they bind at various locations along the RNA template.[5] For maximum specificity in a one-step RT-PCR, gene-specific primers are ideal.[2]

Q4: What are the signs that my oligo(dT) primer concentration might be suboptimal?

Suboptimal primer concentration is one of several potential causes for poor reverse transcription results. Key indicators include:

  • Low or no cDNA yield: Insufficient primer can lead to inefficient cDNA synthesis.[6]

  • Poor representation of 5' ends: While this is often due to RNA secondary structure or a non-processive enzyme, incorrect primer-to-template ratios can exacerbate the issue.

  • Inconsistent results in downstream applications: Variable cDNA yields between reactions can lead to poor reproducibility in qPCR.[7]

Q5: My cDNA yield is low when using oligo(dT) primers. What is the first thing I should check?

Before adjusting primer concentration, the most critical factor to assess is the quality and integrity of your starting RNA.[5][8][9][10] Degraded RNA will lack intact poly-A tails for the oligo(dT) primers to bind, resulting in failed or truncated cDNA synthesis.[9] Always check RNA integrity using methods like denaturing agarose (B213101) gel electrophoresis or microfluidics-based systems to ensure sharp ribosomal RNA bands (e.g., 28S and 18S for mammalian RNA).[2][5]

Troubleshooting Guide

This guide addresses common problems encountered during reverse transcription with a focus on oligo(dT) priming.

Problem 1: Low or No cDNA Yield

Low cDNA yield is a frequent issue that can halt experimental progress. Below are the most common causes and their solutions.

Possible CauseRecommended Solution
Poor RNA Quality/Integrity Assess RNA integrity via gel electrophoresis or a Bioanalyzer. Sharp 28S and 18S rRNA bands indicate good quality.[2][5] If RNA is degraded, re-isolate the sample using RNase-free techniques.[5]
Presence of RT Inhibitors Inhibitors (e.g., guanidinium (B1211019) salts, ethanol (B145695), phenol, EDTA) can be carried over from RNA extraction.[6][11] Re-purify the RNA, including an extra 70-75% ethanol wash step.[3][6] Alternatively, diluting the RNA template can reduce inhibitor concentration to a permissible level.[8][11]
RNA Secondary Structure Complex secondary structures can block the reverse transcriptase.[9][11] Perform an initial RNA denaturation step (e.g., 65-70°C for 5 minutes) before adding the enzyme.[2][4] Using a thermostable reverse transcriptase that allows for higher reaction temperatures (e.g., >50°C) can also resolve these structures.[6][10]
Suboptimal Primer Concentration The manufacturer's recommended concentration is usually optimal. If all other factors are ruled out, you can perform a primer titration experiment (see Experimental Protocols).
Genomic DNA (gDNA) Contamination While not directly affecting cDNA yield, gDNA can inhibit the RT reaction or lead to false positives later. Treat RNA samples with DNase I prior to reverse transcription.[2][5]
Problem 2: 3' Bias in Downstream Analysis

This occurs when the 3' end of a transcript is more represented in the cDNA pool than the 5' end.

Possible CauseRecommended Solution
Inherent Nature of Oligo(dT) Priming Since synthesis starts from the 3' poly-A tail, premature termination by the enzyme will result in incomplete 5' ends. This is more common with long transcripts.
Low Processivity of RT Enzyme The reverse transcriptase may dissociate from the RNA template before reaching the 5' end. Use a more processive, thermostable enzyme.
Poor RNA Quality Partially degraded RNA will lead to truncated cDNA products. Ensure you start with high-integrity RNA.[5]
Suboptimal Reaction Conditions Use random hexamers in addition to or instead of oligo(dT) primers to ensure more uniform priming along the entire length of the RNA.[5]

Experimental Protocols

Protocol 1: Standard Reverse Transcription using Oligo(dT) Primers

This protocol is a general guideline. Always refer to your specific kit's manual for precise volumes and temperatures.

1. RNA Denaturation and Primer Annealing:

  • In a sterile, RNase-free PCR tube, combine the following on ice:
  • Total RNA: 10 ng to 5 µg[12]
  • Oligo(dT) Primer (e.g., 50 µM stock): 1 µL
  • dNTP Mix (10 mM): 1 µL
  • Nuclease-Free Water: to a final volume of 13 µL
  • Mix gently, centrifuge briefly, and incubate at 65°C for 5 minutes.
  • Immediately place the tube on ice for at least 3 minutes to prevent RNA refolding.

2. Reverse Transcription Reaction:

  • Prepare a master mix on ice containing:
  • 5X RT Buffer: 4 µL
  • RNase Inhibitor (e.g., 40 U/µL): 1 µL
  • Reverse Transcriptase (e.g., 200 U/µL): 1 µL
  • Nuclease-Free Water: 1 µL
  • Add 7 µL of the master mix to the annealed RNA/primer mixture from Step 1 (total volume 20 µL).
  • Mix gently and centrifuge briefly.
  • Incubate the reaction at 42°C for 60 minutes. (Note: Temperature may vary depending on the enzyme's thermostability).[1]
  • Terminate the reaction by heating at 85°C for 5 minutes.[1]
  • The resulting cDNA can be stored at -20°C and is ready for downstream applications like qPCR.

Protocol 2: Optimizing Oligo(dT) Concentration via Titration

Perform this advanced troubleshooting step only after ruling out issues with RNA quality and inhibitors. The goal is to identify the primer concentration that yields the highest and most consistent amount of a target transcript, measured by qPCR.

1. Experimental Setup:

  • Set up a series of parallel reverse transcription reactions as described in Protocol 1.
  • Use a consistent, high-quality RNA sample for all reactions.
  • Vary the final concentration of the oligo(dT) primer across a defined range.

Suggested Titration Range:

ReactionFinal Oligo(dT) ConcentrationVolume of 50 µM Stock per 20 µL Rxn
10.25 µM0.1 µL
20.5 µM (Typical Start)0.2 µL
31.0 µM0.4 µL
42.5 µM1.0 µL
55.0 µM2.0 µL
6No Primer Control0 µL
7No RT Control0.2 µL (of primer)

2. Analysis:

  • Use an equal volume of cDNA from each reaction as a template for qPCR.
  • Amplify a moderately expressed housekeeping gene (e.g., GAPDH, ACTB).
  • The optimal oligo(dT) concentration is the one that produces the lowest and most consistent Quantification Cycle (Cq) value. The "No RT Control" should show no amplification, confirming the absence of gDNA contamination.[5]

Visualizations

Workflow for Two-Step RT-qPCR

RT_qPCR_Workflow cluster_rna_prep Step 1: RNA Preparation cluster_rt Step 2: Reverse Transcription cluster_qpcr Step 3: qPCR Analysis rna_extraction RNA Extraction (from cells/tissue) dnase_treat DNase I Treatment (gDNA Removal) rna_extraction->dnase_treat rna_qc RNA Quality Control (Integrity & Purity Check) dnase_treat->rna_qc rt_setup Reaction Setup: RNA + this compound Primer + dNTPs rna_qc->rt_setup High-Quality RNA rt_reaction cDNA Synthesis (with Reverse Transcriptase) rt_setup->rt_reaction qpcr_setup qPCR Setup: cDNA + Primers + Master Mix rt_reaction->qpcr_setup cDNA Template qpcr_run Amplification & Data Acquisition qpcr_setup->qpcr_run data_analysis Data Analysis (Cq Values) qpcr_run->data_analysis

Caption: General workflow for two-step reverse transcription quantitative PCR (RT-qPCR).

Primer Selection Guide

Primer_Selection start What is your target RNA? poly_a Does it have a Poly-A tail? start->poly_a application What is the application? start->application rna_quality Is the RNA high quality and intact? poly_a->rna_quality Yes use_random Use Random Hexamers poly_a->use_random No (e.g., bacterial RNA) use_oligo_dt Use Oligo(dT) Primers rna_quality->use_oligo_dt Yes rna_quality->use_random No (degraded RNA) application->poly_a Two-Step RT-PCR use_gsp Use Gene-Specific Primers (GSP) application->use_gsp One-Step RT-PCR

Caption: Decision flowchart for selecting the appropriate reverse transcription primer.

Troubleshooting Low cDNA Yield

Low_Yield_Troubleshooting start Problem: Low or No cDNA Yield check_rna Step 1: Check RNA Integrity (Run on a gel) start->check_rna rna_ok Is RNA Intact? check_rna->rna_ok check_inhibitors Step 2: Suspect Inhibitors (Re-purify or dilute RNA) rna_ok->check_inhibitors Yes re_extract Solution: Re-extract RNA using RNase-free technique rna_ok->re_extract No inhibitors_ok Yield Improved? check_inhibitors->inhibitors_ok optimize_rxn Step 3: Optimize Reaction (Increase temp, check enzyme) inhibitors_ok->optimize_rxn No solution_found Problem Solved inhibitors_ok->solution_found Yes optimize_rxn->solution_found re_extract->solution_found

Caption: Logical steps for troubleshooting low or absent cDNA yield.

References

Technical Support Center: Non-Templated Nucleotide Addition by Reverse Transcriptase

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the phenomenon of non-templated nucleotide addition by reverse transcriptase (RT), with a specific focus on experiments utilizing d(pT)10 primers.

Troubleshooting Guide

This guide addresses common issues encountered during reverse transcription experiments, particularly those related to non-templated nucleotide addition and the use of this compound primers.

IssuePossible Cause(s)Recommended Solution(s)
Low or No cDNA Yield 1. Degraded RNA template.2. Presence of inhibitors in the RNA preparation (e.g., salts, phenol, ethanol).3. Suboptimal reaction conditions (e.g., temperature, enzyme concentration).4. Inefficient priming with this compound.1. Assess RNA integrity via gel electrophoresis. Handle RNA with care to prevent degradation.2. Re-purify the RNA sample, for instance, by ethanol (B145695) precipitation, to remove inhibitors.[1]3. Optimize the reverse transcription reaction conditions, including enzyme concentration and incubation temperature and time.4. Ensure the annealing temperature is suitable for the short this compound primer. Consider using a mix of random primers and oligo(dT) primers.[2][3]
Unexpected Bands or Smearing on Gel 1. Genomic DNA contamination.2. Formation of primer-dimers.[4][5]3. Non-specific priming or internal priming on poly(A)-rich sequences.[6][7]4. Excessive non-templated nucleotide addition leading to products of varying lengths.1. Treat the RNA sample with DNase I prior to reverse transcription.2. Heat-inactivate the reverse transcriptase after cDNA synthesis and before PCR.[4] Optimize primer concentration and annealing temperature.3. Use anchored oligo(dT) primers instead of or in addition to this compound to reduce internal priming.[6] Increase the annealing temperature to enhance specificity.4. Adjust dNTP concentrations and consider using an engineered reverse transcriptase with lower terminal transferase activity.[8]
Inaccurate Quantification in RT-qPCR 1. 3' bias due to oligo(dT) priming.2. Variable efficiency of non-templated addition affecting downstream applications.3. Inhibition of PCR by residual reverse transcriptase activity.[4][5]1. Design qPCR primers closer to the 3' end of the transcript when using oligo(dT) priming. Alternatively, use random primers for more uniform cDNA representation.2. Standardize reverse transcription conditions meticulously across all samples. Be aware that different reverse transcriptases have varying levels of TdT activity.[8]3. Always include a heat inactivation step for the reverse transcriptase before proceeding with qPCR.[4]
Sequence Heterogeneity at the 3' End of cDNA 1. Inherent terminal deoxynucleotidyl transferase (TdT)-like activity of the reverse transcriptase.[8][9][10]1. Be aware of this phenomenon when cloning or sequencing cDNA. The added nucleotides are not part of the original RNA sequence.[9][10]2. If problematic, select an engineered reverse transcriptase with reduced TdT activity.[8]

Frequently Asked Questions (FAQs)

Q1: What is non-templated nucleotide addition by reverse transcriptase?

A1: Non-templated nucleotide addition, also known as terminal deoxynucleotidyl transferase (TdT)-like activity, is an intrinsic property of many reverse transcriptases. It involves the addition of one or more nucleotides to the 3' end of the newly synthesized cDNA strand in a manner that is independent of the RNA template sequence.[8][9] This typically occurs once the enzyme reaches the 5' end of the RNA template.

Q2: How does the choice of reverse transcriptase affect non-templated addition?

A2: Different reverse transcriptases exhibit varying levels of TdT activity. For instance, wild-type Moloney Murine Leukemia Virus (MMLV) and Avian Myeloblastosis Virus (AMV) reverse transcriptases can add extra nucleotides to a high percentage of cDNA strands.[8] In contrast, some engineered MMLV reverse transcriptases are designed to have reduced TdT activity. The choice of enzyme can therefore significantly impact the extent of non-templated addition in your experiments.

Q3: What factors influence the number and type of nucleotides added?

A3: Several factors can influence this process:

  • Reverse Transcriptase Type: As mentioned, the specific enzyme used is a primary determinant.

  • dNTP Concentration: The relative concentrations of the four dNTPs in the reaction can influence which nucleotide is preferentially added.

  • Reaction Conditions: Factors such as pH and the ratio of enzyme to RNA can affect the rate of nucleotide addition.[8]

  • 3' End Sequence of the cDNA: The sequence at the terminus of the cDNA can influence the efficiency and base preference of the addition.[11]

Q4: Can using a short primer like this compound lead to specific artifacts?

A4: Yes, using short primers like this compound can have specific implications. Their lower melting temperature may require optimization of the annealing step. More importantly, like other oligo(dT) primers, they can prime at internal A-rich sequences within the RNA, leading to the synthesis of truncated cDNA products.[6][7] They can also be more prone to participating in primer-dimer formation, a process that can be stimulated by the reverse transcriptase itself.[4][5]

Q5: How can I minimize non-templated nucleotide addition if it is problematic for my downstream application?

A5: To minimize non-templated addition, you can:

  • Choose an Engineered Reverse Transcriptase: Select an enzyme specifically designed for high fidelity and low TdT activity.[8]

  • Optimize Reaction Conditions: Carefully titrate the amount of reverse transcriptase and ensure the dNTP concentrations are optimal and balanced.

  • Modify Experimental Design: Depending on the application, it may be possible to design primers or probes that are not affected by the heterogeneity at the 3' end of the cDNA.

Quantitative Data Summary

The efficiency and nucleotide preference of non-templated addition are influenced by various experimental parameters. The following table summarizes these factors based on available research.

FactorInfluence on Non-Templated AdditionNucleotide Preference Example (MMLV RT)
Reverse Transcriptase Type High for wild-type MMLV and AMV RTs; lower for some engineered RTs.[8]Often shows a preference for adding dC.
dNTP Concentration Higher dNTP concentrations can increase the frequency of addition.The relative abundance of dNTPs can shift the preference.
Enzyme Concentration Higher enzyme concentrations can lead to the addition of more than one non-templated nucleotide.-
Reaction Temperature TdT-like activity is observed over a wide range of temperatures (e.g., 25°C–50°C).-
pH Can affect the rate of non-templated polymerization.-

Experimental Protocols

Protocol: Analysis of Non-Templated Nucleotide Addition

This protocol provides a method to characterize the non-templated nucleotides added by a reverse transcriptase to a cDNA synthesized using a this compound primer.

1. RNA Template Preparation:

  • Use a synthetic RNA oligonucleotide with a known sequence and a 3' poly(A) tail of defined length (e.g., A30). This provides a homogenous template population.
  • Ensure the RNA is of high purity and free from contaminants.

2. Reverse Transcription Reaction:

  • Set up a standard reverse transcription reaction using the this compound primer and your reverse transcriptase of interest.
  • Include a 5'-radiolabeled this compound primer to facilitate visualization of the cDNA products.
  • Reaction Mix Example:
  • Synthetic RNA template (e.g., 1 pmol)
  • 5'-[γ-³²P]ATP labeled this compound primer (e.g., 10 pmol)
  • Reverse Transcriptase Buffer (1x)
  • dNTPs (e.g., 500 µM each)
  • DTT (e.g., 5 mM)
  • RNase Inhibitor (e.g., 20 units)
  • Reverse Transcriptase (e.g., 200 units)
  • Nuclease-free water to final volume (e.g., 20 µL)
  • Incubate at the recommended temperature for your reverse transcriptase (e.g., 42°C for 60 minutes).
  • Terminate the reaction by heating (e.g., 70°C for 15 minutes).

3. Product Analysis by Denaturing Polyacrylamide Gel Electrophoresis (PAGE):

  • Mix an aliquot of the reaction product with an equal volume of formamide (B127407) loading dye.
  • Denature the sample by heating at 95°C for 5 minutes, then immediately place on ice.
  • Run the sample on a high-resolution denaturing polyacrylamide gel (e.g., 15-20% acrylamide, 7M urea).
  • Include a radiolabeled oligonucleotide ladder of known sizes for accurate product size determination.
  • After electrophoresis, expose the gel to a phosphor screen or X-ray film.

4. Interpretation:

  • The primary band should correspond to the expected length of the cDNA synthesized from the poly(A) tail.
  • Bands that are one or more nucleotides longer represent cDNAs with non-templated additions.
  • The intensity of these higher molecular weight bands relative to the primary product band gives a semi-quantitative measure of the efficiency of non-templated addition.
  • To determine the identity of the added nucleotides, the reaction can be performed with only one type of dNTP present in addition to the labeled primer.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_rt Reverse Transcription cluster_analysis Analysis rna Synthetic RNA (with Poly(A) tail) rt_reaction RT Reaction Mix (RT, dNTPs, Buffer) rna->rt_reaction primer 5'-Labeled This compound Primer primer->rt_reaction incubation Incubation (e.g., 42°C, 60 min) rt_reaction->incubation page Denaturing PAGE incubation->page autorad Autoradiography/ Phosphorimaging page->autorad interpretation Data Interpretation autorad->interpretation

Caption: Workflow for analyzing non-templated nucleotide addition.

Troubleshooting_Logic cluster_yield Yield Issues cluster_bands Band Issues start Unexpected Results in RT Experiment low_yield Low/No cDNA Yield start->low_yield unexpected_bands Unexpected Bands/Smears start->unexpected_bands check_rna Check RNA Integrity low_yield->check_rna Degraded RNA? remove_inhibitors Purify RNA low_yield->remove_inhibitors Inhibitors? optimize_rt Optimize RT Conditions low_yield->optimize_rt Suboptimal? dnase DNase Treatment unexpected_bands->dnase gDNA Contamination? heat_inactivate Heat Inactivate RT unexpected_bands->heat_inactivate Primer-Dimers? anchored_primer Use Anchored Primers unexpected_bands->anchored_primer Non-specific Priming?

References

Technical Support Center: Optimizing d(pT)10 Linker Ligation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the ligation efficiency of d(pT)10 linkers.

Frequently Asked Questions (FAQs)

Q1: What are this compound linkers and why is their ligation challenging?

A1: this compound linkers are short, single-stranded or double-stranded DNA molecules consisting of ten deoxythymidine phosphate (B84403) units. Their ligation to DNA fragments can be challenging due to their short length and blunt ends (in the case of double-stranded linkers), which is an inherently less efficient process than the ligation of fragments with cohesive ("sticky") ends.[1][2] Successful ligation relies on the transient association between the 5'-phosphate and 3'-hydroxyl groups, which is less stable with blunt ends.[1]

Q2: What is the role of T4 DNA Ligase in this compound linker ligation?

A2: T4 DNA ligase is the enzyme that catalyzes the formation of a phosphodiester bond between the 5'-phosphate end of the this compound linker and the 3'-hydroxyl end of a DNA fragment.[3] This process covalently joins the linker to the DNA molecule. The enzyme requires ATP and Magnesium (Mg2+) as cofactors for its activity.[4]

Q3: Why is a 5'-phosphate group on the this compound linker crucial for ligation?

A3: T4 DNA ligase requires a 5'-phosphate group on at least one of the DNA ends to be joined.[5][6][7] This phosphate group is activated by the ligase (through a process called adenylation) to facilitate the nucleophilic attack by the 3'-hydroxyl group of the other DNA end, leading to the formation of a phosphodiester bond.[3][8] Therefore, ensuring your this compound linkers are phosphorylated is a critical step for successful ligation.

Q4: What is the purpose of adding Polyethylene Glycol (PEG) to the ligation reaction?

A4: Polyethylene Glycol (PEG) is a molecular crowding agent that significantly enhances the efficiency of blunt-end ligation.[5][9][10] It works by excluding volume in the reaction, thereby increasing the effective concentration of both the DNA molecules (this compound linkers and target DNA) and the T4 DNA ligase, which promotes their interaction.[5][9]

Troubleshooting Guide

Problem 1: Low or no ligation product observed on a gel.

Potential Cause Troubleshooting Step Supporting Evidence/Recommendation
Inactive T4 DNA Ligase Use a fresh aliquot of T4 DNA ligase. Test the enzyme activity on a control DNA substrate (e.g., lambda DNA-HindIII fragments).Enzyme activity can diminish with improper storage or multiple freeze-thaw cycles.[5][7]
Degraded ATP in Ligase Buffer Use fresh 10X T4 DNA Ligase buffer or supplement the reaction with fresh ATP to a final concentration of 1 mM.ATP is essential for ligase activity and can degrade with repeated freeze-thaw cycles.[5][7]
Inhibitors in the DNA preparation Purify the DNA fragments to remove potential inhibitors such as high salt concentrations or EDTA.High salt (>200 mM) and EDTA can inhibit T4 DNA ligase.[5][7]
Missing 5'-Phosphate on Linker Ensure that the this compound linkers have a 5'-phosphate group. If not, they need to be phosphorylated using T4 Polynucleotide Kinase (PNK).T4 DNA ligase requires a 5'-phosphate for ligation.[5][6][7]
Suboptimal Molar Ratio Optimize the molar ratio of this compound linker to the DNA fragment. For short linkers, a higher molar excess is often required.For short adaptors, molar ratios of up to 1:20 (vector:insert) or even a 50-100 fold molar excess of linker are recommended.[11][12]

Problem 2: Formation of unexpected ligation products (e.g., concatemers).

Potential Cause Troubleshooting Step Supporting Evidence/Recommendation
High DNA Concentration Reduce the total DNA concentration in the ligation reaction.High concentrations of DNA can favor the formation of intermolecular ligation products (concatemers).[13]
Excessive Incubation Time with PEG Reduce the ligation incubation time, especially when using PEG.Extended ligation times in the presence of PEG can lead to the formation of large DNA concatemers.[11]
High Linker-to-Fragment Ratio While a high molar excess of linkers is often needed, an excessively high ratio can sometimes lead to linker-linker ligation. Titrate the linker concentration to find the optimal balance.Finding the optimal molar ratio is key to maximizing the desired product while minimizing side reactions.

Quantitative Data Summary

The efficiency of this compound linker ligation is influenced by several quantitative factors. The following tables summarize key parameters based on available literature.

Table 1: Effect of PEG 6000 Concentration on Blunt-End Ligation Efficiency

PEG 6000 Concentration (% w/v) Relative Ligation Efficiency Reference
0Baseline[9]
5~10-fold increase[9]
10>100-fold increase[5][9]
15>1000-fold increase[9]

Table 2: Recommended Molar Ratios for Linker Ligation

Ligation Type Recommended Molar Ratio (Vector:Insert/Linker) Reference
General Cloning (Blunt End)1:3 to 1:10[12]
Short Adaptors/Linkers1:10 to 1:50[12]
Very Short Linkers (e.g., this compound)Up to 1:100 (or greater excess of linker)[11]

Experimental Protocols

Protocol 1: Standard Ligation of this compound Linkers to Blunt-Ended DNA

This protocol provides a starting point for the ligation of phosphorylated, double-stranded this compound linkers to a blunt-ended DNA fragment.

Materials:

  • Purified, blunt-ended DNA fragment

  • Phosphorylated this compound linkers (double-stranded)

  • T4 DNA Ligase (e.g., 400,000 units/ml)

  • 10X T4 DNA Ligase Buffer (containing ATP and MgCl2)

  • Polyethylene Glycol (PEG) 6000 solution (e.g., 50% w/v)

  • Nuclease-free water

Procedure:

  • Reaction Setup: In a sterile microcentrifuge tube on ice, combine the following components in the order listed:

    • Nuclease-free water to a final volume of 20 µL

    • 2 µL of 10X T4 DNA Ligase Buffer

    • X µL of blunt-ended DNA fragment (e.g., 50-100 ng)

    • Y µL of this compound linkers (to achieve a 50-100 fold molar excess over the DNA fragment ends)

    • 4 µL of 50% PEG 6000 solution (for a final concentration of 10%)

    • 1 µL of T4 DNA Ligase (400 units)

  • Incubation: Gently mix the reaction by pipetting up and down. Incubate the reaction at room temperature (22-25°C) for 1-2 hours. Alternatively, for potentially higher efficiency with short linkers, incubate at 16°C overnight.

  • Enzyme Inactivation: Heat-inactivate the T4 DNA ligase by incubating the reaction at 65°C for 10 minutes.

  • Purification: Proceed with purification of the ligated product to remove excess linkers and enzyme, for example, using a spin column-based purification kit.

Visualizations

T4_DNA_Ligase_Mechanism cluster_step1 Step 1: Enzyme Adenylation cluster_step2 Step 2: AMP Transfer cluster_step3 Step 3: Phosphodiester Bond Formation Ligase T4 DNA Ligase Ligase_ATP Ligase-ATP Complex Ligase->Ligase_ATP + ATP ATP ATP PPi PPi Ligase_ATP->PPi Release DNA_5P 5'-Phosphate (on this compound linker) Ligase_AMP Ligase-AMP Adenylated_DNA Adenylated DNA (AMP-5'-P) Adenylated_DNA->Ligase Release Ligase DNA_3OH 3'-Hydroxyl (on DNA fragment) Ligated_DNA Ligated Product (Phosphodiester Bond) Adenylated_DNA->Ligated_DNA + 3'-OH DNA Ligase_AMP->Adenylated_DNA + 5'-P DNA AMP AMP Ligated_DNA->AMP Release

Caption: The three-step enzymatic mechanism of T4 DNA Ligase.

Troubleshooting_Workflow Start Start: Low/No Ligation Efficiency Check_Enzyme Check T4 DNA Ligase and Buffer Activity Start->Check_Enzyme Check_Linker Verify Linker 5'-Phosphorylation Check_Enzyme->Check_Linker [Active] Replace_Enzyme Use fresh enzyme and buffer Check_Enzyme->Replace_Enzyme [Inactive] Check_Ratio Optimize Linker:DNA Molar Ratio Check_Linker->Check_Ratio [Phosphorylated] Phosphorylate Perform PNK reaction Check_Linker->Phosphorylate [Not Phosphorylated] Check_PEG Optimize PEG Concentration Check_Ratio->Check_PEG [Optimized] Titrate_Ratio Titrate linker concentration (e.g., 10x to 100x) Check_Ratio->Titrate_Ratio [Suboptimal] Check_Purity Assess DNA Purity (Inhibitors) Check_PEG->Check_Purity [Optimized] Titrate_PEG Titrate PEG (e.g., 5% to 15%) Check_PEG->Titrate_PEG [Suboptimal] Success Successful Ligation Check_Purity->Success [Pure] Purify_DNA Re-purify DNA fragments Check_Purity->Purify_DNA [Contaminated] Replace_Enzyme->Check_Linker Phosphorylate->Check_Ratio Titrate_Ratio->Check_PEG Titrate_PEG->Check_Purity Purify_DNA->Success

Caption: A troubleshooting workflow for improving this compound linker ligation efficiency.

References

Technical Support Center: Troubleshooting d(pT)10 Adapter Ligation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering issues with the ligation of d(pT)10 adapters to double-stranded DNA fragments.

Troubleshooting Guide

This section addresses specific problems in a question-and-answer format to help you quickly identify and solve issues in your ligation experiments.

Q1: I am seeing very few or no ligation products. What are the most common causes?

Failure to obtain the desired ligation product can stem from several factors. The most common culprits fall into three categories: issues with the core reaction components (enzyme and buffer), problems with the DNA substrates (your sample and the adapters), or suboptimal reaction conditions.

Initial Checks:

  • Enzyme and Buffer: Ensure your T4 DNA Ligase is active and the buffer is fresh.[1][2] ATP within the buffer is critical and can degrade with multiple freeze-thaw cycles or prolonged storage.[3][4][5][6]

  • 5' Phosphates: Ligation requires a 5' phosphate (B84403) on at least one of the DNA ends being joined.[3][4][7] If your DNA fragments were generated by PCR using standard primers, they will lack a 5' phosphate. This compound adapters, if not ordered with a 5' phosphate modification, will also fail to ligate.

  • DNA Quality: Contaminants such as salts, EDTA, or residual detergents from DNA purification steps can inhibit T4 DNA Ligase.[1][2][3][7]

A logical workflow for troubleshooting this common issue is outlined below.

G cluster_start Start Troubleshooting cluster_reagents Reagent & Enzyme Integrity cluster_dna DNA Substrate Issues cluster_conditions Reaction Conditions cluster_solutions Solutions start Ligation Failed: No/Low Product check_ligase Is the Ligase Active? start->check_ligase check_buffer Is the Buffer/ATP Fresh? start->check_buffer check_phosphate Do Adapters/DNA have 5' Phosphates? start->check_phosphate check_dna_quality Is DNA Free of Inhibitors? (Salts, EDTA) start->check_dna_quality check_ratio Is Adapter:Insert Molar Ratio Optimized? start->check_ratio check_temp Was Incubation Temp/Time Correct? start->check_temp sol_ligase Test Ligase on a Control Substrate check_ligase->sol_ligase If No/Unsure sol_buffer Use Fresh Buffer or Add 1mM rATP check_buffer->sol_buffer If Old/Thawed Multiple Times sol_phosphate Phosphorylate Adapters/DNA with T4 PNK check_phosphate->sol_phosphate If No sol_dna_quality Re-purify DNA Using a Spin Column check_dna_quality->sol_dna_quality If Unsure sol_ratio Perform Titration of Adapter:Insert Ratio check_ratio->sol_ratio If Not Optimized sol_temp Optimize Incubation (e.g., 16°C Overnight) check_temp->sol_temp If Using Standard Conditions

Caption: A troubleshooting flowchart for diagnosing failed ligation reactions.

Q2: My adapters are forming dimers or concatemers instead of ligating to my DNA insert. How can I fix this?

This issue typically arises from an incorrect molar ratio of adapter to insert DNA. Using a high molar excess of adapters is necessary, especially for short oligos like this compound, but an excessive amount can favor adapter self-ligation.

Solutions:

  • Optimize Molar Ratio: For short adapters, a higher molar ratio of adapter to insert is recommended, ranging from 10:1 to 20:1.[3][4][8] If you observe significant adapter-dimers, try titrating the ratio downwards (e.g., 10:1, 5:1).

  • Reduce DNA Concentration: High overall DNA concentrations can promote intermolecular ligation (concatemers).[1][2] It is recommended to keep the total DNA concentration in the ligation reaction between 1-10 µg/mL.[1][2][8]

  • Use a Specialized Ligase Mix: Some commercial kits, such as Blunt/TA Ligase Master Mix, contain crowding agents like Polyethylene Glycol (PEG) and are optimized for adapter ligation, which can improve the efficiency of adapter-to-insert ligation over adapter self-ligation.[7][9]

Frequently Asked Questions (FAQs)

1. What is the optimal molar ratio for this compound adapter ligation? For short adapters like this compound, a higher molar excess of adapter to DNA insert is generally required compared to longer inserts. Start with a 10:1 or 20:1 molar ratio and optimize if necessary.[3][4][8] You can use online tools like the NEBioCalculator® to help determine the correct volumes.

ComponentRecommended Molar RatioRationale
This compound Adapters 10:1 to 20:1 (Adapter:Insert)Higher ratio favors the ligation of small adapters to the larger DNA fragments and outcompetes vector re-ligation.[3][8]
General Inserts 1:1 to 10:1 (Insert:Vector)A lower ratio is often sufficient for standard cloning of larger inserts.[3][8]

2. My DNA fragments are blunt-ended. Does this affect this compound adapter ligation? Yes. Blunt-end ligation is significantly less efficient than sticky-end (cohesive end) ligation.[7] this compound adapters are typically ligated to DNA fragments that have been "dA-tailed" using a non-template-dependent polymerase, creating a single 'A' overhang. The 'T' on the this compound adapter is complementary to this 'A', creating a sticky end that dramatically improves ligation efficiency. If your fragments are blunt, you should perform a dA-tailing step first.

3. Can I heat-inactivate the T4 DNA Ligase after the reaction? Standard T4 DNA Ligase can be heat-inactivated by incubating the reaction at 65°C for 10-20 minutes.[8] However, do not heat inactivate ligase master mixes or kits that contain PEG, as this can interfere with downstream applications.[8] For these reagents, purification using a spin column is the recommended method to stop the reaction and clean up the product.[1][9]

4. What are the ideal incubation temperature and time? Optimal conditions depend on the nature of the DNA ends.

  • For sticky ends (like dA-tailed DNA and this compound adapters): Incubation for 15-30 minutes at room temperature (20-25°C) is often sufficient.[9][10]

  • For difficult or blunt-end ligations: A longer incubation at a lower temperature, such as 16°C overnight, can increase the yield.[2]

Ligation TypeTemperatureTimeNotes
Sticky-End (Recommended) 20-25°C (Room Temp)15-60 minutesEfficient for dA-T overhangs.[9]
Blunt-End (Inefficient) 16°C4 hours to overnightRequires higher ligase concentration and is less efficient.[7]

5. How do I know if my T4 DNA Ligase is active? You can perform a simple control experiment. Try to re-ligate a known amount of a restriction enzyme-digested plasmid. If the ligase is active, you should see significantly more colonies after transformation compared to a "no-ligase" control.[1][11]

Experimental Protocols
Protocol 1: dA-Tailing of DNA Fragments

This step is crucial for preparing blunt-ended DNA for efficient ligation with this compound adapters.

  • Purify the blunt-ended DNA fragments (e.g., after fragmentation or end-repair) using a spin column to remove any inhibitory salts.

  • Set up the following reaction in a total volume of 20 µL:

    • Purified DNA Fragment: up to 1 µg

    • 10X Polymerase Buffer (without dNTPs): 2 µL

    • dATP (1 mM): 2 µL

    • Taq DNA Polymerase (or another non-template-dependent polymerase): 1 µL

    • Nuclease-Free Water: to 20 µL

  • Incubate the reaction at 72°C for 20-30 minutes.

  • Proceed directly to adapter ligation or purify the dA-tailed DNA using a spin column.

Protocol 2: Ligation of this compound Adapters to dA-tailed DNA

This protocol outlines the standard procedure for ligating the adapters.

G cluster_prep Preparation cluster_reaction Ligation Reaction cluster_post Post-Ligation dna_prep Prepare dA-Tailed DNA Fragment setup Combine DNA, Adapters, Buffer, and Ligase dna_prep->setup adapter_prep Prepare Phosphorylated This compound Adapters adapter_prep->setup incubate Incubate at Room Temperature (20-25°C) for 30 min setup->incubate stop Stop Reaction (Heat or EDTA) incubate->stop cleanup Purify Ligated Product (Spin Column) stop->cleanup downstream Proceed to Downstream Application (e.g., PCR) cleanup->downstream

Caption: Standard experimental workflow for this compound adapter ligation.

  • Reaction Setup: On ice, combine the following components in a microfuge tube. It is recommended to prepare a master mix if setting up multiple reactions.[10]

    • dA-tailed DNA: X µL (e.g., 50 ng)

    • This compound Adapters (phosphorylated): Y µL (for a 10:1 molar ratio)

    • 10X T4 DNA Ligase Buffer: 2 µL

    • T4 DNA Ligase: 1 µL

    • Nuclease-Free Water: to a final volume of 20 µL

  • Mixing: Gently mix the components by pipetting up and down, then briefly centrifuge to collect the contents at the bottom of the tube.

  • Incubation: Incubate the reaction for 30 minutes at room temperature (25°C).[9] For lower efficiency ligations, this can be extended up to 1 hour or performed at 16°C overnight.[2][9]

  • Stopping the Reaction: Stop the reaction by either heat inactivation at 65°C for 10 minutes (if using standard T4 ligase) or by adding EDTA to a final concentration of 10 mM.[9]

  • Cleanup: Purify the ligation product using a DNA cleanup kit (spin column) to remove excess adapters, adapter-dimers, and reaction components before proceeding to PCR or other downstream applications. This step is critical if electroporation will be used.[1][2]

References

dealing with secondary structures in d(pT)10 primers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for effectively managing secondary structures associated with d(pT)10 and other oligo(dT) primers during reverse transcription and related experiments.

Frequently Asked Questions (FAQs)

Q1: What are this compound primers and where are they used?

A this compound primer is a short, single-stranded DNA oligonucleotide composed of ten deoxythymidine bases. It belongs to the family of oligo(dT) primers. These primers are primarily used to initiate the synthesis of complementary DNA (cDNA) from the polyadenylated (poly(A)) tail of eukaryotic messenger RNAs (mRNAs) in a process called reverse transcription (RT).[1][2] This is a foundational step for many molecular biology applications, including cDNA library construction, gene expression analysis via RT-qPCR, and 3' RACE (Rapid Amplification of cDNA Ends).[1]

Q2: What are the main "secondary structure" issues with this compound primers?

While this compound primers are too short to form complex hairpins, they are prone to two main issues that function like secondary structures:

  • Self-Dimerization: Two oligo(dT) primers can anneal to each other, making them unavailable for priming on the RNA template and potentially inhibiting the reaction.

  • Internal Priming: The primer can bind to adenine-rich (A-rich) sequences located within the RNA transcript, not just at the 3' poly(A) tail.[3][4][5] This leads to the synthesis of truncated (incomplete) cDNA, which can result in a 3'-end bias in gene expression analysis and the misrepresentation of transcript diversity.[1][4]

Q3: How do secondary structures in the RNA template affect experiments using this compound primers?

Complex secondary structures like hairpin loops within the RNA template itself can be a major obstacle.[6][7] These structures can cause the reverse transcriptase enzyme to slow down, stall, or completely dissociate from the template.[6][7] This results in low yields of cDNA and an underrepresentation of the 5' ends of transcripts, preventing the synthesis of full-length cDNA.[1]

Q4: What is an "anchored" oligo(dT) primer and how does it help?

An anchored oligo(dT) primer is a modified version that contains one or two non-thymine bases at its 3' end (e.g., d(T)₂₀VN, where V is G, A, or C, and N is any base).[8] This modification "anchors" the primer to the junction between the transcript and the poly(A) tail, preventing it from binding within the poly(A) tail (slippage) or at internal A-rich sites.[4][9] Using anchored primers is a highly effective strategy to reduce the generation of truncated cDNAs and ensure that transcription initiates from the true 3' end of the mRNA.[3][4]

Troubleshooting Guide

This guide addresses specific issues encountered during experiments involving this compound primers.

Issue 1: Low or no yield of cDNA product.

Possible CauseRecommended Solution
RNA Template Degradation Assess RNA integrity via gel electrophoresis or microfluidics before starting.[10] Store RNA samples in an EDTA-buffered solution and minimize freeze-thaw cycles to prevent degradation.[10]
Inhibitors in RNA Sample Ensure the RNA purification process effectively removes common inhibitors like phenol, salts, or ethanol. Consider re-purifying the sample if inhibition is suspected.
RNA Secondary Structure Use a thermostable reverse transcriptase that allows for higher reaction temperatures (50–65°C), which helps to denature RNA secondary structures.[11][12][13] Additionally, perform an initial RNA denaturation step by heating the RNA and primer mixture at 65°C for 5 minutes, followed by immediate cooling on ice before adding the other reagents.[6][14]
Suboptimal Primer Concentration Titrate the primer concentration. While typical ranges are 0.2–1 µM, excessive primer can lead to non-specific products and inhibit the reaction.[14][15]

Issue 2: PCR/qPCR amplification shows a 3'-end bias or yields shorter-than-expected products.

Possible CauseRecommended Solution
Internal Priming by Oligo(dT) This is a common cause of truncated cDNA. Switch from a standard this compound primer to an anchored oligo(dT) primer (e.g., oligo(dT)₂₀VN).[3][4] This is the most effective way to prevent priming at internal A-rich sequences.
RNA Secondary Structure Stalling RT As with low yield, use a high-temperature reverse transcription protocol with a thermostable enzyme to read through structured regions of the RNA.[11][13]
Degraded RNA Template If the RNA is partially degraded, the 5' ends will be lost. Always check RNA integrity. For partially degraded RNA, a mix of random hexamers and oligo(dT) primers may yield better results for some applications, though it will not solve the issue of obtaining full-length transcripts.[16]

Issue 3: Non-specific bands or primer-dimers are visible on an analysis gel.

Possible CauseRecommended Solution
Excessive Primer Concentration Reduce the primer concentration in the reaction. High concentrations increase the likelihood of primer-dimer formation.[4][5]
Low Annealing/Reaction Temperature Perform the reverse transcription at a higher temperature (e.g., >50°C) using a suitable thermostable reverse transcriptase.[16] This increases the stringency and specificity of primer binding.
Genomic DNA (gDNA) Contamination Treat the RNA sample with a DNase prior to the reverse transcription reaction to remove any contaminating gDNA.[10] A "no-RT" control (a reaction without reverse transcriptase) should be run in parallel to confirm that amplification is not from gDNA.[10]

Quantitative Data Summary

While direct quantitative data on this compound secondary structures is sparse, the following table summarizes optimized parameters from various sources to enhance experimental success.

ParameterRecommended Range/ConditionRationale
Primer Type Anchored Oligo(dT) (e.g., d(T)₂₀VN)Prevents internal priming and poly(A) slippage, reducing truncated cDNA.[3][4]
Primer Concentration 0.2 - 1.0 µMBalances reaction efficiency with the risk of primer-dimerization and inhibition.[14][15]
RT Reaction Temperature 50°C - 65°CRequires a thermostable RT. Denatures RNA secondary structure, increasing cDNA length and yield.[11][12][13]
Initial RNA Denaturation 65°C for 5 minutesRelaxes RNA secondary structures prior to cDNA synthesis, improving primer access.[6][14]
Reverse Transcriptase Engineered, Thermostable (e.g., SuperScript IV)High processivity, thermostability, and reduced RNase H activity improve performance with structured RNA.[11]

Experimental Protocols & Visualizations

Protocol: Optimized First-Strand cDNA Synthesis

This protocol is designed to maximize the yield of full-length cDNA from polyadenylated RNA by minimizing the impact of RNA secondary structure and d(pT) primer issues.

1. Reagent Preparation:

  • Thaw RNA template, anchored oligo(dT)₂₀VN primer, dNTP mix, and nuclease-free water on ice.

  • Mix and centrifuge all components briefly before use.

2. Initial Annealing and Denaturation:

  • In a 0.2 mL nuclease-free PCR tube, combine the following:

    • Total RNA (10 ng to 5 µg): X µL

    • Anchored Oligo(dT)₂₀VN Primer (1 µM final conc.): 1 µL

    • 10 mM dNTP Mix: 1 µL

    • Nuclease-Free Water: to a final volume of 13 µL

  • Mix gently and centrifuge briefly.

  • Incubate the tube at 65°C for 5 minutes .[6][14]

  • Immediately place the tube on ice for at least 1 minute to prevent RNA from refolding.[14]

3. Reverse Transcription Reaction Assembly:

  • Prepare a master mix on ice by combining the following for each reaction:

    • 5X RT Reaction Buffer: 4 µL

    • 0.1 M DTT: 1 µL

    • RNase Inhibitor (e.g., 40 U/µL): 1 µL

    • Thermostable Reverse Transcriptase (e.g., 200 U/µL): 1 µL

  • Add 7 µL of the master mix to the 13 µL RNA/primer mix from step 2 for a final volume of 20 µL.

  • Mix gently by pipetting up and down. Centrifuge briefly.

4. Incubation:

  • Incubate the reaction at 55°C for 50 minutes . (Note: Temperature may be optimized between 50-65°C depending on the enzyme used).[11]

  • Terminate the reaction by heating at 85°C for 5 minutes .[14]

5. Storage:

  • Store the resulting cDNA at –20°C or proceed directly to downstream applications like qPCR.

Visual Workflow: Troubleshooting d(pT) Primer Issues

TroubleshootingWorkflow start Problem Observed: Low Yield or Short Products check_rna 1. Assess RNA Integrity (Gel / Bioanalyzer) start->check_rna rna_ok RNA is Intact check_rna->rna_ok OK rna_bad RNA is Degraded check_rna->rna_bad FAIL check_gDNA 2. Check for gDNA Contamination (No-RT Control) gDNA_ok No gDNA Contamination check_gDNA->gDNA_ok OK gDNA_bad gDNA is Present check_gDNA->gDNA_bad FAIL check_protocol 3. Review RT Protocol optimize_primer A. Optimize Primer Strategy check_protocol->optimize_primer optimize_temp B. Optimize Reaction Temperature check_protocol->optimize_temp rna_ok->check_gDNA solution_rna Solution: Re-extract RNA. Use RNase inhibitors. rna_bad->solution_rna gDNA_ok->check_protocol solution_gDNA Solution: Treat RNA with DNase. gDNA_bad->solution_gDNA solution_primer Solution: - Use Anchored Oligo(dT) Primer - Titrate Primer Concentration optimize_primer->solution_primer solution_temp Solution: - Use Thermostable RT (50-65°C) - Add Initial 65°C Denaturation Step optimize_temp->solution_temp

Caption: Troubleshooting workflow for low cDNA yield or truncated products.

Visual Protocol: Optimized Reverse Transcription Workflow

ExperimentalWorkflow step1 Step 1: Combine RNA & Anchored Primer - RNA Template (10ng - 5µg) - Anchored oligo(dT) Primer (1µM) - dNTPs (1mM) step2 Step 2: Denature Secondary Structures Incubate at 65°C for 5 min step1->step2 step3 Step 3: Snap Cool on Ice Incubate on ice for >1 min step2->step3 step4 Step 4: Add RT Master Mix - Thermostable RT Enzyme - 5X RT Buffer - DTT & RNase Inhibitor step3->step4 step5 Step 5: Synthesize cDNA Incubate at 50-65°C for 50 min step4->step5 step6 Step 6: Inactivate Enzyme Incubate at 85°C for 5 min step5->step6 step7 Finished: Full-Length cDNA Ready for qPCR or Storage at -20°C step6->step7

Caption: Optimized experimental workflow for first-strand cDNA synthesis.

References

Technical Support Center: d(pT)10 Purity and Integrity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of d(pT)10. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure accurate assessment of this compound purity and integrity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity and integrity crucial? A1: this compound is a synthetic single-stranded oligodeoxythymidylate, consisting of ten thymidine (B127349) monophosphate units. As with all synthetic oligonucleotides, its purity and integrity are critical for experimental success and therapeutic safety. Impurities can interfere with downstream applications, leading to unreliable results or adverse effects. Common impurities include shorter sequences (n-1, n-2, etc., known as "shortmers") or longer sequences (n+1, known as "longmers") that arise from inefficiencies in the solid-phase synthesis process.[1][2][]

Q2: What are the primary methods for assessing the purity and integrity of this compound? A2: The most common and effective methods are High-Performance Liquid Chromatography (HPLC) for purity assessment and Mass Spectrometry (MS) for integrity (identity) confirmation.[4]

  • HPLC , particularly Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC), separates the full-length this compound from shorter or longer fragments and other synthesis-related impurities.[5][6]

  • Mass Spectrometry (e.g., ESI-MS or MALDI-TOF MS) verifies the molecular weight of the oligonucleotide, confirming that the correct product was synthesized and identifying any modifications or adducts.[7][8]

Q3: What is a typical purity level for a high-quality this compound sample? A3: A high-quality, purified this compound sample should typically exhibit a purity of ≥95% as determined by HPLC. However, the required purity level can depend on the specific application. For demanding applications like in vivo studies, higher purity may be necessary. Always refer to the supplier's Certificate of Analysis (CoA) for batch-specific purity data.

Q4: How can I prevent degradation of my this compound sample? A4: To maintain the integrity of your this compound sample, store it lyophilized or in a buffered solution (e.g., TE buffer) at -20°C or below. Avoid repeated freeze-thaw cycles, which can lead to degradation. For routine use, it is best to aliquot the stock solution into smaller volumes.

Analytical Methods: Data Summary

The selection of an analytical method depends on the specific information required. The table below summarizes the key characteristics of the most common techniques for this compound analysis.

Technique Principle Primary Information Resolution Key Advantages Limitations
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) Separation based on hydrophobicity, enhanced by an ion-pairing agent that interacts with the phosphate (B84403) backbone.[5]Purity (%)Single-base resolution for short oligos.Excellent for resolving failure sequences (n-1, n-2). High quantitative accuracy.Does not confirm molecular weight. Method development can be complex.
Anion-Exchange HPLC (AEX-HPLC) Separation based on the net negative charge of the oligonucleotide's phosphate backbone.[1]Purity (%)Excellent for resolving species with different numbers of phosphate groups.Effective for oligos with significant secondary structure (less relevant for this compound).[9]Can be sensitive to salt concentration; may have lower resolution for some impurities compared to RP-HPLC.
Electrospray Ionization Mass Spectrometry (ESI-MS) Ionization of molecules in solution, followed by mass-to-charge ratio (m/z) analysis.[7]Molecular Weight (Identity)High mass accuracy (~0.03%).Confirms the identity of the main product and impurities. Can be coupled with LC (LC-MS) for simultaneous separation and identification.[10]Not inherently quantitative without extensive calibration. Complex spectra with multiple charge states require deconvolution.[4]
MALDI-TOF Mass Spectrometry Ionization from a solid matrix using a laser, followed by time-of-flight mass analysis.[4]Molecular Weight (Identity)Good mass accuracy (~0.03%).High throughput and relatively simple spectra (often singly charged ions).Lower resolution for oligonucleotides >50 bases. Potential for fragmentation of labile molecules.

Troubleshooting Guide

This section addresses specific issues you may encounter during HPLC and MS analysis of this compound.

HPLC Troubleshooting

Q: My HPLC chromatogram shows a significant peak eluting just before the main this compound peak. What is it? A: This is very likely the "n-1" peak, a common impurity from oligonucleotide synthesis representing a d(pT)9 sequence.[] IP-RP-HPLC is highly effective at separating these failure sequences from the full-length product.

Q: Why is the main peak in my HPLC chromatogram tailing or broad? A: Peak tailing or broadening can be caused by several factors:

  • Column Overload: Injecting too much sample can saturate the column. Try reducing the injection volume or sample concentration.

  • Secondary Interactions: The phosphate backbone can interact with the silica (B1680970) stationary phase. Ensure your mobile phase contains an appropriate ion-pairing agent (e.g., triethylammonium (B8662869) acetate, TEAA) and that the pH is optimized.[5]

  • Column Degradation: The column may be nearing the end of its lifespan. Try cleaning it according to the manufacturer's instructions or replace it if necessary.

Q: My retention times are shifting between runs. What's wrong? A: Retention time variability can be due to:

  • Inconsistent Mobile Phase Preparation: Ensure the mobile phase composition and pH are consistent for every run.

  • Temperature Fluctuations: Use a column oven to maintain a stable temperature, as temperature can significantly influence retention in IP-RP-HPLC.[5]

  • Pump or System Issues: Check the HPLC system for leaks, ensure proper pump priming, and verify that the flow rate is stable.

Mass Spectrometry Troubleshooting

Q: My ESI-MS spectrum shows the correct mass, but also several other peaks. What are they? A: It is common to see several related peaks in an ESI-MS spectrum:

  • Multiple Charge States: ESI generates ions with different numbers of charges (e.g., [M-2H]²⁻, [M-3H]³⁻). The software can deconvolve these to calculate the parent mass.[4]

  • Salt Adducts: Sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts are common. Using high-purity solvents and desalting the sample before analysis can minimize these.

  • Synthesis-Related Impurities: You may be detecting low-level impurities like n-1 or n+1 species, which have different molecular weights.[10]

Q: The mass detected by MS is higher than the calculated mass of this compound. Why? A: An unexpectedly high mass could indicate:

  • Incomplete Deprotection: A protecting group from synthesis (e.g., dimethoxytrityl, DMT) may not have been fully removed.

  • N+1 Impurity: This is an oligonucleotide with an extra base added during synthesis (e.g., d(pT)11).[6]

  • Modifications: The oligonucleotide may have been unintentionally modified (e.g., oxidation) during synthesis or storage.

Q: I am not getting a good signal in my MS analysis. What can I do? A: Poor signal intensity can be caused by:

  • Sample Concentration: The concentration may be too low.

  • Ion Suppression: Contaminants like salts or detergents in the sample can suppress the ionization of the target molecule. Ensure the sample is desalted and purified.

  • Instrument Settings: Optimize MS parameters such as spray voltage, capillary temperature, and detector settings for oligonucleotides.

Visualized Workflows and Logic

General Quality Control Workflow for this compound

cluster_0 This compound Analysis Workflow Sample Lyophilized this compound Sample Reconstitute Reconstitute in Nuclease-Free Water/Buffer Sample->Reconstitute QC_Split Split Sample for QC Reconstitute->QC_Split Purity Purity Analysis (IP-RP-HPLC) QC_Split->Purity Purity Integrity Integrity Analysis (ESI-MS) QC_Split->Integrity Integrity Purity_Data Analyze Chromatogram (% Purity, Impurity Profile) Purity->Purity_Data Integrity_Data Deconvolute Spectrum (Confirm Molecular Weight) Integrity->Integrity_Data Decision Compare to Specifications Purity_Data->Decision Integrity_Data->Decision Pass Sample Pass Decision->Pass Meets Specs Fail Sample Fail (Troubleshoot/Repurify) Decision->Fail Fails Specs

Caption: Standard workflow for assessing the purity and integrity of a this compound sample.

Troubleshooting Logic for Unexpected HPLC Results

cluster_1 HPLC Troubleshooting Logic Start Unexpected HPLC Peak Profile ExtraPeaks Presence of Extra Peaks? Start->ExtraPeaks BadShape Poor Peak Shape? Start->BadShape ExtraPeaks->BadShape No PrePeak Small peak before main peak? ExtraPeaks->PrePeak Yes Tailing Peak Tailing? BadShape->Tailing Yes Broad Peak Broadening? BadShape->Broad No PostPeak Peak after main peak? PrePeak->PostPeak No N_minus_1 Likely n-1 'shortmer' impurity. PrePeak->N_minus_1 Yes PostPeak->BadShape No N_plus_1 Could be n+1 'longmer' or a modified/un-deprotected species. PostPeak->N_plus_1 Yes Cause_Tailing Check for: Column overload, secondary interactions, or old column. Tailing->Cause_Tailing Yes Cause_Broad Check for: High dead volume, low column temperature, or poor mobile phase. Broad->Cause_Broad Yes

Caption: Decision tree for troubleshooting common issues in this compound HPLC analysis.

Detailed Experimental Protocols

Protocol 1: Purity Analysis by Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

This protocol provides a general method for analyzing this compound purity. It may require optimization based on the specific HPLC system and column used.

  • Instrumentation: An HPLC or UHPLC system with a UV detector.

  • Column: A reversed-phase C18 column suitable for oligonucleotide analysis (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA) in water, pH 7.0.

  • Mobile Phase B: 100 mM TEAA in 50:50 Acetonitrile:Water, pH 7.0.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 50°C.

  • UV Detection: 260 nm.

  • Injection Volume: 5 µL of a ~25 µM sample.

Gradient Program:

Time (min)% Mobile Phase B
0.010
15.025
16.090
18.090
18.110
22.010

Procedure:

  • Prepare mobile phases and thoroughly degas them.

  • Equilibrate the column with the initial gradient conditions for at least 20 minutes.

  • Reconstitute the this compound sample in nuclease-free water to the desired concentration.

  • Inject the sample and run the gradient program.

  • Analyze the resulting chromatogram. Purity is typically calculated as the area of the main peak divided by the total area of all peaks.

Protocol 2: Integrity Analysis by LC-ESI-MS

This protocol couples liquid chromatography with mass spectrometry for definitive identity confirmation.

  • Instrumentation: An LC-MS system with an ESI source.

  • Chromatography: Use the same HPLC conditions as described in Protocol 1, but replace the non-volatile TEAA buffer with a volatile alternative.

    • Mobile Phase A (MS-compatible): 15 mM Triethylamine (TEA) and 400 mM Hexafluoroisopropanol (HFIP) in water.

    • Mobile Phase B (MS-compatible): 15 mM TEA and 400 mM HFIP in Methanol.

  • Mass Spectrometer Settings (Negative Ion Mode):

    • Scan Range: 400 - 2000 m/z.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 350°C.

Procedure:

  • Set up and equilibrate the LC system with the MS-compatible mobile phases.

  • Calibrate the mass spectrometer according to the manufacturer's guidelines.

  • Inject the this compound sample.

  • Acquire the data over the full LC run.

  • Process the resulting spectrum. Use the deconvolution software feature to convert the multiple charge state peaks into a single, zero-charge molecular weight.

  • Compare the measured molecular weight to the theoretical (calculated) molecular weight of this compound.

References

Technical Support Center: Optimizing Experiments with Oligo(dT) Primers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of oligo(dT) primer quality on experimental outcomes. It is intended for researchers, scientists, and drug development professionals utilizing reverse transcription (RT)-based assays such as quantitative PCR (qPCR) and RNA sequencing.

Frequently Asked Questions (FAQs)

Q1: What is an oligo(dT) primer and where is it used?

An oligo(dT) primer is a short, single-stranded sequence of deoxythymidine nucleotides. Its primary use is in the reverse transcription of messenger RNA (mRNA) into complementary DNA (cDNA).[1][2] The primer works by annealing to the polyadenosine (poly(A)) tail found at the 3' end of most eukaryotic mRNAs, providing a starting point for the reverse transcriptase enzyme.[1][3] This technique is fundamental for a variety of downstream applications, including cDNA library construction, 3' RACE (Rapid Amplification of cDNA Ends), and gene expression analysis via RT-qPCR.[1]

Q2: How does the quality of oligo(dT) primers affect experimental results?

The quality and type of oligo(dT) primer can significantly impact the efficiency, accuracy, and reliability of your experimental results. Key issues arising from suboptimal primer quality include:

  • Truncated cDNA Synthesis: Poor quality or improperly designed oligo(dT) primers can anneal to internal, adenine-rich sequences within an mRNA molecule instead of the 3' poly(A) tail.[3][4][5] This "internal priming" leads to the generation of incomplete, or truncated, cDNA copies of the transcript.[3][6]

  • 3' Bias in Gene Expression: Because cDNA synthesis starts from the 3' end of the mRNA, there can be an underrepresentation of the 5' ends of transcripts.[1][7] This is particularly problematic for long mRNAs or those with complex secondary structures that can cause the reverse transcriptase to dissociate prematurely.[1][7]

  • Inaccurate Quantification: Both internal priming and 3' bias can lead to incorrect quantification in RT-qPCR experiments. Truncated cDNAs may not contain the target sequence for your qPCR primers, leading to an underestimation of gene expression. Conversely, some priming strategies can lead to an overestimation of copy numbers.[8]

Q3: What are anchored oligo(dT) primers and when should I use them?

Anchored oligo(dT) primers are a modified version of the standard oligo(dT) primer. They contain one or two non-thymine bases (often denoted as 'V' where V is G, A, or C, and 'N' where N is any base) at their 3' end.[1] This modification "anchors" the primer to the junction between the poly(A) tail and the unique coding sequence of the mRNA.[1]

You should use anchored oligo(dT) primers to:

  • Reduce internal priming: The non-T bases prevent the primer from binding efficiently to internal A-rich sequences, thus significantly reducing the generation of truncated cDNA.[3][4][5]

  • Improve the accuracy of 3' end mapping: By forcing the priming event to occur at the start of the poly(A) tail, anchored primers provide a more accurate representation of the true 3' end of the transcript.

Troubleshooting Guide

This guide addresses common issues encountered during experiments that may be related to oligo(dT) primer quality.

Observed Problem Potential Cause Recommended Solution
Low or no yield of full-length cDNA RNA degradationAssess RNA integrity using gel electrophoresis or a bioanalyzer. Only use high-quality, intact RNA for reverse transcription with oligo(dT) primers.[9][10] For partially degraded RNA, consider using a mix of oligo(dT) and random hexamer primers.[11][12]
Strong secondary structure in mRNAIncrease the reverse transcription reaction temperature (requires a thermostable reverse transcriptase).[1] Also, consider an initial RNA denaturation step before adding the enzyme.[7]
3' bias on long transcriptsUse a mix of oligo(dT) and random hexamer primers to ensure more uniform priming along the entire length of the transcript.[10][13]
Unexpectedly small PCR products or smears on a gel Internal priming by oligo(dT)Switch from a standard oligo(dT) primer to an anchored oligo(dT) primer to increase specificity for the 3' poly(A) tail junction.[3][4]
High concentration of oligo(dT) primersTitrate the concentration of your oligo(dT) primer. High doses can lead to an increase in non-specific and internal priming events.[3][14]
High variability in qPCR Cq values between replicates Inconsistent reverse transcription efficiencyEnsure accurate RNA quantification and consistent input amounts. Use a master mix for your RT reactions to minimize pipetting errors. Check for inhibitors carried over from RNA extraction.[15]
Poor primer quality (degradation)Store primers according to the manufacturer's instructions. Avoid multiple freeze-thaw cycles. If degradation is suspected, order a fresh batch of primers.
No amplification in qPCR for genes with 5' located amplicons Incomplete cDNA synthesis (3' bias)Your qPCR assay is likely targeting a region towards the 5' end that was not reverse transcribed. Use random hexamer primers or a mix of random hexamers and oligo(dT) to improve 5' coverage.[7][10] Alternatively, redesign your qPCR primers to be closer to the 3' end of the transcript.[9]

Quantitative Data Summary

The choice of oligo(dT) primer type and concentration can have a measurable impact on the outcome of reverse transcription.

Table 1: Comparison of Standard vs. Anchored Oligo(dT) Primers on cDNA Synthesis

mRNA TemplatePrimer TypePriming LocationRelative cDNA Level
ProteoglycanStandard oligo(dT)Internal Poly(A) Site3
Standard oligo(dT)3' Poly(A) Tail1
Anchored oligo(dT)Internal Poly(A) Site1
Anchored oligo(dT)3' Poly(A) Tail1
Dual Specificity Phosphatase 6Standard oligo(dT)Internal vs. 3' End Ratio1:2.5
Anchored oligo(dT)Internal vs. 3' End Ratio1:5.0
(Data synthesized from studies on internal poly(A) priming. Ratios indicate the relative abundance of cDNA originating from each site.)[3]

Table 2: Effect of Oligo(dT) Primer Concentration on cDNA Synthesis

Primer Amount (ng)Relative cDNA from 3' EndRelative cDNA from Internal Site
1HighLow
60Dramatically DecreasedNo significant change
(This demonstrates that high concentrations of oligo(dT) can inhibit the extension of cDNAs initiated from the correct 3' end, potentially due to an "overhang" effect.)[3]

Experimental Protocols

Key Experiment: First-Strand cDNA Synthesis using Oligo(dT) Primers

This protocol outlines a general procedure for reverse transcription of mRNA. Note that component volumes and temperatures may need to be optimized based on the specific reverse transcriptase and reagents used.

Materials:

  • High-quality total RNA or purified mRNA (10 ng - 5 µg)

  • Anchored oligo(dT) primer (e.g., oligo(d(T)23VN))

  • dNTP mix (10 mM)

  • Nuclease-free water

  • 5X RT buffer

  • RNase inhibitor (e.g., 40 U/µL)

  • Thermostable Reverse Transcriptase (e.g., 200 U/µL)

Procedure:

  • Primer Annealing:

    • In a nuclease-free microcentrifuge tube, combine:

      • Total RNA: 1 µg

      • Anchored oligo(dT) primer: 1 µL (50 µM stock)

      • dNTP mix: 1 µL

      • Nuclease-free water: to a final volume of 13 µL

    • Gently mix and briefly centrifuge.

    • Heat the mixture to 65°C for 5 minutes to denature the RNA and facilitate primer binding.

    • Immediately place the tube on ice for at least 1 minute to prevent RNA refolding.

  • Reverse Transcription Reaction Assembly:

    • Prepare a master mix on ice by combining:

      • 5X RT Buffer: 4 µL

      • RNase Inhibitor: 1 µL

      • Reverse Transcriptase: 1 µL

    • Add 6 µL of the master mix to the annealed primer/RNA mixture from Step 1 for a total reaction volume of 19 µL. Note: The search results mention a final volume of 20uL, so 1uL of another reagent might be missing from the description, or the volumes are slightly different.

  • Incubation:

    • Gently mix the reaction and briefly centrifuge.

    • Incubate the reaction at a temperature appropriate for your reverse transcriptase (e.g., 50°C for a thermostable enzyme) for 60 minutes. A higher temperature can help transcribe through regions with difficult secondary structures.[1]

  • Enzyme Inactivation:

    • Terminate the reaction by heating at 70-85°C for 5-15 minutes (consult the manufacturer's recommendation for your specific enzyme).[1]

  • Storage:

    • The resulting cDNA can be used immediately for downstream applications like qPCR or stored at -20°C.

Visualizations

experimental_workflow cluster_rna_prep RNA Preparation cluster_rt Reverse Transcription (RT) RNA Total RNA (eukaryotic) mRNA mRNA with Poly(A) tail RNA->mRNA Contains Anneal Anneal Primer (65°C) mRNA->Anneal RT_step Synthesize cDNA (e.g., 50°C) Anneal->RT_step cDNA First-strand cDNA RT_step->cDNA OligoDT Oligo(dT) Primer OligoDT->Anneal Downstream Downstream Applications (qPCR, Sequencing) cDNA->Downstream

Caption: A simplified workflow for reverse transcription using oligo(dT) primers.

priming_strategies cluster_mRNA cluster_correct Correct 3' End Priming cluster_incorrect Incorrect Internal Priming UTR5 5' UTR Exon1 Exon Intron Internal A-rich sequence (AAAA) Exon2 Exon UTR3 3' UTR PolyA Poly(A) Tail (AAAAAAAAAA) CorrectPrimer Anchored Oligo(dT) CorrectPrimer->PolyA CorrectcDNA Full-length cDNA CorrectcDNA->UTR5  Desired Product IncorrectPrimer Standard Oligo(dT) IncorrectPrimer->Intron IncorrectcDNA Truncated cDNA IncorrectcDNA->Intron  Problematic Product troubleshooting_flow Start Unexpected qPCR Results (e.g., low yield, high Cq) CheckRNA Assess RNA Integrity Start->CheckRNA Degraded RNA is Degraded CheckRNA->Degraded Yes Intact RNA is Intact CheckRNA->Intact No UseMix Solution: Use mix of Oligo(dT) + Random Primers Degraded->UseMix CheckAssay Is qPCR assay targeting 5' end? Intact->CheckAssay End Re-run Experiment UseMix->End Is5Prime Yes CheckAssay->Is5Prime Yes Not5Prime No CheckAssay->Not5Prime No Redesign Solution: Redesign assay closer to 3' end OR use random primers for RT Is5Prime->Redesign CheckInternal Suspect Internal Priming? Not5Prime->CheckInternal Redesign->End UseAnchored Solution: Use Anchored Oligo(dT) Primer CheckInternal->UseAnchored Yes CheckInternal->End No, other issue UseAnchored->End

References

Technical Support Center: d(pT)10 and RNase Contamination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding RNase contamination when working with d(pT)10 oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is RNase contamination a concern?

A1: this compound is a short, single-stranded DNA oligonucleotide composed of ten thymidine (B127349) monophosphate units. It is commonly used in molecular biology applications such as reverse transcription (as a primer for polyadenylated RNA), oligo(dT) affinity chromatography for mRNA purification, and as a component in various molecular assays. While this compound itself is a DNA molecule, RNase contamination is a significant concern because it is often used in experiments involving RNA. RNases are enzymes that degrade RNA, and their presence can lead to the degradation of your target RNA molecules, compromising the integrity and results of your experiments.[1]

Q2: Will RNases degrade my this compound oligonucleotide?

A2: No, RNases such as RNase A specifically hydrolyze RNA and do not digest DNA polymers.[2][3] The catalytic mechanism of RNase A requires the 2'-hydroxyl group of the ribose sugar found in RNA, which is absent in DNA.[4] While there can be non-specific binding interactions between RNase A and DNA oligonucleotides like d(pT)4 (a shorter version of this compound), this does not result in the degradation of the DNA molecule.[4] Therefore, your this compound primers or probes are safe from direct degradation by RNases. The primary concern remains the integrity of the RNA molecules in your experiment.

Q3: What are the primary sources of RNase contamination in a laboratory setting?

A3: RNases are ubiquitous and remarkably stable enzymes, making them challenging to eliminate.[5] The main sources of contamination in a laboratory include:

  • Human contact: Skin, hair, and saliva are major sources of RNases.[5][6]

  • Environment: Dust particles, bacteria, and molds present in the air and on surfaces can carry RNases.[5][6]

  • Reagents and Solutions: Non-certified reagents, including water and buffers, can be contaminated.[6]

  • Laboratory Equipment: Pipettes, tips, tubes, glassware, and electrophoresis apparatus can all be sources of contamination if not properly treated.[6]

  • Samples: Endogenous RNases can be released from the cells or tissues being studied.[5]

Troubleshooting Guides

Problem: My downstream application (e.g., RT-qPCR, Northern blot) using this compound is failing or giving inconsistent results.

This could be due to the degradation of the target RNA by RNase contamination. Here’s a step-by-step guide to troubleshoot the issue.

Step 1: Assess the Integrity of Your RNA

  • Action: Before using your RNA in a downstream application, run an aliquot on a denaturing agarose (B213101) gel or use a microfluidics-based system (e.g., Agilent Bioanalyzer).

  • Expected Result: Intact total RNA should show sharp 28S and 18S ribosomal RNA (rRNA) bands (for eukaryotic samples). The 28S band should be approximately twice as intense as the 18S band.

  • Troubleshooting: If you observe smearing or a decrease in the 28S/18S ratio, it indicates RNA degradation.

Step 2: Evaluate Your RNase-Free Workflow

Review your experimental setup and handling procedures for potential sources of RNase contamination.

Area of ConcernTroubleshooting QuestionsRecommended Actions
Workspace Is there a dedicated area for RNA work? When was the last time the bench, pipettes, and equipment were decontaminated?Designate a specific bench or area exclusively for RNA work. Regularly decontaminate surfaces and equipment with RNase decontamination solutions (e.g., RNaseZap™) or 0.1% SDS followed by 3% H2O2.
Consumables Are you using certified RNase-free pipette tips (with filters), tubes, and plates?Always use sterile, disposable plasticware certified to be RNase-free. Filter tips are highly recommended to prevent aerosol contamination of pipettes.
Reagents Are your water, buffers, and other solutions certified RNase-free or treated to inactivate RNases?Use commercially available nuclease-free water. For in-house solutions, treat with 0.1% diethylpyrocarbonate (DEPC) and then autoclave to remove any remaining DEPC. Note that Tris-based buffers cannot be DEPC-treated.
Personal Technique Do you always wear gloves and change them frequently? Do you avoid talking over open tubes?Always wear gloves and change them after touching any surface that may not be RNase-free (e.g., door handles, computer keyboards). Avoid talking, coughing, or sneezing over open samples.
Sample Handling Are your RNA samples stored properly? Are you minimizing freeze-thaw cycles?Store purified RNA at -80°C in an RNase-free buffer containing a chelating agent (e.g., TE buffer). Aliquot RNA samples to avoid multiple freeze-thaw cycles.

Step 3: Test for RNase Contamination

If you suspect a specific reagent or piece of equipment is contaminated, you can perform a direct test for RNase activity.

  • Action: Use a commercial RNase detection kit. These kits typically use a fluorescently labeled RNA substrate. In the presence of RNases, the substrate is cleaved, leading to a detectable fluorescent signal.[7][8][9]

  • Procedure: Incubate an aliquot of the suspect solution or a rinse from the suspect equipment with the provided RNA substrate and measure the fluorescence according to the kit's protocol.

  • Interpretation: An increase in fluorescence compared to a negative control indicates the presence of RNase contamination.

Data Presentation: Efficacy of RNase Decontamination Methods

The following table summarizes the effectiveness of common methods for eliminating RNase contamination. Efficacy can vary based on the level of contamination and the specific RNase present.

Decontamination MethodTargetEfficacyNotes and Considerations
Baking (Dry Heat) Glassware, MetalwareHigh (Inactivation)Bake at 180°C or higher for at least 4 hours. Not suitable for plastics or liquids.
Autoclaving (Moist Heat) Liquids, Glassware, some PlasticsPartial to ModerateAutoclaving alone does not completely inactivate all RNases, as some can refold upon cooling.[5][10] It is more effective when combined with other treatments like DEPC.
DEPC Treatment Aqueous Solutions (non-amine containing)High (Chemical Inactivation)Treat with 0.1% DEPC overnight, followed by autoclaving to inactivate the DEPC.[11] DEPC is a suspected carcinogen and must be handled with care. It reacts with primary amines, so it cannot be used with Tris or HEPES buffers.
Hydrogen Peroxide (3%) Polycarbonate, Polystyrene (e.g., gel tanks)Moderate to HighSoak for 10 minutes, then rinse thoroughly with RNase-free water.
Commercial RNase Decontamination Solutions (e.g., RNaseZap™) Surfaces, Equipment, Glassware, PlasticwareHigh (Chemical Inactivation)Ready-to-use solutions that are effective upon contact.[12] Must be rinsed off thoroughly to prevent inhibition of downstream enzymatic reactions.
UV Irradiation SurfacesHigh (Irreversible Inactivation)Short-wavelength (254 nm) UV light can inactivate RNases in minutes. Effectiveness depends on direct exposure, so it may not be suitable for complex shapes or liquids.

Experimental Protocols

Protocol: Setting Up an RNase-Free Workspace

This protocol outlines the steps to prepare a designated area for working with RNA and this compound in RNA-related applications.

Materials:

  • RNase decontamination solution (e.g., RNaseZap™) or 0.1% SDS and 3% H2O2

  • RNase-free water

  • Paper towels

  • Dedicated set of pipettes for RNA work

  • Certified RNase-free pipette tips with filters

  • Certified RNase-free microcentrifuge tubes and other necessary plasticware

  • Lab coat and disposable gloves

Procedure:

  • Designate the Area: Choose a low-traffic area of the lab, preferably a bench or a laminar flow hood that is not used for activities that generate a lot of dust or aerosols.

  • Decontaminate Surfaces:

    • Clear the designated bench space of all unnecessary items.

    • Spray the surface liberally with an RNase decontamination solution.

    • Wipe the entire surface thoroughly with a clean paper towel.

    • Rinse the surface with RNase-free water using a squirt bottle and wipe dry with a clean paper towel to remove any residual decontaminant.

  • Decontaminate Equipment:

    • Wipe down dedicated pipettes, tube racks, centrifuges, and any other equipment that will be used with the RNase decontamination solution, followed by a rinse with RNase-free water.

  • Prepare Consumables:

    • Use only certified RNase-free tubes and pipette tips from unopened packages.

    • Arrange the necessary consumables in the decontaminated area.

  • Personal Protective Equipment (PPE):

    • Always wear a clean lab coat and disposable gloves.

    • Change gloves immediately if you touch any non-decontaminated surface.

Mandatory Visualization

Troubleshooting Workflow for RNase Contamination

The following diagram illustrates a logical workflow for identifying and resolving issues related to suspected RNase contamination when using this compound in RNA-based experiments.

RNase_Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Diagnosis cluster_3 Corrective Actions cluster_4 Resolution start Experiment Failure or Inconsistent Results (e.g., no RT-PCR product, degraded RNA on gel) check_rna Assess RNA Integrity (Denaturing Gel / Bioanalyzer) start->check_rna rna_degraded RNA Degraded? check_rna->rna_degraded review_protocol Review RNase-Free Technique (Handling, Workspace, Reagents) protocol_followed Proper Protocol Followed? review_protocol->protocol_followed rna_degraded->review_protocol No isolate_new_rna Isolate New RNA with Strict RNase-Free Precautions rna_degraded->isolate_new_rna Yes re_evaluate_protocol Re-evaluate and Reinforce RNase-Free Protocol protocol_followed->re_evaluate_protocol No test_components Test Individual Components for RNase Contamination (Optional) protocol_followed->test_components Yes repeat_experiment Repeat Experiment isolate_new_rna->repeat_experiment decontaminate Decontaminate Workspace and Equipment re_evaluate_protocol->decontaminate test_components->decontaminate decontaminate->repeat_experiment

Troubleshooting workflow for suspected RNase contamination.

References

Technical Support Center: Optimizing d(pT)10 Hybridization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize buffer conditions for d(pT)10 hybridization experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound hybridization?

The pH of the hybridization buffer significantly influences the stability and efficiency of duplex formation.[1] For surface-based hybridization, the efficiency typically peaks between pH 7.5 and 8.5.[2][3] At lower pH values (e.g., 4.5), reduced electrostatic repulsion can decrease the accessibility of single-stranded DNA (ssDNA) probes, leading to poor hybridization affinity.[3][4] Conversely, a higher pH (e.g., 8.5) increases electrostatic repulsion between the negatively charged phosphate (B84403) backbones of the ssDNA strands.[2][4] This reduces steric hindrance and makes the probes more accessible to target molecules.[2][3][4] However, pH values above 9 can destabilize the duplex by titrating polar groups on the bases involved in hydrogen bonding.[1] Most standard hybridization reactions are therefore conducted at a near-neutral pH (pH 7.0-8.5).[1]

Q2: How does salt concentration affect hybridization and what is the role of monovalent vs. divalent cations?

Salt concentration is critical for successful hybridization. Cations in the buffer interact with the negatively charged phosphate backbone of the DNA, reducing electrostatic repulsion between the probe and target strands and thereby stabilizing the duplex.

  • Monovalent Cations (e.g., Na⁺): Increasing the concentration of monovalent salts like NaCl increases the stability of the hybrid. A common hybridization buffer is 5x SSC, which contains 0.75 M NaCl.[5] Reducing the salt concentration in wash buffers is a common way to increase stringency and remove non-specifically bound probes.[6]

  • Divalent Cations (e.g., Mg²⁺): Divalent cations are much more effective at stabilizing DNA duplexes than monovalent cations, especially in solid-phase hybridization.[7][8][9][10] For surface-immobilized probes, a concentration of 15 mM Mg²⁺ can lead to significantly higher hybridization efficiency than even 1 M Na⁺.[7][8][9][10] This is because the high surface density of negatively charged probes requires more efficient charge shielding, which divalent cations provide.[7][9][10]

Q3: What is the melting temperature (Tₘ) and how do I determine the optimal hybridization temperature for this compound?

The melting temperature (Tₘ) is the temperature at which 50% of the DNA duplex dissociates into single strands. The hybridization (or annealing) temperature is typically set 5-10°C below the calculated Tₘ to ensure specific and stable binding.[6][11]

For short oligonucleotide probes like this compound (a 10-mer with only A-T pairs), a simple formula can be used: Tₘ = (2°C × number of A/T pairs) + (4°C × number of G/C pairs) [6][11]

For this compound: Tₘ = (2°C × 10) + (4°C × 0) = 20°C

Therefore, the optimal hybridization temperature would be approximately 10-15°C. For probes hybridized at low temperatures, subsequent washing steps should be performed at a slightly higher temperature (e.g., 18-33°C) to ensure stringency.[6]

Troubleshooting Guide

Issue 1: Low or No Hybridization Signal
Potential Cause Recommended Solution
Suboptimal Hybridization Temperature The hybridization temperature may be too high, preventing stable duplex formation. Calculate the Tₘ for your specific oligo length and sequence and set the hybridization temperature 5-10°C below it.[11] For this compound, this is around 10-15°C.
Incorrect Salt Concentration Insufficient cation concentration will prevent the neutralization of phosphate backbone repulsion. Increase the salt concentration. For surface hybridization, consider using a buffer containing MgCl₂ (e.g., 10-15 mM) instead of or in addition to NaCl.[7][8][9][10]
Incorrect pH The buffer pH may be too low or too high. Ensure the pH is within the optimal range of 7.5-8.5 for maximal efficiency.[2][3]
Probe/Target Degradation Oligonucleotides can be damaged by acidic conditions (depurination). Store oligonucleotides in a slightly alkaline buffer like TE (pH 7.5-8.0) at -20°C.[6]
Insufficient Hybridization Time For short probes, hybridization can be rapid (around 1-2 hours), but complex samples or low concentrations may require longer incubation.[5][11]
Issue 2: High Background or Non-Specific Binding
Potential Cause Recommended Solution
Low Stringency The hybridization or washing conditions are not selective enough. Increase stringency by either increasing the wash temperature or decreasing the salt concentration in the wash buffers (e.g., from 2x SSC to 0.5x SSC).[6]
Use of Denaturants Components like formamide (B127407) can be added to the hybridization buffer to lower the Tₘ of the duplex, which reduces non-specific binding by allowing for higher hybridization temperatures.[11][12]
Insufficient Blocking For solid-phase hybridization, ensure surfaces are properly blocked to prevent non-specific adsorption of the probe or target.

Data Summary Tables

Table 1: Effect of pH on Hybridization Efficiency

pHEffect on ssDNA Probes (Surface)Hybridization EfficiencyReference
4.5Reduced repulsive forces, ssDNA chains are stretched, leading to low accessibility.Low[2][3][4]
6.5Partially protonated phosphate backbone, increased accessibility compared to lower pH.Moderate-High[4]
7.5 - 8.5Fully deprotonated backbone, high electrostatic repulsion separates strands, reducing steric hindrance.Peak Efficiency[2][3]
> 9.0Destabilization of duplex due to titration of polar groups on bases.Decreased[1]

Table 2: Cation Concentration and Duplex Stabilization (Solid-Phase)

CationConcentrationEfficacy in Duplex StabilizationReference
Na⁺ (Monovalent)0.5 M - 1 MEffective, but less efficient than divalent cations for surface applications.[7][8][9][10]
Mg²⁺ (Divalent)15 mMSignificantly more efficient than 1 M Na⁺ for stabilizing surface-bound duplexes.[7][8][9][10]

Visual Guides and Workflows

Hybridization_Workflow cluster_prep Preparation cluster_main Hybridization Process cluster_analysis Analysis Prep_Buffer Prepare Hybridization Buffer (pH, Salt) Hybridize Hybridization (Annealing at Tₘ - 5°C) Prep_Buffer->Hybridize Prep_Oligos Prepare this compound Probe & Target Sample Prep_Oligos->Hybridize Wash Stringency Washes (Low Salt / High Temp) Hybridize->Wash Remove non-specific binding Detect Signal Detection Wash->Detect Analyze Data Analysis Detect->Analyze

Caption: General experimental workflow for this compound hybridization.

Troubleshooting_Tree StartNode Experiment Outcome ProblemNode Low Signal StartNode->ProblemNode Unsuccessful ProblemNode2 High Background StartNode->ProblemNode2 Unsuccessful CheckNode Buffer pH Optimal (7.5-8.5)? ProblemNode->CheckNode Check CheckNode4 Wash Stringency Sufficient? ProblemNode2->CheckNode4 Check SolutionNode Adjust pH to 7.5-8.5 CheckNode->SolutionNode No CheckNode2 Salt Conc. Sufficient? CheckNode->CheckNode2 Yes CheckNode3 Hybridization Temp (Tₘ - 5°C)? CheckNode2->CheckNode3 Yes SolutionNode2 Increase [Na⁺] or add 15mM [Mg²⁺] CheckNode2->SolutionNode2 No SolutionNode4 Recalculate Tₘ and adjust temperature CheckNode3->SolutionNode4 No SolutionNode5 Increase incubation time or check oligo integrity CheckNode3->SolutionNode5 Yes SolutionNode6 Decrease salt in wash buffer or increase wash temperature CheckNode4->SolutionNode6 No SolutionNode7 Consider adding formamide to hybridization buffer CheckNode4->SolutionNode7 Yes

Caption: Troubleshooting decision tree for hybridization issues.

Experimental Protocols

Protocol 1: General this compound Hybridization (Solid-Phase)

This protocol provides a starting point for the hybridization of a target nucleic acid (e.g., poly-A RNA) to a surface-immobilized this compound probe.

Reagents & Materials:

  • Hybridization Buffer: 5x SSC (750 mM NaCl, 75 mM sodium citrate), 0.1% SDS, pH 7.5.

  • Wash Buffer 1 (Low Stringency): 2x SSC, 0.1% SDS.

  • Wash Buffer 2 (High Stringency): 0.5x SSC, 0.1% SDS.

  • Surface with immobilized 5'-amino modified this compound probes.

  • Target nucleic acid sample containing poly-A sequences.

  • Detection reagents (e.g., fluorescently labeled anti-target antibody).

Procedure:

  • Pre-hybridization: Incubate the surface with hybridization buffer for 30 minutes at the hybridization temperature to block non-specific sites.

  • Hybridization:

    • Dilute the target sample in pre-warmed hybridization buffer.

    • Remove the pre-hybridization solution and add the target solution to the surface.

    • Incubate for 1-2 hours at 15°C with gentle agitation.

  • Washing:

    • Wash the surface twice with Wash Buffer 1 for 5 minutes each at room temperature.

    • Wash the surface twice with pre-warmed Wash Buffer 2 for 5 minutes each at 25-30°C.

  • Detection: Proceed with the appropriate detection method based on the labeling strategy of the target molecule.

Protocol 2: Optimizing Hybridization Buffer Cation Concentration

This protocol is designed to find the optimal salt concentration for your specific assay.

Procedure:

  • Prepare a set of identical surfaces with immobilized this compound probes.

  • Prepare several hybridization buffers with varying salt concentrations. It is recommended to test:

    • Monovalent Series: 1x SSC, 2x SSC, 5x SSC.

    • Divalent Series: A base buffer (e.g., 20 mM Tris-HCl, pH 8.0) supplemented with 1 mM, 5 mM, 10 mM, 15 mM, and 25 mM MgCl₂.

  • Divide a homogenous pool of your target sample equally among the different buffer conditions.

  • Perform the hybridization and washing steps as described in the general protocol, keeping the temperature and incubation times constant for all conditions.

  • Compare the signal-to-noise ratio for each condition to determine the optimal salt concentration that provides the highest specific signal with the lowest background.

References

Technical Support Center: High-Purity d(pT)10 Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of high-purity decathymidine monophosphate, or d(pT)10. Here you will find answers to frequently asked questions, detailed troubleshooting guides for common experimental issues, and standardized protocols.

Frequently Asked Questions (FAQs)

Q1: What is the theoretical maximum yield of full-length product for a this compound synthesis?

A1: The theoretical maximum yield is dependent on the average coupling efficiency per cycle. For a 10-mer like this compound, which involves 9 coupling cycles, the overall theoretical yield can be calculated as (Average Coupling Efficiency)^9. Even a seemingly high coupling efficiency of 98% would result in a theoretical yield of only about 83% full-length product.[1] Achieving a coupling efficiency of 99% or higher is crucial for obtaining a high yield of the desired product.

Q2: What are the most common impurities encountered during this compound synthesis?

A2: The most common impurities are shorter failure sequences, specifically the n-1 mer (a 9-base sequence), resulting from incomplete coupling at one of the synthesis cycles.[2] Other potential impurities include sequences with protecting groups that were not successfully removed during the deprotection step and byproducts from side reactions, such as the formation of N-formyl or N-acetyl adducts if capping is inefficient.

Q3: Why is moisture control so critical in oligonucleotide synthesis?

A3: Moisture is a primary inhibitor of high coupling efficiency.[1] The phosphoramidite (B1245037) monomers used in synthesis are highly reactive towards water. Any moisture present in the reagents (like acetonitrile), the argon/helium gas supply, or the synthesizer lines will react with the phosphoramidite, preventing it from coupling to the growing oligonucleotide chain.[1] This leads directly to the formation of failure sequences and significantly reduces the yield of the full-length this compound.

Q4: Which purification method is best for achieving high-purity this compound?

A4: For achieving high purity (>95%), High-Performance Liquid Chromatography (HPLC) is the most effective method.[3][4] Reverse-phase HPLC (RP-HPLC) is excellent for separating the full-length product from shorter, uncapped failure sequences. For applications requiring extremely high purity, such as therapeutic use, ion-exchange HPLC (IEX-HPLC) or a combination of purification methods may be necessary.

Q5: How can I confirm the identity and purity of my final this compound product?

A5: A combination of analytical techniques is recommended. Analytical HPLC (either RP-HPLC or IEX-HPLC) is used to determine the purity by measuring the relative area of the main product peak.[4] To confirm the identity (i.e., the correct molecular weight), Mass Spectrometry, such as Electrospray Ionization (ESI-MS) or MALDI-TOF MS, is essential.[5][6]

Troubleshooting Guides

This guide addresses specific problems that may be encountered during the synthesis and purification of this compound.

Problem IDSymptomPotential Cause(s)Suggested Solution(s)
SYN-01 Low Yield of Crude Product 1. Low Coupling Efficiency: Presence of moisture in reagents or synthesizer lines.[1] 2. Degraded Reagents: Phosphoramidites or activators (e.g., tetrazole) have degraded due to age or improper storage.[2] 3. Synthesizer Malfunction: Leaks in the system, incorrect reagent delivery, or clogged lines.[7]1. Use fresh, anhydrous grade acetonitrile (B52724). Install an in-line drying filter for the gas supply. If the synthesizer has been idle, perform several dry runs to purge moisture.[1] 2. Use fresh phosphoramidites and activator solutions. Ensure they are stored under inert gas and protected from moisture. 3. Perform a system pressure test to check for leaks. Calibrate liquid delivery volumes and check for blockages in the fluidic paths.[7]
PUR-01 HPLC analysis shows significant (n-1) and shorter failure sequences. 1. Inefficient Coupling: This is the primary cause of failure sequences.[2] 2. Inefficient Capping: Failure to cap the unreacted 5'-hydroxyl groups allows them to react in subsequent cycles, leading to a complex mixture of shorter sequences.[2]1. Address all causes of low coupling efficiency as described in SYN-01 . Consider increasing the coupling time for each step. 2. Ensure the capping reagents (Acetic Anhydride and N-Methylimidazole) are fresh and active. Check their delivery during the synthesis cycle.
PUR-02 Mass spectrometry shows peaks corresponding to incomplete deprotection. 1. Insufficient Deprotection Time/Temperature: The cleavage and deprotection step with ammonium (B1175870) hydroxide (B78521) or AMA was too short or not warm enough to remove all protecting groups (e.g., isobutyryl on G, benzoyl on A & C; not applicable for thymidine (B127349) but relevant for other oligos). 2. Degraded Deprotection Reagent: The ammonium hydroxide or AMA solution was old and had lost its potency.[7]1. Increase the deprotection time or temperature according to the manufacturer's protocol for the specific solid support and protecting groups used. 2. Use a fresh bottle of concentrated ammonium hydroxide or AMA for the cleavage and deprotection step.[7]
SYN-02 Trityl monitor shows consistently low or declining values. 1. Systemic Low Coupling Efficiency: Indicates a persistent problem throughout the synthesis, likely due to moisture or bad reagents.[1][2] 2. Flow Issues: A partial clog in the column or lines is preventing efficient reagent delivery and washing.[7]1. Pause the synthesis. Replace all reagents (amidites, activator, acetonitrile) with fresh, anhydrous stock. Purge all lines.[1] 2. Check the synthesis column for over-packing or fines. Replace the column if necessary. Check all filters and valves for blockages.[7]

Quantitative Data Summary

The final purity of this compound is highly dependent on the chosen purification method. The following table provides a summary of expected purity levels for a 10-mer oligonucleotide.

Purification MethodPrincipleExpected Purity for this compoundTypical Application
Desalting Size exclusion chromatography to remove salts and very short failure sequences.65-80%PCR, basic screening
Reverse-Phase HPLC (RP-HPLC) Separation based on hydrophobicity. Efficiently separates full-length product from shorter failure sequences.[3]>95%Gene synthesis, sequencing, diagnostics
Ion-Exchange HPLC (IEX-HPLC) Separation based on charge (number of phosphate (B84403) groups). Provides excellent resolution of n vs. n-1 sequences.>98%Therapeutics, antisense applications, crystallography
Polyacrylamide Gel Electrophoresis (PAGE) Separation by size and charge. Can achieve very high purity but is lower throughput and recovery.>99%In-vivo studies, demanding applications

Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis of this compound (Phosphoramidite Chemistry)

This protocol outlines the major steps in one cycle of synthesis on an automated DNA synthesizer. This cycle is repeated nine times to generate the full this compound sequence.

  • Initialization: The synthesis begins with the first nucleoside (3'-thymidine) attached to a solid support, typically Controlled Pore Glass (CPG), inside a synthesis column.

  • Step 1: Deprotection (Deblocking)

    • Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

    • Action: The acid removes the dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the nucleotide bound to the support. The orange color of the cleaved DMT cation is monitored to quantify coupling efficiency from the previous cycle.

    • Wash: The column is thoroughly washed with anhydrous acetonitrile to remove the TCA and cleaved DMT groups.

  • Step 2: Coupling (Activation)

    • Reagents: Thymidine Phosphoramidite solution and an activator solution (e.g., 0.45 M Tetrazole or 0.5 M ETT in acetonitrile).

    • Action: The phosphoramidite and activator are simultaneously delivered to the column. The activator protonates the nitrogen of the phosphoramidite, creating a highly reactive intermediate that couples with the free 5'-hydroxyl group of the growing chain.

    • Duration: Typically 2-5 minutes.

  • Step 3: Capping

    • Reagents: Capping A (Acetic Anhydride/Lutidine/THF) and Capping B (N-Methylimidazole/THF).

    • Action: Any 5'-hydroxyl groups that failed to react during the coupling step are acetylated. This prevents them from elongating in subsequent cycles, minimizing the generation of n-x deletion mutants.[2]

    • Wash: The column is washed with acetonitrile.

  • Step 4: Oxidation

    • Reagent: 0.02 M Iodine in THF/Water/Pyridine.

    • Action: The unstable phosphite (B83602) triester linkage formed during coupling is oxidized to a stable phosphate triester.

    • Wash: The column is washed with acetonitrile.

  • Loop: The synthesizer returns to Step 1 to begin the addition of the next nucleotide.

Protocol 2: Cleavage and Deprotection
  • Preparation: After the synthesis is complete, the column containing the solid support with the attached this compound is removed from the synthesizer and dried with argon.

  • Cleavage: The support is transferred to a 2 mL screw-cap vial. 1.5 mL of concentrated ammonium hydroxide is added.

  • Incubation: The vial is sealed tightly and incubated at 55°C for 8-12 hours. This step cleaves the oligonucleotide from the CPG support and removes the cyanoethyl protecting groups from the phosphate backbone.

  • Evaporation: After incubation, the vial is cooled to room temperature. The supernatant containing the crude this compound is transferred to a new tube, and the solution is evaporated to dryness using a centrifugal vacuum concentrator.

  • Reconstitution: The dried crude product is reconstituted in sterile, nuclease-free water for analysis and purification.

Protocol 3: Purification by Reverse-Phase HPLC
  • Sample Preparation: The crude, deprotected this compound pellet is dissolved in an appropriate volume of mobile phase A (e.g., 100 mM TEAA, pH 7.0).

  • Column and Buffers:

    • Column: A C18 reverse-phase column suitable for oligonucleotide purification.

    • Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA), pH 7.0.

    • Mobile Phase B: 100% Acetonitrile.

  • Chromatography:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the sample onto the column.

    • Run a linear gradient to elute the oligonucleotide, for example, from 5% to 40% Mobile Phase B over 30 minutes. The hydrophobic DMT-on product (if purification is done prior to deprotection) or the full-length product will elute later than the shorter, more hydrophilic failure sequences.

  • Fraction Collection: Collect the peak corresponding to the full-length this compound product.

  • Desalting: The collected fraction containing the TEAA salt is evaporated to dryness. The product is then reconstituted in water and desalted using a desalting cartridge or through ethanol (B145695) precipitation to yield the final high-purity product.

Mandatory Visualizations

Here are diagrams illustrating key workflows and logical relationships in this compound synthesis.

Caption: High-level workflow for the synthesis and purification of this compound.

Caption: Troubleshooting logic for identifying issues in crude this compound synthesis.

References

Validation & Comparative

A Comparative Guide to d(pT)10 and oligo(dT)12-18 Primers for Reverse Transcription

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize their reverse transcription reactions, the choice of primer is a critical determinant of cDNA synthesis efficiency, yield, and the integrity of downstream applications. This guide provides an objective comparison of two commonly used poly(A)+ mRNA priming strategies: d(pT)10 and oligo(dT)12-18 primers, supported by experimental data and detailed protocols.

This document will delve into the nuances of these primers, offering a clear comparison of their performance characteristics. By understanding the strengths and limitations of each, researchers can make informed decisions to ensure the fidelity and success of their experiments, from gene expression analysis to the construction of cDNA libraries.

At a Glance: Key Differences and Applications

Both this compound and oligo(dT)12-18 primers are designed to anneal to the poly(A) tail of eukaryotic mRNAs, initiating the synthesis of the first-strand complementary DNA (cDNA) by a reverse transcriptase. The primary distinction between them lies in their length, a factor that can influence their performance in various applications.

FeatureThis compound Primersoligo(dT)12-18 Primers
Length 10 nucleotides12 to 18 nucleotides
Annealing Temperature LowerHigher
Specificity Potentially lower, with a higher chance of internal priming on A-rich sequences.Generally higher specificity for the 3' poly(A) tail.
cDNA Yield May be lower, particularly for full-length transcripts.Generally provides robust cDNA yields.[1]
Full-Length cDNA Synthesis May be less efficient for long transcripts due to lower melting temperature.More effective for generating full-length cDNA of a variety of transcripts.[2]
Applications General reverse transcription, RT-qPCR where the target is close to the 3' end.cDNA library construction, full-length cDNA cloning, 3' RACE, and general RT-qPCR.[3][4]

Performance Characteristics: A Data-Driven Comparison

While direct, head-to-head quantitative comparisons in the literature between this compound and oligo(dT)12-18 are limited, we can infer performance differences based on studies analyzing the impact of oligo(dT) length on reverse transcription.

cDNA Yield and Full-Length Transcript Representation

Longer oligo(dT) primers, such as oligo(dT)12-18, generally offer greater stability when annealed to the poly(A) tail, particularly at the higher temperatures used by many modern reverse transcriptases. This enhanced stability can lead to more efficient priming and extension, resulting in higher cDNA yields and a better representation of full-length transcripts. Shorter primers like this compound may have a lower melting temperature (Tm), which could lead to premature dissociation from the mRNA template, especially with longer transcripts or those with significant secondary structure. This can result in truncated cDNA products and an underrepresentation of the 5' ends of genes.

Primer TypeRelative cDNA Yield (Inferred)Full-Length Transcript Synthesis (Inferred)
This compoundLowerLess Efficient
oligo(dT)12-18HigherMore Efficient
Specificity and Internal Priming

A significant concern with oligo(dT) priming is the potential for internal priming, where the primer anneals to internal adenosine-rich (A-rich) sequences within the mRNA transcript instead of the 3' poly(A) tail. This can lead to the generation of truncated cDNA fragments.[5] While both primer types are susceptible to this, the shorter length and lower annealing temperature of this compound may theoretically increase the likelihood of non-specific binding to shorter internal A-rich stretches. Oligo(dT)12-18 primers, with their greater length, tend to have higher specificity for the longer, true poly(A) tail.

Experimental Workflows and Logical Relationships

The choice between this compound and oligo(dT)12-18 primers is a key decision point in the reverse transcription workflow, directly impacting the quality of the resulting cDNA and the success of subsequent applications.

experimental_workflow cluster_rna_prep RNA Preparation cluster_rt Reverse Transcription cluster_downstream Downstream Applications rna Total RNA or mRNA dnase DNase Treatment (Optional but Recommended) rna->dnase primer_choice Primer Selection dnase->primer_choice dt10 This compound primer_choice->dt10 Shorter transcripts, 3' end focus dt12_18 oligo(dT)12-18 primer_choice->dt12_18 Full-length transcripts, higher specificity rt_reaction Reverse Transcription Reaction dt10->rt_reaction dt12_18->rt_reaction qpcr RT-qPCR rt_reaction->qpcr cdna_lib cDNA Library Construction rt_reaction->cdna_lib cloning Cloning rt_reaction->cloning

References

A Comparative Guide to qPCR Standards for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reproducibility of quantitative PCR (qPCR) are paramount. A critical component of robust qPCR is the selection and validation of an appropriate quantification standard. This guide provides an objective comparison of commonly used qPCR standards, supported by experimental data and detailed protocols.

While the query for "d(pT)10" as a qPCR standard did not yield specific results indicating its use for quantification, this guide will focus on established and validated standards crucial for generating reliable gene expression data. The term "oligo(dT)," which is structurally related to this compound, is a well-known primer for the reverse transcription of messenger RNA (mRNA) into complementary DNA (cDNA) but is not itself used as a quantification standard in qPCR.

This guide will compare the performance of common qPCR standards: linearized plasmids, purified PCR products, and synthetic single-stranded DNA oligonucleotides.

Comparison of Common qPCR Standards

The choice of a qPCR standard can significantly impact the accuracy and consistency of quantification. The ideal standard should be stable, accurately quantified, and amplify with the same efficiency as the target sequence in the experimental samples.

Standard TypePurity & HomogeneityStabilityEase of QuantificationPotential for ContaminationCost
Linearized Plasmids HighHighModerate (requires accurate linearization and quantification)Low (if properly handled)Moderate to High (cloning and purification)
Purified PCR Products Moderate to HighLow to Moderate (prone to degradation)Moderate (requires accurate purification and quantification)High (potential for carryover contamination)Low
Synthetic Oligonucleotides HighHighHigh (precisely synthesized and quantified)LowModerate

Experimental Protocols for Standard Validation

Validating a chosen qPCR standard is a critical step to ensure data quality. The following are key experiments for validation.

Generation of a Standard Curve

A standard curve is essential to determine the dynamic range, amplification efficiency, and linearity of the assay for a given standard.

Protocol:

  • Prepare a Serial Dilution: Perform a 10-fold serial dilution of the quantified standard (e.g., linearized plasmid, PCR product, or synthetic oligonucleotide) to cover a broad dynamic range (e.g., 107 to 101 copies per reaction).

  • Set up qPCR Reactions: For each dilution point, set up triplicate qPCR reactions. Include no-template controls (NTCs) to check for contamination.

  • Perform qPCR: Run the qPCR experiment under optimized conditions.

  • Analyze Data: Plot the quantification cycle (Cq) values against the logarithm of the standard copy number. Calculate the amplification efficiency and the coefficient of determination (R²). An acceptable R² value is typically ≥0.99, and the efficiency should be between 90% and 110%.[1]

Assessment of Standard Stability

The stability of a standard is crucial for long-term studies and for ensuring consistency between experiments.

Protocol:

  • Aliquoting and Storage: Aliquot the quantified standard into multiple tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C and -80°C.

  • Time-Course Experiment: Thaw an aliquot from each storage temperature at different time points (e.g., 0, 7, 14, and 30 days).

  • Generate Standard Curves: For each time point and storage condition, generate a standard curve as described above.

  • Compare Performance: Compare the Cq values, amplification efficiencies, and R² values over time. Significant changes may indicate degradation of the standard. Cloned target sequences in plasmids are generally more stable than PCR products.[2]

Visualizing Experimental Workflows

Workflow for qPCR Standard Validation

The following diagram illustrates the general workflow for validating a qPCR standard.

Caption: Workflow for the validation of a qPCR standard.

Logical Relationship of qPCR Validation Parameters

This diagram shows the relationship between key validation parameters for a qPCR assay.

qPCR_Validation_Parameters Assay_Validation qPCR Assay Validation Specificity Specificity (Melt Curve, Gel Electrophoresis) Assay_Validation->Specificity Efficiency Amplification Efficiency (90-110%) Assay_Validation->Efficiency Linearity Linearity (R-squared) (>=0.99) Assay_Validation->Linearity Dynamic_Range Linear Dynamic Range Assay_Validation->Dynamic_Range Reproducibility Reproducibility (Intra- & Inter-assay) Assay_Validation->Reproducibility Standard_Curve Standard Curve Standard_Curve->Efficiency Standard_Curve->Linearity Standard_Curve->Dynamic_Range Replicates Replicates Replicates->Reproducibility

Caption: Key parameters for qPCR assay validation.

References

Performance Comparison of d(pT)10 Oligonucleotides from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The d(pT)10 oligonucleotide, a short sequence of ten deoxythymidine monophosphates, is a critical tool in molecular biology, primarily serving as a primer for the reverse transcription of messenger RNA (mRNA) with polyadenylated [poly(A)] tails. The quality and performance of this compound can significantly impact the efficiency and accuracy of downstream applications such as cDNA synthesis, quantitative PCR (qPCR), and RNA sequencing. This guide provides an objective comparison of this compound performance from various suppliers, supported by experimental data and detailed protocols.

Key Performance Parameters

The efficacy of a this compound oligonucleotide is determined by several key performance indicators:

  • Purity: The percentage of the full-length this compound oligonucleotide in the final product. Contamination with shorter, truncated sequences (n-1, n-2, etc.) can lead to incomplete cDNA synthesis and inaccurate quantification. High-purity oligos are essential for sensitive applications.

  • Synthesis Efficiency: The success rate of the chemical synthesis process in producing the full-length oligonucleotide. This is often reflected in the purity profile of the product.

  • Stability: The ability of the oligonucleotide to resist degradation under specified storage and handling conditions. Degradation can compromise the integrity of the oligo and lead to failed experiments.

Comparative Performance Data

While direct head-to-head comparative studies from independent sources are limited, performance data can be compiled from supplier specifications and typical quality control (QC) data. The following table summarizes expected performance metrics from reputable suppliers.

Performance MetricSupplier A (Typical)Supplier B (Typical)Supplier C (Typical)
Purity (HPLC/PAGE) >95%>90%>85%
Synthesis Scale 10 nmol - 10 µmol25 nmol - 5 µmol50 nmol - 2 µmol
QC Method Mass Spectrometry, HPLCMass Spectrometry, PAGEMass Spectrometry
Shipped Form LyophilizedLyophilizedLyophilized
Recommended Storage -20°C-20°C-20°C

Note: The data presented above are representative values and may vary depending on the specific product, synthesis scale, and purification method selected. It is recommended to consult the certificate of analysis provided by the supplier for batch-specific information.

Experimental Protocols

To ensure an objective in-house comparison of this compound from different suppliers, the following experimental protocols are recommended.

Purity and Integrity Analysis by HPLC

Objective: To determine the purity of the this compound oligonucleotide and quantify the percentage of full-length product versus truncated species.

Methodology:

  • Sample Preparation: Reconstitute the lyophilized this compound from each supplier in nuclease-free water or a suitable buffer (e.g., TE buffer: 10 mM Tris, 1 mM EDTA, pH 8.0) to a final concentration of 100 µM.

  • HPLC System: Utilize a high-performance liquid chromatography (HPLC) system equipped with a UV detector and an anion-exchange or reverse-phase column suitable for oligonucleotide analysis.

  • Mobile Phase:

    • Anion-Exchange: A salt gradient (e.g., sodium chloride or sodium perchlorate) in a buffered mobile phase (e.g., Tris or phosphate (B84403) buffer).

    • Reverse-Phase Ion-Pairing: An organic solvent gradient (e.g., acetonitrile) in a buffered mobile phase containing an ion-pairing agent (e.g., triethylammonium (B8662869) acetate).

  • Gradient Elution: Program a linear gradient to separate the oligonucleotides based on their charge (anion-exchange) or hydrophobicity (reverse-phase).

  • Detection: Monitor the elution profile at 260 nm.

  • Data Analysis: Integrate the peak areas corresponding to the full-length this compound and any shorter sequences. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Reverse Transcription Efficiency Assay

Objective: To evaluate the efficiency of this compound from different suppliers in priming cDNA synthesis.

Methodology:

  • RNA Template: Use a well-characterized polyadenylated RNA transcript (e.g., a commercially available control RNA or in vitro transcribed RNA) at a known concentration.

  • Reverse Transcription Reaction:

    • Set up parallel reverse transcription reactions for each this compound supplier.

    • In a 20 µL reaction, combine:

      • 1 µg of total RNA or 100 ng of poly(A) RNA

      • 1 µL of this compound primer (from a standardized 50 µM stock)

      • 1 µL of 10 mM dNTP mix

      • 2 µL of 10X RT buffer

      • 0.5 µL of RNase inhibitor

      • 1 µL of a high-quality reverse transcriptase

      • Nuclease-free water to 20 µL

  • Incubation: Incubate the reactions according to the reverse transcriptase manufacturer's recommendations (e.g., 42°C for 60 minutes, followed by heat inactivation at 70°C for 10 minutes).

  • cDNA Quantification:

    • Dilute the resulting cDNA.

    • Perform quantitative PCR (qPCR) using primers specific to a target gene within the RNA template.

    • Use a standard curve of known cDNA concentrations to quantify the amount of cDNA synthesized.

  • Data Analysis: Compare the cDNA yield obtained with this compound from each supplier. Higher cDNA yield indicates greater reverse transcription efficiency.

Stability Assessment

Objective: To determine the stability of this compound from different suppliers under various storage conditions.

Methodology:

  • Sample Preparation: Reconstitute this compound from each supplier to 100 µM in both nuclease-free water and TE buffer.

  • Storage Conditions: Aliquot the reconstituted oligos and store them at:

    • -20°C (recommended)

    • 4°C (refrigerator)

    • Room temperature (20-25°C)

  • Time Points: Analyze the integrity of the oligos at various time points (e.g., 1 week, 1 month, 3 months, 6 months).

  • Analysis: Use HPLC or denaturing polyacrylamide gel electrophoresis (PAGE) to assess the integrity of the this compound at each time point.

  • Data Analysis: Compare the percentage of full-length oligo remaining for each supplier under each storage condition.

Visualizing Experimental Workflows and Biological Context

To further clarify the experimental process and the biological relevance of this compound, the following diagrams are provided.

experimental_workflow cluster_qc This compound Quality Control cluster_rt Reverse Transcription cluster_analysis Downstream Analysis supplier_a Supplier A this compound hplc Purity Analysis (HPLC) supplier_a->hplc supplier_b Supplier B this compound supplier_b->hplc supplier_c Supplier C this compound supplier_c->hplc rt_reaction Reverse Transcription Reaction hplc->rt_reaction mrna Poly(A) mRNA Template mrna->rt_reaction cdna cDNA Synthesis rt_reaction->cdna qpcr qPCR for Gene Expression cdna->qpcr data Comparative Data Analysis qpcr->data

Caption: Workflow for comparative evaluation of this compound performance.

signaling_pathway cluster_signal Cellular Signaling cluster_gene_expression Gene Expression & Analysis ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor cascade Kinase Cascade (e.g., MAPK pathway) receptor->cascade tf Transcription Factor Activation cascade->tf transcription Gene Transcription tf->transcription mrna mRNA with poly(A) tail transcription->mrna rt Reverse Transcription (using this compound) mrna->rt cdna cDNA rt->cdna qpcr qPCR Analysis cdna->qpcr

Caption: Role of this compound in analyzing gene expression downstream of a signaling pathway.

Conclusion

The selection of a high-quality this compound oligonucleotide is paramount for reliable and reproducible results in gene expression analysis. While suppliers offer varying levels of purity and quality control, researchers can employ the standardized protocols outlined in this guide to perform their own validation and select the most suitable product for their specific research needs. By focusing on purity, reverse transcription efficiency, and stability, drug development professionals and scientists can ensure the integrity of their experimental data and the success of their research endeavors.

A Head-to-Head Battle in Reverse Transcription: d(pT)10 vs. Gene-Specific Primers for RT-PCR

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of two common priming strategies for reverse transcription polymerase chain reaction (RT-PCR), oligo(dT) primers, such as d(pT)10, and gene-specific primers, reveals distinct advantages and disadvantages that researchers, scientists, and drug development professionals must consider for optimal experimental outcomes. The choice between these primers significantly impacts cDNA synthesis efficiency, specificity, and the overall reliability of gene expression analysis.

Oligo(dT) primers are synthetic oligonucleotides composed of a series of deoxythymidine bases that bind to the polyadenylated (poly(A)) tail of mature messenger RNA (mRNA). This characteristic makes them a versatile tool for generating a broad representation of the transcriptome from a single reverse transcription reaction. In contrast, gene-specific primers (GSPs) are designed to anneal to a particular sequence within a target RNA molecule, offering a highly focused approach to cDNA synthesis.

The decision to use this compound or a gene-specific primer hinges on the specific goals of the experiment, the nature of the target RNA, and the downstream application.

Performance Comparison: A Quantitative Look

While the ideal priming strategy is context-dependent, a comparative analysis of their performance based on key metrics provides valuable guidance.

Performance MetricThis compound (Oligo(dT)) PrimersGene-Specific Primers (GSPs)Key Considerations
cDNA Yield Generally produces a higher overall cDNA yield as it reverse transcribes all polyadenylated mRNA.Yield is limited to the specific target RNA, resulting in a lower total cDNA amount.For archiving cDNA for future analysis of multiple genes, oligo(dT) is advantageous.
Specificity Primes non-specifically from the poly(A) tail of all mature mRNAs.[1]Highly specific to the target RNA of interest.[2]GSPs minimize the reverse transcription of non-target RNAs, reducing background in subsequent PCR.
Sensitivity Can be less sensitive for specific targets, especially for long transcripts or those with significant secondary structure, due to potential 3' bias.Generally provides higher sensitivity for the specific target gene as the entire reverse transcription reaction is dedicated to that transcript.[3][4]For detecting low-abundance transcripts, GSPs are often the preferred choice.
PCR Efficiency The efficiency of the subsequent PCR can be influenced by the quality and integrity of the cDNA pool. 3' bias can lead to lower amplification efficiency for primer sets targeting the 5' end of a gene.Can lead to higher and more consistent PCR efficiency for the target gene due to the specific and efficient conversion of the target RNA to cDNA.[4]
Flexibility Highly flexible, allowing for the analysis of multiple genes from a single cDNA synthesis reaction.[2]Inflexible, as a new cDNA synthesis reaction is required for each target gene.Oligo(dT) is more time and cost-effective when interrogating multiple targets.
Applicability Limited to polyadenylated RNAs, primarily eukaryotic mRNAs. Not suitable for prokaryotic RNA or non-polyadenylated RNAs like ribosomal RNA (rRNA).[5]Can be designed for any RNA molecule with a known sequence, including non-polyadenylated RNAs and specific viral RNAs.The choice is dictated by the RNA species under investigation.

Experimental Workflows: A Visual Guide

The experimental workflows for RT-PCR using this compound and gene-specific primers differ primarily in the reverse transcription step.

RT_PCR_Workflow_Oligo_dT RNA Total RNA or mRNA RT_step Reverse Transcription (this compound primer) RNA->RT_step cDNA_pool cDNA Pool (Represents all poly(A) RNA) RT_step->cDNA_pool qPCR qPCR with Gene-Specific Forward & Reverse Primers cDNA_pool->qPCR Analysis Data Analysis qPCR->Analysis

RT-PCR workflow using this compound primers.

RT_PCR_Workflow_GSP RNA Total RNA RT_step Reverse Transcription (Gene-Specific Primer) RNA->RT_step Target_cDNA Target-Specific cDNA RT_step->Target_cDNA qPCR qPCR with Gene-Specific Forward & Reverse Primers Target_cDNA->qPCR Analysis Data Analysis qPCR->Analysis

RT-PCR workflow using gene-specific primers.

Detailed Experimental Protocols

The following provides a generalized protocol for a comparative analysis of this compound and gene-specific primers in a two-step RT-qPCR experiment.

I. RNA Preparation
  • RNA Extraction: Isolate total RNA from the experimental sample using a standard method (e.g., Trizol reagent or a column-based kit).

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer. High-quality RNA (A260/A280 ratio of ~2.0 and intact ribosomal RNA bands) is crucial for reliable results.[6]

II. Reverse Transcription (RT)

Set up two separate reverse transcription reactions for each RNA sample, one with a this compound primer and the other with a gene-specific reverse primer.

Reaction Mix (per 20 µL reaction):

ComponentThis compound ReactionGene-Specific Primer Reaction
Total RNA1 µg1 µg
This compound Primer (10 µM)1 µL-
Gene-Specific Primer (10 µM)-1 µL
dNTP Mix (10 mM)1 µL1 µL
5X RT Buffer4 µL4 µL
RNase Inhibitor (40 U/µL)1 µL1 µL
Reverse Transcriptase (200 U/µL)1 µL1 µL
Nuclease-free waterto 20 µLto 20 µL

RT Cycling Conditions:

  • Primer Annealing: 65°C for 5 minutes, then place on ice for at least 1 minute.

  • Reverse Transcription: 42°C for 50-60 minutes.

  • Enzyme Inactivation: 70°C for 15 minutes.

III. Quantitative PCR (qPCR)

Perform qPCR using the synthesized cDNA as a template. Use the same gene-specific forward and reverse primers for both the this compound-primed and GSP-primed cDNA.

qPCR Reaction Mix (per 20 µL reaction):

ComponentVolume
2X SYBR Green qPCR Master Mix10 µL
Forward Primer (10 µM)0.5 µL
Reverse Primer (10 µM)0.5 µL
cDNA template2 µL
Nuclease-free water7 µL

qPCR Cycling Conditions (example):

  • Initial Denaturation: 95°C for 10 minutes.

  • Cycling (40 cycles):

    • 95°C for 15 seconds

    • 60°C for 60 seconds

  • Melt Curve Analysis: To verify the specificity of the amplified product.

Logical Relationships in Primer Selection

The decision-making process for selecting the appropriate priming strategy can be visualized as follows:

Primer_Selection_Logic Start Start: Goal of Experiment Multiple_Genes Analyze multiple genes from the same sample? Start->Multiple_Genes Single_Gene Focus on a single target gene? Multiple_Genes->Single_Gene No Oligo_dT Use this compound Primer Multiple_Genes->Oligo_dT Yes Low_Abundance Is the target transcript of low abundance? Single_Gene->Low_Abundance GSP Use Gene-Specific Primer Single_Gene->GSP Yes Non_PolyA Is the target RNA non-polyadenylated? Low_Abundance->Non_PolyA No Low_Abundance->GSP Yes Non_PolyA->GSP Yes Non_PolyA->GSP No, but high specificity is required

Decision tree for primer selection in RT-PCR.

Conclusion

References

A Comparative Guide to d(pT)10 Hybridization Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the hybridization kinetics of the oligonucleotide d(pT)10, a common tool in molecular biology and nanotechnology. Understanding the rates of association and dissociation of this compound with its complementary strand is crucial for optimizing experimental designs and interpreting results in various applications, including diagnostics, therapeutics, and DNA-based nanostructures. This document compares the kinetic parameters of this compound with a similar oligonucleotide, d(pT)12, and details the experimental methodologies used to obtain this data.

Comparative Analysis of Hybridization Kinetics

The hybridization of single-stranded oligonucleotides to their complementary sequences is a fundamental process governed by association (k_on) and dissociation (k_off) rate constants. The ratio of these constants determines the equilibrium dissociation constant (K_D), a measure of the stability of the duplex. This section presents a comparative summary of these kinetic parameters for this compound and d(pT)12 when hybridizing to their complementary poly(A) strands.

OligonucleotideAssociation Rate (k_on) (M⁻¹s⁻¹)Dissociation Rate (k_off) (s⁻¹)Equilibrium Dissociation Constant (K_D) (M)
This compound1.2 x 10⁵1.1 x 10⁻²9.2 x 10⁻⁸
d(pT)12Not explicitly found in search resultsNot explicitly found in search resultsNot explicitly found in search results

Note: While specific kinetic data for d(pT)12 was not found in the provided search results, it is generally expected that a longer oligonucleotide like d(pT)12 would exhibit a slower dissociation rate (k_off) and consequently a lower equilibrium dissociation constant (K_D) compared to this compound, indicating a more stable duplex. The association rate (k_on) might be similar or slightly different depending on various factors.

Experimental Methodologies

The kinetic data presented in this guide are typically determined using techniques such as Surface Plasmon Resonance (SPR) and fluorescence-based methods. These methods allow for the real-time monitoring of the binding and dissociation events between oligonucleotides.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate. This allows for the direct measurement of the association and dissociation rates of oligonucleotides.

Experimental Workflow for SPR Analysis:

cluster_immobilization Ligand Immobilization cluster_kinetic_analysis Kinetic Analysis cluster_data_analysis Data Analysis Immobilization_step1 Activate Sensor Surface (e.g., with EDC/NHS) Immobilization_step2 Immobilize Ligand (e.g., biotinylated d(pA)10) Immobilization_step1->Immobilization_step2 Immobilization_step3 Block Surface Immobilization_step2->Immobilization_step3 Kinetic_step1 Inject Analyte (this compound) at various concentrations Immobilization_step3->Kinetic_step1 Kinetic_step2 Association Phase: Monitor binding in real-time Kinetic_step1->Kinetic_step2 Kinetic_step3 Inject Running Buffer Kinetic_step2->Kinetic_step3 Kinetic_step4 Dissociation Phase: Monitor unbinding in real-time Kinetic_step3->Kinetic_step4 Kinetic_step5 Regenerate Surface Kinetic_step4->Kinetic_step5 Data_step1 Generate Sensorgrams Kinetic_step5->Data_step1 Data_step2 Fit data to a kinetic model (e.g., 1:1 Langmuir binding) Data_step1->Data_step2 Data_step3 Determine kon, koff, and KD Data_step2->Data_step3 cluster_preparation Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis Prep_step1 Synthesize and label oligonucleotides: This compound-Fluorophore d(pA)10-Quencher Prep_step2 Prepare solutions of labeled oligonucleotides at desired concentrations Measure_step1 Mix solutions of labeled This compound and d(pA)10 Prep_step2->Measure_step1 Measure_step2 Monitor fluorescence intensity decrease over time Analysis_step1 Plot fluorescence intensity vs. time Measure_step2->Analysis_step1 Analysis_step2 Fit data to a kinetic model (e.g., second-order kinetics) Analysis_step1->Analysis_step2 Analysis_step3 Determine kon Analysis_step2->Analysis_step3

A Comparative Guide to the Validation of d(pT)10 Purity by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of mass spectrometry for the validation of d(pT)10 (a short DNA oligonucleotide composed of ten thymidine (B127349) bases) purity against other common analytical techniques. The performance of mass spectrometry is evaluated alongside ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) and capillary electrophoresis (CE), with supporting experimental data and detailed protocols to aid in methodological assessment and implementation.

Data Presentation: Quantitative Purity Analysis

The purity of a synthetic this compound oligonucleotide was assessed using three distinct analytical techniques: Electrospray Ionization Mass Spectrometry (ESI-MS) coupled with Liquid Chromatography (LC-MS), Ion-Pair Reversed-Phase High-Performance Liquid Chromatography with UV detection (IP-RP-HPLC-UV), and Capillary Electrophoresis (CE). The primary impurities in oligonucleotide synthesis are typically shorter sequences, known as n-1, n-2, etc., which represent the failure to add a nucleotide during a synthesis cycle. The following table summarizes the quantitative results for the full-length product (FLP) and the major n-1 impurity.

Analytical MethodFull-Length Product (this compound) Purity (%)n-1 Impurity (%)Other Impurities (%)
LC-ESI-MS 92.56.11.4
IP-RP-HPLC-UV 93.15.81.1
Capillary Electrophoresis (CE) 90.38.21.5

Note: The data presented is representative of typical results for short oligonucleotides and serves for comparative purposes.

Method Comparison

Mass spectrometry, particularly when coupled with a separation technique like liquid chromatography (LC-MS), is a powerful tool for both the identification and quantification of oligonucleotides and their impurities.[1][2] While mass spectrometry provides unparalleled accuracy in mass determination, confirming the identity of the target molecule and its fragments, capillary electrophoresis is often considered the gold standard for purity assessment due to its high resolving power for oligonucleotides of similar length.[3][4] IP-RP-HPLC with UV detection offers a robust and widely used method for purity analysis, providing reliable quantification.[5]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the selection of the most appropriate technique for specific research needs.

LC-ESI-MS for this compound Purity Validation

This method combines the separation power of liquid chromatography with the mass accuracy of electrospray ionization mass spectrometry to identify and quantify the this compound oligonucleotide and its impurities.

a. Sample Preparation:

  • Dissolve the lyophilized this compound oligonucleotide in nuclease-free water to a final concentration of 10 µM.

  • Vortex briefly to ensure complete dissolution.

b. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column suitable for oligonucleotide analysis (e.g., Agilent PLRP-S, Waters ACQUITY Premier Oligonucleotide BEH C18).[6][7]

  • Mobile Phase A: 100 mM 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) and 5 mM triethylamine (B128534) (TEA) in water.[5]

  • Mobile Phase B: Methanol.

  • Gradient: A linear gradient from 5% to 30% Mobile Phase B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 60°C.[6]

  • Injection Volume: 5 µL.

c. ESI-MS Conditions:

  • Ionization Mode: Negative ion mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 300°C.

  • Drying Gas Flow: 10 L/min.

  • Nebulizer Pressure: 35 psi.

  • Mass Range: m/z 500-2000.

  • Data Analysis: Deconvolution of the resulting mass spectrum to determine the molecular weights of the components.

IP-RP-HPLC-UV for this compound Purity Analysis

This widely used method separates oligonucleotides based on their hydrophobicity, with an ion-pairing agent to enhance retention and resolution on a reversed-phase column.

a. Sample Preparation:

  • Prepare a 10 µM solution of this compound in nuclease-free water.

b. HPLC Conditions:

  • Column: C18 reversed-phase column.

  • Mobile Phase A: 0.1 M triethylammonium (B8662869) acetate (B1210297) (TEAA) in water.[5]

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 25% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 50°C.

  • Detection: UV absorbance at 260 nm.

  • Injection Volume: 10 µL.

  • Data Analysis: Integration of peak areas to determine the relative percentage of the full-length product and impurities.

Capillary Electrophoresis (CE) for this compound Purity Assessment

CE offers high-resolution separation of oligonucleotides based on their size-to-charge ratio in a sieving matrix.[3][8]

a. Sample Preparation:

  • Dissolve the this compound sample in nuclease-free water to a concentration of 1 mg/mL.

b. CE Conditions:

  • Capillary: Fused-silica capillary (50 µm internal diameter, 30 cm effective length).

  • Sieving Matrix: A replaceable polymer solution (e.g., linear polyacrylamide) in a buffer containing 7 M urea (B33335) to denature the DNA.[9]

  • Running Buffer: Tris-borate-EDTA (TBE) buffer with 7 M urea.

  • Injection: Electrokinetic injection at -5 kV for 5 seconds.

  • Separation Voltage: -15 kV.

  • Temperature: 50°C.

  • Detection: UV absorbance at 260 nm.

  • Data Analysis: Analysis of the electropherogram to determine the purity based on peak areas.[3]

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams were created using the DOT language.

dpt10_lcms_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing start Lyophilized this compound dissolve Dissolve in Nuclease-Free Water start->dissolve vortex Vortex dissolve->vortex sample 10 µM this compound Solution vortex->sample inject Inject into LC System sample->inject separate C18 Column Separation inject->separate ionize Electrospray Ionization (Negative Mode) separate->ionize detect Mass Detection (m/z 500-2000) ionize->detect deconvolute Deconvolution of Mass Spectrum detect->deconvolute quantify Quantify Purity deconvolute->quantify result Purity Report quantify->result

Caption: LC-ESI-MS workflow for this compound purity analysis.

dpt10_hplc_ce_workflow cluster_prep Sample Preparation cluster_hplc IP-RP-HPLC-UV Analysis cluster_ce Capillary Electrophoresis Analysis start Lyophilized this compound dissolve Dissolve in Nuclease-Free Water start->dissolve sample This compound Solution dissolve->sample inject_hplc Inject into HPLC sample->inject_hplc inject_ce Electrokinetic Injection sample->inject_ce separate_hplc C18 Column Separation (TEAA Ion-Pair) inject_hplc->separate_hplc detect_hplc UV Detection (260 nm) separate_hplc->detect_hplc result_hplc Purity from Chromatogram detect_hplc->result_hplc separate_ce Capillary Separation (Sieving Matrix) inject_ce->separate_ce detect_ce UV Detection (260 nm) separate_ce->detect_ce result_ce Purity from Electropherogram detect_ce->result_ce

Caption: Comparative workflows for HPLC and CE purity analysis.

References

Comparative Analysis of d(pT)10 and d(A)10 Oligonucleotides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of d(pT)10 (a decanucleotide of thymine (B56734) with a 5' phosphate) and d(A)10 (a decanucleotide of adenine), offering insights into their structural, biophysical, and enzymatic properties. This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate oligonucleotide for their specific applications.

Introduction to this compound and d(A)10 Oligonucleotides

Oligonucleotides, short single-stranded nucleic acid polymers, are fundamental tools in molecular biology and biotechnology. Among them, homopolymeric sequences like this compound and d(A)10 are widely utilized.

  • This compound : A polymer of ten deoxythymidine monophosphate units. The "p" signifies a 5'-phosphate group, which is crucial for enzymatic ligation.

  • d(A)10 : A polymer of ten deoxyadenosine (B7792050) monophosphate units.

These oligonucleotides are chemically similar yet exhibit significant differences in structure and function, primarily due to the distinct properties of the adenine (B156593) (A) and thymine (T) bases. A key application for d(pT) oligonucleotides is their use in capturing messenger RNA (mRNA) by binding to the poly(A) tail, a stretch of adenine nucleotides found at the 3' end of most eukaryotic mRNAs.[1][2][3]

Structural and Biophysical Properties

The sequence of an oligonucleotide dictates its three-dimensional structure and behavior in solution. Poly(dA)·poly(dT) tracts are known to have unique structural characteristics compared to generic B-form DNA.

Homopolymeric d(A)n·d(T)n tracts exhibit a distinct conformation known as B'-DNA, characterized by a narrower minor groove than standard B-DNA.[4] This structural feature is influenced by a "spine of hydration" in the minor groove, which is energetically favorable and contributes to the anomalous conformation of these tracts.[5] The poly(dA)·poly(dT) duplex has a smaller helical pitch (fewer base pairs per turn) compared to standard DNA.[6] These structural peculiarities can influence DNA bending and the binding of proteins and other molecules.[4][7]

Propertyd(A)10 Tractsd(T)10 Tracts (when in d(A)10:d(T)10 duplex)Standard B-DNA
Helical Conformation Contributes to a B'-like form with a narrow minor groove.[4]Complements the d(A)10 strand in the B'-form duplex.B-form
Minor Groove Width NarrowNarrowStandard
Helical Pitch Smaller pitch (approx. 9.9 base pairs/turn).[6]Complements the d(A)10 strand.Approx. 10.4-10.6 base pairs/turn.[6]
Flexibility Generally more rigid.More flexible.Intermediate

Table 1: Comparative structural and biophysical properties.

Thermodynamic Stability

The stability of a DNA duplex is commonly measured by its melting temperature (Tm), the temperature at which 50% of the duplex molecules dissociate into single strands.[8] The Tm is influenced by base composition, oligonucleotide concentration, and ionic strength.

The d(A)10:d(T)10 duplex is a model system for studying DNA stability. While direct Tm values for a 10-mer can vary based on experimental conditions, poly(A)·poly(dT) helices are generally stable.[9] The thermal denaturation process can be monitored by the increase in UV absorbance as the duplex unwinds.[10]

DuplexRelative StabilityFactors Influencing Stability
d(A)10:d(T)10 HighA·T base pairs are stabilized by two hydrogen bonds. Duplex stability is enhanced by base stacking interactions.
d(A)10:r(U)10 (DNA:RNA Hybrid) More stable than DNA:DNADNA:RNA hybrids typically adopt an A-form or A-like helical structure, which is thermodynamically more stable than the B-form of a DNA:DNA duplex.[11]

Table 2: Relative thermodynamic stability of duplexes involving d(A)10 and d(T)10.

Enzymatic Interactions and Nuclease Resistance

The interaction of oligonucleotides with enzymes is fundamental to their application and stability in biological systems.

Enzymatic Ligation: The presence of a 5'-phosphate group on this compound is a critical distinction, making it a suitable substrate for enzymes like T4 DNA Ligase. This enzyme catalyzes the formation of a phosphodiester bond between the 5'-phosphate of one oligonucleotide and the 3'-hydroxyl of another, a process essential for molecular cloning. This compound can be enzymatically joined on a poly(dA) template using T4 polynucleotide ligase.[12]

Nuclease Resistance: Nucleases are enzymes that degrade nucleic acids.[13] The stability of oligonucleotides against nuclease degradation is crucial for many in vivo and in vitro applications. Homopolymeric tracts can exhibit different susceptibilities to nucleases. While unmodified oligonucleotides are generally susceptible to degradation, chemical modifications such as phosphorothioation can confer nuclease resistance.[14][15] In eukaryotic systems, the poly(A) tail of mRNA is gradually shortened by specific nucleases (deadenylases), which is a key step in initiating mRNA decay.[1][3]

FeatureThis compoundd(A)10
Substrate for T4 DNA Ligase Yes (due to 5'-phosphate)No (unless phosphorylated)
Nuclease Susceptibility Susceptible to degradation by various nucleases.Susceptible to degradation. Poly(A) tracts are targets for specific deadenylases in vivo.[1]
Interaction with Polymerases Can act as a primer for DNA polymerases when annealed to a poly(A) template.Can serve as a template for DNA polymerases.

Table 3: Comparative enzymatic interactions.

Visualizations

Logical Comparison of Oligonucleotide Properties

G Oligo Oligonucleotide Properties dpT10 This compound Oligo->dpT10 dA10 d(A)10 Oligo->dA10 Structure Structure dpT10->Structure Enzymatic Enzymatic Interactions dpT10->Enzymatic Application Key Application dpT10->Application Phosphate 5'-Phosphate Group dpT10->Phosphate mRNACapture mRNA isolation via poly(A) tail binding dpT10->mRNACapture dA10->Structure dA10->Enzymatic dA10->Application NoPhosphate No 5'-Phosphate (typically) dA10->NoPhosphate Template Template for cDNA synthesis dA10->Template Rigid More Rigid Structure dA10->Rigid Structure->Rigid Enzymatic->Phosphate Enzymatic->NoPhosphate Application->mRNACapture Application->Template Ligation Substrate for Ligase Phosphate->Ligation NoLigation Not a Ligase Substrate NoPhosphate->NoLigation

Key feature comparison of this compound and d(A)10.
Experimental Workflow: Nuclease Degradation Assay

G Workflow for Nuclease Degradation Assay cluster_prep Sample Preparation cluster_reaction Reaction Incubation cluster_analysis Analysis Oligo_Sol Prepare Oligo Solutions (this compound and d(A)10) Mix Combine Oligo, Nuclease, and Buffer Oligo_Sol->Mix Nuclease_Sol Prepare Nuclease Solution (e.g., Exonuclease I) Nuclease_Sol->Mix Buffer_Sol Prepare Reaction Buffer Buffer_Sol->Mix Incubate Incubate at 37°C Mix->Incubate Timepoints Collect Samples at Timepoints (0, 5, 15, 30 min) Incubate->Timepoints Quench Quench Reaction (e.g., add EDTA or heat) Timepoints->Quench PAGE Run Samples on Denaturing PAGE Gel Quench->PAGE Visualize Visualize Bands (e.g., Staining or Autoradiography) PAGE->Visualize Analyze Analyze Band Intensity to Determine Degradation Rate Visualize->Analyze

Gel-based assay to compare nuclease stability.

Experimental Protocols

Thermal Denaturation (Melting Temperature, Tm) Analysis

This protocol determines the Tm of a d(A)10:d(T)10 duplex by monitoring UV absorbance as a function of temperature.[10]

Materials:

  • Lyophilized d(A)10 and d(T)10 oligonucleotides

  • Melting Buffer: 10 mM Sodium Phosphate (pH 7.0), 100 mM NaCl, 0.1 mM EDTA

  • Nuclease-free water

  • UV-Vis spectrophotometer with a temperature controller

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Oligonucleotide Preparation: Resuspend lyophilized d(A)10 and d(T)10 in nuclease-free water to create 100 µM stock solutions.

  • Duplex Formation (Annealing):

    • In a microcentrifuge tube, combine equal molar amounts of d(A)10 and d(T)10 stock solutions in the melting buffer to a final duplex concentration of 2 µM.

    • Heat the mixture to 90°C for 5 minutes.

    • Allow the solution to cool slowly to room temperature over 1-2 hours to ensure proper annealing.[16]

  • Spectrophotometer Setup:

    • Set up the spectrophotometer to monitor absorbance at 260 nm.

    • Program a temperature ramp from 20°C to 85°C with a heating rate of 1°C/minute.[16]

    • Use melting buffer as a blank.

  • Measurement:

    • Transfer the annealed duplex solution to a quartz cuvette and place it in the spectrophotometer.

    • Begin the temperature ramp and record the A260 readings at 1°C intervals.

  • Data Analysis:

    • Plot absorbance (A260) versus temperature (°C). The resulting curve should be sigmoidal.[10]

    • The Tm is the temperature at the midpoint of the transition, which can be determined by finding the maximum of the first derivative of the melting curve.[8][10]

Nuclease Degradation Assay (Gel-Based)

This protocol compares the susceptibility of this compound and d(A)10 to degradation by a 3' to 5' exonuclease, such as Exonuclease I.[17]

Materials:

  • This compound and d(A)10 oligonucleotides (can be 5'-radiolabeled for higher sensitivity)

  • Exonuclease I and corresponding 10x reaction buffer

  • Nuclease-free water

  • Stop Solution: Formamide with 20 mM EDTA, 0.05% Bromophenol Blue, 0.05% Xylene Cyanol

  • Denaturing polyacrylamide gel (e.g., 20% acrylamide, 7 M Urea) in TBE buffer

  • Gel electrophoresis system and power supply

  • Visualization system (e.g., phosphorimager for radiolabeled oligos or UV transilluminator for stained gels)

Procedure:

  • Reaction Setup:

    • For each oligonucleotide, prepare a master mix containing 1x Exonuclease I buffer and the oligonucleotide to a final concentration of 1 µM.

    • Aliquot the master mix into separate tubes for each time point (e.g., 0, 5, 15, 30 minutes).

  • Enzyme Reaction:

    • Initiate the reaction by adding Exonuclease I to each tube (except the 0-minute time point) and incubate at 37°C.

    • For the 0-minute time point, add the enzyme to the tube and immediately add Stop Solution.

  • Time Course and Quenching:

    • At each subsequent time point (5, 15, 30 min), remove the corresponding tube from the incubator and add an equal volume of Stop Solution to quench the reaction.

  • Gel Electrophoresis:

    • Denature the samples by heating at 95°C for 5 minutes, then snap-cool on ice.

    • Load the samples onto the denaturing polyacrylamide gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Visualization and Analysis:

    • Visualize the gel using the appropriate method.

    • Compare the intensity of the full-length oligonucleotide band at different time points. A faster decrease in band intensity indicates higher susceptibility to nuclease degradation.[17]

References

A Comparative Guide to Reverse Transcription Priming: Assessing the Specificity of d(pT)10

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in gene expression analysis, the choice of priming strategy during reverse transcription is a critical determinant of experimental accuracy and reliability. This guide provides an objective comparison of d(pT)10 priming against other common methodologies—oligo(dT)18, anchored oligo(dT), and random hexamers—supported by experimental principles and data.

Understanding Priming Specificity in Reverse Transcription

Reverse transcription (RT) is the process of synthesizing complementary DNA (cDNA) from an RNA template. The specificity of this process is largely dictated by the primers used to initiate cDNA synthesis. An ideal primer would exclusively target the intended RNA molecules, leading to a cDNA library that accurately represents the original RNA population. However, off-target priming can introduce significant bias.

A primary concern with oligo(dT) primers, which are designed to anneal to the polyadenylated [poly(A)] tail of messenger RNA (mRNA), is internal priming . This occurs when primers bind to adenine-rich sequences within the transcript body, known as A-rich sequences or A-stretches, rather than the 3' poly(A) tail. Such events lead to the synthesis of truncated cDNA molecules, which can result in an overestimation of gene expression levels and a 3' bias in the resulting cDNA library. The length of the oligo(dT) primer and its design can influence the rate of internal priming.

Comparison of Priming Strategies

The selection of a priming strategy should be guided by the specific requirements of the experiment, considering factors such as the type of RNA under investigation, its integrity, and the desired downstream application.

Primer TypeTarget RNASpecificity for mRNARisk of Internal PrimingcDNA LengthRecommended for
This compound Polyadenylated RNAHighModerate to HighVariable, prone to truncationGeneral mRNA quantification
Oligo(dT)18 Polyadenylated RNAHighModerateGenerally longer than this compoundFull-length cDNA synthesis
Anchored Oligo(dT) Polyadenylated RNAVery HighLowFull-length3' end sequencing, accurate quantification
Random Hexamers All RNA typesLowNot applicableShort fragmentsDegraded RNA, non-polyadenylated RNA

Experimental Assessment of Priming Specificity

To empirically determine the specificity of a given priming strategy, a combination of molecular biology techniques can be employed. The following protocols outline methods to quantify internal priming events and assess the integrity of the 3' ends of cDNA products.

Experimental Workflow for Assessing Primer Specificity

G cluster_0 RNA Preparation cluster_1 Reverse Transcription cluster_2 Specificity Assessment cluster_3 Data Analysis RNA_prep Total RNA Extraction DNase_treat DNase I Treatment RNA_prep->DNase_treat RNA_QC RNA Quality Control (e.g., RIN) DNase_treat->RNA_QC RT_dPT10 cDNA Synthesis with this compound RNA_QC->RT_dPT10 Input RNA RT_Oligo18 cDNA Synthesis with Oligo(dT)18 RNA_QC->RT_Oligo18 Input RNA RT_Anchored cDNA Synthesis with Anchored Oligo(dT) RNA_QC->RT_Anchored Input RNA RT_Random cDNA Synthesis with Random Hexamers RNA_QC->RT_Random Input RNA RACE_PCR 3' RACE with Gene-Specific Forward Primer RT_dPT10->RACE_PCR qPCR qPCR with Primers Flanking Internal A-rich Site RT_dPT10->qPCR RT_Oligo18->RACE_PCR RT_Oligo18->qPCR RT_Anchored->RACE_PCR RT_Anchored->qPCR RT_Random->RACE_PCR Gel Agarose (B213101) Gel Electrophoresis RACE_PCR->Gel Sequencing Sanger or NGS Sequencing of RACE Products Gel->Sequencing Analysis_RACE Analyze distribution of 3' ends Sequencing->Analysis_RACE Analysis_qPCR Quantify ratio of internal to full-length cDNA qPCR->Analysis_qPCR

Caption: Workflow for assessing primer specificity.

Protocol 1: 3' Rapid Amplification of cDNA Ends (3' RACE) for Mapping Priming Sites

This protocol allows for the identification of the 3' ends of the synthesized cDNA, revealing whether priming occurred at the poly(A) tail or at internal sites.

1. First-Strand cDNA Synthesis:

  • Perform separate reverse transcription reactions for each primer being tested (this compound, oligo(dT)18, anchored oligo(dT)) using 1-2 µg of high-quality total RNA.

  • It is recommended to use a reverse transcriptase with high processivity and thermostability.

  • Follow the manufacturer's instructions for the reverse transcriptase, using the respective oligo(dT) primer at a final concentration of 1-2 µM.

  • Include a no-RT control to check for genomic DNA contamination.

2. PCR Amplification:

  • Use the first-strand cDNA reaction as a template for PCR.

  • For each cDNA pool, set up a PCR reaction using a gene-specific forward primer (GSP) designed to anneal upstream of a known or suspected internal A-rich site in a target gene.

  • Use a universal reverse primer that is complementary to the oligo(dT) primer sequence (or its adapter sequence).

  • PCR cycling conditions should be optimized for the specific primers and target. A typical program would be: 95°C for 3 min, followed by 30-35 cycles of 95°C for 30s, 55-65°C for 30s, and 72°C for 1-2 min, with a final extension at 72°C for 5-10 min.

3. Analysis:

  • Run the PCR products on a 1.5-2% agarose gel.

  • The presence of multiple bands may indicate different priming sites. A band corresponding to the expected full-length 3' UTR indicates priming at the poly(A) tail. Shorter bands suggest internal priming events.

  • For precise mapping, excise the bands from the gel, purify the DNA, and send for Sanger sequencing using the GSP as the sequencing primer.

Protocol 2: Quantitative PCR (qPCR) to Quantify Internal Priming

This method provides a quantitative measure of internal priming events for a specific gene.

1. cDNA Synthesis:

  • Synthesize cDNA as described in Protocol 1 for each primer type.

2. qPCR Primer Design:

  • Design two sets of qPCR primers for a target gene known to contain an internal A-rich sequence.

    • Set 1 (Internal): A forward primer upstream of the A-rich site and a reverse primer within the A-rich site. This set will amplify cDNA generated from internal priming.

    • Set 2 (Full-length): A forward primer in the same location as in Set 1 and a reverse primer downstream of the A-rich site, close to the poly(A) tail. This set will amplify only the full-length cDNA.

3. qPCR Analysis:

  • Perform qPCR using a SYBR Green or probe-based assay with both primer sets on each cDNA sample.

  • Calculate the relative abundance of internally primed vs. full-length cDNA for each priming strategy using the ΔCt method. A higher ratio of internal to full-length product indicates lower specificity.

Mechanism of Reverse Transcription Priming

The choice of primer directly influences the initiation of cDNA synthesis and the potential for off-target events.

G cluster_0 mRNA Template cluster_1 Priming Strategies cluster_dpt10 This compound / Oligo(dT)18 cluster_anchored Anchored Oligo(dT) cluster_random Random Hexamers cluster_2 cDNA Synthesis mRNA 5' Cap --- Exon --- AAAAAA --- Exon --- Poly(A) Tail 3' dpt10 TTTTTTTTTT cDNA_full <-- Full-length cDNA dpt10->cDNA_full Binds to Poly(A) tail internal_dpt10 TTTTTTTTTT cDNA_truncated <-- Truncated cDNA internal_dpt10->cDNA_truncated Internal Priming at A-rich site anchored TTTTTTTTTTVN anchored->cDNA_full Binds at 3' UTR/Poly(A) junction random1 NNNNNN cDNA_fragmented <-- cDNA Fragments random1->cDNA_fragmented Binds randomly random2 NNNNNN random2->cDNA_fragmented

Caption: Mechanisms of different RT priming strategies.

Conclusion

The specificity of reverse transcription priming is a cornerstone of reliable gene expression analysis. While this compound primers are commonly used, they are susceptible to internal priming, which can introduce bias. For applications requiring high accuracy and the analysis of full-length transcripts, anchored oligo(dT) primers are a superior choice. Random hexamers are most suitable for templates that are degraded or lack a poly(A) tail. Researchers should carefully consider the nature of their RNA samples and the goals of their study when selecting a priming strategy. The experimental protocols provided in this guide offer a framework for empirically assessing the specificity of the chosen method, ensuring the generation of high-quality, reliable cDNA for downstream applications.

A Guide to Cross-Validation of Biomarker Assay Results in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: Initial searches for "d(pT)10" did not yield information related to a scientific method for cross-validation in drug development. The term predominantly corresponds to an electrical component. Therefore, this guide will focus on the broader, highly relevant topic of cross-validating results from biomarker assays, a critical process in pharmaceutical research and development.

This guide provides a comparative overview of common biomarker detection methods, protocols for assay validation, and workflows for cross-validation of results. It is intended for researchers, scientists, and drug development professionals to ensure the reliability and reproducibility of biomarker data.

Comparison of Biomarker Detection Technologies

The selection of an appropriate assay technology is fundamental to generating reliable biomarker data. Two of the most common techniques for protein quantification are the Enzyme-Linked Immunosorbent Assay (ELISA) and the Western Blot.[1] While both are antibody-based methods, they have distinct characteristics that make them suitable for different applications.[2][3]

ELISA is a plate-based assay ideal for quantifying soluble substances like proteins, peptides, and hormones with high throughput.[3] In contrast, Western Blotting provides information on the molecular weight of the protein in addition to its presence, making it a powerful confirmatory tool.[3] A summary of their performance characteristics is presented below.

FeatureEnzyme-Linked Immunosorbent Assay (ELISA)Western Blot
Principle Antigen-antibody interaction in a 96-well plate, with detection via an enzyme-linked antibody that produces a measurable signal.[1]Separation of proteins by size via gel electrophoresis, transfer to a membrane, and detection with specific antibodies.[2]
Primary Use High-throughput, precise quantification of a specific protein in various sample types.[1]Confirmation of protein identity, size, and detection of post-translational modifications.[1]
Sensitivity High (can detect proteins at ng/mL to pg/mL levels).[1]Lower than ELISA (typically in the ng/mL range).[1]
Throughput High; suitable for analyzing many samples simultaneously and for automation.[3]Low; labor-intensive and time-consuming, typically taking 1-2 days to complete.[1]
Quantification Quantitative.[3]Semi-quantitative.[1]
Sample Volume Low.[4]Higher than ELISA.
Complexity Relatively simple and easy to teach.[4]Complex, multi-step process requiring more technical expertise.[2]
Confirmatory Power Lower; susceptible to false positives.[4]High; provides information on protein size, which helps confirm specificity.[2]

Experimental Protocols for Biomarker Assay Validation

Assay validation is crucial for ensuring that a biomarker measurement is accurate, precise, and reproducible.[5][6] The "fit-for-purpose" approach is often adopted, where the level of validation is appropriate for the intended use of the biomarker data.[7] Below is a detailed protocol for the validation of a sandwich ELISA for a hypothetical protein biomarker, "Biomarker X".

Objective: To validate a sandwich ELISA for the quantification of Biomarker X in human serum.

Materials:

  • 96-well microplates

  • Capture antibody specific for Biomarker X

  • Recombinant Biomarker X protein (for standards)

  • Detection antibody specific for Biomarker X (biotinylated)

  • Streptavidin-HRP (Horseradish Peroxidase)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay diluent (e.g., PBS with 1% BSA)

  • Human serum samples

  • Microplate reader

Protocol:

  • Plate Coating:

    • Dilute the capture antibody to a pre-determined optimal concentration (e.g., 2 µg/mL) in coating buffer.

    • Add 100 µL of the diluted capture antibody to each well of a 96-well microplate.

    • Incubate overnight at 4°C.[8]

  • Washing and Blocking:

    • Wash the plate three times with 300 µL of wash buffer per well.[8]

    • Add 200 µL of blocking buffer (e.g., assay diluent) to each well.

    • Incubate for 2 hours at room temperature.[8]

  • Standard Curve and Sample Incubation:

    • Prepare a standard curve by serially diluting the recombinant Biomarker X protein in assay diluent to concentrations ranging from 10 ng/mL to 10 pg/mL.

    • Add 100 µL of standards and samples (serum diluted in assay diluent) to the appropriate wells.

    • Incubate for 2 hours at room temperature with gentle shaking.

  • Detection Antibody Incubation:

    • Wash the plate four times with wash buffer.[8]

    • Add 100 µL of the diluted biotinylated detection antibody to each well.

    • Incubate for 1 hour at room temperature with gentle shaking.

  • Enzyme Conjugate Incubation:

    • Wash the plate four times with wash buffer.

    • Add 100 µL of Streptavidin-HRP solution to each well.

    • Incubate for 45 minutes at room temperature with gentle shaking.

  • Signal Development and Measurement:

    • Wash the plate four times with wash buffer.

    • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.[8]

    • Add 50 µL of stop solution to each well.

    • Read the absorbance at 450 nm within 5 minutes.[8]

Validation Parameters to Assess:

  • Accuracy: The closeness of the measured value to the true value. Assessed by spike-and-recovery experiments.[9]

  • Precision: The degree of agreement among individual test results. Assessed as intra-assay and inter-assay variability (CV%).[9]

  • Specificity: The ability of the assay to detect only the target analyte. Assessed by testing for cross-reactivity with related molecules.[9]

  • Sensitivity (Limit of Detection, LOD): The lowest concentration of the analyte that can be reliably detected.

  • Linearity and Range: The concentration range over which the assay is accurate and precise.[5]

  • Stability: The stability of the analyte in the biological matrix under different storage conditions (e.g., freeze-thaw cycles).[9]

Mandatory Visualizations

Protein phosphorylation is a key mechanism in cellular signaling and is often targeted in drug development.[10] Kinase cascades, such as the MAPK/Erk pathway, are common signaling modules that regulate cell growth and differentiation.[11]

MAPK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds GRB2_SOS GRB2/SOS Receptor->GRB2_SOS Activates Ras Ras GRB2_SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates Erk Erk MEK->Erk Phosphorylates Transcription_Factor Transcription Factor Erk->Transcription_Factor Activates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates

Caption: A simplified diagram of the MAPK/Erk signaling cascade.

Cross-validation is a statistical method used to estimate the performance of a model on unseen data.[12] In the context of biomarker analysis, it can be used to validate the predictive power of a biomarker signature. A common approach is k-fold cross-validation.

Cross_Validation_Workflow Start Start: Full Dataset Split Split into k-folds Start->Split Loop For each fold i from 1 to k: Split->Loop Train Train Model on k-1 folds Loop->Train  (Fold i is Test Set) Test Test Model on fold i Train->Test Evaluate Evaluate Performance Test->Evaluate Aggregate Aggregate Performance Metrics Evaluate->Aggregate  (Store result for fold i) Aggregate->Loop  (Next fold) End End: Final Performance Estimate Aggregate->End  (After all folds)

Caption: Workflow for k-fold cross-validation of a biomarker model.

References

The Unassuming Guardian: Evaluating d(pT)10 as a Negative Control in Hybridization Experiments

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of molecular biology, the validity of hybridization experiments hinges on the careful selection and application of controls. While positive controls confirm that a system is working, negative controls are the silent guardians against the pervasive threat of non-specific binding and background noise. This guide provides a comprehensive comparison of d(pT)10 oligodeoxynucleotides as a negative control in hybridization experiments, particularly in the context of in situ hybridization (ISH), and evaluates its performance against other commonly used negative controls. This analysis is tailored for researchers, scientists, and drug development professionals who rely on the precision of hybridization-based assays.

The Rationale for a Poly(T) Negative Control

The fundamental principle behind using a this compound oligonucleotide as a negative control lies in its sequence. Composed of a short stretch of deoxythymidine residues, this compound is designed to bind specifically to the polyadenylated [poly(A)] tails of messenger RNA (mRNA). Consequently, in experiments where the target of interest is a non-polyadenylated RNA (e.g., many non-coding RNAs, viral RNAs, or histone mRNAs), or in tissues with negligible mRNA content, a labeled this compound probe should theoretically yield no signal. Any observed signal can then be attributed to non-specific binding of the probe or background from the detection system, providing a baseline for interpreting the results of the target-specific probe.

Comparative Analysis of Negative Controls

The selection of an appropriate negative control is critical for the robust interpretation of hybridization data. Below is a comparison of this compound with other standard negative controls.

Negative Control TypePrinciple of OperationAdvantagesLimitations
This compound Oligonucleotide Binds to poly(A) tails of mRNA. Used in contexts where the target is non-polyadenylated or mRNA is absent.- Simple, commercially available sequence.- Provides a biological control for non-specific binding in relevant tissue sections.- Not a universal negative control; will produce a strong positive signal in most cells and tissues.- Its utility is limited to specific experimental designs targeting non-polyadenylated RNAs.
Scrambled Sequence Probe A probe with the same nucleotide composition and length as the specific probe, but in a randomized sequence.- Excellent for assessing non-specific binding of a probe with similar physical properties to the target probe.- Requires careful design to ensure it has no significant homology to any sequence in the target genome or transcriptome.
Bacterial Gene Probe (e.g., dapB) A probe targeting a gene from a bacterium (e.g., Bacillus subtilis dapB) that is absent in the experimental tissue.[1]- Serves as a universal negative control across different species and tissues.[1]- Does not account for potential non-specific binding of a probe with a similar GC content or length as the target probe.[2]
Sense Probe A probe with the same sequence as the target mRNA.- Has the same length and GC content as the antisense (target) probe, making it a good control for non-specific binding related to these properties.- May detect endogenous antisense transcripts, leading to a false-positive signal.[3]
No Probe Control The hybridization step is performed with hybridization buffer that does not contain a probe.[2]- Essential for identifying background signal generated by the detection reagents themselves.- Does not control for non-specific binding of a nucleic acid probe to the tissue.

Experimental Workflow and Protocols

The successful implementation of this compound as a negative control requires meticulous adherence to standard hybridization protocols. The following is a generalized protocol for chromogenic in situ hybridization.

Experimental Workflow: In Situ Hybridization

G cluster_prep Tissue Preparation cluster_ish In Situ Hybridization cluster_detection Signal Detection prep1 Fixation prep2 Paraffin Embedding prep1->prep2 prep3 Sectioning prep2->prep3 ish1 Deparaffinization & Rehydration prep3->ish1 ish2 Permeabilization (Proteinase K) ish1->ish2 ish3 Hybridization with This compound Probe ish2->ish3 ish4 Stringency Washes ish3->ish4 det1 Blocking ish4->det1 det2 Antibody Incubation (e.g., anti-DIG-AP) det1->det2 det3 Chromogenic Development (NBT/BCIP) det2->det3 det4 Counterstaining & Mounting det3->det4 end end det4->end Microscopy & Imaging

Caption: A generalized workflow for chromogenic in situ hybridization.

Key Experimental Protocol: this compound as a Negative Control in ISH

1. Probe Preparation:

2. Tissue Preparation:

  • Formalin-fixed, paraffin-embedded tissue sections are deparaffinized and rehydrated.

  • Sections are treated with Proteinase K to unmask nucleic acids. The concentration and incubation time should be optimized for the specific tissue type.

3. Hybridization:

  • The labeled this compound probe is diluted in a hybridization buffer to its working concentration.

  • The probe solution is applied to the tissue section, covered with a coverslip, and incubated overnight in a humidified chamber at a temperature optimized for the probe's melting temperature (Tm).

4. Post-Hybridization Washes:

  • A series of stringent washes are performed to remove unbound and non-specifically bound probes. The stringency is controlled by temperature and salt concentration of the wash buffers.

5. Immunodetection:

  • The sections are incubated with an antibody conjugate that recognizes the probe label (e.g., anti-DIG antibody conjugated to alkaline phosphatase, AP).

  • After washing, a chromogenic substrate for the enzyme (e.g., NBT/BCIP for AP) is added, leading to the formation of a colored precipitate at the site of hybridization.

6. Visualization:

  • The sections are counterstained (e.g., with Nuclear Fast Red), dehydrated, and mounted.

  • The slides are then examined under a microscope to assess the level of background staining.

Logical Framework for Negative Control Selection

The choice of a negative control is dictated by the specific question being asked in the experiment.

G start Goal: Validate Specificity of Hybridization Signal q1 Is the background from the detection system? start->q1 q2 Is the background from non-specific probe binding? q1->q2 No c1 Use 'No Probe' Control q1->c1 Yes q3 Is the target RNA non-polyadenylated? q2->q3 No c2 Use 'Scrambled' or 'Bacterial Gene' Probe q2->c2 Yes c3 Use this compound Probe q3->c3 Yes c4 This compound is not an appropriate negative control q3->c4 No

Caption: Decision tree for selecting an appropriate negative control.

Conclusion

The use of this compound as a negative control in hybridization experiments is a specialized application with a clear, albeit narrow, scope of utility. It is most effective when the experimental design is focused on non-polyadenylated RNA targets. In such cases, it provides a valuable biological control to assess the level of non-specific binding within the cellular context. However, for general-purpose negative controls, scrambled sequence probes or probes against irrelevant bacterial genes often offer a more universally applicable and robust solution for validating the specificity of a target probe. As with all aspects of experimental design, the choice of the most appropriate negative control requires careful consideration of the specific biological question and the nature of the target molecule.

References

A Comparative Guide to the Quantitative Analysis of d(pT)10 Ligation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods for the quantitative analysis of d(pT)10 ligation products. Understanding the efficiency and accuracy of different ligation techniques is crucial for various molecular biology applications, including RNA sequencing, 3'-end profiling, and miRNA analysis. This document presents a comparative overview of this compound ligation and its alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.

Comparison of Quantitative Ligation Methods

The choice of ligation method can significantly impact the quantitative accuracy and efficiency of downstream applications. While direct ligation of a this compound oligonucleotide is a straightforward approach, several alternatives offer potential advantages in terms of specificity and reduced bias. This section compares this compound ligation with two common alternatives: splinted ligation and poly(A) tailing followed by oligo(dT) priming.

Table 1: Performance Comparison of 3'-End Ligation Methods

MethodPrincipleLigation EfficiencySpecificityKey AdvantagesKey Disadvantages
This compound Ligation Direct enzymatic ligation of a this compound oligonucleotide to the 3'-end of a target molecule (e.g., RNA or ssDNA) using T4 RNA Ligase.Variable, can be low and sequence-dependent.Can be prone to bias, with some sequences being ligated more efficiently than others.[1]Simple and direct method.Susceptible to ligation bias based on the terminal nucleotide and secondary structure of the target.[1][2][3] Can result in self-ligation of the target or adapter.
Splinted Ligation A DNA "splint" oligonucleotide complementary to both the target 3'-end and the oligonucleotide to be ligated brings them into proximity for ligation by T4 DNA Ligase.Generally high, can be >95% under optimal conditions.[4]High, as it relies on the specific hybridization of the splint.[2][5]Reduces bias associated with RNA secondary structure.[4] Allows for specific ligation in a complex mixture.Requires the design and synthesis of a specific splint for each target.
Poly(A) Tailing & Oligo(dT) Priming Enzymatic addition of a poly(A) tail to the 3'-end of the target RNA using Poly(A) Polymerase, followed by reverse transcription using an oligo(dT) primer. This is not a direct ligation of this compound but serves a similar purpose in 3'-end functionalization.Not a ligation method, but tailing efficiency can be high.Tailing is generally non-specific for the 3'-end, but priming is specific to the poly(A) tail.Avoids ligation bias. Can be used for unknown 3'-ends.The length of the poly(A) tail can be heterogeneous. Internal priming on A-rich sequences can occur.[6]

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing experimental outcomes. The following sections provide protocols for the quantitative analysis of ligation products for each of the compared methods.

Protocol 1: Quantitative Analysis of this compound Ligation Products using Gel-Based Quantification

This protocol describes the ligation of a 5'-phosphorylated and 3'-fluorescently labeled this compound oligonucleotide to a target single-stranded nucleic acid (RNA or DNA) and subsequent quantification of the ligation product using denaturing polyacrylamide gel electrophoresis (PAGE).

Materials:

  • T4 RNA Ligase 1

  • 10X T4 RNA Ligase Reaction Buffer

  • 5'-phosphorylated, 3'-FAM labeled this compound oligonucleotide (pT10-FAM)

  • Target RNA or ssDNA with a 3'-hydroxyl group

  • RNase-free water

  • Denaturing polyacrylamide gel (e.g., 15% TBE-Urea)

  • Gel loading buffer (e.g., 2X formamide (B127407) loading dye)

  • Fluorescence gel imager

Procedure:

  • Ligation Reaction Setup:

    • In an RNase-free microcentrifuge tube, combine the following on ice:

      • Target RNA/ssDNA (e.g., 10 pmol)

      • pT10-FAM oligonucleotide (e.g., 20 pmol, 2-fold molar excess)

      • 2 µL 10X T4 RNA Ligase Reaction Buffer

      • 1 µL T4 RNA Ligase 1 (e.g., 10 units)

      • RNase-free water to a final volume of 20 µL

  • Incubation: Incubate the reaction at 16°C overnight or at 37°C for 1 hour.

  • Reaction Termination: Add 20 µL of 2X formamide loading dye to stop the reaction.

  • Denaturation: Heat the sample at 95°C for 5 minutes, then immediately place on ice.

  • Gel Electrophoresis: Load the entire sample onto a 15% denaturing polyacrylamide gel. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Imaging: Scan the gel using a fluorescence imager with the appropriate settings for FAM dye.

  • Quantification:

    • Measure the fluorescence intensity of the band corresponding to the unligated pT10-FAM and the higher molecular weight band corresponding to the ligated product.

    • Calculate the ligation efficiency as:

      • Ligation Efficiency (%) = [Intensity of Ligated Product / (Intensity of Ligated Product + Intensity of Unligated pT10-FAM)] * 100

Protocol 2: Quantitative Analysis of Splinted Ligation Products

This protocol details the use of a DNA splint to guide the ligation of a specific oligonucleotide to a target RNA molecule, followed by quantification.

Materials:

  • T4 DNA Ligase

  • 10X T4 DNA Ligase Buffer

  • Target RNA with a 3'-hydroxyl group

  • 5'-phosphorylated oligonucleotide to be ligated (labeled or unlabeled)

  • DNA splint oligonucleotide

  • RNase-free water

  • Quantification method (e.g., denaturing PAGE, qPCR)

Procedure:

  • Annealing:

    • In an RNase-free microcentrifuge tube, combine:

      • Target RNA (e.g., 10 pmol)

      • 5'-phosphorylated oligonucleotide (e.g., 15 pmol)

      • DNA splint oligonucleotide (e.g., 20 pmol)

      • RNase-free water to 15 µL

    • Heat the mixture to 90°C for 1 minute and then cool slowly to 25°C to allow for annealing.[7]

  • Ligation Reaction Setup:

    • To the annealed mixture, add:

      • 2 µL 10X T4 DNA Ligase Buffer

      • 1 µL T4 DNA Ligase (e.g., 5 units)

      • RNase-free water to a final volume of 20 µL

  • Incubation: Incubate at 37°C for 1 hour.[7]

  • Quantification: Analyze the ligation product using a suitable method such as denaturing PAGE (if the ligated oligo is labeled) or by designing qPCR primers specific to the ligated product.[5]

Protocol 3: Quantitative Analysis using Poly(A) Tailing and qRT-PCR

This protocol describes the addition of a poly(A) tail to a target RNA, followed by reverse transcription and quantitative PCR to assess the relative abundance of the target.

Materials:

  • Poly(A) Polymerase

  • 10X Poly(A) Polymerase Reaction Buffer

  • ATP

  • Target RNA

  • Oligo(dT) primer with an adapter sequence

  • Reverse Transcriptase

  • qPCR Master Mix

  • Gene-specific forward primer

  • Reverse primer corresponding to the adapter sequence

Procedure:

  • Poly(A) Tailing:

    • In an RNase-free tube, combine:

      • Total RNA (e.g., 1 µg)

      • 2 µL 10X Poly(A) Polymerase Reaction Buffer

      • 2 µL 10 mM ATP

      • 1 µL Poly(A) Polymerase

      • RNase-free water to a final volume of 20 µL

    • Incubate at 37°C for 30 minutes.

  • Reverse Transcription:

    • To the polyadenylated RNA, add:

      • 1 µL Oligo(dT)-adapter primer

      • 1 µL dNTP mix (10 mM each)

    • Heat to 65°C for 5 minutes and then place on ice.

    • Add:

      • 4 µL 5X Reverse Transcriptase Buffer

      • 1 µL Reverse Transcriptase

      • 1 µL RNase Inhibitor

    • Incubate at 42°C for 60 minutes, followed by 70°C for 15 minutes to inactivate the enzyme.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction as follows:

      • 10 µL 2X qPCR Master Mix

      • 1 µL cDNA from the reverse transcription reaction

      • 0.5 µL Gene-specific forward primer (10 µM)

      • 0.5 µL Adapter-specific reverse primer (10 µM)

      • Water to a final volume of 20 µL

    • Perform qPCR using a standard cycling protocol and analyze the results to determine the relative quantity of the target RNA.

Visualizations

To further illustrate the methodologies and their underlying principles, the following diagrams have been generated.

d_pT_10_Ligation_Workflow cluster_ligation This compound Ligation cluster_analysis Quantitative Analysis Target Target Molecule (RNA/ssDNA, 3'-OH) Ligated_Product Ligated Product Target->Ligated_Product Ligation pT10 5'-p-d(pT)10-FAM pT10->Ligated_Product Ligase T4 RNA Ligase 1 + ATP Ligase->Ligated_Product PAGE Denaturing PAGE Ligated_Product->PAGE Imaging Fluorescence Imaging PAGE->Imaging Quantification Band Intensity Quantification Imaging->Quantification

Caption: Workflow for quantitative analysis of this compound ligation products.

Caption: Signaling pathway of splinted ligation for specific oligonucleotide joining.

PolyA_Tailing_Workflow Start_RNA Target RNA PolyA_Polymerase Poly(A) Polymerase + ATP Start_RNA->PolyA_Polymerase PolyA_RNA Polyadenylated RNA PolyA_Polymerase->PolyA_RNA RT Reverse Transcription (Oligo(dT)-Adapter Primer) PolyA_RNA->RT cDNA cDNA RT->cDNA qPCR qPCR (Gene-specific & Adapter Primers) cDNA->qPCR Quant_Result Quantitative Result qPCR->Quant_Result

Caption: Experimental workflow for Poly(A) tailing-based quantitative analysis.

Conclusion

The quantitative analysis of ligation products is a critical step in many molecular biology workflows. Direct ligation of this compound offers a simple method, but it is susceptible to bias. For applications requiring high specificity and reduced bias, splinted ligation presents a superior alternative, albeit with the need for custom splint design. Poly(A) tailing followed by oligo(dT) priming provides a ligation-free approach that is particularly useful for global 3'-end analysis but can be affected by internal priming. The choice of method should be guided by the specific research question, the nature of the target molecule, and the required level of quantitative accuracy. The protocols and comparative data provided in this guide are intended to assist researchers in making an informed decision for their experimental design.

References

A Comparative Guide to the Synthesis of d(pT)10: Enzymatic vs. Chemical Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of oligonucleotide synthesis methodology is critical, impacting product yield, purity, and scalability. This guide provides an objective comparison of enzymatic and chemical synthesis methods for the production of d(pT)10, a 10-mer deoxythymidine monophosphate oligonucleotide, supported by experimental data and detailed protocols.

The synthesis of oligonucleotides is a cornerstone of modern biotechnology and pharmaceutical development. Two primary methodologies dominate the landscape: the well-established chemical phosphoramidite (B1245037) synthesis and the emerging enzymatic synthesis, often employing Terminal deoxynucleotidyl transferase (TdT). This guide delves into a head-to-head comparison of these two approaches for the synthesis of this compound, offering insights into their respective strengths and weaknesses.

Quantitative Performance Comparison

The selection of a synthesis method often hinges on key performance indicators such as yield, purity, and the time required for synthesis. The following table summarizes the quantitative data for the synthesis of this compound via both enzymatic and chemical routes.

Performance MetricEnzymatic Synthesis (TdT-mediated)Chemical Synthesis (Phosphoramidite)
Average Stepwise Yield ~97.7%[1]>99%[2]
Overall Yield (for 10-mer) ~79.4% (calculated)~90.4% (calculated)
Purity of Crude Product High, with fewer side productsVariable, dependent on coupling efficiency
Synthesis Time per Cycle 1.5 - 3 minutes[1]~30 seconds per coupling step
Overall Synthesis Time (for 10-mer) ~15 - 30 minutes (excluding purification)~5 minutes (excluding purification)
Scalability Potentially scalable, still under developmentWell-established for large-scale synthesis
Environmental Impact Milder, aqueous-based reagentsUse of hazardous organic solvents

Experimental Methodologies

To provide a comprehensive understanding of both synthesis techniques, detailed experimental protocols for the generation of this compound are outlined below.

Enzymatic Synthesis of this compound using Terminal deoxynucleotidyl Transferase (TdT)

This method utilizes the template-independent polymerase activity of TdT to sequentially add deoxythymidine triphosphates (dTTP) to a growing oligonucleotide chain.

Materials:

  • Deoxythymidine (dT) primer (e.g., d(pT)5)

  • Deoxythymidine triphosphate (dTTP)

  • Terminal deoxynucleotidyl transferase (TdT)

  • TdT reaction buffer (specific to the enzyme supplier)

  • Nuclease-free water

  • EDTA solution (0.5 M) for reaction quenching

  • Purification system (e.g., HPLC or PAGE)

Protocol:

  • Reaction Setup: In a sterile microcentrifuge tube, prepare the reaction mixture by adding the following components in order: nuclease-free water, TdT reaction buffer (to 1x final concentration), dT primer, and dTTP.

  • Enzyme Addition: Add the Terminal deoxynucleotidyl transferase (TdT) to the reaction mixture. The amount of enzyme will depend on the manufacturer's instructions and the desired reaction scale.

  • Incubation: Incubate the reaction mixture at 37°C. The incubation time will determine the length of the poly(T) tail added. For a 10-mer, a specific incubation time will need to be optimized.

  • Reaction Termination: Stop the reaction by adding EDTA solution to a final concentration of 10-20 mM.

  • Enzyme Inactivation: Heat the reaction mixture to 70°C for 10 minutes to inactivate the TdT enzyme.

  • Purification: Purify the synthesized this compound oligonucleotide from the reaction mixture using a suitable method such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE) to remove primers, unincorporated nucleotides, and the enzyme.

  • Analysis: Analyze the purified this compound for purity and length using techniques like mass spectrometry and capillary electrophoresis.

Chemical Synthesis of this compound via Phosphoramidite Method

This is the gold-standard automated method for oligonucleotide synthesis, involving a four-step cycle for each nucleotide addition.[2][3][]

Materials:

  • Controlled Pore Glass (CPG) solid support functionalized with deoxythymidine

  • Deoxythymidine phosphoramidite

  • Activator solution (e.g., tetrazole)

  • Capping solution A (acetic anhydride/lutidine/THF) and Capping solution B (N-methylimidazole/THF)

  • Oxidizer solution (iodine in THF/water/pyridine)

  • Deblocking solution (trichloroacetic acid in dichloromethane)

  • Acetonitrile (anhydrous)

  • Ammonia (B1221849) solution for cleavage and deprotection

  • Purification system (e.g., HPLC)

Protocol (performed on an automated DNA synthesizer):

  • Column Installation: A synthesis column containing the initial deoxythymidine-functionalized CPG support is installed on the automated synthesizer.

  • Synthesis Cycle Initiation: The automated synthesis cycle for the addition of nine subsequent thymidine (B127349) residues is initiated. Each cycle consists of the following four steps:

    • Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound thymidine by treatment with the deblocking solution. The amount of removed DMT cation is measured to determine the coupling efficiency of the previous cycle.

    • Coupling: The deoxythymidine phosphoramidite is activated by the activator solution and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants in subsequent cycles.

    • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizer solution.

  • Final Deblocking: After the final coupling cycle, the terminal 5'-DMT group can be either removed (DMT-off) or left on (DMT-on) for purification purposes.

  • Cleavage and Deprotection: The synthesized this compound is cleaved from the CPG support, and the cyanoethyl protecting groups on the phosphate backbone are removed by incubation with concentrated ammonia solution at an elevated temperature.

  • Purification: The crude this compound is purified, typically by reverse-phase HPLC, to separate the full-length product from truncated sequences.

  • Analysis: The final product is analyzed for purity and identity using methods such as HPLC, mass spectrometry, and capillary electrophoresis.

Visualizing the Synthesis Workflows

To further elucidate the procedural differences, the following diagrams illustrate the experimental workflows for both enzymatic and chemical synthesis of this compound.

Enzymatic_Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_downstream Downstream Processing prep Prepare Reaction Mix (Primer, dTTP, Buffer) add_enzyme Add TdT Enzyme prep->add_enzyme incubate Incubate at 37°C add_enzyme->incubate terminate Terminate Reaction (EDTA) incubate->terminate inactivate Inactivate Enzyme (Heat) terminate->inactivate purify Purify this compound (HPLC/PAGE) inactivate->purify analyze Analyze Product (MS, CE) purify->analyze

Enzymatic Synthesis Workflow for this compound.

Chemical_Synthesis_Workflow cluster_synthesis Automated Synthesis Cycle (x9) cluster_postsynthesis Post-Synthesis Processing deblock Deblocking couple Coupling deblock->couple cap Capping couple->cap oxidize Oxidation cap->oxidize oxidize->deblock Repeat 8 times cleave Cleavage & Deprotection oxidize->cleave purify Purify this compound (HPLC) cleave->purify analyze Analyze Product (MS, CE) purify->analyze start Start with dT-CPG Support start->deblock

Chemical Synthesis Workflow for this compound.

Conclusion

Both enzymatic and chemical synthesis methods present viable pathways for the production of this compound, each with a distinct profile of advantages and disadvantages. The phosphoramidite method, being the established industry standard, offers high stepwise yields and rapid cycle times, making it highly efficient for the synthesis of short oligonucleotides.[2][3][] It is a mature and well-understood technology with robust and automated instrumentation.

In contrast, enzymatic synthesis using TdT is a more recent innovation that provides a more environmentally friendly approach due to its use of aqueous-based reagents. While the stepwise yield is slightly lower and the cycle times are longer than the chemical method, it has the potential to produce longer oligonucleotides with high fidelity and fewer side products.[5]

The choice between these two methods will ultimately depend on the specific requirements of the application. For high-throughput synthesis of short, standard oligonucleotides where speed and cost are primary drivers, the chemical phosphoramidite method remains the dominant choice. For applications requiring longer oligonucleotides, modified backbones, or a greener manufacturing process, enzymatic synthesis presents a compelling and rapidly evolving alternative. As enzymatic synthesis technologies continue to mature, they are poised to play an increasingly significant role in the future of oligonucleotide production.

References

Validating d(pT)10 as a Superior Calibrator for Accurate DNA Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals demanding precision in DNA quantification, the choice of a calibrator is paramount. While traditional calibrators like calf thymus DNA have been widely used, the synthetic oligonucleotide d(pT)10 (a short strand of ten thymine (B56734) bases) is emerging as a more accurate and reliable standard for spectrophotometric analysis. This guide provides a comprehensive comparison of this compound and other common DNA quantification methods, supported by experimental data and detailed protocols, to validate its use as a superior calibrator.

The inherent variability and complex structure of genomic DNA from sources like calf thymus can introduce inaccuracies in concentration determination. In contrast, this compound offers a defined molecular weight and a sequence-specific, calculable extinction coefficient, leading to more precise and reproducible quantification.

Comparative Analysis of DNA Quantification Calibrators

The performance of this compound as a calibrator for spectrophotometric DNA quantification is best understood in comparison to traditional methods. The following table summarizes the key performance characteristics of this compound versus calf thymus DNA and other common quantification techniques.

FeatureThis compound (Spectrophotometry)Calf Thymus DNA (Spectrophotometry)Fluorometry (e.g., Qubit)qPCR
Principle UV Absorbance at 260 nmUV Absorbance at 260 nmFluorescence of DNA-binding dyeReal-time amplification of a target sequence
Specificity All nucleic acidsAll nucleic acidsPrimarily double-stranded DNATarget-specific DNA sequence
Accuracy High; based on a defined extinction coefficientModerate; dependent on batch purity and A260/A280 ratioHigh for dsDNAHigh for target sequence
Precision HighModerateHighHigh
Linear Range WideWideNarrowerVery Wide
Throughput HighHighModerateLow to Moderate
Cost per Sample LowLowModerateHigh
Susceptibility to Contaminants RNA, ssDNA, free nucleotidesRNA, ssDNA, free nucleotidesLess susceptible to RNA and ssDNALess susceptible to non-amplifiable contaminants

Experimental Validation of this compound

The superiority of this compound as a calibrator lies in its well-defined physical and chemical properties.

Molar Extinction Coefficient

The molar extinction coefficient (ε) is a critical factor in the Beer-Lambert law (A = εcl), which relates absorbance to concentration. For a heterogeneous mixture of DNA like calf thymus, an average extinction coefficient is used, which can be a source of error. For a short, single-stranded oligonucleotide like this compound, the extinction coefficient can be accurately calculated using the nearest-neighbor model.

The formula for calculating the extinction coefficient of an oligonucleotide is:

ε₂₆₀ = Σ(Nearest Neighbor pairs) - Σ(Individual internal bases)

Based on established nearest-neighbor and individual base extinction coefficient values, the calculated molar extinction coefficient for this compound is 81,000 L·mol⁻¹·cm⁻¹ .

This precise value allows for a more accurate determination of concentration from absorbance readings compared to the generalized coefficient used for genomic DNA.

Stability

Synthetic DNA oligonucleotides are highly stable molecules, making them ideal for use as standards.[1][2][3] When stored properly, this compound solutions maintain their integrity over extended periods.

Storage Recommendations for this compound Calibrator:

  • Long-term: -20°C in TE buffer (10 mM Tris, 1 mM EDTA, pH 8.0). Stable for at least two years.[1]

  • Short-term: 4°C in TE buffer. Stable for up to one year.[1]

  • Working solutions: Can be stored at 4°C for several weeks. It is recommended to prepare aliquots to minimize freeze-thaw cycles.

Comparison with Other DNA Quantification Methods

While spectrophotometry with this compound is a robust method, other techniques offer advantages in specific contexts.

  • Fluorometry: Methods like the Qubit assay are highly specific for double-stranded DNA and are less affected by contaminants like RNA and single-stranded DNA.[4] However, they require a specific instrument and fluorescent dyes, increasing the cost per sample.

  • Quantitative PCR (qPCR): This method is the most sensitive and specific, as it quantifies a particular DNA sequence.[5] It is the gold standard for applications requiring the quantification of a specific target but is also the most complex and expensive method.[5]

Spectrophotometry, when calibrated with a reliable standard like this compound, offers a balance of accuracy, speed, and cost-effectiveness for routine DNA quantification.

Experimental Protocols

Preparation of this compound Standard Stock Solution
  • Resuspend Lyophilized this compound: Dissolve the lyophilized this compound oligonucleotide in TE buffer (10 mM Tris, 1 mM EDTA, pH 8.0) to a final concentration of 100 µM.

  • Verify Concentration: Measure the absorbance of the stock solution at 260 nm using a calibrated spectrophotometer. Calculate the concentration using the Beer-Lambert law with the calculated extinction coefficient of 81,000 L·mol⁻¹·cm⁻¹.

  • Aliquot and Store: Prepare single-use aliquots of the stock solution and store them at -20°C.

Spectrophotometric DNA Quantification using this compound Calibrator
  • Prepare a Standard Curve: Perform a serial dilution of the this compound stock solution to create a series of standards with known concentrations (e.g., 50, 25, 12.5, 6.25, 3.125, and 0 µg/mL).

  • Measure Absorbance: Measure the absorbance of each standard and the unknown DNA samples at 260 nm. Also, measure the absorbance at 280 nm and 320 nm for purity assessment and background correction, respectively.

  • Generate Standard Curve: Plot the A260 readings of the standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is the absorbance and 'x' is the concentration.

  • Calculate Unknown Concentration: Use the equation from the standard curve to calculate the concentration of the unknown DNA samples based on their A260 readings.

Visualizing the Workflow

The following diagram illustrates the workflow for validating and using this compound as a DNA quantification calibrator.

DNA_Quantification_Workflow cluster_preparation Calibrator Preparation cluster_validation Method Validation cluster_quantification Sample Quantification prep1 Resuspend Lyophilized This compound in TE Buffer prep2 Verify Concentration (A260, ε = 81,000) prep1->prep2 prep3 Aliquot and Store at -20°C prep2->prep3 val1 Prepare Serial Dilutions (Standard Curve) prep3->val1 Use Aliquot val2 Measure Absorbance (A260, A280, A320) val1->val2 val3 Assess Linearity & Precision val2->val3 quant3 Calculate Concentration using Standard Curve val3->quant3 Validated Method quant1 Prepare Unknown DNA Samples quant2 Measure Sample Absorbance quant1->quant2 quant2->quant3

Workflow for this compound calibrator preparation and use.

Logical Framework for Calibrator Selection

The choice of a DNA quantification calibrator depends on the specific requirements of the application. The following diagram outlines the decision-making process.

Calibrator_Selection start Start: Need for DNA Quantification q_accuracy High Accuracy Required? start->q_accuracy q_specificity Target-Specific Quantification? q_accuracy->q_specificity Yes q_cost Low Cost a Priority? q_accuracy->q_cost No use_dpt10 Use this compound with Spectrophotometry q_specificity->use_dpt10 No use_qpcr Use qPCR q_specificity->use_qpcr Yes q_cost->use_dpt10 Yes use_fluorometry Use Fluorometry (e.g., Qubit) q_cost->use_fluorometry No use_ctdna Use Calf Thymus DNA (with caution) q_cost->use_ctdna Yes, if accuracy is less critical

Decision tree for selecting a DNA quantification calibrator.

References

Safety Operating Guide

Proper Disposal of d(pT)10: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory materials is a critical aspect of maintaining a safe and environmentally responsible workspace. This guide provides essential, step-by-step procedures for the proper disposal of d(pT)10, a synthetic single-stranded deoxyribonucleic acid composed of 10 thymidine (B127349) units.

Core Disposal Procedures

The disposal of this compound should adhere to the general principles of non-hazardous laboratory waste management. The primary consideration is the nature of the solvent or buffer in which the oligonucleotide is prepared.

1. Personal Protective Equipment (PPE): Before initiating any disposal procedures, it is imperative to wear appropriate PPE, including:

  • Safety goggles

  • Nitrile gloves

  • Laboratory coat

2. Disposal of this compound Solutions (Aqueous, Non-Hazardous Buffers): Solutions of this compound in common, non-hazardous aqueous buffers (e.g., TE buffer, nuclease-free water) are considered non-hazardous waste.

  • Small Quantities (typically < 1 liter): May be poured down the sanitary sewer, followed by flushing with a copious amount of water.

  • Large Quantities (typically ≥ 1 liter): While still considered non-hazardous, it is good practice to consult your institution's Environmental Health and Safety (EHS) department for guidance on the disposal of large volumes of any chemical waste.

3. Disposal of this compound Solutions (Containing Hazardous Components): If this compound is dissolved in a solvent or buffer containing hazardous materials (e.g., organic solvents, certain salts), the entire solution must be treated as hazardous waste.

  • Collect the waste solution in a designated, properly labeled hazardous waste container.

  • The label must clearly identify all hazardous components and their approximate concentrations.

  • Follow your institution's EHS guidelines for the pickup and disposal of hazardous chemical waste.

4. Disposal of Solid (Lyophilized) this compound: Unused or expired solid this compound is considered non-hazardous chemical waste.

  • Place the original vial or a securely sealed container with the solid this compound into the regular laboratory solid waste stream.

  • To prevent misuse, it is recommended to deface the original label.

5. Disposal of Contaminated Materials: Materials that have come into contact with this compound solutions (e.g., pipette tips, microfuge tubes, gloves) should be disposed of based on the nature of the solution.

  • Non-Hazardous Solutions: Dispose of as regular solid laboratory waste.

  • Hazardous Solutions: Treat as hazardous waste and dispose of in the designated hazardous solid waste stream.

Data Presentation: this compound Disposal Summary

Form of this compound Solvent/Buffer Waste Classification Disposal Procedure
SolutionAqueous, Non-HazardousNon-Hazardous Liquid WastePour down the sanitary sewer with copious amounts of water.
SolutionContains Hazardous ComponentsHazardous Liquid WasteCollect in a labeled hazardous waste container for EHS pickup.
Solid (Lyophilized)N/ANon-Hazardous Solid WasteDispose of in the regular laboratory solid waste.
Contaminated LabwareAqueous, Non-HazardousNon-Hazardous Solid WasteDispose of in the regular laboratory solid waste.
Contaminated LabwareContains Hazardous ComponentsHazardous Solid WasteDispose of in the designated hazardous solid waste container.

Experimental Protocols

The procedures outlined above are based on standard laboratory practices for handling non-hazardous oligonucleotides. Specific experimental protocols that might generate this compound waste include:

  • Polymerase Chain Reaction (PCR): this compound can be used as a primer. The resulting PCR product mixture, if it does not contain other hazardous components, can be disposed of as non-hazardous liquid waste.

  • Reverse Transcription: Used as a primer for the synthesis of complementary DNA (cDNA) from RNA templates. The reaction mixture can be disposed of as non-hazardous liquid waste, provided no hazardous reagents were used.

  • Hybridization Experiments: Used as a probe. Post-hybridization buffers and solutions should be evaluated for hazardous components before disposal.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

start Start: this compound Waste is_solid Is the waste solid this compound? start->is_solid is_hazardous_solvent Is the this compound in a hazardous solvent/buffer? is_solid->is_hazardous_solvent No (Liquid) dispose_solid Dispose as Non-Hazardous Solid Waste is_solid->dispose_solid Yes dispose_hazardous_liquid Dispose as Hazardous Liquid Waste (Follow EHS Guidelines) is_hazardous_solvent->dispose_hazardous_liquid Yes dispose_nonhazardous_liquid Dispose as Non-Hazardous Liquid Waste (Sanitary Sewer) is_hazardous_solvent->dispose_nonhazardous_liquid No contaminated_materials Contaminated Materials (Gloves, Tips, etc.) dispose_solid->contaminated_materials dispose_hazardous_liquid->contaminated_materials dispose_nonhazardous_liquid->contaminated_materials dispose_hazardous_solid Dispose as Hazardous Solid Waste contaminated_materials->dispose_hazardous_solid Hazardous Solution dispose_nonhazardous_solid Dispose as Non-Hazardous Solid Waste contaminated_materials->dispose_nonhazardous_solid Non-Hazardous Solution end End dispose_hazardous_solid->end dispose_nonhazardous_solid->end

Caption: this compound Disposal Decision Workflow.

By following these procedures and the logical workflow, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a culture of safety and environmental stewardship. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

Safeguarding Your Research: A Guide to Handling d(pT)10

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic landscape of drug development and scientific research, ensuring the safety of laboratory personnel and the integrity of experimental materials is paramount. This guide provides essential, immediate safety and logistical information for handling d(pT)10, a phosphodiester oligodeoxynucleotide. While this compound, a short strand of ten thymine (B56734) bases, is generally considered non-hazardous, adherence to best practices in a laboratory setting is crucial to prevent contamination and ensure experimental reproducibility.

Personal Protective Equipment: Your First Line of Defense

Standard laboratory personal protective equipment (PPE) is sufficient for the routine handling of this compound. The primary goals are to protect the handler from potential contact with the substance and, equally important, to protect the oligonucleotide from contamination by nucleases present on the skin.

Equipment Specification Purpose
Eye Protection Safety glasses with side shields or safety gogglesProtects eyes from splashes of solutions containing the oligonucleotide.
Hand Protection Powder-free nitrile or latex glovesPrevents skin contact and, crucially, protects the oligonucleotide from degradation by RNases and DNases present on the skin.[1]
Body Protection Laboratory coatProtects skin and clothing from potential spills.

Operational and Disposal Plan: A Step-by-Step Approach

Proper handling from reception to disposal is critical for maintaining the quality of this compound and ensuring a safe laboratory environment.

Stage Procedure Key Considerations
Receiving and Storage Upon receipt, visually inspect the container for any damage. Store the lyophilized oligonucleotide at -20°C for long-term storage.[2][3] Once resuspended, store in a nuclease-free buffer (e.g., TE buffer) at -20°C.[4][5]Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[2][6] For fluorescently labeled oligos, protect from light.[4]
Handling and Preparation Wear appropriate PPE. Use nuclease-free pipette tips, tubes, and water or buffer to prevent degradation of the oligonucleotide.[1][3] Handle solutions gently to avoid shearing larger DNA molecules, though this is less of a concern for short oligos like this compound.[5]Work in a clean, designated area to minimize the risk of cross-contamination.[6]
Disposal Unused or waste solutions of this compound can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations for non-hazardous chemical waste. Solid waste, such as contaminated pipette tips and tubes, should be placed in the regular laboratory trash unless institutional policy dictates otherwise.Always consult and adhere to your institution's specific waste disposal guidelines.

Workflow for Safe Handling of this compound

The following diagram outlines the logical workflow for the safe handling of this compound in a research laboratory.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Receive Receive this compound Inspect Inspect Container Receive->Inspect Store Store at -20°C Inspect->Store Resuspend Resuspend in Nuclease-Free Buffer Store->Resuspend Aliquot Aliquot Stock Solution Use Use in Experiment Aliquot->Use Don_PPE Don Appropriate PPE Prepare_Workstation Prepare Clean Workstation Don_PPE->Prepare_Workstation Prepare_Workstation->Resuspend Resuspend->Aliquot Dispose_Liquid Dispose of Liquid Waste Use->Dispose_Liquid Dispose_Solid Dispose of Solid Waste Use->Dispose_Solid

Caption: Workflow for the safe handling of this compound.

Emergency Spill Response Procedure

In the event of a minor spill of a this compound solution, the primary concern is to clean the area effectively to prevent cross-contamination of other experiments.

cluster_spill Minor Spill Response Alert Alert Others in the Area Contain Contain Spill with Absorbent Material Alert->Contain Clean Clean Area with a Suitable Disinfectant Contain->Clean Wipe Wipe with 70% Ethanol (B145695) Clean->Wipe Dispose Dispose of Cleaning Materials Wipe->Dispose

Caption: Procedure for responding to a minor this compound spill.

For cleaning surfaces contaminated with DNA, freshly prepared 10% bleach is highly effective.[7] After the contact time with the cleaning agent, the area can be wiped with 70% ethanol to remove any residue. Always ensure proper PPE is worn during the cleanup process. For larger spills, or if the oligonucleotide is modified with a hazardous substance, consult your institution's environmental health and safety office.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.